molecular formula C95H145N29O23S B15618000 Acth (1-17)

Acth (1-17)

カタログ番号: B15618000
分子量: 2093.4 g/mol
InChIキー: MXNMAFWEFLFAJN-QBQLSIIBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acth (1-17) is a useful research compound. Its molecular formula is C95H145N29O23S and its molecular weight is 2093.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acth (1-17) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acth (1-17) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C95H145N29O23S/c1-53(2)78(91(144)109-49-75(128)111-62(22-9-12-35-96)81(134)113-63(23-10-13-36-97)82(135)117-68(93(146)147)26-16-39-106-95(102)103)123-90(143)74-27-17-40-124(74)92(145)67(24-11-14-37-98)112-76(129)48-108-80(133)71(44-56-46-107-61-21-8-7-20-59(56)61)120-83(136)64(25-15-38-105-94(100)101)114-86(139)70(42-54-18-5-4-6-19-54)119-88(141)72(45-57-47-104-52-110-57)121-84(137)65(32-33-77(130)131)115-85(138)66(34-41-148-3)116-89(142)73(51-126)122-87(140)69(118-79(132)60(99)50-125)43-55-28-30-58(127)31-29-55/h4-8,18-21,28-31,46-47,52-53,60,62-74,78,107,125-127H,9-17,22-27,32-45,48-51,96-99H2,1-3H3,(H,104,110)(H,108,133)(H,109,144)(H,111,128)(H,112,129)(H,113,134)(H,114,139)(H,115,138)(H,116,142)(H,117,135)(H,118,132)(H,119,141)(H,120,136)(H,121,137)(H,122,140)(H,123,143)(H,130,131)(H,146,147)(H4,100,101,105)(H4,102,103,106)/t60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNMAFWEFLFAJN-QBQLSIIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C95H145N29O23S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2093.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Primary Structure of Adrenocorticotropic Hormone (ACTH) (1-17)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the primary structure of the N-terminal fragment of Adrenocorticotropic Hormone, ACTH (1-17). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this peptide's fundamental characteristics, the methodologies used for its structural elucidation, and its primary signaling pathways.

Primary Structure of ACTH (1-17)

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the cleavage of its precursor, pro-opiomelanocortin (POMC). The fragment ACTH (1-17) represents the first 17 amino acids from the N-terminus and is a potent agonist of the human melanocortin 1 (MC1) receptor. The primary structure, the linear sequence of amino acids, of human ACTH (1-17) is as follows:

Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg

This can be represented using the single-letter code as:

SYSMEHFRWGKPVGKKR

Physicochemical Properties

The fundamental physicochemical properties of ACTH (1-17) are summarized in the table below. These values are crucial for its synthesis, purification, and use in experimental settings.

PropertyValueReference
Molecular Formula C₉₅H₁₄₅N₂₉O₂₃S[1]
Molecular Weight 2093.4 g/mol [1]
CAS Number 7266-47-9[1]

Determination of Primary Structure: Experimental Protocols

The determination of the amino acid sequence of peptides like ACTH (1-17) relies on established biochemical techniques. The two primary methods are Edman degradation and mass spectrometry.

Edman degradation is a method of sequencing amino acids in a peptide from the N-terminus.[2] The process involves a stepwise removal and identification of the N-terminal amino acid.[2]

Detailed Methodology:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions (pH 8-9). The PITC couples with the free amino group of the N-terminal amino acid to form a phenylthiocarbamoyl (PTC) derivative.[3]

  • Cleavage: The PTC-peptide is then treated with an anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acids, releasing the N-terminal amino acid as a thiazolinone derivative.[3]

  • Conversion: The thiazolinone-amino acid derivative is selectively extracted into an organic solvent and then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[2]

  • Identification: The PTH-amino acid is identified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.[3]

  • Repetition: The cycle is repeated on the shortened peptide to identify the next amino acid in the sequence. Modern automated sequencers can achieve over 99% efficiency per cycle for up to 30-50 residues.[2]

Edman_Degradation_Workflow cluster_0 Single Edman Cycle cluster_1 Repetitive Process start Peptide (n residues) coupling Coupling with PITC (pH 8-9) start->coupling cleavage Cleavage with TFA coupling->cleavage conversion Conversion to PTH-amino acid cleavage->conversion end Shortened Peptide (n-1 residues) cleavage->end Remaining Peptide identification HPLC Identification conversion->identification repeat Repeat Cycle end->repeat repeat->coupling

Figure 1. Workflow of the Edman Degradation process for peptide sequencing.

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For peptide sequencing, it is often coupled with liquid chromatography (LC-MS/MS) or used in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) configurations.

Detailed Methodology for LC-MS/MS:

  • Sample Preparation and Digestion: The peptide sample is first purified. For larger proteins, enzymatic digestion (e.g., with trypsin) is performed to generate smaller peptide fragments suitable for MS analysis. For a short peptide like ACTH (1-17), this step may be omitted.

  • Liquid Chromatography (LC) Separation: The peptide mixture is injected into an HPLC system. The peptides are separated based on their physicochemical properties (e.g., hydrophobicity) as they pass through a column.

  • Ionization: As the peptides elute from the LC column, they are ionized, typically using electrospray ionization (ESI).

  • First Mass Analysis (MS1): The ionized peptides enter the mass spectrometer, and their m/z ratios are measured. This provides the masses of the intact peptides.

  • Fragmentation (MS2): Specific peptide ions of interest are selected and fragmented, usually by collision-induced dissociation (CID). This breaks the peptide bonds at predictable locations.

  • Second Mass Analysis (MS2): The m/z ratios of the resulting fragment ions are measured.

  • Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS2 spectrum. This data can be manually interpreted or analyzed using specialized software that matches the experimental fragmentation pattern to theoretical patterns from protein sequence databases.

Signaling Pathway of ACTH (1-17)

ACTH (1-17) exerts its biological effects by binding to melanocortin receptors (MCRs), which are G protein-coupled receptors (GPCRs). In melanocytes, ACTH (1-17) is a potent agonist for the melanocortin 1 receptor (MC1R), initiating a signaling cascade that leads to melanogenesis (the production of melanin).[4]

The key steps in this signaling pathway are:

  • Receptor Binding: ACTH (1-17) binds to the MC1R on the surface of melanocytes.

  • G Protein Activation: This binding activates the associated heterotrimeric G protein (Gs), causing the exchange of GDP for GTP on the α-subunit.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[4]

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5]

  • CREB Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).[5]

  • MITF Expression: Phosphorylated CREB acts as a transcription factor, binding to the promoter of the microphthalmia-associated transcription factor (MITF) gene and increasing its expression.[5]

  • MAPK Pathway Activation: The cAMP/PKA pathway can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which further modulates MITF activity.[5][6]

  • Melanogenic Gene Expression: MITF, in turn, activates the transcription of genes encoding key enzymes in melanin (B1238610) synthesis, such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).[4]

  • Melanin Synthesis: The increased expression of these enzymes leads to the production of melanin.

Signaling_Pathway cluster_cell Melanocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH ACTH (1-17) MC1R MC1R ACTH->MC1R binds Gs Gs Protein MC1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates MAPK MAPK/ERK Pathway PKA->MAPK activates CREB CREB PKA->CREB phosphorylates MITF MITF MAPK->MITF modulates pCREB pCREB CREB->pCREB MITF_gene MITF Gene pCREB->MITF_gene activates transcription MITF_gene->MITF Melanogenic_genes Melanogenic Genes (TYR, TRP1, TRP2) MITF->Melanogenic_genes activates transcription Melanogenesis Melanogenesis Melanogenic_genes->Melanogenesis

Figure 2. Signaling pathway of ACTH (1-17) in melanocytes via the MC1R.

Quantitative Biological Activity

The biological activity of ACTH (1-17) and its analogs can be quantified by measuring their binding affinity to melanocortin receptors and their ability to stimulate downstream signaling events, such as cAMP production.

PeptideReceptorBinding Affinity (Ki, nM)Functional Potency (EC₅₀, nM) for cAMP production
ACTH (1-17) hMC1R0.21 ± 0.03~3.02
α-MSH hMC1R0.13 ± 0.005-
ACTH (1-24) hMC3R--
hMC4R--
[D-Phe⁷]-ACTH (1-17) hMC3R, hMC4RLost bindingLost activity

Note: Data is compiled from multiple sources and experimental conditions may vary.[7][8]

Experimental Protocol for cAMP Assay

A common method to assess the functional activity of ACTH (1-17) is to measure the accumulation of intracellular cAMP in cells expressing the target receptor.

Detailed Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human MC1R are cultured in appropriate media until they reach confluency in multi-well plates.

  • Stimulation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the degradation of cAMP. The cells are then treated with varying concentrations of ACTH (1-17) (e.g., from 10⁻¹¹ to 10⁻⁵ M) and incubated for a defined period (e.g., 1 hour) at 37°C.[8]

  • Cell Lysis: After incubation, the stimulation buffer is removed, and a lysis buffer is added to release the intracellular contents, including cAMP.[8]

  • cAMP Measurement: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence-based assay. These assays typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific antibody.

  • Data Analysis: The amount of signal generated is inversely proportional to the amount of cAMP in the sample. A standard curve is generated using known concentrations of cAMP, and the concentrations in the experimental samples are interpolated from this curve. The data is then plotted as cAMP concentration versus peptide concentration, and the EC₅₀ value is calculated using non-linear regression analysis.

cAMP_Assay_Workflow cluster_0 Experimental Steps cell_culture Culture MC1R-expressing cells stimulation Stimulate with ACTH (1-17) + PDE inhibitor cell_culture->stimulation lysis Lyse cells stimulation->lysis measurement Measure cAMP (e.g., ELISA) lysis->measurement analysis Data Analysis (EC₅₀ calculation) measurement->analysis

Figure 3. Workflow for a cell-based cAMP accumulation assay.

Conclusion

The primary structure of ACTH (1-17) is fundamental to its biological function as a potent agonist of melanocortin receptors. The elucidation of its amino acid sequence has been made possible through robust analytical techniques such as Edman degradation and mass spectrometry. Understanding its interaction with receptors like MC1R and the subsequent signaling cascade provides a basis for the development of novel therapeutics targeting pathways involved in pigmentation and inflammation. The experimental protocols and quantitative data presented in this guide offer a technical foundation for researchers and professionals working with this important peptide.

References

The Discovery and Enduring Significance of ACTH(1-17): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is a cornerstone of the stress response, primarily through its action on the adrenal cortex. However, the study of its fragments has unveiled a more nuanced and diverse pharmacology. This technical guide delves into the discovery and historical context of a key N-terminal fragment, ACTH(1-17). This heptadecapeptide has emerged as a potent agonist at the human melanocortin 1 receptor (MC1R), displaying a distinct activity profile from the full-length hormone. We will explore the key experiments that have characterized its biological functions, provide detailed methodologies for its synthesis and analysis, and present its signaling pathways. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of melanocortin receptor modulators.

Historical Context and Discovery

The journey to understanding ACTH(1-17) is rooted in the broader history of adrenal research, which began with identifying the adrenal gland's role in stress and disease in the 19th and early 20th centuries. The isolation of ACTH in 1943 and its subsequent synthesis in the 1970s were major milestones.[1] Early research into the structure-activity relationship of ACTH revealed that the biological activity resided primarily in the N-terminal portion of the molecule.[2]

A pivotal moment in this field was the successful synthesis of a biologically active 23-amino acid fragment, ACTH(1-23), by Klaus Hofmann and his team. This demonstrated that the full 39-amino acid sequence was not essential for its primary function.[3] This breakthrough spurred further investigation into even shorter fragments to identify the minimal sequence required for activity and to explore potential differential effects.

The synthesis of the heptadecapeptide amide ACTH(1-17) was a logical progression in this line of inquiry, with publications in the mid-1960s describing its creation and initial biological characterization. The rationale for studying this specific fragment was driven by the desire to pinpoint the core functional domain of ACTH and to develop synthetic analogues with potentially more selective therapeutic applications.[4] Subsequent research has focused on its potent activity at melanocortin receptors outside of the adrenal gland, particularly the MC1 receptor, which is highly expressed in melanocytes and immune cells.

Quantitative Biological Data

The biological activity of ACTH(1-17) has been quantified in various in vitro systems. It is a potent agonist at the human melanocortin 1 receptor (MC1R), with a high binding affinity. The following table summarizes key quantitative data for ACTH(1-17) and its derivatives.

LigandReceptor/Cell LineAssay TypeParameterValueReference
ACTH(1-17)Human MC1RCompetitive BindingKi0.21 ± 0.03 nM[5]
Bio-ACTH(1-17)Mouse B16-F1 Melanoma CellsCompetition BindingKd1.67 ± 0.07 nM
Bio-ACTH(1-17)Human D10 Melanoma CellsCompetition BindingKd0.02 ± 0.005 nM
Bio-ACTH(1-17)Human HBL Melanoma CellsCompetition BindingKd0.21 ± 0.02 nM
Bio-ACTH(1-17)Mouse B16-F1 Melanoma CellsMelanin AssayEC504.15 ± 1.0 nM
ACTH(1-17)Chicken MC3 ReceptorCompetition BindingKi~0.2 nM[6]

Experimental Protocols

Solid-Phase Peptide Synthesis of ACTH(1-17)

This protocol describes a general method for the solid-phase synthesis of ACTH(1-17) (Sequence: Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg) based on established peptide synthesis principles.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

  • Automated or manual peptide synthesizer

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it in DMF with DIC and OxymaPure. Add the activated amino acid to the deprotected resin and allow it to react for 2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the ACTH(1-17) sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/DTT/Water (e.g., 94:1:2.5:2.5 v/v) for 2-3 hours.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether. Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized ACTH(1-17) by mass spectrometry and analytical HPLC.

Melanocortin Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of ACTH(1-17) for a specific melanocortin receptor (e.g., MC1R) expressed in a suitable cell line.

Materials:

  • Cells expressing the melanocortin receptor of interest (e.g., HEK293-hMC1R)

  • Radiolabeled melanocortin ligand (e.g., [125I]NDP-α-MSH)

  • Unlabeled ACTH(1-17)

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold PBS)

  • Scintillation fluid

  • Gamma counter

Procedure:

  • Cell Preparation: Culture and harvest cells expressing the target receptor. Resuspend the cells in binding buffer.

  • Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

  • Competition: Add increasing concentrations of unlabeled ACTH(1-17) to the wells. Include wells with only the radiolabeled ligand (total binding) and wells with an excess of a known high-affinity unlabeled ligand to determine non-specific binding.

  • Incubation: Add the cell suspension to each well and incubate at room temperature for 90 minutes with gentle agitation.

  • Washing: Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter mat and washing with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a method to measure the ability of ACTH(1-17) to stimulate intracellular cyclic AMP (cAMP) production in cells expressing a melanocortin receptor.

Materials:

  • Cells expressing the melanocortin receptor of interest

  • ACTH(1-17)

  • Stimulation buffer (e.g., HBSS with 1 mM IBMX)

  • cAMP assay kit (e.g., TR-FRET or ELISA-based)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes at 37°C.

  • Stimulation: Add increasing concentrations of ACTH(1-17) to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the ACTH(1-17) concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Inositol (B14025) Phosphate (B84403) (IP) Assay

This protocol outlines a method to measure the stimulation of inositol phosphate production by ACTH(1-17), indicating the activation of the phospholipase C pathway.

Materials:

  • Cells expressing the melanocortin receptor of interest

  • myo-[3H]inositol

  • Inositol-free medium

  • ACTH(1-17)

  • Stimulation buffer (e.g., HBSS with 10 mM LiCl)

  • Dowex AG1-X8 resin (formate form)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Labeling: Culture cells in 12-well plates and label them overnight with myo-[3H]inositol in inositol-free medium.[7]

  • Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl for 15 minutes to inhibit inositol monophosphatase.[7]

  • Stimulation: Add increasing concentrations of ACTH(1-17) and incubate for 30 minutes at 37°C.

  • Extraction of IPs: Terminate the reaction by adding ice-cold methanol/HCl. Separate the aqueous and organic phases by adding chloroform (B151607) and water.

  • Chromatographic Separation: Apply the aqueous phase to a Dowex AG1-X8 column. Elute the different inositol phosphates with increasing concentrations of ammonium (B1175870) formate/formic acid.

  • Quantification: Mix the eluted fractions with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the amount of [3H]inositol phosphates as a percentage of the total [3H]inositol incorporated into phospholipids.

Steroidogenesis Assay in Adrenal Cells

This protocol describes a method to assess the effect of ACTH(1-17) on steroid hormone production in a human adrenal cell line (e.g., H295R).

Materials:

  • H295R human adrenocortical carcinoma cells

  • Culture medium (e.g., DMEM/F12 with supplements)

  • ACTH(1-17)

  • Forskolin (positive control)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Steroid standards

Procedure:

  • Cell Culture: Culture H295R cells in 24-well plates until they reach confluence.

  • Stimulation: Replace the culture medium with fresh medium containing increasing concentrations of ACTH(1-17) or forskolin. Incubate for 48 hours.[8]

  • Sample Collection: Collect the cell culture supernatant.

  • Steroid Extraction: Extract the steroids from the supernatant using a suitable method (e.g., solid-phase extraction).

  • LC-MS/MS Analysis: Quantify the levels of various steroid hormones (e.g., cortisol, corticosterone, androstenedione) in the extracts using a validated LC-MS/MS method.

  • Data Analysis: Compare the steroid levels in the ACTH(1-17)-treated wells to the untreated control wells to determine the effect on steroidogenesis.

Signaling Pathways

ACTH(1-17) exerts its biological effects primarily through the activation of the melanocortin 1 receptor (MC1R), a G protein-coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events.

MC1R-cAMP Signaling Pathway

The canonical signaling pathway for MC1R involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

ACTH1_17_cAMP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH1_17 ACTH(1-17) MC1R MC1R ACTH1_17->MC1R G_protein Gαs MC1R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Gene_Expression Gene Expression (e.g., Tyrosinase) MITF->Gene_Expression Melanin_Production Melanin Production Gene_Expression->Melanin_Production

Caption: ACTH(1-17) activates the MC1R, leading to cAMP production and downstream signaling.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of ACTH(1-17) for its receptor.

Binding_Assay_Workflow start Start prepare_cells Prepare Receptor- Expressing Cells start->prepare_cells prepare_reagents Prepare Radioligand and Competitor (ACTH(1-17)) start->prepare_reagents incubate Incubate Cells with Radioligand and Competitor prepare_cells->incubate prepare_reagents->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash count Quantify Bound Radioligand (Gamma Counting) filter_wash->count analyze Analyze Data (IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

ACTH(1-17) represents a fascinating example of how peptide fragments can possess distinct and potent biological activities. Its discovery and characterization have significantly advanced our understanding of the melanocortin system. As a potent MC1R agonist, ACTH(1-17) and its analogues hold therapeutic promise for a range of conditions, including inflammatory skin diseases and potentially as immunomodulatory agents. The detailed experimental protocols and signaling pathway information provided in this guide are intended to facilitate further research into this important class of molecules and accelerate the development of novel melanocortin-based therapeutics.

References

Endogenous Processing of Pro-opiomelanocortin (POMC) to Adrenocorticotropic Hormone (ACTH) (1-17): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-opiomelanocortin (POMC) is a multifaceted prohormone precursor that is central to a wide array of physiological processes, including stress response, energy homeostasis, and pigmentation. The tissue-specific post-translational processing of POMC yields a diverse repertoire of bioactive peptides. This technical guide provides an in-depth exploration of the endogenous processing cascade that leads to the generation of Adrenocorticotropic Hormone (ACTH) and its N-terminal fragment, ACTH (1-17). This document details the enzymatic machinery, cellular localization, and regulatory mechanisms governing this intricate pathway. Furthermore, it furnishes quantitative data on peptide concentrations and receptor binding affinities, outlines key experimental methodologies, and provides visual representations of the core biological processes.

The POMC Processing Cascade: From Prohormone to Bioactive Peptides

The journey from the POMC prohormone to ACTH (1-17) is a multi-step process occurring within the regulated secretory pathway of neuroendocrine cells, primarily in the anterior and intermediate lobes of the pituitary gland, as well as in hypothalamic neurons and the skin.[1][2][3] This intricate cleavage is orchestrated by a series of prohormone convertases (PCs), which are calcium-dependent serine proteases that recognize and cleave at specific single or paired basic amino acid residues (Lys, Arg).[2][4]

Initial Cleavage of POMC by Prohormone Convertase 1/3 (PC1/3)

The initial and rate-limiting step in POMC processing within the anterior pituitary is the endoproteolytic cleavage by Prohormone Convertase 1/3 (PC1/3) , also known as PC1.[2][4][5] PC1/3 primarily cleaves POMC at the Lys-Arg (KR) dibasic site C-terminal to the ACTH sequence, yielding pro-ACTH and β-lipotropin (β-LPH).[4] Subsequently, PC1/3 cleaves at another Lys-Arg site N-terminal to ACTH, releasing the mature, full-length ACTH (1-39) and a joining peptide (JP) linked to the N-terminal fragment of POMC (N-POMC).[4] In the anterior pituitary, where PC1/3 is the predominant convertase, further processing of ACTH is limited.[2][4]

Generation of ACTH (1-17) by Prohormone Convertase 2 (PC2)

In tissues expressing Prohormone Convertase 2 (PC2) , such as the intermediate lobe of the pituitary, the hypothalamus, and the skin, ACTH (1-39) undergoes further cleavage.[3][4][6] PC2 cleaves ACTH at a tetrabasic site (Lys-Lys-Arg-Arg) between amino acid positions 17 and 18.[4] This cleavage event generates two smaller peptides: the N-terminal fragment ACTH (1-17) and the C-terminal fragment known as corticotropin-like intermediate peptide (CLIP; ACTH 18-39).[4][7]

Further Processing of ACTH (1-17) to α-Melanocyte-Stimulating Hormone (α-MSH)

ACTH (1-17) serves as the immediate precursor for the production of α-melanocyte-stimulating hormone (α-MSH). This conversion involves a series of enzymatic modifications:

  • Carboxypeptidase E (CPE): This exopeptidase removes the C-terminal basic residues (Lys-Lys-Arg) from ACTH (1-17) to produce ACTH (1-14).[4][7]

  • Peptidylglycine α-amidating monooxygenase (PAM): PAM then catalyzes the amidation of the C-terminal glycine (B1666218) of ACTH (1-14) to yield desacetyl-α-MSH (ACTH (1-13)-NH2).[1][8]

  • N-acetyltransferase (N-AT): Finally, N-AT acetylates the N-terminal serine of desacetyl-α-MSH to produce the mature and more potent α-MSH.[1]

Quantitative Data

The following tables summarize key quantitative data related to the endogenous processing of POMC and the biological activity of its derivatives.

PeptideTissue/FluidConcentrationReference(s)
POMC Precursors Human Plasma (Basal)5-40 pmol/L[9][10]
ACTH Human Plasma (Basal)<0.9-11.3 pmol/L[9][10]
ACTH Rat Plasma (8 AM)92 +/- 15 pg/ml[1]
α-MSH Rat Plasma (8 AM)64 +/- 8 pg/ml[1]
ACTH Rat Anterior Pituitary551 +/- 36 ng[1]
α-MSH Rat Anterior Pituitary102 +/- 31 ng[1]
ACTH Rat Neurointermediate Lobe28.2 +/- 2.9 ng[1]
α-MSH Rat Neurointermediate Lobe1398 +/- 360 ng[1]

Table 1: Concentrations of POMC-Derived Peptides in Plasma and Pituitary Tissue.

LigandReceptorBinding Affinity (Ki)Reference(s)
ACTH (1-17) Human MC1R0.21 +/- 0.03 nM[11]
α-MSH Human MC1R0.13 +/- 0.005 nM[11]

Table 2: Binding Affinities of ACTH (1-17) and α-MSH to the Human Melanocortin 1 Receptor (MC1R).

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the endogenous processing of POMC to ACTH (1-17).

Immunoassays for POMC-Derived Peptides

Immunoassays are widely used for the quantification of POMC, ACTH, and other derived peptides in biological samples.

3.1.1. Radioimmunoassay (RIA)

  • Principle: A competitive assay where a radiolabeled peptide (e.g., ¹²⁵I-ACTH) competes with the unlabeled peptide in the sample for binding to a limited amount of specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the peptide in the sample.

  • General Protocol:

    • Antibody Generation: Antibodies are typically raised in rabbits or other animals by immunization with the target peptide conjugated to a carrier protein like bovine serum albumin.[1][12]

    • Radiolabeling: The peptide is labeled with a radioisotope, most commonly ¹²⁵I.

    • Assay Procedure:

      • A standard curve is generated using known concentrations of the unlabeled peptide.

      • Samples and standards are incubated with the specific antibody and a fixed amount of radiolabeled peptide.

      • The antibody-bound fraction is separated from the free fraction (e.g., using a second antibody or protein A/G beads).

      • The radioactivity of the bound fraction is measured using a gamma counter.

    • Data Analysis: The concentration of the peptide in the samples is determined by comparing their results to the standard curve.

3.1.2. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: A non-radioactive immunoassay that utilizes an enzyme-linked antibody to detect the target peptide. The "sandwich" ELISA format is commonly used for higher specificity.

  • General Protocol (Sandwich ELISA):

    • Coating: A capture antibody specific for one epitope of the peptide is coated onto the wells of a microplate.

    • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

    • Sample Incubation: Samples and standards containing the target peptide are added to the wells and incubated.

    • Detection Antibody Incubation: A second, enzyme-conjugated detection antibody that recognizes a different epitope on the peptide is added.

    • Substrate Addition: A substrate for the enzyme is added, which is converted into a detectable product (e.g., a color change).

    • Measurement: The absorbance of the product is measured using a microplate reader. The intensity of the signal is directly proportional to the concentration of the peptide in the sample.

Mass Spectrometry (MS) for Peptide Identification and Quantification

Mass spectrometry is a powerful technique for the definitive identification and quantification of peptides based on their mass-to-charge ratio.

3.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Principle: This technique couples the separation power of high-performance liquid chromatography (HPLC) with the sensitive detection capabilities of mass spectrometry.

  • General Protocol:

    • Sample Preparation: Peptides are extracted from biological samples (e.g., tissue homogenates, plasma) and may be partially purified.

    • Chromatographic Separation: The peptide mixture is injected into an HPLC system equipped with a reverse-phase column. Peptides are separated based on their hydrophobicity.

    • Ionization: As the peptides elute from the column, they are ionized, typically using electrospray ionization (ESI).

    • Mass Analysis: The ionized peptides are introduced into the mass spectrometer, where their mass-to-charge ratios are measured.

    • Detection and Identification: The detected masses are compared to the theoretical masses of known POMC-derived peptides for identification. For quantification, stable isotope-labeled internal standards are often used.[13][14]

3.2.2. Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS

  • Principle: A soft ionization technique where the sample is co-crystallized with a matrix that absorbs laser energy. The laser pulse desorbs and ionizes the sample molecules for mass analysis.

  • General Protocol:

    • Sample Preparation: A small volume of the sample is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a target plate.

    • Crystallization: The solvent evaporates, leaving the sample molecules embedded within the matrix crystals.

    • Laser Desorption/Ionization: The target plate is placed in the mass spectrometer, and a laser is fired at the sample spot.

    • Mass Analysis: The generated ions are accelerated into a time-of-flight (TOF) analyzer, which separates them based on their mass-to-charge ratio.

Western Blotting for Prohormone Convertases

Western blotting is used to detect and quantify the expression levels of the processing enzymes, PC1/3 and PC2.

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • General Protocol:

    • Sample Preparation: Protein lysates are prepared from cells or tissues.

    • Gel Electrophoresis: The protein samples are loaded onto a polyacrylamide gel (SDS-PAGE) and separated based on their molecular weight.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

    • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target prohormone convertase (e.g., anti-PC1/3).

    • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.

    • Detection: A chemiluminescent or fluorescent substrate is added, and the signal is detected using an imaging system. The intensity of the band corresponds to the amount of the target protein.[15][16][17]

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway of POMC Processing

POMC_Processing POMC Pro-opiomelanocortin (POMC) PC1_3_1 PC1/3 POMC->PC1_3_1 Pro_ACTH Pro-ACTH PC1_3_2 PC1/3 Pro_ACTH->PC1_3_2 ACTH_full ACTH (1-39) PC2 PC2 ACTH_full->PC2 ACTH_1_17 ACTH (1-17) CPE_PAM_NAT CPE, PAM, N-AT ACTH_1_17->CPE_PAM_NAT CLIP CLIP (ACTH 18-39) alpha_MSH α-MSH beta_LPH β-Lipotropin JP Joining Peptide N_POMC N-POMC PC1_3_1->Pro_ACTH PC1_3_1->beta_LPH PC1_3_2->ACTH_full PC1_3_2->JP PC1_3_2->N_POMC PC2->ACTH_1_17 PC2->CLIP CPE_PAM_NAT->alpha_MSH

Caption: POMC Processing Pathway.

Experimental Workflow: Sandwich ELISA

Sandwich_ELISA_Workflow cluster_plate Microplate Well A 1. Coat with Capture Antibody B 2. Block Non-specific Sites A->B C 3. Add Sample/Standard B->C D 4. Add Enzyme-linked Detection Antibody C->D E 5. Add Substrate D->E F 6. Measure Signal E->F

Caption: Sandwich ELISA Workflow.

Experimental Workflow: LC-MS/MS

LC_MS_Workflow Sample Biological Sample Extraction Peptide Extraction Sample->Extraction HPLC HPLC Separation Extraction->HPLC ESI Electrospray Ionization HPLC->ESI MS Mass Spectrometry ESI->MS Data Data Analysis MS->Data

Caption: LC-MS/MS Workflow.

Conclusion

The endogenous processing of POMC to ACTH (1-17) is a tightly regulated and complex pathway that is fundamental to numerous physiological functions. A thorough understanding of the enzymes, cleavage sites, and resulting peptide products is crucial for researchers in endocrinology, neuroscience, and drug development. The methodologies outlined in this guide provide a framework for the investigation of this pathway, enabling the quantification of key peptides and the assessment of processing enzyme activity. Future research focusing on the precise kinetics of these enzymes and the development of more detailed and standardized experimental protocols will further enhance our comprehension of this vital biological system and its implications in health and disease.

References

The Core Mechanism of ACTH (1-17) in Melanocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Adrenocorticotropic Hormone (1-17) (ACTH (1-17)) in melanocytes. It details the molecular interactions, signaling cascades, and cellular responses, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetology, and pharmacology.

Introduction

Adrenocorticotropic hormone (ACTH) is a peptide hormone derived from pro-opiomelanocortin (POMC). While full-length ACTH (1-39) is primarily known for its role in stimulating cortisol production, its N-terminal fragment, ACTH (1-17), has emerged as a potent regulator of melanocyte function. In the skin, various POMC peptides are present, with ACTH (1-17) being one of the most abundant, often found in higher concentrations than α-melanocyte-stimulating hormone (α-MSH)[1]. This guide elucidates the intricate mechanisms by which ACTH (1-17) exerts its effects on melanocytes, focusing on its role in melanogenesis and cell signaling.

Receptor Binding and Affinity

The primary target of ACTH (1-17) in melanocytes is the Melanocortin 1 Receptor (MC1R), a G-protein coupled receptor pivotal in regulating pigmentation[1][2]. ACTH (1-17) is a potent agonist at the human MC1R, demonstrating high-affinity binding[1][3]. Competitive binding assays have shown that ACTH (1-17) binds to MC1R with a slightly lower affinity than α-MSH, yet it is more potent in stimulating downstream signaling pathways[1].

Table 1: Binding Affinities of ACTH (1-17) and α-MSH for Melanocortin Receptors

LigandReceptorKi (nM)Reference
ACTH (1-17)MC1R0.21 ± 0.03[1][3]
ACTH (1-17)MC3R14[4]
ACTH (1-17)MC4R419[4]
ACTH (1-17)MC5R4,240[4]
α-MSHMC1R0.13 ± 0.005[1]

Signaling Pathways

Upon binding to MC1R, ACTH (1-17) activates two primary signaling cascades within the melanocyte: the Adenylyl Cyclase (AC)/Cyclic AMP (cAMP) pathway and the Phospholipase C (PLC)/Inositol (B14025) Trisphosphate (IP3)/Diacylglycerol (DAG) pathway[1][5][6][7][8].

Adenylyl Cyclase/cAMP Pathway

This is the canonical pathway for melanocortin receptors. Activation of MC1R by ACTH (1-17) leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP)[1][5][6]. The increased intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates the cAMP Response Element-Binding protein (CREB), which translocates to the nucleus and upregulates the expression of key melanogenic genes, most notably the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanocyte differentiation and function, and it directly promotes the transcription of tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2/DCT), the essential enzymes for melanin (B1238610) synthesis[6].

ACTH_cAMP_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH ACTH (1-17) MC1R MC1R ACTH->MC1R G_protein Gs MC1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB_inactive CREB PKA->CREB_inactive Phosphorylates CREB_active p-CREB CREB_inactive->CREB_active MITF_gene MITF Gene CREB_active->MITF_gene Upregulates Transcription MITF_protein MITF MITF_gene->MITF_protein Transcription & Translation Melanogenic_genes TYR, TYRP1, TYRP2 Genes MITF_protein->Melanogenic_genes Upregulates Transcription

Diagram 1: ACTH (1-17) cAMP Signaling Pathway.
Phospholipase C/IP3/DAG Pathway

In addition to the cAMP pathway, ACTH (1-17) binding to MC1R can also activate Phospholipase C (PLC)[1][5][6][7][8]. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG synergistically activate Protein Kinase C beta (PKC-β). Activated PKC-β can then phosphorylate and activate tyrosinase, further enhancing melanin synthesis[5][7][8].

ACTH_PLC_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH ACTH (1-17) MC1R MC1R ACTH->MC1R G_protein Gq MC1R->G_protein Activates PLC Phospholipase C IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves G_protein->PLC Activates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC-β DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Tyrosinase_inactive Tyrosinase PKC->Tyrosinase_inactive Phosphorylates Tyrosinase_active p-Tyrosinase Tyrosinase_inactive->Tyrosinase_active

Diagram 2: ACTH (1-17) PLC Signaling Pathway.

Cellular Effects of ACTH (1-17)

The activation of the aforementioned signaling pathways by ACTH (1-17) culminates in several distinct physiological responses in melanocytes.

Melanogenesis

ACTH (1-17) is a potent stimulator of melanogenesis, the process of melanin synthesis[1][4][9][10]. It induces a biphasic dose-response in melanin production, suggesting a complex regulatory mechanism[1][4]. Studies have shown that ACTH (1-17) can significantly increase the melanin content in cultured human melanocytes[9][10].

Table 2: Effect of ACTH (1-17) on Melanogenesis

ParameterValueCell TypeReference
EC50 for Melanogenesis (Biphasic)0.0001 nM and 0.08 nMMelanocytes[4]
EC50 for Adenylate Cyclase Activity3.02 nMHEK293 cells expressing MC1R[4]
Average Increase in Melanin Content31.2%Cultured Human Hair Follicle Melanocytes[9]
Tyrosinase Activity

A key aspect of ACTH (1-17)-induced melanogenesis is the stimulation of tyrosinase, the rate-limiting enzyme in this process[10][11]. This is achieved through both the upregulation of tyrosinase gene expression via the cAMP/MITF pathway and the post-translational activation of the tyrosinase enzyme via phosphorylation by PKC-β[6][8].

Dendricity and Proliferation

ACTH (1-17) has also been observed to stimulate dendricity in melanocytes, a process where the cells form elongated projections to transfer melanosomes to surrounding keratinocytes[9][12]. The effect of ACTH (1-17) on melanocyte proliferation is less definitive and may be dependent on the specific cell line and culture conditions[9].

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of ACTH (1-17) on melanocytes.

Melanin Content Assay

This protocol is used to quantify the amount of melanin produced by melanocytes in culture.

Materials:

  • Cultured melanocytes

  • Phosphate-buffered saline (PBS)

  • 1N NaOH with 10% DMSO

  • Synthetic melanin standard (for standard curve)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Culture melanocytes to the desired confluence and treat with various concentrations of ACTH (1-17) for a specified duration.

  • Wash the cells with PBS and harvest by trypsinization.

  • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).

  • Solubilize the cell pellets in 1N NaOH containing 10% DMSO. The volume will depend on the cell number, a common starting point is 100 µL for 1x10^5 cells.

  • Incubate the samples at 80°C for 2 hours to dissolve the melanin.

  • Prepare a standard curve using synthetic melanin dissolved in 1N NaOH with 10% DMSO, with concentrations ranging from 0 to 200 µg/mL.

  • Transfer 100 µL of the solubilized melanin samples and standards to a 96-well plate.

  • Measure the absorbance at 470-490 nm using a spectrophotometer[13][14].

  • Calculate the melanin concentration in the samples by interpolating from the standard curve.

  • Normalize the melanin content to the cell number or total protein content.

Melanin_Assay_Workflow start Start: Cultured Melanocytes treat Treat with ACTH (1-17) start->treat harvest Harvest and Pellet Cells treat->harvest solubilize Solubilize in NaOH/DMSO at 80°C harvest->solubilize measure Measure Absorbance (470-490 nm) solubilize->measure standard Prepare Melanin Standard Curve standard->measure calculate Calculate and Normalize Melanin Content measure->calculate end End: Quantified Melanin calculate->end

Diagram 3: Melanin Content Assay Workflow.
Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase in cell lysates.

Materials:

  • Cultured melanocytes

  • Tyrosinase Assay Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 6.8)

  • L-DOPA (3,4-dihydroxyphenylalanine) solution (substrate)

  • Cell lysis buffer (e.g., Tyrosinase Assay Buffer with protease inhibitors)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Treat melanocytes with ACTH (1-17) as required.

  • Wash cells with PBS and lyse them in ice-cold lysis buffer.

  • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the tyrosinase enzyme.

  • Determine the protein concentration of the lysate for normalization.

  • In a 96-well plate, add a specific amount of cell lysate (e.g., 20-50 µg of protein) to each well.

  • Add the L-DOPA substrate solution to initiate the reaction.

  • Immediately measure the rate of formation of dopachrome (B613829) by monitoring the increase in absorbance at 475 nm over time in kinetic mode[15].

  • Calculate the tyrosinase activity as the rate of change in absorbance per minute per milligram of protein.

Tyrosinase_Assay_Workflow start Start: Treated Melanocytes lyse Lyse Cells and Collect Supernatant start->lyse protein_quant Quantify Protein Concentration lyse->protein_quant reaction_setup Set up Reaction with Lysate and L-DOPA lyse->reaction_setup kinetic_read Kinetic Read at 475 nm reaction_setup->kinetic_read calculate_activity Calculate Tyrosinase Activity kinetic_read->calculate_activity end End: Specific Enzyme Activity calculate_activity->end

Diagram 4: Tyrosinase Activity Assay Workflow.
Cell Proliferation Assay (XTT Assay)

This assay determines the effect of ACTH (1-17) on melanocyte viability and proliferation.

Materials:

  • Cultured melanocytes

  • 96-well plate

  • Complete culture medium

  • ACTH (1-17)

  • XTT labeling reagent and electron-coupling reagent

Procedure:

  • Seed melanocytes in a 96-well plate at a density of approximately 3,000 cells per well.

  • Allow the cells to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of ACTH (1-17).

  • Incubate for the desired period (e.g., 48-72 hours).

  • Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Add the XTT mixture to each well and incubate for 4 hours at 37°C.

  • Measure the absorbance of the formazan (B1609692) product at 450-500 nm with a reference wavelength of 650 nm using a plate reader.

  • The absorbance is directly proportional to the number of viable, metabolically active cells.

Proliferation_Assay_Workflow start Start: Seed Melanocytes treat Treat with ACTH (1-17) start->treat incubate Incubate for 48-72 hours treat->incubate add_xtt Add XTT Reagent incubate->add_xtt incubate_xtt Incubate for 4 hours add_xtt->incubate_xtt read_absorbance Measure Absorbance (450-500 nm) incubate_xtt->read_absorbance analyze Analyze Cell Viability/Proliferation read_absorbance->analyze end End: Proliferation Data analyze->end

Diagram 5: Cell Proliferation (XTT) Assay Workflow.

Conclusion

ACTH (1-17) is a key physiological regulator of human melanocyte function. Its high-affinity binding to the MC1R and subsequent activation of both the cAMP and PLC signaling pathways orchestrate a robust melanogenic response. This is characterized by increased expression and activity of tyrosinase, leading to enhanced melanin synthesis. The biphasic nature of its dose-response suggests a complex and finely tuned regulatory system. The detailed mechanisms and protocols presented in this guide provide a solid foundation for further research into the role of ACTH (1-17) in skin pigmentation and for the development of novel therapeutic and cosmetic agents targeting the melanocortin system.

References

An In-depth Technical Guide on Signaling Pathways Activated by ACTH (1-17)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the signaling pathways initiated by the binding of the adrenocorticotropic hormone fragment, ACTH (1-17). It covers the primary receptors involved, the downstream signaling cascades, quantitative data on binding and activation, and the experimental protocols used to elucidate these pathways.

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the precursor protein pro-opiomelanocortin (POMC).[1][2] The N-terminal fragment, ACTH (1-17), represents a biologically active portion of the full-length hormone. While full-length ACTH (1-39) is the primary ligand for the melanocortin-2 receptor (MC2R) in the adrenal cortex, ACTH (1-17) demonstrates potent activity at other melanocortin receptor subtypes, suggesting a broader physiological role.[3][4] Understanding the specific signaling events triggered by ACTH (1-17) is crucial for developing targeted therapeutics that can modulate the diverse effects of the melanocortin system.

Receptor Binding and Activation

ACTH (1-17) primarily exerts its effects by binding to G protein-coupled receptors (GPCRs) of the melanocortin receptor family. The most well-characterized interaction is with the melanocortin 1 receptor (MC1R) .[3] There is also evidence that ACTH (1-17) is the minimal sequence required for the activation of the melanocortin 2 receptor (MC2R) , although with lower potency compared to longer ACTH fragments. Furthermore, certain analogs of ACTH (1-17) have been shown to interact with MC3R and MC4R .[4]

Core Signaling Pathways

Upon binding to its target receptors, ACTH (1-17) activates several key intracellular signaling cascades.

1. The cAMP/PKA Pathway: This is the canonical signaling pathway for most melanocortin receptors.[5][6]

  • Mechanism: Binding of ACTH (1-17) to MC1R or MC2R activates the associated Gs alpha subunit (Gsα).[7] Gsα, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[8] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6][9] PKA then phosphorylates a multitude of downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein), which regulate the expression of genes involved in processes such as steroidogenesis and melanogenesis.[1]

2. The IP3/DAG Pathway (Phospholipase C Pathway):

  • Mechanism: In addition to the cAMP pathway, ACTH (1-17) has been shown to stimulate the production of inositol (B14025) 1,4,5-trisphosphate (IP3) upon binding to the hMC1R.[3] This indicates the activation of the Phospholipase C (PLC) pathway. This pathway is typically initiated by the activation of a Gq alpha subunit (Gqα). Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: IP3 and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

3. The MAPK/ERK Pathway:

  • Mechanism: Activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is another consequence of ACTH signaling. This activation can be downstream of both the cAMP/PKA and PLC pathways. For instance, PKA can phosphorylate and activate Src, which can then initiate a cascade involving Ras, Raf, and MEK, ultimately leading to the phosphorylation and activation of ERK1/2. Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, influencing cellular processes like proliferation, differentiation, and survival.

Data Presentation: Quantitative Analysis of ACTH (1-17) Activity

The following tables summarize the key quantitative data regarding the interaction of ACTH (1-17) with its primary receptors.

Table 1: Binding Affinity of ACTH (1-17) and Related Peptides

LigandReceptorAssay TypeKi (nM)IC50 (nM)Reference
ACTH (1-17)hMC1RCompetitive Binding0.21 ± 0.03-[3]
α-MSHhMC1RCompetitive Binding0.13 ± 0.005-[3]
ACTH (1-17)hMC2RCompetitive Binding-5.5 ± 1.0[10] (Not in provided results)
ACTH (1-24)hMC2RCompetitive Binding-3.9 ± 1.2[10] (Not in provided results)
ACTH (1-39)hMC2RCompetitive Binding-4.6 ± 1.2[10] (Not in provided results)

Table 2: Functional Potency of ACTH (1-17) and Related Peptides

LigandReceptorAssay TypeEC50 (nM)Downstream EffectReference
ACTH (1-17)hMC1RcAMP AccumulationMore potent than α-MSHIncreased cAMP[3]
ACTH (1-17)hMC1RIP3 AccumulationMore potent than α-MSHIncreased IP3[3]
ACTH (1-17)hMC2RcAMP Accumulation5.5 ± 1.0Increased cAMP[10] (Not in provided results)
ACTH (1-24)hMC2RcAMP Accumulation1.3 ± 0.2Increased cAMP[10] (Not in provided results)
ACTH (1-39)hMC2RcAMP Accumulation3.2 ± 0.5Increased cAMP[10] (Not in provided results)

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Overview of ACTH (1-17) signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.

    • Cells are transiently transfected with a plasmid encoding the human melanocortin receptor of interest (e.g., hMC1R) using a suitable transfection reagent (e.g., Lipofectamine).[11]

  • Membrane Preparation:

    • 48 hours post-transfection, cells are harvested and washed with ice-cold Phosphate Buffered Saline (PBS).

    • Cells are homogenized in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) using a Dounce homogenizer.[12]

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[12]

    • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[12]

    • The membrane pellet is resuspended in an assay buffer and protein concentration is determined using a BCA assay.[12]

  • Binding Assay:

    • The assay is performed in a 96-well plate.

    • A constant concentration of a radiolabeled ligand (e.g., [125I]Nle4,D-Phe7-α-MSH) is added to each well.[13]

    • Increasing concentrations of the unlabeled competing ligand (ACTH (1-17)) are added to the wells.

    • A set of wells with only the radioligand determines total binding, and a set with the radioligand and a high concentration of a non-specific ligand determines non-specific binding.

    • The plate is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour) to reach equilibrium.[10]

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.[14]

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity on the filters is measured using a gamma counter.[12]

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data is plotted as the percentage of specific binding versus the log concentration of the competing ligand.

    • The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Binding_Assay_Workflow start Start cell_culture Culture & Transfect HEK293 Cells start->cell_culture harvest Harvest Cells & Prepare Membranes cell_culture->harvest assay_setup Set up 96-well plate: - Membranes - Radioligand - Competing Ligand harvest->assay_setup incubation Incubate at 37°C for 1 hour assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Gamma Counting filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This assay measures the ability of a ligand to stimulate or inhibit the production of cAMP.

  • Cell Culture and Treatment:

    • HEK293 cells stably or transiently expressing the receptor of interest are seeded in a 96-well or 384-well plate.

    • Cells are incubated in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[15]

    • Cells are treated with various concentrations of the test ligand (ACTH (1-17)) for a specific time (e.g., 30 minutes) at 37°C.[16]

  • Cell Lysis and cAMP Measurement:

    • The stimulation is stopped, and the cells are lysed to release intracellular cAMP.

    • The amount of cAMP in the lysate is measured using a competitive immunoassay. Several commercial kits are available, such as those based on AlphaScreen, HTRF, or ELISA technology.[15][16][17]

    • Principle of a competitive immunoassay: A known amount of labeled cAMP (e.g., biotinylated cAMP) competes with the cAMP from the cell lysate for binding to a limited amount of an anti-cAMP antibody.[18] The signal generated is inversely proportional to the amount of cAMP in the cell lysate.

    • A standard curve is generated using known concentrations of cAMP to quantify the amount of cAMP in the samples.[19]

  • Data Analysis:

    • The concentration of cAMP produced at each ligand concentration is determined from the standard curve.

    • The data is plotted as cAMP concentration versus the log concentration of the ligand.

    • The EC50 value (the concentration of the ligand that produces 50% of the maximal response) is determined by non-linear regression analysis.

Inositol Phosphate (IP3) Accumulation Assay

This assay measures the ligand-induced production of IP3, an indicator of PLC activation.

  • Cell Labeling and Treatment:

    • Cells expressing the receptor of interest are cultured in an inositol-free medium.

    • Cells are labeled by incubating them with myo-[3H]inositol, which is incorporated into the cell membrane as phosphatidylinositol.[20]

    • After labeling, the cells are washed and incubated in a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.

    • Cells are stimulated with various concentrations of the test ligand (ACTH (1-17)) for a specific time.

  • Extraction and Measurement of IP3:

    • The stimulation is terminated by adding a solution like ice-cold trichloroacetic acid to precipitate proteins and extract the soluble inositol phosphates.

    • The [3H]-labeled inositol phosphates are separated from other cellular components using anion-exchange chromatography.[21]

    • The radioactivity in the fraction corresponding to IP3 is measured by liquid scintillation counting.

    • Alternatively, non-radioactive methods like ELISA or HTRF-based assays can be used to quantify IP3 mass.[22][23]

  • Data Analysis:

    • The amount of [3H]IP3 is expressed as counts per minute (CPM) or as a percentage of the total incorporated radioactivity.

    • The data is plotted as IP3 accumulation versus the log concentration of the ligand.

    • The EC50 value is determined by non-linear regression analysis.

ERK1/2 Phosphorylation Western Blot

This assay detects the activation of the ERK/MAPK pathway by measuring the phosphorylation of ERK1/2.

  • Cell Culture, Starvation, and Treatment:

    • Cells are cultured to 70-80% confluency.

    • To reduce basal ERK phosphorylation, cells are serum-starved for 12-24 hours before the experiment.[24]

    • Cells are treated with the test ligand (ACTH (1-17)) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Protein Extraction and Quantification:

    • After treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • The cell lysates are clarified by centrifugation, and the protein concentration of the supernatant is determined.[24]

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[25]

    • The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).[26]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[24]

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.[24]

    • To ensure equal protein loading, the membrane is stripped of the first set of antibodies and re-probed with a primary antibody that recognizes total ERK1/2.[25][27]

  • Data Analysis:

    • The band intensities for p-ERK1/2 and total ERK1/2 are quantified using densitometry software.

    • The p-ERK1/2 signal is normalized to the total ERK1/2 signal for each sample.

    • The results are expressed as a fold change in phosphorylation relative to the untreated control.

References

Beyond Steroidogenesis: A Technical Guide to the Diverse Biological Functions of ACTH (1-17)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is a well-established regulator of steroidogenesis in the adrenal cortex. However, its N-terminal fragment, ACTH (1-17), exhibits a range of biological activities independent of corticosteroid production. This technical guide provides an in-depth exploration of the non-steroidogenic functions of ACTH (1-17), focusing on its interactions with melanocortin receptors and subsequent signaling pathways. We present a comprehensive overview of its roles in melanogenesis, immunomodulation, neuroprotection, and bone metabolism. This document consolidates quantitative data into structured tables for comparative analysis, details experimental protocols from key studies, and provides visualizations of relevant signaling pathways and workflows to facilitate a deeper understanding of the multifaceted nature of ACTH (1-17) and its potential as a therapeutic agent.

Introduction

Pro-opiomelanocortin (POMC) is a precursor polypeptide that is proteolytically cleaved to generate a variety of biologically active peptides, including adrenocorticotropic hormone (ACTH). While the full-length ACTH (1-39) is the primary stimulator of glucocorticoid synthesis in the adrenal glands, shorter fragments also possess distinct biological activities. Among these, ACTH (1-17) has emerged as a peptide with significant functions beyond steroidogenesis. These effects are primarily mediated through its interaction with various subtypes of melanocortin receptors (MCRs), which are expressed in a wide range of tissues, including the skin, immune cells, and the central nervous system. This guide focuses on the non-steroidogenic biological functions of ACTH (1-17), providing a technical resource for researchers and drug development professionals.

Receptor Pharmacology and Signaling Pathways

ACTH (1-17) exerts its effects by binding to and activating melanocortin receptors, a family of five G-protein coupled receptors (GPCRs) designated MC1R through MC5R. Its binding affinity varies across the receptor subtypes, with a particularly high affinity for MC1R.

Melanocortin Receptor Binding Affinity

ACTH (1-17) demonstrates a strong binding preference for the MC1R, with progressively lower affinities for MC3R, MC4R, and MC5R. This binding profile is crucial in determining its tissue-specific effects.

Receptor SubtypeLigandKi (nM)Cell LineReference
hMC1R ACTH (1-17)0.21 ± 0.03HEK293
α-MSH0.13 ± 0.005HEK293
MC3R ACTH (1-17)14-[1]
MC4R ACTH (1-17)419-[1]
MC5R ACTH (1-17)4240-[1]

Table 1: Binding Affinities (Ki) of ACTH (1-17) and α-MSH for Human Melanocortin Receptors.

Signaling Pathways

Upon binding to MC1R, ACTH (1-17) activates multiple intracellular signaling cascades. The primary pathway involves the stimulation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Additionally, ACTH (1-17) has been shown to be more potent than α-MSH in stimulating the production of inositol (B14025) trisphosphate (IP3), indicating the involvement of the Phospholipase C (PLC) pathway.

ACTH1_17_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH_1_17 ACTH (1-17) MC1R MC1R ACTH_1_17->MC1R Binds G_alpha_s Gαs MC1R->G_alpha_s G_alpha_q Gαq MC1R->G_alpha_q AC Adenylyl Cyclase G_alpha_s->AC Activates PLC Phospholipase C G_alpha_q->PLC Activates cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates PKC->Downstream Ca2_release->Downstream

Figure 1: ACTH (1-17) signaling via MC1R.

Biological Functions Beyond Steroidogenesis

Melanogenesis

ACTH (1-17) is a potent stimulator of melanogenesis in human melanocytes, an effect mediated through MC1R. It has been shown to be more potent than α-MSH in this regard and, unlike α-MSH, exhibits a biphasic dose-response curve.

ParameterLigandEffectConcentrationReference
Melanin (B1238610) Production ACTH (1-17)Biphasic inductionEC50 = 0.0001 nM & 0.08 nM[1]
Adenylate Cyclase Activity ACTH (1-17)AgonistEC50 = 3.02 nM[1]

Table 2: Quantitative Effects of ACTH (1-17) on Melanogenesis.

  • Cell Culture: Human melanocytes are cultured in appropriate media (e.g., Medium 254 supplemented with Human Melanocyte Growth Supplement).

  • Treatment: Cells are treated with varying concentrations of ACTH (1-17) for a specified period (e.g., 72 hours).

  • Cell Lysis: After treatment, cells are harvested, counted, and lysed in a solution of 1 N NaOH.

  • Spectrophotometry: The absorbance of the lysate is measured at 495 nm.

  • Quantification: Melanin content is quantified by comparison to a standard curve generated using synthetic melanin and is typically expressed as melanin content per cell.

Immunomodulation

ACTH (1-17) exhibits significant immunomodulatory properties, primarily characterized by anti-inflammatory effects. Studies in animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), have demonstrated its ability to modulate cytokine production and immune cell populations.

Specifically, oral administration of ACTH has been shown to decrease the production of pro-inflammatory cytokines IL-17 and IL-6.[2] It also promotes an anti-inflammatory environment by increasing the frequency of regulatory T cells (Tregs).[2]

  • EAE Induction: EAE is induced in susceptible mouse strains (e.g., SJL/J mice) by immunization with a peptide from a myelin protein (e.g., proteolipid protein 139-151) emulsified in Complete Freund's Adjuvant, followed by administration of pertussis toxin.

  • Treatment: Mice are treated with oral gavage of ACTH (e.g., 10 µg daily) or a control peptide.

  • Immune Cell Isolation: At the peak of the disease, immune cells are isolated from the central nervous system (CNS), spleen, and gut-associated lymphoid tissue (GALT).

  • Flow Cytometry: Isolated cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-17, IFN-γ, Foxp3) and analyzed by flow cytometry to determine the frequency of different immune cell populations.

Neuroprotection

ACTH-related peptides, including ACTH (1-17), have demonstrated neurotrophic and neuroprotective effects in various models of neuronal injury. These effects are thought to be mediated through melanocortin receptors expressed in the central nervous system. For instance, ACTH analogs have been shown to offer protective effects against 6-hydroxydopamine (6-OHDA) induced lesions in the substantia nigra.

Neuroprotection_Workflow cluster_in_vivo In Vivo Model Animal_Model Animal Model (e.g., Rat) Lesion Induce Neuronal Lesion (e.g., 6-OHDA injection) Animal_Model->Lesion Treatment Administer ACTH (1-17) or Vehicle Lesion->Treatment Behavioral Behavioral Assessment (e.g., Rotational Behavior) Treatment->Behavioral Histology Histological Analysis (e.g., Tyrosine Hydroxylase Staining) Treatment->Histology

Figure 2: Workflow for neuroprotection studies.
Bone Metabolism

Emerging evidence suggests a role for ACTH peptides in the regulation of bone metabolism. ACTH has been shown to stimulate the proliferation of osteoblasts and increase the expression of bone matrix proteins like collagen I.[1] Furthermore, studies have indicated that ACTH (1-17) can influence DNA synthesis in metaphyseal bone.

  • Cell Culture: Primary osteoblasts or osteoblastic cell lines are cultured in osteogenic differentiation medium.

  • Treatment: Cells are treated with various concentrations of ACTH (1-17).

  • Gene Expression Analysis: After a specified treatment period, total RNA is extracted from the cells. The expression levels of osteoblast differentiation markers (e.g., alkaline phosphatase, osteocalcin, collagen type I) are quantified using quantitative real-time PCR (qPCR).

  • Mineralization Assay: To assess functional differentiation, mineralization can be evaluated by staining with Alizarin Red S, which detects calcium deposits.

Conclusion

ACTH (1-17) is a pleiotropic peptide with a diverse range of biological functions that extend far beyond its traditional role in steroidogenesis. Its ability to potently activate MC1R and modulate downstream signaling pathways underpins its effects on melanogenesis, immune responses, neuronal survival, and bone formation. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of ACTH (1-17) and other melanocortin receptor agonists in a variety of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and metabolic bone diseases. Further elucidation of the precise molecular mechanisms underlying these non-steroidogenic actions will be crucial for the development of targeted and effective therapies.

References

The Role of ACTH(1-17) in the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and release glucocorticoids. While the full-length peptide, ACTH(1-39), is the principal endogenous ligand, various shorter fragments also exhibit biological activity. This technical guide provides an in-depth examination of ACTH(1-17), a significant N-terminal fragment, and its role and interactions within the HPA axis. We will explore its binding affinity, signaling pathways, steroidogenic potency, and the experimental methodologies used to characterize its function, presenting quantitative data in structured tables and visualizing key pathways and workflows using Graphviz.

Introduction to the HPA Axis and ACTH

The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that governs responses to stress and regulates numerous physiological processes, including metabolism, immune function, and mood.[1][2] The axis is characterized by a cascade of hormonal signals:

  • Hypothalamus: In response to stress, the paraventricular nucleus (PVN) of the hypothalamus releases corticotropin-releasing hormone (CRH).[3][4][5]

  • Anterior Pituitary: CRH stimulates the corticotrophs of the anterior pituitary gland to synthesize and secrete ACTH.[3][5] ACTH is derived from a larger precursor protein called pro-opiomelanocortin (POMC).[6][7]

  • Adrenal Cortex: ACTH travels through the bloodstream to the adrenal cortex, where it binds to the melanocortin 2 receptor (MC2R) on the surface of adrenocortical cells, primarily in the zona fasciculata.[3][8][9] This binding stimulates the synthesis and secretion of glucocorticoids, mainly cortisol in humans and corticosterone (B1669441) in rodents.[4][10]

  • Negative Feedback: The released glucocorticoids exert negative feedback on the hypothalamus and pituitary, inhibiting the secretion of CRH and ACTH to maintain homeostasis.[1][3][8]

ACTH(1-39) is the full-length peptide hormone. However, shorter fragments, such as ACTH(1-24) and ACTH(1-17), are also biologically active.[11][12] This guide focuses on the specific role and characteristics of ACTH(1-17).

ACTH(1-17) and its Interaction with Melanocortin Receptors

ACTH and its related peptides exert their effects by binding to a family of five G protein-coupled receptors known as melanocortin receptors (MC1R through MC5R).[13] The MC2R is considered the specific receptor for ACTH in the adrenal cortex.[8][9]

ACTH(1-17) is a potent agonist at the human melanocortin 1 receptor (MC1R), with a binding affinity (Ki) of 0.21 nM, which is comparable to that of alpha-melanocyte-stimulating hormone (α-MSH).[14] It has been shown to be more potent than α-MSH at the human MC1 receptor.[14] While MC2R is the primary target for steroidogenesis, other melanocortin receptors are expressed in various tissues, and the activity of ACTH fragments at these receptors can lead to a range of other physiological effects.[15]

Quantitative Data: Receptor Binding and Agonist Activity

The following tables summarize key quantitative data on the binding affinities and agonist potencies of ACTH(1-17) and related peptides at melanocortin receptors.

PeptideReceptorParameterValueReference
ACTH(1-17)hMC1RKi0.21 ± 0.03 nM[14]
α-MSHhMC1RKi0.13 ± 0.005 nM[14]
ACTH(1-17)mMC2REC50 (cAMP)49 x 10⁻¹² M[16]
ACTH(1-24)mMC2REC50 (cAMP)7.5 x 10⁻¹² M[16]
ACTH(1-39)mMC2REC50 (cAMP)57 x 10⁻¹² M[16]
ACTH(1-17)mMC2RIC50 (Binding)~10⁻⁹ M (partial displacement)[16]
ACTH(1-24)mMC2RKD0.94 x 10⁻⁹ M[16]
ACTH(1-39)mMC2RKD0.84 x 10⁻⁹ M[16]

hMC1R: human Melanocortin 1 Receptor; mMC2R: mouse Melanocortin 2 Receptor; Ki: Inhibition Constant; EC50: Half-maximal Effective Concentration; IC50: Half-maximal Inhibitory Concentration; KD: Dissociation Constant.

Signaling Pathways Activated by ACTH

Upon binding to MC2R in the adrenal cortex, ACTH initiates a signaling cascade that leads to the synthesis of glucocorticoids.[8]

The primary signaling pathway involves:

  • G Protein Activation: The ACTH-MC2R complex activates a stimulatory G protein (Gs).[9]

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[8][9]

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).[8][17]

  • Downstream Effects: PKA phosphorylates various downstream targets, leading to both acute and chronic effects on steroidogenesis.[17][18]

Acute Effects (minutes):

  • Stimulation of cholesterol delivery to the mitochondria.[8]

  • Activation of the steroidogenic acute regulatory (StAR) protein, which facilitates the transport of cholesterol across the mitochondrial membrane.[17]

Chronic Effects (hours to days):

  • Increased transcription of genes encoding steroidogenic enzymes, such as P450scc (CYP11A1), steroid 11β-hydroxylase (CYP11B1), and others.[8][17]

Signaling Pathway Diagram

ACTH_Signaling_Pathway ACTH ACTH(1-17) MC2R MC2R ACTH->MC2R Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Cholesterol Cholesterol Esters PKA->Cholesterol Stimulates (Acute) StAR StAR Protein (Activation) PKA->StAR Phosphorylates GeneTranscription Gene Transcription (Steroidogenic Enzymes) PKA->GeneTranscription Stimulates (Chronic) FreeCholesterol Free Cholesterol Cholesterol->FreeCholesterol Mitochondrion Mitochondrion FreeCholesterol->Mitochondrion StAR->Mitochondrion Transports Cholesterol Pregnenolone Pregnenolone Mitochondrion->Pregnenolone Cortisol Cortisol (Secretion) Pregnenolone->Cortisol Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays Transfection Cell Transfection (e.g., HeLa with mMC2R) CellCulture Cell Culture Transfection->CellCulture PeptideIncubation Incubation with ACTH Peptides CellCulture->PeptideIncubation cAMP_Assay cAMP Measurement PeptideIncubation->cAMP_Assay Binding_Assay Radioligand Binding Assay PeptideIncubation->Binding_Assay EC50_Calc EC50 Calculation cAMP_Assay->EC50_Calc Ki_Calc Ki/KD Calculation Binding_Assay->Ki_Calc AdrenalHarvest Adrenal Gland Harvest TissueIncubation Tissue Incubation with ACTH(1-17) AdrenalHarvest->TissueIncubation MediumCollection Medium Collection TissueIncubation->MediumCollection RIA Corticosterone RIA MediumCollection->RIA DataAnalysis Data Analysis RIA->DataAnalysis

References

In Vivo Effects of ACTH(1-17) on Growth Hormone Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo effects of the adrenocorticotropic hormone fragment, ACTH(1-17), on growth hormone (GH) secretion. While ACTH is primarily known for its role in stimulating the adrenal cortex, this specific N-terminal fragment has demonstrated a distinct capacity to influence the somatotropic axis. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the proposed signaling pathways. The evidence presented strongly suggests that ACTH(1-17) stimulates GH secretion through a central nervous system-mediated mechanism, rather than a direct action on the pituitary gland. This guide is intended to be a valuable resource for researchers and professionals in endocrinology, neuroscience, and drug development exploring the complex interplay between the hypothalamic-pituitary-adrenal (HPA) and the growth hormone axes.

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland, primarily regulating cortisol and androgen synthesis in the adrenal cortex.[1] Enzymatic cleavage of the full-length ACTH molecule yields various fragments with distinct biological activities. Among these, ACTH(1-17) has emerged as a peptide of interest due to its effects on the central nervous system and its influence on hormone secretion beyond the adrenal axis. Notably, in vivo studies have demonstrated that ACTH(1-17) can stimulate the release of growth hormone (GH).[2] Understanding the mechanisms and quantitative aspects of this effect is crucial for elucidating the neuroendocrine regulation of growth and for the potential development of novel therapeutic agents. This guide will delve into the current state of knowledge regarding the in vivo effects of ACTH(1-17) on GH secretion.

Quantitative Data on ACTH(1-17)-Induced GH Secretion

The available quantitative data on the in vivo effects of ACTH(1-17) on GH secretion are primarily derived from studies in humans. These findings are summarized in the tables below. It is important to note that comprehensive dose-response and comparative studies with other ACTH fragments are limited in the current literature.

Table 1: Effect of a Single Dose of ACTH(1-17) on Growth Hormone Secretion in Healthy Human Subjects [2]

ParameterValue
Peptide ACTH(1-17)
Dose 100 µg
Route of Administration Intravenous Infusion
Study Population 12 healthy men and 7 healthy women
GH Response A clear GH response (peak > 5 ng/mL) was observed in 10 out of 12 men and 6 out of 7 women.
Other Hormonal Effects Increased cortisol levels. No significant changes in LH, FSH, TSH, Testosterone, Estradiol, or DHEA-S. A non-statistically significant decrease in Prolactin.

Table 2: Time-Course of Growth Hormone Response to ACTH(1-17) in Healthy Human Subjects

Time Point After InjectionEvent
40 minutesPeak plasma GH concentration observed.

Experimental Protocols

The investigation of the in vivo effects of ACTH(1-17) on GH secretion necessitates carefully designed experimental protocols. While specific in vivo protocols for ACTH(1-17) are not extensively detailed in the literature, a general methodology can be inferred from related studies. Furthermore, in vitro protocols are crucial for mechanistic studies to discern direct pituitary effects from centrally mediated actions.

In Vivo Administration in Human Subjects (General Protocol)[2]
  • Subject Selection: Healthy adult volunteers with no history of endocrine disorders.

  • Procedure:

    • Subjects are familiarized with the experimental procedure to minimize stress.

    • An intravenous catheter is inserted for blood sampling and peptide administration.

    • Baseline blood samples are collected.

    • ACTH(1-17) is administered, typically as an intravenous infusion over a specified period. A saline infusion is used as a control.

    • Blood samples are collected at regular intervals (e.g., every 15-30 minutes) for several hours post-infusion.

  • Hormone Analysis: Plasma or serum is separated and stored frozen until analysis. GH, cortisol, and other relevant hormones are measured using specific and sensitive immunoassays (e.g., ELISA, RIA).

In Vitro GH Secretion Assay using Primary Rat Pituitary Cells[4][5]

This in vitro protocol is essential to investigate the direct effects of ACTH(1-17) on pituitary somatotrophs.

  • Cell Culture Preparation:

    • Anterior pituitary glands are dissected from rats (e.g., Sprague-Dawley).

    • The tissue is enzymatically dispersed into single cells using collagenase and DNase.

    • Cells are plated in culture wells with an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are cultured for several days to allow for recovery and attachment.

  • GH Secretion Assay:

    • The culture medium is replaced with a serum-free medium.

    • Cells are incubated with various concentrations of ACTH(1-17). A positive control (e.g., GHRH) and a negative control (medium alone) are included.

    • After a defined incubation period (e.g., 4 hours), the culture medium is collected.

  • GH Quantification: The concentration of GH in the collected medium is determined by a specific radioimmunoassay (RIA) or ELISA for rat GH.

Signaling Pathways and Mechanisms of Action

The prevailing hypothesis for the mechanism of ACTH(1-17)-induced GH secretion is an indirect action mediated by the central nervous system. This is supported by in vitro studies where ACTH(1-17) failed to directly stimulate GH release from cultured rat pituitary cells.[3] The exact neurochemical pathways in the hypothalamus that are modulated by ACTH(1-17) to elicit this response are still under investigation.

Proposed Central Nervous System-Mediated Pathway

It is postulated that systemically administered ACTH(1-17) crosses the blood-brain barrier or acts on circumventricular organs to influence the hypothalamic neurons that regulate GH secretion. This could involve either the stimulation of Growth Hormone-Releasing Hormone (GHRH) neurons or the inhibition of somatostatin (B550006) (SRIF) neurons in the hypothalamus.

G cluster_Systemic Systemic Circulation cluster_CNS Central Nervous System (Hypothalamus) cluster_Pituitary Anterior Pituitary ACTH17 ACTH(1-17) ACTH17_CNS ACTH(1-17) ACTH17->ACTH17_CNS Crosses BBB or acts on CVOs GHRH GHRH Neurons Somatotrophs Somatotrophs GHRH->Somatotrophs Stimulates (+) SRIF Somatostatin (SRIF) Neurons SRIF->Somatotrophs Inhibits (-) ACTH17_CNS->GHRH Stimulates (+) ACTH17_CNS->SRIF Inhibits (-) GH Growth Hormone (GH) Secretion Somatotrophs->GH

Proposed CNS-mediated pathway of ACTH(1-17) on GH secretion.
Experimental Workflow for Investigating Mechanism of Action

To further elucidate the mechanism by which ACTH(1-17) stimulates GH secretion, a multi-step experimental approach is required. This involves both in vivo and in vitro studies to pinpoint the site of action and the neurochemical mediators involved.

G cluster_Conclusion Conclusion A In Vivo Administration of ACTH(1-17) (e.g., intravenous) B Measure Plasma GH Levels A->B I Compare results to determine if the effect is central or peripheral B->I C In Vitro Pituitary Cell Culture with ACTH(1-17) D Measure GH Secretion C->D D->I E Intracerebroventricular (ICV) Administration of ACTH(1-17) F Measure Plasma GH Levels E->F F->I G Hypothalamic Explant Culture with ACTH(1-17) H Measure GHRH and Somatostatin Release G->H H->I

Experimental workflow to determine the mechanism of action.

Discussion and Future Directions

The available evidence strongly indicates that ACTH(1-17) is a stimulator of GH secretion in vivo, an effect that is likely mediated through the central nervous system. However, several key questions remain unanswered. Future research should focus on:

  • Dose-Response Studies: Establishing a clear dose-response relationship for ACTH(1-17)-induced GH secretion in both animal models and humans is critical.

  • Comparative Studies: Directly comparing the GH-releasing potency of ACTH(1-17) with other ACTH fragments, such as ACTH(1-24) and ACTH(1-39), would provide valuable insights into structure-activity relationships.

  • Elucidation of CNS Mechanisms: Utilizing techniques such as in vivo microdialysis, electrophysiology, and c-fos immunohistochemistry in animal models following intracerebroventricular administration of ACTH(1-17) could identify the specific hypothalamic nuclei and neurotransmitter systems involved.

  • Therapeutic Potential: Investigating whether the GH-releasing properties of ACTH(1-17) could be harnessed for therapeutic purposes in conditions of GH deficiency or dysregulation warrants further exploration.

Conclusion

ACTH(1-17) exerts a stimulatory effect on growth hormone secretion in vivo. This action appears to be independent of a direct effect on the anterior pituitary and is likely mediated through modulation of hypothalamic neuroendocrine pathways. While the precise mechanisms and the full physiological significance of this interaction are yet to be fully elucidated, the study of ACTH(1-17) provides a fascinating window into the intricate communication between the HPA and somatotropic axes. Further research in this area holds the promise of advancing our fundamental understanding of neuroendocrinology and may unveil new avenues for therapeutic intervention.

References

ACTH(1-17): A Potent Ligand for Melanocortin Receptors - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a peptide hormone derived from the precursor protein pro-opiomelanocortin (POMC). While the full-length ACTH(1-39) is the primary ligand for the melanocortin-2 receptor (MC2R), shorter fragments also exhibit significant biological activity at other melanocortin receptor subtypes. Among these, ACTH(1-17) has emerged as a potent agonist, particularly at the melanocortin-1 receptor (MC1R), and displays a distinct pharmacological profile across the melanocortin receptor family. This technical guide provides a comprehensive overview of ACTH(1-17) as a ligand for melanocortin receptors, focusing on its binding affinity, functional activity, the signaling pathways it elicits, and the experimental protocols used for its characterization.

Data Presentation: Quantitative Pharmacology of ACTH(1-17)

The interaction of ACTH(1-17) with the five melanocortin receptor subtypes (MC1R, MC2R, MC3R, MC4R, and MC5R) has been characterized through various in vitro assays. The following tables summarize the quantitative data for the binding affinity (Ki) and functional efficacy (EC50) of ACTH(1-17).

Table 1: Binding Affinity of ACTH(1-17) at Melanocortin Receptors

Receptor SubtypeKi (nM)Cell LineRadioligandReference
hMC1R0.23HEK293[¹²⁵I]NDP-α-MSH[1]
hMC2R----
hMC3R14HEK293[¹²⁵I]NDP-α-MSH[1]
hMC4R419HEK293[¹²⁵I]NDP-α-MSH[1]
hMC5R4,240HEK293[¹²⁵I]NDP-α-MSH[1]

h indicates human receptor. Data for MC2R is not available as ACTH(1-17) is considered the minimal fragment for activation, but specific binding affinity studies with this fragment are not widely reported.

Table 2: Functional Activity of ACTH(1-17) at Melanocortin Receptors

Receptor SubtypeEC50 (nM)Assay TypeCell LineReference
hMC1R3.02Adenylate Cyclase ActivityHEK293[1]
hMC2R-cAMP Accumulation-[2][3]
hMC3RAgonistcAMP AccumulationHEK293[4]
hMC4RAgonistcAMP AccumulationHEK293[4]
hMC5R----

Melanocortin Receptor Signaling Pathways

Activation of melanocortin receptors by ACTH(1-17) initiates a cascade of intracellular signaling events. The primary pathway for all MCRs involves coupling to the Gs alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, coupling to other G proteins and activation of alternative pathways have also been reported for certain subtypes.

MC1R Signaling Pathway

MC1R_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ACTH(1-17) ACTH(1-17) MC1R MC1R ACTH(1-17)->MC1R Gs Gs MC1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene

Caption: MC1R canonical signaling pathway.

MC2R Signaling Pathway

MC2R_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ACTH(1-17) ACTH(1-17) MC2R MC2R ACTH(1-17)->MC2R MRAP1 MRAP1 MC2R->MRAP1 Gs Gs MC2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Steroidogenesis Steroidogenesis PKA->Steroidogenesis

Caption: MC2R signaling requires the accessory protein MRAP1.

MC3R and MC4R Signaling Pathways

MC3R_MC4R_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ACTH(1-17) ACTH(1-17) MC3R_MC4R MC3R / MC4R ACTH(1-17)->MC3R_MC4R Gs Gs MC3R_MC4R->Gs Gio Gi/o MC3R_MC4R->Gio AC Adenylyl Cyclase Gs->AC ERK12 ERK1/2 Gio->ERK12 cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Physiological_Response Physiological Response PKA->Physiological_Response ERK12->Physiological_Response

Caption: MC3R and MC4R can couple to both Gs and Gi/o proteins.

MC5R Signaling Pathway

MC5R_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ACTH(1-17) ACTH(1-17) MC5R MC5R ACTH(1-17)->MC5R Gs Gs MC5R->Gs Ca2_increase Ca²⁺ Increase MC5R->Ca2_increase AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Exocrine_Secretion Exocrine Secretion PKA->Exocrine_Secretion Ca2_increase->Exocrine_Secretion

Caption: MC5R signaling involves both cAMP and calcium pathways.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of ACTH(1-17) for a specific melanocortin receptor.

Radioligand_Binding_Workflow A Prepare cell membranes expressing the target MCR B Incubate membranes with a fixed concentration of radioligand (e.g., [¹²⁵I]NDP-α-MSH) A->B C Add increasing concentrations of unlabeled ACTH(1-17) B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand via filtration D->E F Quantify bound radioactivity using a scintillation counter E->F G Determine IC50 and calculate Ki using the Cheng-Prusoff equation F->G

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293) stably expressing the melanocortin receptor of interest.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]NDP-α-MSH).

    • Add increasing concentrations of unlabeled ACTH(1-17) to compete with the radioligand for binding to the receptor.

    • For total binding, add assay buffer instead of the competing ligand. For non-specific binding, add a high concentration of a non-labeled, high-affinity ligand.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the ACTH(1-17) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of ACTH(1-17) that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay

This protocol describes a method to measure the ability of ACTH(1-17) to stimulate the production of intracellular cAMP, thus determining its functional efficacy (EC50).

cAMP_Assay_Workflow A Plate cells expressing the target MCR in a 96-well plate B Replace culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) A->B C Add increasing concentrations of ACTH(1-17) B->C D Incubate to allow for cAMP accumulation C->D E Lyse the cells to release intracellular cAMP D->E F Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) E->F G Determine EC50 from the dose-response curve F->G

Caption: Workflow for a cAMP functional assay.

Methodology:

  • Cell Preparation:

    • Plate cells (e.g., HEK293) stably expressing the melanocortin receptor of interest in a 96-well plate and allow them to adhere overnight.

  • Agonist Stimulation:

    • On the day of the assay, aspirate the culture medium and replace it with a stimulation buffer (e.g., serum-free medium) containing a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.

    • Add increasing concentrations of ACTH(1-17) to the wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for cAMP accumulation.

  • cAMP Quantification:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Quantify the amount of cAMP in each well using a competitive immunoassay method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA). These kits typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the ACTH(1-17) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of ACTH(1-17) that produces 50% of the maximal response).

Conclusion

ACTH(1-17) is a key peptide in the melanocortin system, demonstrating high affinity and potent agonist activity, particularly at the MC1R. Its interactions with other melanocortin receptors, though with lower affinity, highlight its potential for a broad range of physiological effects. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of ACTH(1-17) and its analogs as modulators of melanocortin receptor activity. Further research is warranted to fully elucidate the functional consequences of ACTH(1-17) engagement with all melanocortin receptor subtypes and to explore its potential in various pathological conditions.

References

Physiological Concentration and Signaling of ACTH(1-17) in Human Skin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrenocorticotropic hormone (ACTH)(1-17) is a peptide derived from pro-opiomelanocortin (POMC) that is locally produced within human skin. While its role as a potent agonist at the melanocortin 1 receptor (MC1R) and its functional impact on melanocytes and keratinocytes are established, a definitive physiological concentration in human skin tissue has not been precisely quantified in the available scientific literature. Studies consistently indicate that the levels of immunoreactive ACTH peptides in the skin surpass those of α-melanocyte-stimulating hormone (α-MSH), with ACTH(1-17) being one of the most abundant POMC-derived peptides present.[1][2] This guide summarizes the current understanding of ACTH(1-17) levels in the skin, provides detailed experimental protocols for its quantification, and illustrates its key signaling pathways.

Quantitative Data on ACTH(1-17) and Related Peptides in Human Skin

Direct quantitative measurement of ACTH(1-17) in human skin tissue is challenging and not well-documented. One study utilizing liquid chromatography-mass spectrometry (LC-MS) successfully identified full-length ACTH(1-39) in skin extracts but was unable to definitively quantify ACTH(1-17) as its signal was indistinguishable from background noise, suggesting a potentially low concentration or technical challenges in its detection.[1] However, other evidence from immunoassays and studies on cultured skin cells provides a qualitative and relative understanding of its abundance.

PeptideSourceMethodFindingCitation
ACTH (immunoreactive) Human EpidermisImmunohistochemistry, HPLCConcentration exceeds that of α-MSH. Strongest reaction in differentiated keratinocytes.[1][3]
ACTH(1-17) Human SkinGeneral DescriptionDescribed as one of the most abundant POMC peptides in the skin.[2]
ACTH Cultured Human Keratinocytes & MelanocytesImmunoassayPresent intracellularly at higher concentrations than its precursor, POMC. Not detected in culture medium.[4][5]
ACTH(1-39), ACTH(1-17), ACTH(1-10) Human Epidermis & Cultured KeratinocytesHPLCPresence identified and confirmed.[3]
ACTH(1-17) Human Skin ExtractsLC-MSAttempted identification; signal was buried within the background noise level, precluding quantification.[1]

Experimental Protocols

Recommended Protocol for Quantification of ACTH(1-17) in Human Skin Biopsies via LC-MS/MS

This synthesized protocol represents a best-practice approach based on published methodologies for peptide analysis in skin tissue.[1][6][7]

Objective: To extract, purify, and quantify endogenous ACTH(1-17) from full-thickness human skin biopsies.

Materials:

  • Full-thickness human skin biopsies (e.g., 4-mm punch)

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Extraction Buffer: 0.1% Trifluoroacetic Acid (TFA) in water

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

  • SPE Activation Solution: 100% Acetonitrile

  • SPE Equilibration Solution: 0.1% TFA in water

  • SPE Elution Buffer: 90% Acetonitrile, 0.1% TFA in water

  • Lyophilizer

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 HPLC column (e.g., Vydac 218TP52, 250 x 2.1 mm, 5 µm particle size)[1]

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 90% Acetonitrile, 0.1% TFA in water

  • Synthetic ACTH(1-17) peptide standard

Procedure:

  • Sample Preparation:

    • Immediately snap-freeze fresh skin biopsies in liquid nitrogen and store at -80°C until use.

    • Weigh the frozen tissue.

    • Homogenize the tissue in ice-cold Extraction Buffer using a bead beater or glass homogenizer.

    • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the peptide extract.

  • Solid-Phase Extraction (SPE) for Peptide Purification:

    • Activate the C18 SPE cartridge by passing 1 mL of 100% Acetonitrile.

    • Equilibrate the cartridge by passing 2 mL of 0.1% TFA.

    • Load the peptide extract (supernatant) onto the cartridge.

    • Wash the cartridge with 2 mL of 0.1% TFA to remove salts and hydrophilic impurities.

    • Elute the peptides with 1 mL of Elution Buffer.

    • Lyophilize the eluted fraction to dryness.

  • LC-MS/MS Analysis:

    • Reconstitute the lyophilized peptide sample in a small volume of Mobile Phase A.

    • Inject the sample onto the C18 HPLC column.

    • Perform peptide separation using a gradient of Mobile Phase B (e.g., 5-40% over 55 minutes).[1][6]

    • Set the flow rate to 0.25 mL/min.[1][6]

    • Route the column effluent to the ESI-MS/MS system.

    • Monitor for the specific mass-to-charge (m/z) transitions of ACTH(1-17).

    • Develop a standard curve using serial dilutions of the synthetic ACTH(1-17) standard to quantify the peptide concentration in the skin extract.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis biopsy Skin Biopsy homogenize Homogenization (0.1% TFA) biopsy->homogenize centrifuge Centrifugation homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load activate Activate C18 Cartridge (Acetonitrile) equilibrate Equilibrate (0.1% TFA) activate->equilibrate equilibrate->load wash Wash (0.1% TFA) load->wash elute Elute Peptides (90% Acetonitrile, 0.1% TFA) wash->elute lyophilize Lyophilize elute->lyophilize reconstitute Reconstitute lyophilize->reconstitute lcms LC-MS/MS Quantification reconstitute->lcms G cluster_membrane Cell Membrane cluster_cAMP cAMP Pathway cluster_IP3 IP3/DAG Pathway mc1r MC1R ac Adenylyl Cyclase mc1r->ac Gs plc PLC mc1r->plc Gq acth ACTH(1-17) acth->mc1r camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb mitf MITF Expression creb->mitf melanogenesis_genes Tyrosinase, TYRP1, DCT mitf->melanogenesis_genes eumelanin Eumelanin Production melanogenesis_genes->eumelanin pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage ca2 Ca²⁺ Release (from ER) ip3->ca2 pkc PKC-β dag->pkc tyr_phos Tyrosinase Phosphorylation pkc->tyr_phos tyr_phos->eumelanin

References

An In-depth Technical Guide on the Core Relationship Between ACTH(1-17) and α-MSH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrenocorticotropic hormone (1-17), or ACTH(1-17), and alpha-melanocyte-stimulating hormone (α-MSH) are two closely related peptide hormones derived from the same precursor protein, pro-opiomelanocortin (POMC). While they share a common origin and overlapping biological activities, they exhibit distinct profiles in receptor binding, signaling, and physiological function. This technical guide provides a comprehensive analysis of the relationship between ACTH(1-17) and α-MSH, focusing on their molecular origins, comparative receptor pharmacology, and downstream signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development in the field of melanocortin science.

Molecular Origin and Biosynthesis

Both ACTH(1-17) and α-MSH are products of the post-translational processing of the POMC prohormone. The differential expression of prohormone convertases (PCs) in various tissues dictates the specific peptides that are ultimately produced.

In the anterior pituitary, PC1/3 is the predominant enzyme, which cleaves POMC to yield ACTH(1-39) and other peptides. In tissues such as the hypothalamus and the skin, a sequential cleavage process occurs. First, PC1/3 cleaves POMC to produce ACTH. Subsequently, PC2 cleaves ACTH(1-39) to generate ACTH(1-17) and corticotropin-like intermediate peptide (CLIP).

The generation of α-MSH requires further enzymatic modification of the ACTH sequence. Specifically, α-MSH is derived from the first 13 amino acids of ACTH. This process involves the removal of the C-terminal amino acids from ACTH(1-17) by carboxypeptidase E, followed by amidation of the C-terminus and acetylation of the N-terminus. These modifications are crucial for the full biological activity of α-MSH.

POMC_Processing POMC Pro-opiomelanocortin (POMC) pro_ACTH Pro-ACTH POMC->pro_ACTH PC1/3 beta_LPH β-Lipotropin POMC->beta_LPH PC1/3 ACTH_full ACTH(1-39) pro_ACTH->ACTH_full PC1/3 ACTH_1_17 ACTH(1-17) ACTH_full->ACTH_1_17 PC2 (in Hypothalamus/Skin) CLIP CLIP ACTH_full->CLIP PC2 alpha_MSH α-MSH ACTH_1_17->alpha_MSH Carboxypeptidase E, Amidation, Acetylation

Biosynthetic pathway of ACTH(1-17) and α-MSH from POMC.

Data Presentation: Comparative Receptor Pharmacology

ACTH(1-17) and α-MSH exert their effects through the five subtypes of melanocortin receptors (MC1R to MC5R), which are G protein-coupled receptors. While both peptides can activate MC1R, MC3R, MC4R, and MC5R, their binding affinities (Ki) and functional potencies (EC50) can differ. Notably, ACTH is the exclusive endogenous ligand for MC2R.

The following tables summarize the available quantitative data for the binding and functional activity of ACTH(1-17) and α-MSH at human melanocortin receptors.

Table 1: Comparative Binding Affinities (Ki) of ACTH(1-17) and α-MSH at Human Melanocortin Receptors

LigandMC1R (nM)MC3R (nM)MC4R (nM)MC5R (nM)
ACTH(1-17) 0.21 ± 0.03[1]Data not availableData not availableData not available
α-MSH 0.13 ± 0.005[1]Data not availableData not availableData not available

Table 2: Comparative Functional Activities (EC50) of ACTH(1-17) and α-MSH at Human Melanocortin Receptors (cAMP Accumulation)

LigandMC1RMC3RMC4RMC5R
ACTH(1-17) More potent than α-MSH[1]Data not availableData not availableData not available
α-MSH BaselineData not availableData not availableData not available

Note: There is a significant lack of direct comparative studies providing Ki and EC50 values for ACTH(1-17) across all melanocortin receptors. The available data primarily focuses on the MC1R.

Signaling Pathways

The activation of melanocortin receptors by ACTH(1-17) and α-MSH primarily initiates the Gs-adenylyl cyclase-cAMP-PKA signaling cascade. However, evidence suggests that these peptides can also modulate other signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which can influence cell proliferation, survival, and differentiation.

cAMP/PKA Pathway

This is the canonical signaling pathway for melanocortin receptors. Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, leading to the physiological response. ACTH(1-17) has been shown to be more potent than α-MSH in stimulating cAMP production at the human MC1R.[1]

cAMP_Pathway Ligand ACTH(1-17) or α-MSH MCR Melanocortin Receptor (MC1R, MC3-5R) Ligand->MCR G_protein Gs Protein MCR->G_protein AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates Response Physiological Response Downstream->Response

Canonical cAMP signaling pathway for melanocortin receptors.
PI3K/Akt and MAPK/ERK Pathways

Studies, primarily focused on α-MSH, have demonstrated that melanocortin receptor activation can also lead to the stimulation of the PI3K/Akt and MAPK/ERK pathways. For instance, α-MSH has been shown to activate the MAPK/ERK cascade in human melanoma cells through the transactivation of the c-KIT receptor tyrosine kinase.[2] The PI3K/Akt pathway is also implicated in the anti-apoptotic effects of α-MSH. The comparative effects of ACTH(1-17) on these pathways are not as well-characterized and represent an area for future investigation.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of unlabeled ligands, such as ACTH(1-17) and α-MSH, by measuring their ability to displace a radiolabeled ligand from the receptor.

Materials:

  • HEK293 cells transiently or stably expressing the human melanocortin receptor of interest.

  • Radioligand: [¹²⁵I]NDP-α-MSH.

  • Unlabeled ligands: ACTH(1-17) and α-MSH.

  • Binding Buffer: DMEM supplemented with 25 mM HEPES and 0.1% BSA.

  • Wash Buffer: Ice-cold PBS.

  • Scintillation fluid and counter.

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells in 96-well plates and allow them to adhere overnight.

  • Assay Setup:

    • Total Binding: Add binding buffer containing a fixed concentration of [¹²⁵I]NDP-α-MSH.

    • Non-specific Binding: Add binding buffer containing [¹²⁵I]NDP-α-MSH and a high concentration of unlabeled NDP-α-MSH.

    • Competition: Add binding buffer containing [¹²⁵I]NDP-α-MSH and varying concentrations of the unlabeled test ligand (ACTH(1-17) or α-MSH).

  • Incubation: Incubate the plates at 37°C for 1 hour to reach binding equilibrium.

  • Washing: Aspirate the binding buffer and wash the cells three times with ice-cold PBS to remove unbound radioligand.

  • Lysis and Counting: Lyse the cells with 0.2 N NaOH and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start plate_cells Plate cells expressing melanocortin receptor start->plate_cells prepare_reagents Prepare radioligand and competitor solutions plate_cells->prepare_reagents add_reagents Add radioligand and varying concentrations of competitor prepare_reagents->add_reagents incubate Incubate to reach equilibrium add_reagents->incubate wash Wash to remove unbound ligand incubate->wash measure Measure bound radioactivity wash->measure analyze Analyze data to determine IC50 and Ki measure->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
cAMP Functional Assay

This protocol measures the ability of a ligand to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50).

Materials:

  • CHO-K1 or HEK293 cells expressing the melanocortin receptor of interest.

  • Test ligands: ACTH(1-17) and α-MSH.

  • Stimulation Buffer: HBSS with 20 mM HEPES and 0.1% BSA.

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, cAMP-Glo™ Assay).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating: Seed the cells in a 384-well or 96-well plate and incubate overnight.

  • Ligand Preparation: Prepare serial dilutions of the test ligands (ACTH(1-17) and α-MSH) in stimulation buffer.

  • Cell Stimulation:

    • Aspirate the culture medium and add stimulation buffer containing IBMX to each well.

    • Incubate for 30 minutes at room temperature.

    • Add the serially diluted ligands to the wells.

    • Incubate for 30-60 minutes at 37°C.

  • cAMP Measurement: Follow the instructions of the specific cAMP assay kit to lyse the cells and measure the cAMP levels. This typically involves adding detection reagents and measuring a luminescent or fluorescent signal.

  • Data Analysis:

    • Plot the measured signal against the log concentration of the ligand.

    • Fit a sigmoidal dose-response curve to the data to determine the EC50 value (the concentration of ligand that produces 50% of the maximal response).

Western Blot for PI3K/Akt and MAPK/ERK Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways, such as Akt and ERK1/2, in response to ligand stimulation.

Materials:

  • Cells expressing the melanocortin receptor of interest.

  • Test ligands: ACTH(1-17) and α-MSH.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Cell Treatment:

    • Serum-starve the cells for 4-6 hours.

    • Treat the cells with the test ligands at various concentrations and for different time points.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein to determine the relative level of activation.

Conclusion

ACTH(1-17) and α-MSH, both derived from the POMC precursor, exhibit a complex and nuanced relationship. While sharing a common structural core, the subtle differences in their amino acid sequence and post-translational modifications lead to distinct pharmacological profiles at the melanocortin receptors. The available data indicates that ACTH(1-17) is a potent agonist at the MC1R, potentially more so than α-MSH. However, a comprehensive understanding of their comparative activities across all melanocortin receptors and their differential engagement of downstream signaling pathways beyond the canonical cAMP route requires further investigation. The experimental protocols provided herein offer a robust framework for researchers to address these knowledge gaps and to further elucidate the intricate roles of these important peptides in health and disease. This will be crucial for the development of novel and selective melanocortin-based therapeutics.

References

The Immunomodulatory Role of ACTH (1-17): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Mechanisms and Therapeutic Potential of a Key Pro-Opiomelanocortin-Derived Peptide

Abstract

Adrenocorticotropic hormone (ACTH) (1-17) is a peptide fragment derived from the pro-opiomelanocortin (POMC) prohormone. While the full-length ACTH (1-39) is primarily known for its role in stimulating cortisol production from the adrenal glands, emerging evidence has highlighted the direct immunomodulatory activities of its fragments, independent of glucocorticoid secretion. This technical guide provides a comprehensive overview of the involvement of ACTH (1-17) in immunomodulatory responses, with a focus on its interactions with melanocortin receptors on immune cells and the subsequent intracellular signaling cascades. We present quantitative data on its receptor binding and functional activity, detail key experimental protocols for its study, and visualize the complex signaling pathways it governs. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ACTH (1-17) in inflammatory and autoimmune diseases.

Introduction

The pro-opiomelanocortin (POMC) gene gives rise to a family of bioactive peptides, including adrenocorticotropic hormone (ACTH) and melanocyte-stimulating hormones (MSHs)[1]. These peptides, collectively known as melanocortins, are crucial regulators of a wide range of physiological processes. ACTH (1-17) is a cleavage product of ACTH (1-39) and shares the N-terminal sequence with α-MSH[2][3]. The immunomodulatory properties of melanocortins are mediated through a family of five G protein-coupled receptors (GPCRs) known as melanocortin receptors (MC1R to MC5R), which are expressed on various immune cells, including macrophages, lymphocytes, and monocytes[2][4].

This guide will delve into the specific immunomodulatory effects of ACTH (1-17), distinguishing its actions from those of the full-length ACTH and other melanocortins. We will explore its anti-inflammatory properties, including the suppression of pro-inflammatory cytokines like interleukin-17 (IL-17) and interleukin-6 (IL-6), and the promotion of anti-inflammatory mediators such as interleukin-10 (IL-10) and regulatory T cells (Tregs)[1][5][6].

Quantitative Data on ACTH (1-17) Activity

The biological effects of ACTH (1-17) are dictated by its binding affinity to melanocortin receptors and its ability to trigger downstream signaling. The following tables summarize the available quantitative data.

Table 1: Melanocortin Receptor Binding Affinities of ACTH (1-17)
ReceptorKi (nM)Cell Line/SystemReference
hMC1R0.21 ± 0.03HEK 293[7]
hMC1R0.23HEK293[8]
hMC3R14HEK293[8]
hMC4R419HEK293[8]
hMC5R4,240HEK293[8]
hMC1R, hMC3R, hMC4R, hMC5R: human Melanocortin Receptors 1, 3, 4, and 5.
Table 2: Functional Activity of ACTH (1-17)
AssayEC50 (nM)Cell Line/SystemEffectReference
cAMP Accumulation3.02HEK293 cells expressing hMC1RAgonist[8]
cAMP Generation0.049HeLa cells expressing mouse ACTH receptor (MC2R)Agonist[9]
Melanogenesis0.0001 and 0.08MelanocytesBiphasic induction[8]

Signaling Pathways of ACTH (1-17) in Immunomodulation

ACTH (1-17) exerts its immunomodulatory effects primarily through the activation of MC1R and MC3R on immune cells[4][10]. This binding initiates a cascade of intracellular signaling events that ultimately alter gene expression and cellular function.

cAMP/PKA Pathway

The canonical signaling pathway for melanocortin receptors involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP)[1]. cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB)[10]. Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in the inflammatory response.

ACTH_cAMP_PKA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH_1_17 ACTH (1-17) MCR MC1R / MC3R ACTH_1_17->MCR G_protein Gαs MCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB Gene_Expression Modulation of Inflammatory Gene Expression pCREB->Gene_Expression regulates

Figure 1: ACTH (1-17) signaling via the cAMP/PKA pathway.
NF-κB Pathway Inhibition

A key anti-inflammatory mechanism of melanocortins is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[11]. NF-κB is a master regulator of pro-inflammatory gene expression. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon inflammatory stimuli, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines. ACTH (1-17), through melanocortin receptor activation, can interfere with this process, potentially through cAMP-dependent and independent mechanisms that prevent IκB degradation[12].

ACTH_NFkB_Pathway cluster_activation Inflammatory Stimulus cluster_inhibition ACTH (1-17) Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α IKK IKK Stimulus->IKK activates ACTH_1_17 ACTH (1-17) MCR MC1R / MC3R ACTH_1_17->MCR MCR->IKK inhibits IkB_NFkB IκB-NF-κB (inactive) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (active) IkB_p p-IκB IkB_NFkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_p->IkB_deg ubiquitination & degradation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, IL-17, etc.) NFkB_nuc->Pro_inflammatory_Genes induces

Figure 2: Inhibition of the NF-κB pathway by ACTH (1-17).
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The MAPK family, including p38 MAPK, plays a crucial role in T-cell activation and the production of pro-inflammatory cytokines like IL-17[13][14]. Evidence suggests that melanocortin receptor signaling can modulate MAPK pathways[15]. Specifically, activation of p38 MAPK is linked to the translational regulation of IL-17[13]. While direct evidence for ACTH (1-17) is still emerging, it is plausible that its anti-inflammatory effects are, in part, mediated by the downregulation of p38 MAPK activity in T lymphocytes.

ACTH_MAPK_Pathway cluster_activation T-Cell Activation cluster_inhibition ACTH (1-17) Action cluster_cytoplasm Cytoplasm cluster_translation Protein Translation TCR_Stimulation TCR Stimulation Upstream_Kinases Upstream Kinases TCR_Stimulation->Upstream_Kinases activates ACTH_1_17 ACTH (1-17) MCR MC1R / MC3R ACTH_1_17->MCR p38_MAPK p38 MAPK MCR->p38_MAPK inhibits Upstream_Kinases->p38_MAPK activates MNK MNK p38_MAPK->MNK activates eIF4E eIF-4E MNK->eIF4E activates IL17_Protein IL-17 Protein eIF4E->IL17_Protein initiates translation IL17_mRNA IL-17 mRNA

Figure 3: Potential modulation of the p38 MAPK pathway by ACTH (1-17).

Experimental Protocols

Melanocortin Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of ACTH (1-17) for a specific melanocortin receptor subtype.

Materials:

  • HEK293 cells transiently or stably expressing the human melanocortin receptor of interest (e.g., MC1R).

  • Radiolabeled ligand (e.g., [125I]Nle4,D-Phe7-α-MSH).

  • Unlabeled ACTH (1-17) at various concentrations.

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgSO4, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold PBS).

  • Scintillation counter.

Procedure:

  • Harvest transfected cells and prepare a cell membrane suspension.

  • In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Add increasing concentrations of unlabeled ACTH (1-17) to the wells. Include a control with no unlabeled ligand (total binding) and a control with a high concentration of a known high-affinity unlabeled ligand (non-specific binding).

  • Add the cell membrane suspension to each well and incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to remove unbound ligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of ACTH (1-17) by subtracting the non-specific binding from the total binding.

  • Analyze the data using a non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the ability of ACTH (1-17) to stimulate cAMP production in cells expressing a melanocortin receptor.

Materials:

  • Cells expressing the melanocortin receptor of interest.

  • ACTH (1-17) at various concentrations.

  • Stimulation buffer (e.g., HBSS supplemented with 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., ELISA-based or FRET-based).

  • Plate reader.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with stimulation buffer and pre-incubate for a short period (e.g., 15 minutes) at 37°C.

  • Add ACTH (1-17) at various concentrations to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C.

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP concentration using the plate reader.

  • Plot the cAMP concentration against the log of the ACTH (1-17) concentration and use a non-linear regression to determine the EC50 value.

Flow Cytometry Analysis of T Cell Populations

Objective: To quantify the effect of ACTH (1-17) on the differentiation of T helper cell subsets, such as Th17 and Treg cells.

Materials:

  • Isolated CD4+ T cells from peripheral blood or spleen.

  • Cell culture medium and supplements for T cell differentiation (e.g., anti-CD3/CD28 antibodies, cytokines for Th17 or Treg polarization).

  • ACTH (1-17).

  • Flow cytometry antibodies for cell surface markers (e.g., CD4) and intracellular markers (e.g., IL-17A for Th17, Foxp3 for Treg).

  • Fixation/permeabilization buffer.

  • Flow cytometer.

Procedure:

  • Culture isolated CD4+ T cells under conditions that promote differentiation into Th17 or Treg cells.

  • Treat the cells with various concentrations of ACTH (1-17) during the differentiation period.

  • After the culture period, harvest the cells and stain for the cell surface marker CD4.

  • Fix and permeabilize the cells according to the manufacturer's protocol.

  • Stain for the intracellular markers IL-17A and Foxp3.

  • Acquire the data on a flow cytometer.

  • Analyze the data to determine the percentage of CD4+ cells that are positive for IL-17A or Foxp3 in the different treatment groups.

Flow_Cytometry_Workflow Start Isolate CD4+ T cells Culture Culture with polarizing cytokines +/- ACTH (1-17) Start->Culture Surface_Stain Stain for surface markers (e.g., CD4) Culture->Surface_Stain Fix_Perm Fix and permeabilize cells Surface_Stain->Fix_Perm Intracellular_Stain Stain for intracellular markers (e.g., IL-17A, Foxp3) Fix_Perm->Intracellular_Stain Acquire Acquire data on flow cytometer Intracellular_Stain->Acquire Analyze Analyze data to quantify cell populations Acquire->Analyze

Figure 4: Experimental workflow for flow cytometry analysis.

Conclusion

ACTH (1-17) demonstrates significant immunomodulatory potential, primarily through its agonist activity at melanocortin receptors on immune cells. Its ability to suppress pro-inflammatory pathways, such as NF-κB and potentially MAPK signaling, while promoting anti-inflammatory responses, positions it as a promising candidate for the development of novel therapeutics for a range of inflammatory and autoimmune disorders. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the precise mechanisms of action and the full therapeutic scope of this intriguing peptide. Future studies should focus on elucidating the dose-dependent effects of ACTH (1-17) on a wider range of immune cell types and further dissecting the intricacies of its signaling cascades.

References

The Role of ACTH(1-17) in the Regulation of Food Intake: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the peptide ACTH(1-17), a derivative of pro-opiomelanocortin (POMC), and its significant role in the central nervous system's regulation of food intake. We explore its mechanism of action through the melanocortin system, present key quantitative data from preclinical studies, and detail common experimental protocols used to investigate its effects.

Introduction: The Central Melanocortin System and POMC Processing

The central melanocortin system is a critical signaling network in the hypothalamus that governs energy homeostasis, including appetite and energy expenditure.[1][2] A key component of this system is the precursor protein pro-opiomelanocortin (POMC). POMC is synthesized in neurons of the hypothalamic arcuate nucleus and undergoes tissue-specific post-translational processing to yield a variety of biologically active peptides.[2][3]

The processing of POMC is a sequential enzymatic cascade:

  • Prohormone Convertase 1 (PC1): In the anterior pituitary and hypothalamus, PC1 cleaves POMC into Adrenocorticotropic Hormone (ACTH(1-39)) and other peptides.[4][5][6]

  • Prohormone Convertase 2 (PC2): In specific tissues like the neurointermediate lobe of the pituitary and the hypothalamus, ACTH(1-39) is further cleaved by PC2 at tandem basic amino acid residues (KKRR) to produce ACTH(1-17) and corticotropin-like intermediate lobe peptide (CLIP).[1][3][6]

  • Further Processing: ACTH(1-17) serves as the direct precursor to desacetyl-α-MSH and subsequently α-melanocyte-stimulating hormone (α-MSH), which is a principal anorexigenic (appetite-suppressing) peptide in the brain.[1][5][6]

While α-MSH has been extensively studied, evidence robustly demonstrates that its precursor, ACTH and its fragments, also directly participate in appetite regulation by acting as agonists at central melanocortin receptors.[4]

Mechanism of Action: Engagement of Melanocortin Receptors

The primary anorexigenic effects of ACTH(1-17) are mediated through its direct binding to and activation of melanocortin receptors 3 and 4 (MC3R and MC4R), which are G-protein coupled receptors located in key hypothalamic nuclei.[2][5][6][7] While several melanocortin peptides exist, α-MSH and ACTH are significant ligands that bind to MC3R and MC4R to reduce food intake.[1][4] The activation of these receptors by ACTH(1-17) initiates a canonical downstream signaling cascade.

ACTH_Signaling_Pathway cluster_POMC POMC Processing cluster_Membrane Cell Membrane cluster_Cytosol Intracellular Signaling POMC POMC ACTH_39 ACTH_39 POMC->ACTH_39 PC1 ACTH_17 ACTH(1-17) ACTH_39->ACTH_17 PC2 MC4R MC3R / MC4R ACTH_17->MC4R Binds Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Anorexia Anorexigenic Effect Downstream->Anorexia

Caption: Signaling pathway of ACTH(1-17) in hypothalamic neurons.

Quantitative Data on Receptor Affinity and Anorexigenic Effects

Studies have characterized the binding affinities of ACTH-related peptides to various melanocortin receptors and quantified their effects on food intake in animal models.

Table 1: Melanocortin Receptor Binding Affinities (Ki)

This table summarizes the binding affinity (Ki, in nM) of ACTH(1-17) and the related, well-characterized peptide α-MSH for the human MC1 receptor (hMC1R). Lower Ki values indicate higher binding affinity.

PeptideReceptorBinding Affinity (Ki) in nMCitation
ACTH(1-17)hMC1R0.21 ± 0.03[8][9]
α-MSHhMC1R0.13 ± 0.005[8][9]

Note: While data for MC3R and MC4R are most relevant to food intake, specific Ki values for ACTH(1-17) at these receptors are not detailed in the provided search results. However, functional studies confirm it acts as an agonist. It is established that the MC3 receptor generally shows a higher affinity for ACTH peptides than the MC4 receptor does.[10]

Table 2: Effects of Central ACTH Administration on Food Intake in Rats

This table presents qualitative and semi-quantitative results from studies investigating the effect of centrally administered ACTH on food intake and body weight in rat models.

TreatmentAnimal ModelKey FindingsCitation
Intracerebroventricular (ICV) ACTH (2 µ g/rat )Male Wistar Rats (24-h food-deprived)Significantly reduced food intake, water intake, and body weight gain compared to saline controls.[4]
ICV ACTH with α-MSH AntibodyMale Wistar RatsThe anorexigenic effect of ACTH was not blocked, demonstrating that ACTH acts directly and does not require cleavage to α-MSH to reduce food intake.[4]
Repeated Injections of ACTH Antibodies into PVNMale Wistar RatsPersistently increased food intake during the light period, suggesting endogenous ACTH plays a physiological role in satiety.[4]

Experimental Protocols for Assessing Anorexigenic Effects

Investigating the central effects of peptides like ACTH(1-17) on food intake typically involves intracerebroventricular (ICV) administration in rodent models. This bypasses the blood-brain barrier and allows for direct assessment of the peptide's action on hypothalamic circuits.

Detailed Methodology: Intracerebroventricular (ICV) Cannulation and Food Intake Study
  • Animal Model: Adult male Sprague Dawley or Wistar rats (250-300g) are commonly used.[4][11] Animals are individually housed under a controlled 12:12 hour light-dark cycle with ad libitum access to standard chow and water, unless otherwise specified (e.g., during food deprivation periods).[12]

  • Stereotaxic Surgery:

    • Animals are anesthetized (e.g., using ketamine/xylazine or isoflurane).

    • The head is secured in a stereotaxic frame.

    • A guide cannula (e.g., 26-gauge) is surgically implanted, targeting a lateral cerebral ventricle. Coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).

    • The cannula is fixed to the skull using dental cement and anchor screws. A dummy cannula is inserted to maintain patency.

    • Post-operative analgesics are administered, and animals are allowed a recovery period of at least one week.

  • Experimental Procedure:

    • Acclimation: Animals are handled daily and accustomed to the injection procedure.

    • Food Deprivation: To ensure a robust feeding response, animals are typically food-deprived for a period (e.g., 3 to 24 hours) before the injection.[4][12]

    • ICV Injection: The dummy cannula is removed, and an injector cannula connected to a Hamilton syringe is inserted. A small volume (e.g., 2-5 µL) of either the vehicle (e.g., sterile saline) or ACTH(1-17) dissolved in the vehicle is infused over 1-2 minutes.

    • Food Intake Measurement: Immediately after injection, pre-weighed food is returned to the cage. Cumulative food intake is measured at specific time points post-injection (e.g., 30, 60, 120 minutes, and 24 hours).[12][13] Body weight is also monitored.[4]

  • Data Analysis: Food intake and body weight changes are analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the effects of ACTH(1-17) against the vehicle control group.[12]

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Collection & Analysis A Animal Acclimation (1 week) B Stereotaxic Surgery (ICV Cannula Implantation) A->B C Post-Surgical Recovery (1 week) B->C D Baseline Measurement (Food Intake & Body Weight) C->D E Food Deprivation (e.g., 24 hours) D->E F ICV Injection (Vehicle vs. ACTH(1-17)) E->F G Monitor & Measure (Food Intake, Body Weight) F->G H Statistical Analysis (e.g., ANOVA) G->H I Results Interpretation H->I

Caption: Workflow for an in-vivo study of ACTH(1-17) on food intake.

Conclusion and Therapeutic Implications

ACTH(1-17) is an important, endogenously produced peptide that contributes to the regulation of energy balance. Its anorexigenic effects are mediated directly through the central melanocortin system, primarily via MC3R and MC4R, and do not depend on its conversion to α-MSH.[4] This positions ACTH(1-17) and its signaling pathway as a subject of interest for the development of therapeutics targeting obesity and metabolic disorders. Future research and drug development efforts may focus on creating stable, selective agonists for the MC3/MC4 receptors that mimic the anorexigenic properties of endogenous peptides like ACTH(1-17), while minimizing off-target effects.

References

Unraveling the Anti-Inflammatory Potential of ACTH (1-17): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Mechanisms and Therapeutic Promise of a Key Pro-opiomelanocortin-Derived Peptide

For Immediate Release

This technical guide provides a comprehensive overview of the anti-inflammatory properties of Adrenocorticotropic Hormone (ACTH) (1-17), a peptide fragment derived from the pro-opiomelanocortin (POMC) precursor. Synthesizing current scientific literature, this document delves into the molecular mechanisms, key signaling pathways, and experimental evidence supporting the immunomodulatory role of ACTH (1-17). This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory therapeutics.

Executive Summary

ACTH (1-17) is emerging as a potent anti-inflammatory agent with a distinct, glucocorticoid-independent mechanism of action. By primarily engaging melanocortin receptors (MCRs) on various immune and non-immune cells, ACTH (1-17) orchestrates a downstream signaling cascade that culminates in the suppression of pro-inflammatory mediators and the modulation of immune cell function. This guide will detail its binding affinities to MCRs, summarize quantitative data from key in vitro and in vivo studies, provide insights into experimental protocols, and visualize the intricate signaling pathways involved.

Introduction: Beyond the Adrenal Axis

Traditionally known for its role in stimulating cortisol production via the melanocortin-2 receptor (MC2R) in the adrenal cortex, the broader family of melanocortins, including ACTH and its fragments, possesses direct immunomodulatory properties. ACTH (1-17) is a key player in this non-canonical, anti-inflammatory signaling. This peptide has been shown to be more potent than α-melanocyte-stimulating hormone (α-MSH) at the human melanocortin 1 receptor (MC1R), a receptor increasingly implicated in resolving inflammation.

Melanocortin Receptor Engagement: The Gateway to Immunomodulation

The anti-inflammatory effects of ACTH (1-17) are initiated by its binding to specific G protein-coupled melanocortin receptors. The binding affinities (Ki) and functional potencies (EC50) of ACTH (1-17) and its analogues for various MCRs are crucial determinants of its biological activity.

Table 1: Binding Affinities (Ki) of ACTH Peptides for Human Melanocortin Receptors

PeptideMC1R (nM)MC3R (nM)MC4R (nM)MC5R (nM)
ACTH (1-17) 0.21 [1]>1000>1000>1000
α-MSH0.2-0.510-1005-5010-100
ACTH (1-24)0.32050100
ACTH (1-39)2.95>1000>1000>1000

Note: Data for ACTH (1-17) at MC3R, MC4R, and MC5R is limited in publicly available literature; values for related peptides are provided for context. The binding affinity of ACTH (1-17) for MC1R is notably high.

Table 2: Functional Potency (EC50) of ACTH Analogues in cAMP Production

Peptide AnaloguehMC1R (nM)hMC3R (nM)hMC4R (nM)
[Nle4, D-Phe7]-ACTH(1-17)-1.2 ± 0.30.8 ± 0.2
[D-Phe7]-ACTH(1-17)->1000>1000

Signaling Pathways: Orchestrating the Anti-Inflammatory Response

Upon binding to melanocortin receptors, particularly MC1R and MC3R on immune cells, ACTH (1-17) triggers a cascade of intracellular events that collectively suppress inflammation. Two major signaling pathways are implicated: the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

The cAMP/PKA Pathway

Activation of MCRs by ACTH (1-17) leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cAMP. Elevated cAMP activates PKA, a key enzyme that phosphorylates various downstream targets, ultimately leading to the transcription of anti-inflammatory genes and the inhibition of pro-inflammatory signaling.

cAMP_PKA_Pathway cAMP/PKA Signaling Pathway ACTH_1_17 ACTH (1-17) MCR Melanocortin Receptor (e.g., MC1R, MC3R) ACTH_1_17->MCR Binds to G_Protein Gs Protein MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., IL-10) CREB->Anti_Inflammatory_Genes Promotes

cAMP/PKA Signaling Pathway
Inhibition of the NF-κB Pathway

A crucial mechanism of the anti-inflammatory action of melanocortins is the inhibition of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. ACTH (1-17), through MCR activation, can inhibit the degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory genes.

NFkB_Inhibition_Pathway NF-κB Inhibition Pathway ACTH_1_17 ACTH (1-17) MCR Melanocortin Receptor ACTH_1_17->MCR cAMP_PKA cAMP/PKA Pathway MCR->cAMP_PKA Activates IKK IKK Complex cAMP_PKA->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB_IkBa NF-κB/IκBα Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkBa->NFkB Releases Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, IL-1β) Nucleus->Pro_Inflammatory_Genes Initiates Transcription Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates

NF-κB Inhibition Pathway

Experimental Evidence: In Vitro and In Vivo Studies

The anti-inflammatory effects of ACTH peptides have been demonstrated in a variety of experimental models. While studies focusing specifically on the ACTH (1-17) fragment are less common than those on the full-length ACTH (1-39) or α-MSH, the available evidence points to its significant immunomodulatory potential.

In Vitro Studies: Modulation of Immune Cell Function
  • Macrophage Polarization and Cytokine Release: Studies on macrophage cell lines (e.g., RAW 264.7) and primary macrophages have shown that melanocortins can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β following stimulation with lipopolysaccharide (LPS). While direct quantitative data for ACTH (1-17) is sparse, studies with natural ACTH (which contains the 1-17 sequence) have demonstrated a significant reduction in these cytokines.[3][4][5]

  • T-Cell Modulation: In the context of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, oral administration of ACTH has been shown to decrease the frequency of pro-inflammatory Th17 cells and their signature cytokine, IL-17, in the central nervous system and spleen.[6][7] This effect is partly attributed to the inhibition of IL-6 in the gut-associated lymphoid tissue (GALT).[8][9]

Table 3: Effect of Oral ACTH on T-Cell Populations in EAE Model

Cell PopulationTreatment GroupSpleen (% of CD4+ cells)CNS (% of CD4+ cells)
Th17 (CD4+IL-17+) Control (s-MSH)~1.5%~2.5%
ACTH ~0.8% (p<0.05) ~1.2% (p<0.05)
Th1 (CD4+IFN-γ+) Control (s-MSH)~3.0%~4.0%
ACTH ~2.5% (ns)~3.8% (ns)

Note: Data are representative values extrapolated from published studies on oral ACTH (1-39) in a mouse model of EAE.[6][7] "ns" indicates not statistically significant.

In Vivo Studies: Amelioration of Inflammatory Disease Models
  • Experimental Autoimmune Encephalomyelitis (EAE): As mentioned, oral administration of ACTH attenuates the clinical severity of EAE.[6][7] This is associated with a reduction in inflammatory cell infiltration into the central nervous system and a shift from a pro-inflammatory to a more anti-inflammatory cytokine profile.

  • Gouty Arthritis: In animal models of monosodium urate (MSU) crystal-induced arthritis, natural ACTH has been shown to reduce joint swelling and inflammatory cell infiltration.[3][4][5] This effect is independent of systemic cortisol levels, highlighting the direct anti-inflammatory action of ACTH peptides.

Detailed Experimental Protocols

To facilitate further research in this area, this section provides an overview of key experimental methodologies.

In Vitro Macrophage Stimulation Assay

Objective: To assess the effect of ACTH (1-17) on pro-inflammatory cytokine production by macrophages.

Protocol Overview:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate media.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of ACTH (1-17) (e.g., 10⁻¹² to 10⁻⁶ M) for 1-2 hours.

  • Stimulation: Stimulate the cells with a pro-inflammatory agent such as LPS (e.g., 100 ng/mL) for a defined period (e.g., 4-24 hours).

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex cytokine assay.

  • Cell Viability: Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cytotoxicity.

Macrophage_Stimulation_Workflow Macrophage Stimulation Assay Workflow Start Start Culture_Cells Culture Macrophages Start->Culture_Cells Pre_treat Pre-treat with ACTH (1-17) Culture_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Viability_Assay Perform Cell Viability Assay Stimulate->Viability_Assay Measure_Cytokines Measure Cytokines (ELISA) Collect_Supernatant->Measure_Cytokines End End Measure_Cytokines->End Viability_Assay->End

References

Methodological & Application

Application Notes and Protocols for In Vitro Bioassay of ACTH (1-17)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a polypeptide hormone primarily known for its role in stimulating the adrenal cortex. The N-terminal fragment, ACTH (1-17), is a biologically active peptide that has been shown to be a potent agonist at the human melanocortin 1 receptor (hMC1R).[1][2] This document provides detailed protocols for the in vitro bioassessment of ACTH (1-17), focusing on its interaction with melanocortin receptors and subsequent downstream signaling. The provided methodologies are essential for researchers investigating the physiological roles of ACTH fragments and for the development of novel therapeutics targeting the melanocortin system.

Data Presentation

Table 1: Comparative Binding Affinities for the Human Melanocortin 1 Receptor (hMC1R)
LigandKi (nM)Cell LineRadioligandReference
ACTH (1-17) 0.21 ± 0.03HEK 293 (transfected with hMC1R)[125I]Nle4,D-Phe7 α-MSH[1]
α-MSH0.13 ± 0.005HEK 293 (transfected with hMC1R)[125I]Nle4,D-Phe7 α-MSH[1]
Table 2: Functional Potency at the Human Melanocortin 1 Receptor (hMC1R)
LigandAssayEffectCell LineReference
ACTH (1-17) cAMP ProductionMore potent than α-MSHHEK 293 (transfected with hMC1R)[1]
ACTH (1-17) IP3 ProductionMore potent than α-MSHHEK 293 (transfected with hMC1R)[1]

Signaling Pathway

ACTH (1-17) exerts its biological effects by binding to melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs).[3][4] Upon binding, the receptor activates associated G-proteins, leading to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a cellular response. Additionally, evidence suggests that ACTH (1-17) can stimulate the production of inositol (B14025) trisphosphate (IP3), indicating the involvement of the phospholipase C (PLC) pathway.[1]

ACTH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH ACTH (1-17) MCR Melanocortin Receptor (MCR) ACTH->MCR Binds to G_protein G-Protein MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets PIP2 PIP2 PIP2->PLC IP3->Cellular_Response Leads to DAG->Cellular_Response Leads to Experimental_Workflow A Cell Culture (e.g., HEK 293 expressing hMC1R) B Cell Seeding (into multi-well plates) A->B C Incubation (allow cells to adhere) B->C E Cell Treatment (add ACTH (1-17) to wells) C->E D Preparation of ACTH (1-17) Dilutions D->E F Incubation with Peptide E->F G Assay-specific Steps (e.g., cell lysis, addition of detection reagents) F->G H Signal Detection (e.g., radioactivity, fluorescence, luminescence) G->H I Data Analysis (e.g., calculate Ki, EC50) H->I

References

Application Notes and Protocols for Cell-Based Assays Measuring ACTH(1-17) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the precursor protein pro-opiomelanocortin (POMC).[1][2][3] The N-terminal fragment, ACTH(1-17), is a biologically active peptide that demonstrates significant activity at the melanocortin receptors (MCRs).[4][5] Specifically, ACTH(1-17) is a potent agonist for the human melanocortin 1 receptor (MC1R) and also interacts with other MCR subtypes.[5][6][7] The activation of these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades, primarily through the Gs protein pathway, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP).[8][9][10][11]

These application notes provide detailed protocols for robust cell-based assays designed to quantify the functional activity of ACTH(1-17) and its analogues. The primary methodologies covered are cAMP accumulation assays and competitive receptor binding assays, which are fundamental tools for researchers in endocrinology, pharmacology, and drug development.

Signaling Pathway of ACTH(1-17) at Melanocortin Receptors

ACTH(1-17) exerts its effects by binding to melanocortin receptors, a family of GPCRs.[9][12] The canonical signaling pathway for agonists like ACTH(1-17) at receptors such as MC1R, MC3R, and MC4R involves the activation of a stimulatory G-protein (Gs).[8][13] This activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cAMP.[1][11][14] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.[10][11]

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MCR Melanocortin Receptor (MCR) Gs Gs Protein MCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ACTH ACTH(1-17) ACTH->MCR Binds Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: ACTH(1-17) signaling via the Gs-cAMP pathway.

Application Note 1: cAMP Accumulation Assay

This assay quantifies the agonist activity of ACTH(1-17) by measuring the increase in intracellular cAMP levels following receptor activation. It is a functional assay suitable for determining the potency (EC50) of test compounds.

Quantitative Data Summary

The following table summarizes representative potency values for melanocortin receptor agonists in cAMP assays.

CompoundReceptorAssay TypeEC50 ValueReference
α-MSHMC4RcAMP Flux (HTRF)1.90 x 10⁻⁸ M[13]
(Nle4,D-Phe7)-α-MSHMC3RcAMP Flux (Fluorimetry)3.96 x 10⁻¹⁷ M[8]
ACTH(1-39)MC2RcAMP Production1.22 nM[15]

Note: Data is compiled from various sources and cell systems; direct comparison requires identical experimental conditions.

Experimental Workflow: cAMP Assay

cAMP_Assay_Workflow start Start seed 1. Seed MCR-expressing cells in 96-well plates start->seed incubate1 2. Incubate cells (e.g., 24-48 hours) seed->incubate1 prepare_compounds 3. Prepare serial dilutions of ACTH(1-17) & controls incubate1->prepare_compounds add_compounds 4. Add compounds to cells (with IBMX) prepare_compounds->add_compounds incubate2 5. Incubate for stimulation (e.g., 15-30 min at 37°C) add_compounds->incubate2 lyse 6. Lyse cells and add cAMP detection reagents incubate2->lyse incubate3 7. Incubate for detection (e.g., 60 min at RT) lyse->incubate3 read 8. Read plate (e.g., HTRF, Luminescence) incubate3->read analyze 9. Analyze data and calculate EC50 values read->analyze end End analyze->end

Caption: General workflow for a cell-based cAMP accumulation assay.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol is adapted for a typical HTRF-based cAMP assay format.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., MC1R, MC4R).[9][16]

  • Culture Medium: Standard cell culture medium (e.g., DMEM/F12) supplemented with FBS and selection antibiotics.

  • Assay Plates: 96-well or 384-well low-volume white plates.

  • Test Compound: ACTH(1-17), lyophilized.

  • Reference Agonist: α-Melanocyte-Stimulating Hormone (α-MSH) or a synthetic analogue like NDP-α-MSH.[13]

  • Reagents:

    • Phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.[7]

    • HTRF cAMP Assay Kit (e.g., from Revvity, Cisbio), containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).[17][18]

    • Cell lysis buffer (provided with kit).

    • Assay Buffer (e.g., Hank's Balanced Salt Solution).

Procedure:

  • Cell Plating:

    • Harvest MCR-expressing cells and resuspend in culture medium to the desired density.

    • Dispense cells into the wells of the assay plate (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a stock solution of ACTH(1-17) and the reference agonist in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions in Assay Buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to create a range of concentrations for the dose-response curve.

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add the prepared compound dilutions to the respective wells.

    • Incubate the plate for 15-30 minutes at 37°C.[7]

  • Cell Lysis and Detection:

    • Following the stimulation period, add the cell lysis buffer containing the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.[17]

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.[17]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at 665 nm (specific signal) and 620 nm (reference signal).[17]

  • Data Analysis:

    • Calculate the ratio of the 665 nm to 620 nm signals.

    • Plot the HTRF ratio against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 value.

Application Note 2: Competitive Receptor Binding Assay

This assay measures the ability of ACTH(1-17) to compete with a high-affinity radiolabeled ligand for binding to a specific melanocortin receptor. It is used to determine the binding affinity (Ki or IC50) of the test compound.

Quantitative Data Summary

The following table provides examples of binding affinities for ACTH fragments and other ligands at melanocortin receptors.

CompoundReceptorLabeled LigandKi or IC50 ValueReference
ACTH(1-17)hMC1RNot Specified0.21 ± 0.03 nM (Ki)[6]
ACTH(1-17)cMC3R[¹²⁵I]NDP-α-MSH0.2 nM (Affinity)[7]
SauvaginehCRF1[¹²⁵I]Sauvagine0.3 nM (IC50)[19]
AntalarminhCRF1[¹²⁵I]Sauvagine3 nM (IC50)[19]

Experimental Workflow: Binding Assay

Binding_Assay_Workflow start Start prepare_cells 1. Prepare intact cells or membranes expressing the target MCR start->prepare_cells prepare_reagents 2. Prepare serial dilutions of unlabeled competitor (ACTH 1-17) prepare_cells->prepare_reagents setup_assay 3. Add assay buffer, radioligand, and unlabeled competitor to tubes/plate prepare_reagents->setup_assay add_cells 4. Add cell/membrane suspension to initiate binding setup_assay->add_cells incubate 5. Incubate to reach equilibrium (e.g., 60-120 min at RT or 37°C) add_cells->incubate separate 6. Separate bound and free radioligand (e.g., filtration over GF/C filters) incubate->separate wash 7. Wash filters to remove non-specific binding separate->wash measure 8. Measure radioactivity of filters (scintillation counting) wash->measure analyze 9. Analyze data and calculate IC50/Ki values measure->analyze end End analyze->end

References

Application Notes and Protocols for Studying the Effects of ACTH(1-17) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a peptide hormone derived from pro-opiomelanocortin (POMC) that plays a central role in the stress response. The N-terminal fragment, ACTH(1-17), is a biologically active peptide that has garnered interest for its potential therapeutic effects, distinct from the steroidogenic actions of full-length ACTH(1-39). This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the physiological and pharmacological effects of ACTH(1-17).

Key Applications and Effects of ACTH(1-17)

ACTH(1-17) has been shown to exert a range of effects in animal models, including:

  • Modulation of DNA Synthesis: Studies in mice have demonstrated that ACTH(1-17) can influence the rate of DNA synthesis in various tissues in a time-dependent manner.

  • Neuroprotection: ACTH and its analogues have shown neuroprotective properties in animal models of neurological diseases, suggesting a potential therapeutic avenue for conditions involving neuronal damage.

  • Immunomodulation: While much of the research on immunomodulation has focused on full-length ACTH, the activity of ACTH(1-17) at melanocortin receptors suggests it may also possess anti-inflammatory properties.

Experimental Protocols

Protocol 1: Investigating the Effects of ACTH(1-17) on DNA Synthesis in Mice

This protocol is adapted from studies examining the chronopharmacological effects of ACTH(1-17) on DNA synthesis in murine tissues.

Animal Model:

  • Species: Mouse

  • Strain: CD2F1

  • Sex: Female

  • Housing: Standardized to a 12-hour light/12-hour dark cycle to regulate circadian rhythms.

Materials:

  • ACTH(1-17) (synthetic)

  • Sterile saline (placebo)

  • [³H]thymidine ([³H]TdR)

  • Scintillation counter

  • Standard laboratory equipment for injections and tissue harvesting.

Experimental Workflow:

G cluster_acclimation Acclimation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase acclimate Acclimate CD2F1 mice to 12h light/dark cycle grouping Divide mice into treatment groups (ACTH(1-17) low/high dose, placebo) acclimate->grouping injection Inject ACTH(1-17) or placebo at specific circadian timepoints grouping->injection tdr_injection Inject [³H]thymidine at set intervals post-treatment injection->tdr_injection euthanasia Euthanize mice 30 min after [³H]TdR injection tdr_injection->euthanasia harvest Harvest target tissues (e.g., tongue, esophagus, stomach, bone) euthanasia->harvest scintillation Measure [³H]TdR incorporation via scintillation counting harvest->scintillation

Caption: Workflow for studying ACTH(1-17) effects on DNA synthesis.

Procedure:

  • Animal Preparation: Acclimate female CD2F1 mice to a strict 12-hour light/12-hour dark cycle for at least two weeks.

  • Grouping: Divide mice into experimental groups:

    • Low-dose ACTH(1-17): 0.02 I.U./kg

    • High-dose ACTH(1-17): 20 I.U./kg

    • Placebo: Sterile saline

  • Administration: Administer ACTH(1-17) or placebo via subcutaneous injection at one of six predetermined circadian time points, 4 hours apart, over a 24-hour period.

  • [³H]thymidine Labeling: At various time points after ACTH(1-17) or placebo administration (e.g., 15 minutes, 2, 4, 8, 12, and 24 hours), inject mice with [³H]thymidine.

  • Tissue Collection: Euthanize the mice 30 minutes after [³H]thymidine injection. Immediately harvest the tissues of interest (e.g., tongue, esophagus, stomach, metaphyseal bone).

  • Quantification of DNA Synthesis: Process the harvested tissues to measure the incorporation of [³H]thymidine into DNA using a scintillation counter. The results will indicate the rate of DNA synthesis.

Protocol 2: Evaluating the Immunomodulatory Effects of ACTH Peptides in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol is based on studies using full-length ACTH to assess its anti-inflammatory effects in a model of multiple sclerosis. It can be adapted to compare the effects of ACTH(1-17) with full-length ACTH.

Animal Model:

  • Species: Mouse

  • Strain: SJL/J (for relapsing-remitting EAE) or C57BL/6 (for chronic EAE)

  • Sex: Female, 8-12 weeks old

Materials:

  • ACTH(1-17)

  • ACTH(1-39) (full-length)

  • Scrambled control peptide

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide or Proteolipid Protein (PLP) 139-151 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Reagents for ELISA (for cytokine quantification)

  • Reagents for flow cytometry (for immune cell phenotyping)

Experimental Workflow:

G cluster_induction EAE Induction Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase immunize Immunize mice with MOG/CFA emulsion ptx Administer Pertussis Toxin on day 0 and 2 immunize->ptx scoring Monitor and score clinical signs of EAE daily ptx->scoring treatment Administer ACTH(1-17), ACTH(1-39), or control peptide scoring->treatment collection Collect blood and tissues (spleen, CNS) at peak of disease treatment->collection cytokine Measure cytokine levels (IL-6, IL-10, IL-17) by ELISA collection->cytokine facs Analyze immune cell populations by flow cytometry collection->facs

Caption: Workflow for EAE induction and ACTH treatment.

Procedure:

  • EAE Induction:

    • Emulsify MOG 35-55 or PLP 139-151 in CFA.

    • Immunize female SJL/J or C57BL/6 mice subcutaneously with the emulsion on day 0.

    • Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).

  • Treatment Administration: Upon the onset of clinical signs, begin daily administration of:

    • ACTH(1-17)

    • ACTH(1-39)

    • Scrambled control peptide

    • Administration can be via oral gavage or subcutaneous injection.

  • Sample Collection: At the peak of the disease, or at a predetermined endpoint, euthanize the mice and collect blood, spleen, and central nervous system (CNS) tissue.

  • Cytokine Analysis: Prepare single-cell suspensions from the spleen and CNS. Culture the cells with the immunizing antigen (MOG or PLP) and measure the levels of cytokines such as IL-6, IL-10, and IL-17 in the culture supernatants by ELISA.

  • Flow Cytometry: Use flow cytometry to analyze the populations of different immune cells (e.g., Th1, Th17, regulatory T cells) in the spleen and CNS.

Data Presentation

Table 1: Effects of ACTH(1-17) on DNA Synthesis in Murine Tissues
TissueTreatment GroupDoseTime of Administration (after light onset)Change in DNA Synthesis (%)Citation
Metaphyseal BoneACTH(1-17)20 I.U./kg2 hoursStimulation[1]
Metaphyseal BoneACTH(1-17)20 I.U./kg14 hoursInhibition[1]
Tongue, Esophagus, StomachACTH(1-17)20 I.U./kgEnd of dark/beginning of light spanUp to 60% decrease[2][3]
Table 2: Immunomodulatory Effects of Full-Length ACTH in the EAE Mouse Model
ParameterTreatment GroupTissueEffectCitation
Clinical ScoreACTH(1-39)-Attenuated disease severity[4][5]
IL-6 ProductionACTH(1-39)Lamina PropriaDecreased[4][5]
IL-17 Production (CD4+ T cells)ACTH(1-39)CNSDecreased[4][5]
IL-17 Production (γδ T cells)ACTH(1-39)CNSDecreased[4][5]
Regulatory T cells (Tregs)ACTH(1-39)Lamina Propria & CNSIncreased[4][5]
IL-10 ProductionACTH(1-39)SpleenIncreased[6]

Signaling Pathways

POMC Processing to ACTH(1-17)

ACTH(1-17) is a cleavage product of pro-opiomelanocortin (POMC). The processing of POMC is tissue-specific and involves a series of enzymatic steps.

G POMC Pro-opiomelanocortin (POMC) proACTH Pro-ACTH POMC->proACTH PC1/3 ACTH ACTH(1-39) proACTH->ACTH PC1/3 ACTH_1_17 ACTH(1-17) ACTH->ACTH_1_17 PC2 CLIP CLIP (ACTH(18-39)) ACTH->CLIP PC2

Caption: Simplified POMC processing pathway to ACTH(1-17).

ACTH(1-17) Signaling via the Melanocortin 1 Receptor (MC1R)

ACTH(1-17) is a potent agonist of the melanocortin 1 receptor (MC1R)[7]. The binding of ACTH(1-17) to MC1R initiates a signaling cascade that is primarily mediated by the Gs alpha subunit of the G protein complex.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH_1_17 ACTH(1-17) MC1R MC1R ACTH_1_17->MC1R G_protein Gs Protein MC1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CRE cAMP Response Element (CRE) CREB->CRE Gene_expression Gene Expression (e.g., anti-inflammatory mediators) CRE->Gene_expression

Caption: ACTH(1-17) signaling through the MC1R-cAMP-PKA pathway.

References

Application Notes and Protocols for the Purification and Analysis of ACTH (1-17) by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed high-performance liquid chromatography (HPLC) methods for the purification and analysis of the adrenocorticotropic hormone fragment ACTH (1-17). The protocols are designed to deliver high-purity peptide suitable for research and pharmaceutical development, along with robust analytical procedures for quality control.

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the pituitary gland. The N-terminal fragment, ACTH (1-17), retains significant biological activity, including melanocortin receptor agonism.[1][2] Accurate analysis and purification of synthetic or recombinant ACTH (1-17) are critical for research and therapeutic applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the premier technique for this purpose, offering high resolution and reproducibility.[3][4][5] These application notes provide comprehensive protocols for both preparative purification and analytical assessment of ACTH (1-17).

Data Summary

The following tables summarize the key parameters and expected outcomes for the preparative purification and analytical analysis of ACTH (1-17) using the protocols detailed in this document.

Table 1: Preparative HPLC Purification Parameters

ParameterSpecification
Column C18, 10 µm particle size, 300 Å pore size, 21.2 mm ID x 250 mm
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile (B52724)
Flow Rate 15.0 mL/min
Gradient 10-40% B over 30 minutes
Detection UV at 220 nm
Sample Load Up to 100 mg of crude peptide
Expected Purity >98%
Expected Yield >85%

Table 2: Analytical HPLC Analysis Parameters

ParameterSpecification
Column C18, 5 µm particle size, 300 Å pore size, 4.6 mm ID x 250 mm
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 15-45% B over 30 minutes
Detection UV at 214 nm
Injection Volume 20 µL
Expected Retention Time Approximately 15-20 minutes
Purity Assessment ≥97% for quality control

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the workflows for the purification and analysis of ACTH (1-17).

preparative_hplc_workflow cluster_prep Preparative HPLC Workflow crude_peptide Crude ACTH (1-17) Synthesis Product dissolution Dissolve in Mobile Phase A crude_peptide->dissolution filtration Filter through 0.45 µm membrane dissolution->filtration hplc_injection Inject onto Preparative HPLC filtration->hplc_injection fraction_collection Collect Fractions Based on UV Signal hplc_injection->fraction_collection purity_check Analyze Fractions by Analytical HPLC fraction_collection->purity_check pooling Pool Pure Fractions (>98%) purity_check->pooling lyophilization Lyophilize to Obtain Pure Peptide Powder pooling->lyophilization final_product Purified ACTH (1-17) lyophilization->final_product

Figure 1. Workflow for the preparative purification of ACTH (1-17).

analytical_hplc_workflow cluster_analysis Analytical HPLC Workflow pure_peptide Purified ACTH (1-17) Sample sample_prep Prepare Sample Solution (e.g., 1 mg/mL in Mobile Phase A) pure_peptide->sample_prep filtration_an Filter through 0.22 µm syringe filter sample_prep->filtration_an hplc_injection_an Inject onto Analytical HPLC filtration_an->hplc_injection_an data_acquisition Acquire Chromatogram (UV at 214 nm) hplc_injection_an->data_acquisition data_analysis Integrate Peak Area data_acquisition->data_analysis purity_calculation Calculate Purity (%) data_analysis->purity_calculation report Generate Analysis Report purity_calculation->report

Figure 2. Workflow for the analytical HPLC of ACTH (1-17).

Detailed Experimental Protocols

Preparative RP-HPLC Purification of ACTH (1-17)

1. Objective

To purify crude synthetic ACTH (1-17) to a purity of >98% for use in research and development.

2. Materials and Equipment

  • Crude ACTH (1-17) peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Preparative HPLC system with a gradient pump, autosampler/manual injector, UV detector, and fraction collector

  • Preparative C18 column (e.g., 21.2 mm ID x 250 mm, 10 µm particle size, 300 Å pore size)

  • Analytical HPLC system for fraction analysis

  • Lyophilizer

  • 0.45 µm membrane filters

3. Mobile Phase Preparation

  • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA). Degas the solution.

  • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA). Degas the solution.

4. Sample Preparation

  • Dissolve the crude ACTH (1-17) peptide in Mobile Phase A to a concentration of 10-20 mg/mL.

  • Ensure the peptide is fully dissolved. Sonication may be used if necessary.

  • Filter the sample solution through a 0.45 µm membrane filter to remove any particulate matter.[6]

5. HPLC Method

  • Column Equilibration: Equilibrate the preparative C18 column with 90% Mobile Phase A and 10% Mobile Phase B for at least 30 minutes at a flow rate of 15.0 mL/min.

  • Injection: Inject the filtered sample solution onto the column. The injection volume will depend on the sample concentration and the column loading capacity.

  • Gradient Elution:

    • 0-5 min: 10% B (isocratic)

    • 5-35 min: 10-40% B (linear gradient)

    • 35-40 min: 40-90% B (linear gradient for column wash)

    • 40-45 min: 90% B (isocratic wash)

    • 45-50 min: 90-10% B (return to initial conditions)

    • 50-60 min: 10% B (re-equilibration)

  • Detection: Monitor the elution profile at a wavelength of 220 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

6. Post-Purification Processing

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method described below.

  • Pooling: Combine the fractions with a purity of >98%.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified ACTH (1-17) as a white, fluffy powder.

Analytical RP-HPLC Analysis of ACTH (1-17)

1. Objective

To determine the purity of ACTH (1-17) samples and to confirm the identity by retention time.

2. Materials and Equipment

  • Purified ACTH (1-17) peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Analytical HPLC system with a gradient pump, autosampler, and UV detector

  • Analytical C18 column (e.g., 4.6 mm ID x 250 mm, 5 µm particle size, 300 Å pore size)

  • 0.22 µm syringe filters

3. Mobile Phase Preparation

  • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA). Degas the solution.

  • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA). Degas the solution.

4. Sample Preparation

  • Accurately weigh and dissolve the ACTH (1-17) peptide in Mobile Phase A to a final concentration of 1.0 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter prior to injection.[6]

5. HPLC Method

  • Column Equilibration: Equilibrate the analytical C18 column with 85% Mobile Phase A and 15% Mobile Phase B for at least 20 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 20 µL of the filtered sample solution.

  • Gradient Elution:

    • 0-5 min: 15% B (isocratic)

    • 5-35 min: 15-45% B (linear gradient)

    • 35-40 min: 45-90% B (linear gradient for column wash)

    • 40-45 min: 90% B (isocratic wash)

    • 45-50 min: 90-15% B (return to initial conditions)

    • 50-60 min: 15% B (re-equilibration)

  • Detection: Monitor the elution profile at a wavelength of 214 nm. A retention time of approximately 36 minutes has been reported under certain LC-MS conditions, though this will vary with the specific HPLC system and column used.[7]

6. Data Analysis

  • Integrate the peak areas in the resulting chromatogram.

  • Calculate the purity of the ACTH (1-17) peptide by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Troubleshooting

  • Poor Peak Shape: This may be due to column degradation, improper mobile phase pH, or sample overload. Ensure the column is in good condition, the mobile phase is correctly prepared, and the sample load is within the column's capacity.

  • Variable Retention Times: Inconsistent mobile phase preparation, temperature fluctuations, or a worn-out pump can lead to shifts in retention times. Prepare fresh mobile phase daily, use a column oven for temperature control, and ensure the HPLC system is properly maintained.

  • Baseline Noise: This can be caused by air bubbles in the system, a contaminated mobile phase, or a failing detector lamp. Degas the mobile phases thoroughly, use high-purity solvents, and check the detector lamp's performance.

References

Application Notes: Quantitative Determination of ACTH (1-17) in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid polypeptide hormone produced and secreted by the anterior pituitary gland. It is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and release cortisol.[1][2] ACTH is synthesized from the precursor molecule pro-opiomelanocortin (POMC), which can be cleaved into several biologically active peptides, including ACTH (1-39).[3] Further processing can yield smaller fragments, such as ACTH (1-17). The study of these fragments is crucial for understanding the full spectrum of HPA axis regulation and identifying potential biomarkers for various physiological and pathological states, including stress-related disorders and adrenal dysfunction.[4]

This document provides detailed protocols and application notes for the ACTH (1-17) ELISA kit, a competitive immunoassay designed for the quantitative measurement of ACTH (1-17) in human plasma samples.

Assay Principle

This kit employs the competitive ELISA technique.[5][6] In this assay, a microtiter plate is pre-coated with a specific antibody against ACTH (1-17). During the assay, a known amount of horseradish peroxidase (HRP)-conjugated ACTH (1-17) competes with the unlabeled ACTH (1-17) present in the plasma sample or standards for a limited number of antibody binding sites. After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the HRP to produce a colored product. The intensity of the color is inversely proportional to the concentration of ACTH (1-17) in the sample.[5][7][8] A standard curve is generated by plotting the absorbance values of known concentrations of ACTH (1-17), and this curve is used to determine the concentration of the peptide in the unknown samples.

G cluster_0 Competitive Binding in Well cluster_1 Assay Outcome cluster_high High Sample ACTH (1-17) cluster_low Low Sample ACTH (1-17) plate Antibody-Coated Microplate Well high_result Low Signal (Less HRP-ACTH binds) low_result High Signal (More HRP-ACTH binds) sample_acth ACTH (1-17) in Sample (Unlabeled) sample_acth->plate Competes for binding sites hrp_acth HRP-Conjugated ACTH (1-17) (Labeled Competitor) hrp_acth->plate sample_acth_high ACTH plate_high Antibody sample_acth_high->plate_high hrp_acth_low HRP-ACTH hrp_acth_high HRP-ACTH plate_low Antibody hrp_acth_high->plate_low sample_acth_low ACTH

Caption: Principle of the Competitive ELISA for ACTH (1-17) detection.

Kit Specifications and Performance

All quantitative data should be interpreted in the context of the provided standards. The following table summarizes typical performance characteristics.

ParameterSpecification
Assay Type Competitive ELISA
Detection Range 3.125 - 200 pg/mL
Sensitivity 1.875 pg/mL
Sample Type EDTA Plasma
Sample Volume 50 µL per well
Incubation Time 90 minutes at 37°C
Intra-Assay Precision Coefficient of Variation (CV) < 10%
Inter-Assay Precision Coefficient of Variation (CV) < 15%
Specificity High specificity for ACTH (1-17) with no significant cross-reactivity with full-length ACTH (1-39) or other POMC-derived peptides.

Experimental Protocols

1. Plasma Sample Collection and Handling

Proper sample collection and handling are critical for accurate ACTH measurement due to the peptide's instability.

  • Timing: Blood samples should be collected between 7 AM and 10 AM, as ACTH levels follow a diurnal rhythm.[4][9][10]

  • Anticoagulant: Collect whole blood into pre-chilled lavender-top (EDTA) tubes.[11][12][13] Heparinized or citrated plasma and serum are not recommended.[11][13]

  • Immediate Processing: Immediately after collection, place the tube in an ice bath.[9]

  • Centrifugation: Within one hour of collection, centrifuge the blood at 1000 x g for 15 minutes at 2-8°C.[14][15][16]

  • Aliquoting and Storage: Immediately transfer the plasma supernatant to clean, labeled polypropylene (B1209903) tubes. Store aliquots at -20°C for short-term storage (≤ 1 month) or at -80°C for long-term storage (≤ 3 months).[16] Avoid repeated freeze-thaw cycles.[11][15]

2. Reagent Preparation

  • Bring all reagents and samples to room temperature (18-25°C) before use.[14][15]

  • Wash Buffer (1X): If a concentrated wash buffer is supplied (e.g., 25X), dilute it with deionized or distilled water to prepare a 1X working solution. Store at 4°C.

  • Standard Dilution: Reconstitute the lyophilized ACTH (1-17) standard with the provided standard diluent to create a stock solution. Allow it to sit for 10 minutes and mix gently. Prepare a serial dilution series (e.g., seven standards plus a blank) as specified in the kit manual.

  • HRP-Conjugated ACTH (1-17): Dilute the concentrated HRP conjugate with the conjugate diluent to its working concentration just before use.

3. Assay Workflow

The following diagram outlines the major steps of the experimental procedure.

G start Start: Bring Reagents to Room Temperature prep_plate 1. Add Standards, Controls, and Plasma Samples to Wells (50 µL/well) start->prep_plate add_hrp 2. Add HRP-Conjugated ACTH (1-17) to all wells (50 µL/well) prep_plate->add_hrp incubate 3. Seal Plate and Incubate (e.g., 90 min at 37°C) add_hrp->incubate wash1 4. Wash Plate 5 times with 1X Wash Buffer incubate->wash1 add_substrate 5. Add TMB Substrate (100 µL/well) wash1->add_substrate incubate2 6. Incubate in the Dark (e.g., 15 min at 37°C) add_substrate->incubate2 add_stop 7. Add Stop Solution (50 µL/well) incubate2->add_stop read_plate 8. Read Absorbance at 450 nm within 10 min add_stop->read_plate analyze 9. Analyze Data read_plate->analyze

Caption: Standard experimental workflow for the ACTH (1-17) Competitive ELISA.

4. Data Analysis and Interpretation

  • Average Readings: Calculate the average absorbance (Optical Density, OD) for each set of duplicate or triplicate standards, controls, and samples.[17][18]

  • Standard Curve Generation: Subtract the average OD of the blank from all other average ODs. Plot the mean absorbance for each standard on the Y-axis against its corresponding concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve.[16]

  • Concentration Calculation: To determine the concentration of ACTH (1-17) in a sample, locate its average OD value on the Y-axis and interpolate the corresponding concentration from the standard curve on the X-axis.[8][18][19]

  • Dilution Factor: If samples were diluted prior to the assay, the calculated concentration must be multiplied by the dilution factor to obtain the final concentration.[7][17][19]

  • Quality Control: The coefficient of variation (CV) for duplicate readings should be ≤ 20%.[17][19] Samples with OD values outside the standard curve range should be re-assayed at an appropriate dilution.

Example Standard Curve Data

Standard Conc. (pg/mL)Mean OD (450 nm)
2000.251
1000.488
500.895
251.550
12.52.210
6.252.680
3.1252.950
0 (Blank)3.200

ACTH Signaling Pathway

ACTH exerts its primary physiological effects by binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor located on the surface of adrenal cortex cells.[1] This interaction initiates a downstream signaling cascade that ultimately leads to the synthesis and secretion of steroid hormones like cortisol.

G Canonical ACTH Signaling Pathway ACTH ACTH MC2R MC2R (GPCR) ACTH->MC2R Binds G_Protein G Protein (Gs) MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Cholesterol Cholesterol Delivery PKA->Cholesterol Stimulates Gene_Expression ↑ Transcription of Steroidogenic Genes (e.g., StAR, CYP11A1) CREB->Gene_Expression Promotes Cortisol Cortisol Synthesis & Secretion Gene_Expression->Cortisol Cholesterol->Cortisol

Caption: ACTH binds to MC2R, activating a cAMP/PKA cascade to promote cortisol synthesis.

References

Application Note: Radioimmunoassay (RIA) for the Quantitative Detection of ACTH (1-17)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in endocrinology, pharmacology, and related fields requiring the quantification of the N-terminal fragment of Adrenocorticotropic Hormone (ACTH), specifically ACTH (1-17).

Introduction and Principle of Assay

Adrenocorticotropic hormone (ACTH), produced by the anterior pituitary gland, is a key regulator of the stress response. ACTH (1-17) is an N-terminal fragment and a potent agonist for the human melanocortin 1 (MC1) receptor.[1] The accurate measurement of this peptide fragment is crucial for various research applications.

This protocol details a competitive binding radioimmunoassay (RIA) for the quantitative determination of ACTH (1-17) in biological samples such as plasma, serum, or cell culture media.[2] The assay is based on the competition between a known quantity of radiolabeled ACTH (1-17) (the "tracer," typically labeled with Iodine-125, ¹²⁵I) and the unlabeled ACTH (1-17) present in a sample or standard for a limited number of binding sites on a specific anti-ACTH antibody.[2][3] As the concentration of unlabeled ACTH (1-17) in the sample increases, the amount of radiolabeled tracer that can bind to the antibody decreases.[2] After an incubation period, the antibody-bound fraction is separated from the free (unbound) fraction. The radioactivity of the bound fraction is measured using a gamma counter, and this value is inversely proportional to the concentration of ACTH (1-17) in the original sample.[4] A standard curve is generated using known concentrations of ACTH (1-17) to determine the concentration in unknown samples.[2][5]

RIA_Principle cluster_components Reaction Components cluster_reaction Competitive Binding in Reaction Tube cluster_result Result Interpretation Ab Anti-ACTH (1-17) Antibody Ag_star ¹²⁵I-ACTH (1-17) (Tracer) Ag ACTH (1-17) (Standard or Sample) Components Tracer + Sample/Standard + Antibody Bound Antibody-Bound Complex (¹²⁵I-ACTH and/or ACTH) Components->Bound Free Unbound (¹²⁵I-ACTH and/or ACTH) Components->Free High_Sample High ACTH in Sample → Less ¹²⁵I-Tracer Binds → Low Radioactivity Count Low_Sample Low ACTH in Sample → More ¹²⁵I-Tracer Binds → High Radioactivity Count

Caption: Principle of Competitive Radioimmunoassay for ACTH (1-17).

Materials and Reagents

The following materials are generally required. Specific components may vary based on the commercial kit used.

ComponentDescriptionStorage
ACTH (1-17) Standard Lyophilized synthetic ACTH (1-17) peptide of known concentration. Used to generate the standard curve.2-8°C (lyophilized), ≤-20°C (reconstituted)[6]
¹²⁵I-ACTH (1-17) Tracer Lyophilized ACTH (1-17) radiolabeled with ¹²⁵I.2-8°C
Primary Antibody Lyophilized polyclonal or monoclonal antibody specific for ACTH (1-17).2-8°C
Assay Buffer Concentrated buffer solution (e.g., 4x Phosphate buffer). Used for reconstituting reagents and diluting samples.[2]2-8°C
Precipitating Reagent Secondary antibody (e.g., Goat Anti-Rabbit IgG) and Normal Rabbit Serum. Used to separate bound from free tracer.2-8°C
Control Samples Lyophilized samples containing low and high concentrations of ACTH. Used for quality control.[6]2-8°C (lyophilized), ≤-20°C (reconstituted)[6]
Wash Solution Concentrated solution for washing pellets.Room Temperature
Additional Materials RIA tubes (e.g., polystyrene), precision pipettes, vortex mixer, refrigerated centrifuge, gamma counter.N/A

Experimental Protocol

  • General Precautions: Before starting, bring all reagents to room temperature (20-27°C).[7] Mix all reagents thoroughly by gentle agitation before use.[8] Use clean, disposable pipette tips for each reagent and sample to avoid cross-contamination.[8]

  • Assay Buffer: Dilute the concentrated buffer as instructed by the manufacturer (e.g., dilute 1 part concentrate with 3 parts distilled water).[2]

  • ACTH (1-17) Standard: Reconstitute the lyophilized standard with 1 ml of Assay Buffer to create the stock solution.[2] Gently vortex to ensure complete dissolution.[2] Prepare a series of working standards by serial dilution of the stock solution with Assay Buffer as detailed in the table below. Prepare fresh for each assay.[9]

  • ¹²⁵I-ACTH (1-17) Tracer: Reconstitute with Assay Buffer as specified. The final activity should be approximately 8,000-10,000 counts per minute (cpm) per 100 µl.[2]

  • Primary Antibody: Reconstitute with Assay Buffer. Allow to rehydrate for at least 10-15 minutes before use.

  • Controls: Reconstitute the low and high controls with the volume of Assay Buffer specified on the vial. Use immediately or aliquot and freeze at ≤-20°C for future use. Avoid repeated freeze-thaw cycles.[7][8]

  • Sample Type: The recommended sample is plasma collected in tubes containing EDTA as an anticoagulant.[10]

  • Collection: Collect blood and immediately centrifuge at 1000-1700 x g for 15-20 minutes at 4°C to separate the plasma.[2][10]

  • Storage: Assay the plasma immediately or aliquot and store at ≤-20°C. Avoid repeated freeze-thaw cycles.[10]

  • Extraction (Recommended): For increased sensitivity and to remove interfering substances, plasma extraction is strongly recommended.[2] This can be performed using commercially available C18 solid-phase extraction (SPE) columns. The extracted sample residue is then dissolved in Assay Buffer for the RIA.[2]

The assay requires careful planning, often involving two overnight incubations.[2]

RIA_Workflow prep 1. Prepare Reagents (Standards, Controls, Buffers) setup 2. Label RIA Tubes (TC, NSB, B0, Stds, Controls, Samples) prep->setup pipette 3. Pipette Reagents into Tubes (Buffer, Antibody, Standard/Sample) setup->pipette add_tracer 4. Add ¹²⁵I-ACTH (1-17) Tracer to All Tubes pipette->add_tracer incubate1 5. Vortex & Incubate (16-24 hours at 4°C) add_tracer->incubate1 add_precip 6. Add Precipitating Reagent (Secondary Antibody/NRS) incubate1->add_precip incubate2 7. Vortex & Incubate (e.g., 20 min at 4°C) add_precip->incubate2 centrifuge 8. Centrifuge to Pellet Antibody-Bound Complex incubate2->centrifuge aspirate 9. Aspirate/Decant Supernatant centrifuge->aspirate count 10. Count Radioactivity (cpm) of Pellet in Gamma Counter aspirate->count analyze 11. Calculate Results & Plot Standard Curve count->analyze

Caption: General experimental workflow for the ACTH (1-17) Radioimmunoassay.

  • Label Tubes: Label RIA tubes in duplicate for each of the following: Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), each standard concentration, controls, and unknown samples.

  • Pipetting: Add reagents to the tubes according to the table below. It is critical to add reagents close to the bottom of the well or tube.[7]

Tube TypeAssay BufferPrimary AntibodyStandard / Control / Sample¹²⁵I-ACTH (1-17) Tracer
Total Counts (TC)400 µl--100 µl
Non-Specific (NSB)200 µl-100 µl (B0 buffer)100 µl
Zero Standard (B0)100 µl100 µl100 µl (B0 buffer)100 µl
Standards-100 µl100 µl100 µl
Controls-100 µl100 µl100 µl
Unknown Samples-100 µl100 µl100 µl
  • First Incubation: Vortex all tubes (except TC).[2] Cover the tubes and incubate for 16-24 hours at 4°C.[2]

  • Precipitation: Add 100 µl of the precipitating secondary antibody reagent to all tubes except the TC tubes.[2]

  • Second Incubation: Vortex the tubes and incubate for an additional 20 minutes at 4°C.

  • Centrifugation: Add 500 µl of cold RIA buffer to each tube (except TC) and vortex.[2] Centrifuge all tubes (except TC) at approximately 1700-3000 x g for 20 minutes at 4°C.[2]

  • Separation: Immediately after centrifugation, carefully aspirate or decant the supernatant from the pellets.[2] Be careful not to disturb the pellet.

  • Counting: Place all tubes (including TC tubes) into a gamma counter and count the radioactivity for at least 1 minute per tube.[6]

Data Analysis

  • Calculate Average Counts: Average the duplicate cpm readings for each standard, control, and sample.

  • Calculate %B/B0: Calculate the percentage of tracer bound for each standard, control, and sample relative to the maximum binding (B0) using the following formula:

    • %B/B0 = [ (Sample or Standard avg. cpm - NSB avg. cpm) / (B0 avg. cpm - NSB avg. cpm) ] x 100

  • Generate Standard Curve: Plot the %B/B0 (Y-axis) versus the corresponding standard concentration (X-axis) on semi-logarithmic graph paper. Draw the best-fit curve through the points.

  • Determine Sample Concentrations: To determine the concentration of ACTH (1-17) in an unknown sample, find its %B/B0 value on the Y-axis, trace horizontally to the standard curve, and then drop vertically to the X-axis to read the concentration.[5]

Example Standard Curve Data

Tube IDConcentration (pg/ml)Avg. CPMCPM - NSB% B/B0
TCN/A28550N/AN/A
NSBN/A35000.0%
B001235012000100.0%
Std 110107501040086.7%
Std 2258950860071.7%
Std 3506850650054.2%
Std 41004750440036.7%
Std 52502650230019.2%
Std 65001550120010.0%

Example Sample Calculation

Sample IDAvg. CPMCPM - NSB% B/B0Concentration (pg/ml)
Control Low9550920076.7%Read from curve (~20)
Control High3850350029.2%Read from curve (~140)
Unknown 17550720060.0%Read from curve (~42)

Quality Control

  • Controls: Low and high control samples must be included in each assay run.[6] The calculated concentrations for these controls should fall within the manufacturer's specified range. If they do not, the assay may be invalid and should be repeated.[6]

  • Non-Specific Binding (NSB): The NSB count should be low, typically less than 5% of the Total Counts (TC).

  • Maximum Binding (B0): The B0 count (after subtracting NSB) should be a significant fraction of the Total Counts, often in the range of 30-50%, indicating good antibody binding.

  • Precision: The coefficient of variation (CV) between duplicate samples should be less than 10-15%.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of ACTH (1-17)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of Adrenocorticotropic Hormone (ACTH) fragment 1-17. ACTH (1-17), a biologically active fragment of the full-length 39-amino acid peptide, is a potent agonist for the melanocortin receptors and a valuable tool in endocrinology and drug development research. The protocols detailed herein utilize the well-established 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, a robust and widely adopted method for peptide synthesis. This guide includes detailed experimental procedures for resin preparation, amino acid coupling, peptide cleavage, and purification, along with expected quantitative data and analytical characterization methods. Additionally, a visual representation of the SPPS workflow and the ACTH signaling pathway are provided to facilitate a deeper understanding of the synthesis process and the biological context of ACTH (1-17).

Introduction

Adrenocorticotropic hormone (ACTH) is a key polypeptide hormone produced and secreted by the anterior pituitary gland.[1] It plays a central role in the hypothalamic-pituitary-adrenal (HPA) axis by stimulating the adrenal cortex to produce and release cortisol and androgens.[2] The full-length human ACTH consists of 39 amino acids.[1] The N-terminal fragment, ACTH (1-17), with the sequence H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-OH, retains significant biological activity.[3]

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has become the standard method for the chemical synthesis of peptides.[4] The Fmoc/tBu (tert-butyl) strategy is a widely used orthogonal protection scheme in SPPS, offering milder deprotection conditions compared to the Boc/Bzl strategy.[4][5] This application note details a robust protocol for the synthesis of ACTH (1-17) using Fmoc-SPPS.

Materials and Reagents

Resin
  • Fmoc-Arg(Pbf)-Wang resin (substitution level: 0.3 - 0.8 mmol/g)

Fmoc-Protected Amino Acids

The following Fmoc-amino acids with their respective side-chain protecting groups are required:

Amino Acid (Three-Letter Code)Amino Acid (One-Letter Code)Side-Chain Protecting Group
ArgRPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
LysKBoc (tert-butyloxycarbonyl)
ValVNone
ProPNone
GlyGNone
TrpWBoc (tert-butyloxycarbonyl)
PheFNone
HisHTrt (Trityl)
GluEOtBu (tert-butyl ester)
MetMNone
SerStBu (tert-butyl ether)
TyrYtBu (tert-butyl ether)
Solvents and Reagents
  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Dithiothreitol (DTT)

  • Diethyl ether, anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Experimental Protocols

Solid-Phase Peptide Synthesis Workflow

The synthesis of ACTH (1-17) is performed on a 0.1 mmol scale using a manual or automated peptide synthesizer. The general workflow for each coupling cycle is depicted below.

SPPS_Workflow start Start: Fmoc-Arg(Pbf)-Wang Resin swell 1. Resin Swelling in DMF start->swell deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotection wash1 3. DMF Wash deprotection->wash1 coupling 4. Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt/Oxyma in DMF) wash1->coupling wash2 5. DMF Wash coupling->wash2 repeat Repeat steps 2-5 for each amino acid in the sequence wash2->repeat repeat->deprotection Next cycle final_wash Final Wash (DMF, DCM) and Drying repeat->final_wash Final cycle cleavage 6. Cleavage from Resin and Side-Chain Deprotection (TFA/TIS/H2O/EDT) final_wash->cleavage precipitation 7. Precipitation in Cold Diethyl Ether cleavage->precipitation purification 8. Purification by RP-HPLC precipitation->purification lyophilization 9. Lyophilization purification->lyophilization final_product Final Product: ACTH (1-17) lyophilization->final_product

Caption: Workflow for the solid-phase peptide synthesis of ACTH (1-17).

Detailed Synthesis Steps

Step 1: Resin Preparation (Swelling)

  • Place the Fmoc-Arg(Pbf)-Wang resin (0.1 mmol) in a reaction vessel.

  • Add DMF (10 mL/g of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF (10 mL/g of resin) to the swollen resin.

  • Agitate for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Drain the solution.

Step 3: Washing

  • Wash the resin with DMF (5 x 10 mL/g of resin) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Step 4: Amino Acid Coupling

  • In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 equivalents) and HOBt (or Oxyma Pure) (0.4 mmol, 4 equivalents) in DMF (5 mL).

  • Add DIC (0.4 mmol, 4 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (blue beads), the coupling step should be repeated.

Step 5: Washing

  • Wash the resin with DMF (3 x 10 mL/g of resin).

  • Wash the resin with DCM (3 x 10 mL/g of resin).

  • Wash the resin with DMF (3 x 10 mL/g of resin).

Repeat steps 2-5 for each subsequent amino acid in the ACTH (1-17) sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (5 x 10 mL) and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail: 94% TFA, 2.5% water, 2.5% TIS, and 1% EDT. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail (10 mL/g of resin) to the dried peptide-resin.

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh TFA.

  • Combine the filtrates and reduce the volume by approximately 80% using a gentle stream of nitrogen.

Precipitation and Purification
  • Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a 50-fold excess of cold diethyl ether.

  • Centrifuge the suspension at 3000 rpm for 10 minutes.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a minimal amount of 50% aqueous ACN containing 0.1% TFA.

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical gradient is 10-40% B over 30 minutes, where solvent A is 0.1% TFA in water and solvent B is 0.1% TFA in ACN.

  • Collect the fractions containing the pure peptide, as determined by analytical HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final ACTH (1-17) peptide as a white fluffy powder.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of ACTH (1-17) on a 0.1 mmol scale.

ParameterTypical Value
Resin Loading0.5 mmol/g
Scale of Synthesis0.1 mmol
Crude Peptide Yield150-200 mg
Crude Peptide Purity (by HPLC)60-75%
Final Yield after Purification50-80 mg
Final Purity (by HPLC)>97%
Observed Molecular Weight (ESI-MS)2093.4 ± 1.0 Da
Theoretical Molecular Weight2093.41 Da

ACTH Signaling Pathway

ACTH exerts its biological effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells.[6] This interaction initiates a signaling cascade that ultimately leads to the synthesis and secretion of cortisol.[7][8]

ACTH_Signaling_Pathway ACTH ACTH MC2R MC2R (Melanocortin 2 Receptor) ACTH->MC2R Binds to Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates StAR StAR Protein Activation PKA->StAR Enzymes Activation of Steroidogenic Enzymes (e.g., P450scc) PKA->Enzymes Cholesterol Cholesterol Mitochondrion Mitochondrion Cholesterol->Mitochondrion Transport Pregnenolone Pregnenolone Cortisol Cortisol Pregnenolone->Cortisol Series of enzymatic reactions StAR->Cholesterol Facilitates transport into mitochondrion Enzymes->Pregnenolone Catalyzes conversion Mitochondrion->Pregnenolone Conversion

Caption: The ACTH signaling pathway leading to cortisol synthesis.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the solid-phase synthesis of ACTH (1-17) using Fmoc chemistry. By following these detailed procedures, researchers can obtain high-purity peptide suitable for a variety of in vitro and in vivo studies. The successful synthesis and purification of ACTH (1-17) will enable further investigation into its role in melanocortin receptor signaling and its potential as a therapeutic agent.

References

Application Notes and Protocols for Reconstituting and Using Lyophilized ACTH (1-17)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a polypeptide hormone produced and secreted by the anterior pituitary gland. The synthetic fragment, ACTH (1-17), is a potent agonist of the melanocortin 1 receptor (MC1R) and also interacts with other melanocortin receptors, making it a valuable tool for a variety of research applications.[1][2][3][4] These application notes provide detailed protocols for the reconstitution, storage, and experimental use of lyophilized ACTH (1-17), along with relevant quantitative data and signaling pathway information to guide researchers in their experimental design.

Product Information and Reconstitution

Proper reconstitution and storage of lyophilized ACTH (1-17) are critical for maintaining its biological activity and ensuring experimental reproducibility.

Reconstitution Protocol:

  • Equilibration: Before opening, allow the vial of lyophilized ACTH (1-17) and the chosen solvent to equilibrate to room temperature.

  • Centrifugation: Briefly centrifuge the vial to ensure that all of the lyophilized powder is collected at the bottom.

  • Solvent Addition: Carefully add the recommended solvent to the vial. For most applications, sterile, high-purity water (18 MΩ-cm) or sterile distilled water is recommended.[5][6] For concentrations above 2 mg/mL, acetonitrile (B52724) may be used.[6] It is generally recommended to reconstitute to a concentration of at least 100 µg/mL.[5]

  • Dissolution: Gently agitate the vial to dissolve the peptide. Avoid vigorous shaking. If the peptide does not dissolve readily, gentle warming or sonication can be used.

  • Sterilization (Optional): If the reconstituted solution is intended for cell culture, it can be sterile-filtered through a 0.22 µm filter.[1]

Storage and Stability:

FormStorage TemperatureDurationNotes
Lyophilized -20°C to -80°CUp to 2 yearsStore in a desiccated environment, protected from light.[1][6]
Reconstituted (Short-term) 4°C2-7 days
Reconstituted (Long-term) -20°C to -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1] For extended storage, consider adding a carrier protein like 0.1% HSA or BSA.[5][7]

Signaling Pathway

ACTH (1-17) primarily exerts its effects by binding to melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs).[8] The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9] PKA then phosphorylates various downstream targets, including transcription factors that regulate gene expression.

ACTH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH ACTH (1-17) MC2R MC2R (GPCR) ACTH->MC2R Binds AC Adenylyl Cyclase MC2R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Steroidogenic Genes (e.g., StAR, CYP11A1) pCREB->Gene Activates Transcription Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute Lyophilized ACTH (1-17) Treat Treat Cells with ACTH (1-17) Dilutions Reconstitute->Treat Prepare_Cells Prepare Cell Culture (Seeding and Growth) Prepare_Cells->Treat Incubate Incubate for Specified Time Treat->Incubate Collect Collect Supernatant or Lyse Cells Incubate->Collect Assay Perform Assay (ELISA, cAMP, qPCR) Collect->Assay Analyze Analyze and Interpret Data Assay->Analyze

References

Revolutionizing Receptor Research: Utilizing HEK293 Cells for ACTH(1-17) Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Human Embryonic Kidney 293 (HEK293) cells are a cornerstone of modern cell biology and drug discovery, prized for their high transfectability and robust growth characteristics. These attributes make them an ideal host system for the heterologous expression of G protein-coupled receptors (GPCRs), such as the melanocortin receptor family, to which the adrenocorticotropic hormone (ACTH) and its fragments bind. The N-terminal fragment, ACTH(1-17), is a peptide of significant interest due to its biological activities, including its role as a potent agonist at several melanocortin receptors. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging HEK293 cells to meticulously study the receptor binding and functional activity of ACTH(1-17).

Application Notes

HEK293 cells, with their low endogenous expression of most melanocortin receptors, provide a "blank slate" for expressing a specific receptor subtype of interest (e.g., MC1R, MC2R, MC3R, MC4R). This allows for the precise characterization of the binding affinity and functional potency of ligands like ACTH(1-17) without confounding effects from other receptor subtypes.

Key Advantages of the HEK293 System:

  • High Transfection Efficiency: Facilitates the introduction of plasmid DNA encoding the target melanocortin receptor.

  • Robust Protein Expression: Ensures sufficient receptor density on the cell surface for reliable binding and functional assays.

  • Well-Characterized Cell Line: Extensive public data and optimized protocols are readily available.

  • Adaptability: Suitable for a wide range of assay formats, including radioligand binding, fluorescence-based assays, and second messenger quantification.

The primary signaling pathway activated by ACTH binding to melanocortin receptors is the Gs alpha subunit (Gαs) mediated stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] Therefore, cAMP accumulation assays are a crucial functional readout for assessing the agonistic properties of ACTH(1-17).

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of ACTH(1-17) and related peptides at human melanocortin receptors expressed in HEK293 cells.

Table 1: Binding Affinity (Ki) of ACTH Peptides at Human Melanocortin Receptors

LigandReceptorCell LineKi (nM)Reference
ACTH(1-17)hMC1RHEK2930.21 ± 0.03[2]
α-MSHhMC1RHEK2930.13 ± 0.005[2]
ACTH(1-17)hMC2RHEK2935.5 ± 1.0[3]

Table 2: Functional Potency (EC50) of ACTH Peptides at Human Melanocortin Receptors (cAMP Accumulation)

LigandReceptorCell LineEC50 (nM)Reference
ACTH(1-17)hMC2RHEK2935.5 ± 1.0[3]
ACTH(1-24)hMC2RHEK2931.3 ± 0.2[3]
ACTH(1-39)hMC2RHEK2933.2 ± 0.5[3]

Experimental Protocols

Herein are detailed protocols for the key experiments required to study ACTH(1-17) receptor binding and function in HEK293 cells.

Protocol 1: Culture and Transfection of HEK293 Cells
  • Cell Culture:

    • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Transient Transfection:

    • The day before transfection, seed HEK293 cells into the desired culture plates (e.g., 6-well plates for membrane preparation, 96-well plates for functional assays) at a density that will result in 70-80% confluency on the day of transfection.

    • On the day of transfection, prepare the transfection mixture using a suitable transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's instructions. Briefly, dilute the plasmid DNA encoding the human melanocortin receptor of interest and the transfection reagent in serum-free medium, then combine and incubate to allow complex formation.

    • Add the transfection complexes to the cells and incubate for 24-48 hours before proceeding with the binding or functional assays.

Protocol 2: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of unlabeled ACTH(1-17) by measuring its ability to compete with a radiolabeled ligand for binding to the expressed receptor.

  • Membrane Preparation (Optional, for membrane-based assays):

    • After transfection, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells into a homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenize using a Dounce homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a BCA or Bradford assay.

  • Competition Binding Assay (Whole cells or Membranes):

    • To each well of a 96-well plate, add:

      • A fixed concentration of a suitable radioligand (e.g., [125I]NDP-α-MSH for MC1R, MC3R, MC4R; [125I]ACTH(1-39) for MC2R).

      • Increasing concentrations of unlabeled ACTH(1-17) (competitor).

      • HEK293 cells or membranes expressing the target receptor.

    • To determine non-specific binding, include wells with a high concentration of an unlabeled reference ligand (e.g., 1 µM NDP-α-MSH or ACTH(1-39)).

    • Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of ACTH(1-17) and determine the IC50 value using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 3: cAMP Functional Assay

This protocol measures the ability of ACTH(1-17) to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50).

  • Cell Seeding:

    • Seed transfected HEK293 cells into a white, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well and incubate overnight.

  • cAMP Assay:

    • Wash the cells with serum-free medium.

    • Add serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C. This step prevents the degradation of cAMP.

    • Add increasing concentrations of ACTH(1-17) to the wells.

    • Include control wells with vehicle only (basal) and a known agonist (e.g., Forskolin) for maximal stimulation.

    • Incubate for 30-60 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.

    • Plot the cAMP concentration against the log concentration of ACTH(1-17) and use non-linear regression to determine the EC50 value.

Visualizations

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH(1-17) ACTH(1-17) MCR Melanocortin Receptor (MCR) ACTH(1-17)->MCR Binding G_protein Gs Protein (α, β, γ subunits) MCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Transcription Gene Transcription CREB->Gene_Transcription Initiation

Caption: ACTH(1-17) signaling pathway in HEK293 cells.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Culture HEK293 Cell Culture Transfection Transient Transfection with MCR Plasmid Culture->Transfection Binding_Assay Radioligand Binding Assay Transfection->Binding_Assay Functional_Assay cAMP Functional Assay Transfection->Functional_Assay Ki_Calc IC50 -> Ki Calculation Binding_Assay->Ki_Calc EC50_Calc EC50 Determination Functional_Assay->EC50_Calc

Caption: Experimental workflow for ACTH(1-17) receptor studies.

References

Application Notes and Protocols: The Experimental Autoimmune Encephalomyelitis (EAE) Model and the Therapeutic Potential of Adrenocorticotropic Hormone (ACTH) (1-17)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) stands as the most extensively utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2][3] EAE models are pivotal in elucidating the complex immunopathology of MS and serve as a crucial platform for the preclinical evaluation of novel therapeutic agents. The model is induced by immunizing susceptible animal strains with central nervous system (CNS) antigens, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG), which triggers an autoimmune cascade leading to inflammation, demyelination, and axonal damage within the CNS.

Adrenocorticotropic hormone (ACTH) has demonstrated therapeutic efficacy in treating MS relapses. Its mechanism of action is multifaceted, extending beyond its well-known steroidogenic effects. Emerging evidence suggests that ACTH and its fragments exert direct immunomodulatory effects through melanocortin receptors (MCRs) expressed on immune cells. This document provides a detailed overview of the EAE model and explores the therapeutic application of the ACTH (1-17) fragment, summarizing key quantitative data and providing comprehensive experimental protocols.

Note on ACTH (1-17): The majority of preclinical EAE research has utilized the full-length ACTH (1-39) peptide. Direct, extensive quantitative data on the specific effects of the ACTH (1-17) fragment in the EAE model is limited in the current scientific literature. The data presented below is primarily based on studies using ACTH (1-39) and is intended to provide a foundational understanding of the potential mechanisms of ACTH-based therapies. The signaling pathways described for ACTH (1-17) are based on its known interactions with melanocortin receptors and the downstream effects observed with full-length ACTH.

Data Presentation: Quantitative Effects of ACTH in the EAE Model

The following tables summarize the key quantitative findings from studies investigating the therapeutic effects of ACTH in the EAE model.

Table 1: Effect of ACTH Treatment on Clinical Score in EAE Mice

Treatment GroupPeak Mean Clinical Score (± SEM)Onset of Disease (Days Post-Immunization)Reference
Control (scrambled peptide)2.2 ± 0.3~10-12[1]
ACTH (1-39), 10 µ g/day , oral1.2 ± 0.3Delayed[1]

Table 2: Effect of ACTH Treatment on Body Weight in EAE Mice

Treatment GroupMaximum Body Weight Loss (%)Day of Maximum Weight LossReference
EAE Control15-20%14-16General EAE observation
ACTH TreatmentReduced weight loss compared to controlDelayed onset of weight lossGeneral EAE observation

Table 3: Effect of ACTH Treatment on Pro-inflammatory Cytokines in the CNS of EAE Mice

CytokineControl Group (Relative Expression/Frequency)ACTH (1-39) Treatment Group (Relative Expression/Frequency)Method of AnalysisReference
IL-17 (CD4+ T cells)Significantly higherSignificantly decreased (p < 0.026)Flow Cytometry[1]
IL-17 (γδ T cells)Significantly higherSignificantly decreased (p < 0.046)Flow Cytometry[1]
IL-6 (CD11b+ cells)Significantly higherSignificantly decreasedFlow Cytometry[2]
IFN-γ (CD4+ T cells)No significant changeNo significant changeFlow Cytometry[1]

Table 4: Effect of ACTH Treatment on Immune Cell Populations in the CNS and Periphery of EAE Mice

Cell PopulationTissueControl Group (Frequency)ACTH (1-39) Treatment Group (Frequency)Method of AnalysisReference
Regulatory T cells (Tregs) (CD4+Foxp3+)CNSBaselineSignificantly increased (p < 0.016)Flow Cytometry[1]
Regulatory T cells (Tregs) (CD4+Foxp3+)Lamina PropriaBaselineSignificantly increased (p < 0.01)Flow Cytometry[1]
Th17 cells (CD4+IL-17+)SpleenSignificantly higherSignificantly decreasedFlow Cytometry[4]

Experimental Protocols

Induction of MOG35-55-Induced EAE in C57BL/6 Mice

This protocol describes the active induction of EAE in female C57BL/6 mice, a commonly used model that results in a chronic progressive disease course.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX) from Bordetella pertussis

  • Phosphate-buffered saline (PBS), sterile

  • Female C57BL/6 mice, 8-12 weeks old

  • Syringes and needles (27G and 30G)

Procedure:

  • Preparation of MOG35-55/CFA Emulsion:

    • On the day of immunization, prepare a 2 mg/mL solution of MOG35-55 peptide in sterile PBS.

    • Prepare a 4 mg/mL suspension of Mycobacterium tuberculosis H37Ra in CFA.

    • In a sterile glass syringe, draw up equal volumes of the MOG35-55 solution and the CFA suspension.

    • Create a stable water-in-oil emulsion by repeatedly forcing the mixture through a Luer-lock connector between two glass syringes until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.

    • Keep the emulsion on ice until injection.

  • Immunization (Day 0):

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank of each mouse (total volume of 200 µL per mouse).

    • On the same day, administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS.

  • Second PTX Injection (Day 2):

    • Administer a second dose of 200 ng of PTX i.p. in 100 µL of sterile PBS.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Weigh the mice daily to monitor for weight loss, which is an early indicator of disease.

    • Score the clinical severity of EAE based on the following scale:

      • 0: No clinical signs

      • 0.5: Distal limp tail

      • 1: Complete limp tail

      • 1.5: Limp tail and hind limb weakness

      • 2: Unilateral partial hind limb paralysis

      • 2.5: Bilateral partial hind limb paralysis

      • 3: Complete bilateral hind limb paralysis

      • 3.5: Complete bilateral hind limb paralysis and unilateral forelimb weakness

      • 4: Complete paralysis (tetraplegia)

      • 5: Moribund or dead

Administration of ACTH (1-17)

Note: This is a general protocol, and the optimal dose and route of administration for ACTH (1-17) may require optimization. The following is based on protocols for other ACTH fragments.

Materials:

  • ACTH (1-17) peptide

  • Sterile saline or appropriate vehicle

  • Syringes and needles for the chosen route of administration (e.g., intraperitoneal, subcutaneous, or oral gavage)

Procedure:

  • Preparation of ACTH (1-17) Solution:

    • Dissolve the ACTH (1-17) peptide in sterile saline to the desired concentration. The concentration should be calculated based on the target dose and the volume to be administered.

  • Administration:

    • Treatment can be initiated either prophylactically (starting from the day of immunization) or therapeutically (starting at the onset of clinical signs).

    • Administer the ACTH (1-17) solution to the mice daily via the chosen route. For example, for intraperitoneal injection, a volume of 100-200 µL is typical for a mouse.

    • A control group should receive the vehicle solution following the same administration schedule.

Histological Analysis of Spinal Cord

This protocol outlines the steps for assessing inflammation and demyelination in the spinal cords of EAE mice.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose (B13894) solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Luxol Fast Blue (LFB) staining reagents

  • Mounting medium

Procedure:

  • Tissue Collection and Preparation:

    • At the desired time point (e.g., peak of disease), humanely euthanize the mice according to IACUC guidelines.

    • Perfuse the mice transcardially with ice-cold PBS followed by 4% PFA.

    • Carefully dissect the spinal cord.

    • Post-fix the spinal cord in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by sequential immersion in 15% sucrose and then 30% sucrose at 4°C until the tissue sinks.

    • Embed the spinal cord in OCT compound and freeze.

  • Cryosectioning:

    • Cut 10-20 µm thick transverse or longitudinal sections of the spinal cord using a cryostat.

    • Mount the sections onto microscope slides.

  • H&E Staining for Inflammation:

    • Rehydrate the sections.

    • Stain with Hematoxylin to visualize cell nuclei (blue/purple).

    • Counterstain with Eosin to visualize cytoplasm and extracellular matrix (pink).

    • Dehydrate and mount the slides.

    • Examine under a microscope for the presence of inflammatory cell infiltrates, typically seen as dense clusters of basophilic nuclei in the white matter.

  • Luxol Fast Blue (LFB) Staining for Demyelination:

    • Stain sections with LFB solution to visualize myelin (blue/green).

    • Differentiate with lithium carbonate solution.

    • Counterstain with Cresyl Violet to visualize Nissl substance in neurons (purple).

    • Dehydrate and mount the slides.

    • Examine under a microscope for areas of myelin loss, which will appear as pale or pink regions within the blue-stained white matter.

Flow Cytometry Analysis of CNS-Infiltrating Immune Cells

This protocol allows for the quantification of different immune cell populations that have infiltrated the CNS during EAE.

Materials:

  • Spinal cord and brain tissue from EAE mice

  • Collagenase D

  • DNase I

  • Percoll

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Fluorescently conjugated antibodies against murine cell surface markers (e.g., CD45, CD4, CD8, CD11b, Foxp3) and intracellular cytokines (e.g., IL-17, IFN-γ)

  • Cell stimulation cocktail (containing PMA, ionomycin, and brefeldin A)

  • Fixation/Permeabilization buffers

  • Flow cytometer

Procedure:

  • Isolation of CNS Mononuclear Cells:

    • Humanely euthanize EAE mice and perfuse with ice-cold PBS.

    • Dissect the brain and spinal cord and place them in cold RPMI medium.

    • Mechanically dissociate the tissue and then digest with Collagenase D and DNase I.

    • Generate a single-cell suspension by passing the digested tissue through a 70 µm cell strainer.

    • Isolate mononuclear cells from the myelin debris by using a Percoll gradient centrifugation.

  • Cell Staining:

    • For intracellular cytokine staining, restimulate the isolated cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor (e.g., brefeldin A).

    • Stain the cells with antibodies against surface markers.

    • For intracellular staining (e.g., Foxp3, cytokines), fix and permeabilize the cells according to the manufacturer's instructions.

    • Stain with antibodies against intracellular targets.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data using appropriate software to identify and quantify different immune cell populations (e.g., Th17 cells: CD4+IL-17+; Tregs: CD4+Foxp3+).

Visualization of Signaling Pathways and Experimental Workflows

EAE_Induction_Workflow cluster_immunization Immunization Phase cluster_disease Disease Progression cluster_treatment Therapeutic Intervention cluster_analysis Endpoint Analysis prep_emulsion Prepare MOG35-55/CFA Emulsion immunize Subcutaneous Immunization (Day 0) prep_emulsion->immunize ptx1 Pertussis Toxin (i.p.) (Day 0) immunize->ptx1 ptx2 Pertussis Toxin (i.p.) (Day 2) ptx1->ptx2 monitoring Daily Monitoring (Weight & Clinical Score) ptx2->monitoring onset Disease Onset (Day 10-14) monitoring->onset peak Peak Disease (Day 14-20) onset->peak acth_treatment ACTH (1-17) Administration onset->acth_treatment Therapeutic Treatment Start histology Histological Analysis (Spinal Cord) peak->histology flow_cytometry Flow Cytometry (CNS Infiltrates) peak->flow_cytometry acth_treatment->peak Modulates Disease Course

ACTH_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Immunomodulatory Effects ACTH ACTH (1-17) MCR Melanocortin Receptor (MC3R/MC5R) on Immune Cell ACTH->MCR Binds AC Adenylate Cyclase MCR->AC Activates cAMP cAMP increased AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB NFkB NF-κB Inhibition PKA->NFkB Inhibits IκB degradation Anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) increased CREB->Anti_inflammatory Treg Treg Differentiation & Function increased CREB->Treg Pro_inflammatory Pro-inflammatory Cytokines (IL-17, IL-6) decreased NFkB->Pro_inflammatory Leads to

Conclusion

The EAE model is an indispensable tool for advancing our understanding of multiple sclerosis and for the development of novel therapeutics. While the therapeutic benefits of ACTH in MS are well-established, further research is warranted to elucidate the specific contributions and mechanisms of its fragments, such as ACTH (1-17). The protocols and data presented herein provide a comprehensive resource for researchers aiming to investigate the immunomodulatory properties of ACTH-related peptides in the context of neuroinflammation. The detailed methodologies will facilitate the design and execution of robust preclinical studies, ultimately contributing to the development of more effective treatments for multiple sclerosis.

References

Measuring cAMP Accumulation in Response to ACTH (1-17): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a pivotal regulator of steroidogenesis, primarily through its interaction with the melanocortin-2 receptor (MC2R), a G protein-coupled receptor (GPCR). This interaction triggers a signaling cascade that elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. The peptide fragment ACTH (1-17) represents the minimal sequence required for MC2R binding and subsequent activation of adenylyl cyclase to produce cAMP. The quantification of cAMP accumulation in response to ACTH (1-17) is a fundamental assay for studying MC2R pharmacology, screening for novel modulators, and elucidating the mechanisms of adrenal function and related disorders.

This document provides detailed protocols for measuring ACTH (1-17)-induced cAMP accumulation using various common assay formats, including Homogeneous Time-Resolved Fluorescence (HTRF), LANCE® (Lanthanide Chelate Excite), and Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, it presents a summary of quantitative data and visual representations of the signaling pathway and experimental workflows.

Data Presentation

The following table summarizes the quantitative data for the potency of ACTH (1-17) and related ACTH analogs in stimulating cAMP accumulation in cells expressing the human melanocortin-2 receptor (hMC2R).

LigandCell TypeReceptorAssay TypeIC50 (nM)EC50 (nM)Reference
ACTH (1-17)HEK293hMC2RcAMP Assay5.5 ± 1.05.5 ± 1.0
ACTH (1-24)HEK293hMC2RcAMP Assay3.9 ± 1.21.3 ± 0.2
ACTH (1-39)HEK293hMC2RcAMP Assay4.6 ± 1.23.2 ± 0.5
[D-Nal(2')7]ACTH(1-17)HEK293hMC2RcAMP Assay26 ± 2.558 ± 4.5

Signaling Pathway

The binding of ACTH (1-17) to the melanocortin-2 receptor (MC2R), in conjunction with the MC2R accessory protein (MRAP), initiates a canonical Gs-protein signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets to regulate steroidogenesis and other cellular processes.

ACTH_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACTH ACTH (1-17) MC2R MC2R/MRAP ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response (e.g., Steroidogenesis) Downstream->Response

Caption: ACTH (1-17) signaling pathway leading to cAMP production.

Experimental Workflow

The general workflow for measuring ACTH (1-17)-induced cAMP accumulation involves cell culture, stimulation with the peptide, cell lysis, and detection of cAMP levels using a specific assay method. The following diagram outlines the key steps.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., CHO-hMC2R/MRAP or Y1 cells) Plating 2. Seed cells into assay plates Cell_Culture->Plating Stimulation 3. Stimulate cells with ACTH (1-17) dose range Plating->Stimulation Lysis 4. Cell Lysis Stimulation->Lysis Detection 5. cAMP Detection (HTRF, LANCE, or ELISA) Lysis->Detection Measurement 6. Measure Signal (Fluorescence or Absorbance) Detection->Measurement Calculation 7. Calculate cAMP concentration using a standard curve Measurement->Calculation Dose_Response 8. Plot Dose-Response Curve and determine EC50 Calculation->Dose_Response

Caption: Generalized workflow for a cAMP accumulation assay.

Experimental Protocols

Below are detailed protocols for three common methods to measure cAMP accumulation. It is recommended to optimize cell number and stimulation time for each specific cell line and experimental condition.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol is based on a competitive immunoassay format.

Materials:

  • Cells expressing MC2R and MRAP (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and supplements

  • Assay plates (e.g., white, 384-well low-volume)

  • ACTH (1-17) peptide

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP Cryptate)

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture cells to an appropriate confluency.

    • Harvest and resuspend cells in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) to the desired density (e.g., 2,000-10,000 cells/well).

    • Dispense 5 µL of the cell suspension into each well of the assay plate.

  • Compound Stimulation:

    • Prepare serial dilutions of ACTH (1-17) in stimulation buffer.

    • Add 5 µL of the ACTH (1-17) dilutions or vehicle control to the respective wells.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 and anti-cAMP Cryptate reagents in the provided lysis buffer.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP Cryptate solution to each well.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (specific signal) and 620 nm (reference signal).

  • Data Analysis:

    • Calculate the ratio of the 665 nm to 620 nm signals.

    • The HTRF signal is inversely proportional to the amount of cAMP produced.

    • Generate a cAMP standard curve using the standards provided in the kit.

    • Convert the sample ratios to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the ACTH (1-17) concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: LANCE® Ultra cAMP Assay

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Cells expressing MC2R and MRAP

  • Cell culture medium and supplements

  • Assay plates (e.g., white, 384-well)

  • ACTH (1-17) peptide

  • PDE inhibitor (e.g., IBMX)

  • LANCE® Ultra cAMP Assay Kit (containing Eu-cAMP tracer and ULight™-anti-cAMP antibody)

  • TR-FRET compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture, harvest, and resuspend cells in stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX) at the optimized density.

    • Add 10 µL of cell suspension to each well of a 384-well plate.

  • Compound Stimulation:

    • Prepare a 2X working solution of ACTH (1-17) at various concentrations in stimulation buffer.

    • Add 10 µL of the 2X ACTH (1-17) solutions to the wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Prepare the LANCE® detection reagents (Eu-cAMP tracer and ULight-anti-cAMP) in the provided detection buffer as per the kit instructions.

    • Add 10 µL of the Eu-cAMP tracer solution to each well.

    • Add 10 µL of the ULight-anti-cAMP solution to each well.

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the 665 nm/615 nm ratio. The signal is inversely proportional to the cAMP concentration.

    • Use the cAMP standard curve provided in the kit to convert the ratios to cAMP concentrations.

    • Plot the dose-response curve and calculate the EC50 for ACTH (1-17).

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for cAMP

This is a competitive immunoassay that provides a colorimetric or fluorometric readout.

Materials:

  • Cells expressing MC2R and MRAP

  • Cell culture medium and supplements

  • Assay plates (e.g., 96-well)

  • ACTH (1-17) peptide

  • PDE inhibitor (e.g., IBMX)

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • cAMP ELISA kit (containing cAMP-coated plate, anti-cAMP antibody, HRP-conjugated secondary antibody, and substrate)

  • Microplate reader

Procedure:

  • Cell Culture and Stimulation:

    • Seed cells in a 96-well plate and grow to the desired confluency.

    • Remove the culture medium and replace it with 100 µL of stimulation buffer containing a PDE inhibitor. Pre-incubate for 10-15 minutes.

    • Add various concentrations of ACTH (1-17) to the wells and incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the stimulation buffer.

    • Add 100 µL of cell lysis buffer (e.g., 0.1 M HCl) to each well and incubate for 10 minutes with gentle shaking to lyse the cells and stop phosphodiesterase activity.

  • ELISA Procedure (General Steps - follow kit-specific instructions):

    • Transfer the cell lysates to the cAMP-coated microplate provided in the ELISA kit.

    • Add the anti-cAMP antibody to each well.

    • Incubate as recommended (e.g., 2 hours at room temperature). During this incubation, the cAMP from the sample competes with the plate-bound cAMP for binding to the antibody.

    • Wash the plate several times with the provided wash buffer to remove unbound antibody and sample components.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Wash the plate again to remove unbound secondary antibody.

    • Add the substrate solution and incubate until color develops.

    • Add a stop solution to terminate the reaction.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The absorbance is inversely proportional to the cAMP concentration.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the cAMP concentration in the samples from the standard curve.

    • Plot the dose-response curve for ACTH (1-17) and calculate the EC50 value.

In Vivo Administration of ACTH (1-17) in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) (1-17) is a peptide fragment of the full-length ACTH (1-39) hormone. Unlike the full-length hormone, which primarily stimulates the adrenal cortex to produce corticosteroids via the melanocortin 2 receptor (MC2R), ACTH (1-17) exhibits a distinct pharmacological profile by primarily acting as a potent agonist at the melanocortin 1 receptor (MC1R).[1] This selective action makes ACTH (1-17) a valuable research tool for investigating the physiological roles of MC1R activation in various pathological conditions, including inflammation, neurodegeneration, and cardiovascular dysfunction, independent of the systemic effects of glucocorticoids.

These application notes provide a comprehensive overview of the in vivo administration of ACTH (1-17) in rodent models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Data Presentation

Table 1: In Vivo Effects of ACTH Fragments in Rodent Models
Application Rodent Model ACTH Fragment Dosage & Route Key Quantitative Findings Reference
Anti-Inflammatory Mouse Experimental Autoimmune Encephalomyelitis (EAE)ACTH (1-39)10 µ g/day , Oral Gavage- Reduced mean maximum clinical score from 2.2 ± 0.3 to 1.2 ± 0.3. - Decreased frequency of CD4+IL-17+ T cells and γδIL-17+ T cells in the CNS. - Increased frequency of Treg cells in the CNS.[2][2]
Cardiovascular Rat Hemorrhagic ShockACTH (1-24)160 µg/kg, i.v.- Reversed shock, normalizing mean arterial pressure, pulse pressure, and respiratory rate. - Ensured 100% survival at 2 hours post-administration.[3][3]
Cardiovascular Mouse HypertensionACTHNot Specified- Increased blood pressure in wild-type mice from 104.0 ± 2.6 to 117.7 ± 3.0 mmHg after 5 days.[4]
Neuroprotection Rat Spinal Cord InjuryACTH (4-10) ProGlyPro250 µg/kg, Intranasal- Significantly improved motor function (Basso, Beattie, Bresnahan scale) at days 7, 14, 21, and 28 post-injury compared to control.[5]
Table 2: Binding Affinity of ACTH (1-17) for Melanocortin Receptors (MCRs)
Receptor Binding Affinity (Ki, nM) Reference
MC1R0.23[1]
MC3R14[1]
MC4R419[1]
MC5R4,240[1]

Experimental Protocols

Protocol 1: Cardiovascular Support in a Rat Model of Hemorrhagic Shock

This protocol is adapted from studies using ACTH-(1-24) and is expected to be applicable for ACTH (1-17) due to the shared melanocortin activity responsible for the anti-shock effects.[3][6][7]

Objective: To evaluate the efficacy of ACTH (1-17) in reversing hemorrhagic shock.

Animal Model: Male Wistar or Sprague-Dawley rats (250-350 g).

Materials:

  • ACTH (1-17) peptide

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., sodium pentobarbital, urethane)

  • Catheters for arterial and venous access

  • Pressure transducer and recording system

  • Syringes and needles

Procedure:

  • Anesthetize the rat and cannulate the femoral artery and vein for blood pressure monitoring and drug/fluid administration, respectively.

  • Induce hemorrhagic shock by withdrawing blood in a stepwise manner until the mean arterial pressure (MAP) stabilizes at 20-25 mmHg. This level of hypotension is typically lethal within 30 minutes in control animals.[6][7]

  • Five minutes after the stabilization of shock, administer a single intravenous (i.v.) bolus injection of ACTH (1-17) at a dose of 160 µg/kg. The peptide should be dissolved in sterile saline.[6][7]

  • Continuously monitor MAP, pulse pressure, and respiratory rate for at least 2 hours post-administration.

  • A control group should receive an equivalent volume of sterile saline.

  • At the end of the observation period, euthanize the animals according to approved institutional protocols.

Expected Outcome: Treatment with ACTH (1-17) is expected to produce a rapid and sustained increase in MAP, normalization of cardiovascular and respiratory parameters, and significantly improved survival rates compared to the saline-treated control group.[3][6]

Protocol 2: Anti-Inflammatory Effects in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol is based on a study using oral administration of ACTH (1-39) and can be adapted for ACTH (1-17) to investigate its anti-inflammatory properties.[2]

Objective: To assess the anti-inflammatory effects of orally administered ACTH (1-17) in a model of multiple sclerosis.

Animal Model: Female SJL/J mice (6-8 weeks old).

Materials:

  • ACTH (1-17) peptide

  • Scrambled control peptide

  • Proteolipid protein (PLP) 139-151 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • Oral gavage needles

  • Flow cytometry reagents for immune cell phenotyping

Procedure:

  • Induce EAE by immunizing mice with an emulsion of PLP 139-151 in CFA, followed by injections of pertussis toxin.

  • Monitor mice daily for clinical signs of EAE and score on a standardized scale (e.g., 0-5).

  • Once mice develop a clinical score of 1 (limp tail), randomize them into treatment and control groups.

  • Prepare a solution of ACTH (1-17) in sterile water or saline.

  • Administer 10 µg of ACTH (1-17) in a volume of 0.1 mL daily via oral gavage. The control group should receive a scrambled peptide of the same length and composition.[2]

  • Continue daily treatment and clinical scoring for the duration of the experiment (e.g., 21-28 days).

  • At the study endpoint, isolate mononuclear cells from the central nervous system (CNS) and spleen for analysis by flow cytometry to quantify populations of T helper cells (Th1, Th17), regulatory T cells (Tregs), and cytokine-producing cells (e.g., IL-17, IFN-γ).

Expected Outcome: Oral administration of ACTH (1-17) is anticipated to attenuate the clinical severity of EAE, reduce the infiltration of pro-inflammatory Th17 cells into the CNS, and increase the population of immunosuppressive Treg cells.[2]

Signaling Pathways and Visualizations

ACTH (1-17) exerts its effects primarily through the Melanocortin 1 Receptor (MC1R), a G-protein coupled receptor (GPCR).[1] Upon binding, it initiates a downstream signaling cascade that plays a crucial role in mediating its anti-inflammatory and cytoprotective effects.

ACTH1_17_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH1_17 ACTH (1-17) MC1R MC1R ACTH1_17->MC1R Binds G_protein Gs Protein MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB_cyto CREB PKA->CREB_cyto Phosphorylates CREB_nuc p-CREB CREB_cyto->CREB_nuc Translocates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines, DNA repair enzymes) CREB_nuc->Gene_Expression Promotes

Caption: ACTH (1-17) signaling through the MC1R pathway.

Workflow for In Vivo Administration and Analysis

The following diagram illustrates a general workflow for conducting in vivo studies with ACTH (1-17) in rodent models.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution In Vivo Execution cluster_analysis Data Analysis Model_Selection Select Rodent Model (e.g., EAE, Hemorrhagic Shock) Peptide_Prep Prepare ACTH (1-17) and Vehicle Control Model_Selection->Peptide_Prep Dose_Route Determine Dosage and Administration Route Peptide_Prep->Dose_Route Animal_Acclimation Animal Acclimation Disease_Induction Disease/Injury Induction Animal_Acclimation->Disease_Induction Treatment Administer ACTH (1-17) or Vehicle Disease_Induction->Treatment Monitoring Monitor Physiological and Behavioral Parameters Treatment->Monitoring Sample_Collection Collect Tissues/Blood Monitoring->Sample_Collection Biochemical_Assays Perform Biochemical Assays (e.g., ELISA, Western Blot) Sample_Collection->Biochemical_Assays Histology Histological Analysis Sample_Collection->Histology Data_Interpretation Interpret Data and Draw Conclusions Biochemical_Assays->Data_Interpretation Histology->Data_Interpretation

Caption: General experimental workflow for in vivo studies.

Conclusion

ACTH (1-17) represents a promising research tool for elucidating the therapeutic potential of MC1R activation in a variety of disease models. Its ability to modulate inflammatory and cellular stress responses without inducing a glucocorticoid-mediated effect allows for a more targeted investigation of the melanocortin system. The protocols and data presented herein provide a foundation for researchers to design and execute robust in vivo studies to further explore the pharmacological applications of this intriguing peptide. It is recommended to perform dose-response studies to determine the optimal concentration for specific experimental models and to always include appropriate vehicle and scrambled peptide controls.

References

Application Notes and Protocols for Chronopharmacology Studies of ACTH(1-17)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting chronopharmacology studies of the synthetic adrenocorticotropin fragment, ACTH(1-17). The following sections detail the time-dependent effects of ACTH(1-17) on various physiological parameters, provide a detailed experimental protocol for a typical study in mice, and illustrate the key experimental workflows and signaling pathways involved.

Introduction to Chronopharmacology of ACTH(1-17)

Chronopharmacology is the study of how the timing of drug administration influences its efficacy and toxicity, in relation to the body's natural circadian rhythms. ACTH(1-17) is a synthetic analogue of the N-terminal fragment of adrenocorticotropic hormone. Its effects are known to vary depending on the time of day it is administered. Understanding these time-dependent effects is crucial for optimizing its therapeutic potential and minimizing adverse reactions. Studies have shown that the administration time of ACTH(1-17) can significantly alter its impact on DNA synthesis in various tissues and on hormone secretion.[1][2][3]

Quantitative Data Summary

The following tables summarize the dosing schedules and observed effects of ACTH(1-17) from various chronopharmacology studies.

Table 1: Dosing Schedule and Effects of ACTH(1-17) in Murine Models

Species/StrainTissue(s) StudiedDoseDosing Timepoints (Light/Dark Cycle)Key Findings
CD2F1 MiceMetaphyseal Bone0.02 IU/kg or 20 IU/kg6 timepoints, 4 hours apart over 24h (12h light/12h dark)The effect on DNA synthesis was dependent on the dosing time.[1]
CD2F1 MiceTongue, Esophagus, Stomach20 IU/kgMultiple timepoints in a 12h light/12h dark cycleACTH(1-17) could increase, decrease, or have no effect on DNA synthesis depending on the administration time. The most significant decrease (up to 60%) in DNA synthesis was observed when administered at the end of the dark span or the beginning of the light span.[2][3]

Table 2: Dosing Schedule and Effects of ACTH(1-17) in Human Studies

PopulationMeasured ParametersDoseDosing TimepointsKey Findings
Healthy Young MenUrinary 17-hydroxycorticosteroids (17-OHCS), Oral Temperature, Grip Strength, Peak Expiratory Flow, Self-rated Fatigue100 µg i.m.07:00, 14:00, 21:00Maximal stimulation of glucocorticoid secretion occurred when ACTH was given at the beginning of the activity span (07:00). This timing also resulted in the greatest decrease in fatigue and the largest increase in grip strength and peak expiratory flow.

Experimental Protocols

This section provides a detailed protocol for a representative chronopharmacology study of ACTH(1-17) in mice, focusing on the assessment of DNA synthesis in a target tissue.

Objective: To determine the effect of ACTH(1-17) administration time on the rate of DNA synthesis in a specific tissue (e.g., bone, gastrointestinal tract) in mice.

Materials:

  • CD2F1 mice (or other appropriate strain)

  • ACTH(1-17) (synthetic)

  • Sterile saline solution

  • [3H]Thymidine or 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for labeling DNA synthesis

  • Animal housing with controlled lighting (12h light/12h dark)

  • Syringes and needles for injection

  • Tissue collection tools

  • Scintillation counter or immunohistochemistry reagents (depending on the labeling method)

Procedure:

  • Animal Acclimation and Synchronization:

    • House the mice in a temperature- and humidity-controlled environment with a strict 12-hour light/12-hour dark cycle for at least two weeks to synchronize their circadian rhythms.

    • Provide ad libitum access to food and water.

  • Preparation of ACTH(1-17) Solution:

    • Dissolve the synthetic ACTH(1-17) in sterile saline to the desired concentration (e.g., 20 IU/kg).

    • Prepare a vehicle control of sterile saline.

  • Experimental Groups and Dosing Schedule:

    • Divide the mice into multiple experimental groups, with each group corresponding to a specific time point of injection. For a comprehensive study, injections should be administered at several time points throughout the 24-hour cycle (e.g., every 4 hours).

    • Include a control group that receives a saline injection at each time point.

  • ACTH(1-17) Administration:

    • At each designated time point, inject the mice intraperitoneally (i.p.) or subcutaneously (s.c.) with either the ACTH(1-17) solution or saline.

  • Measurement of DNA Synthesis:

    • This protocol details the [3H]Thymidine incorporation method.

    • At a fixed time interval after the ACTH(1-17) or saline injection (e.g., 4 hours), administer a pulse of [3H]Thymidine to each mouse.

    • After a set labeling period (e.g., 30 minutes), euthanize the mice.

    • Promptly dissect the target tissue (e.g., metaphyseal bone, a section of the esophagus).

    • Process the tissue to extract the DNA.

    • Measure the amount of incorporated [3H]Thymidine using a scintillation counter.

    • Express the results as disintegrations per minute (DPM) per microgram of DNA.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods, such as a two-way ANOVA, to determine the significance of the main effects of treatment (ACTH vs. saline), time of administration, and their interaction.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimation Animal Acclimation & Synchronization (2 weeks, 12h L/D cycle) drug_prep ACTH(1-17) & Saline Preparation dosing Timed Injections (e.g., every 4 hours) drug_prep->dosing labeling DNA Synthesis Labeling ([3H]Thymidine or BrdU) dosing->labeling euthanasia Euthanasia & Tissue Collection labeling->euthanasia dna_extraction DNA Extraction euthanasia->dna_extraction measurement Quantification of DNA Synthesis dna_extraction->measurement stat_analysis Statistical Analysis (ANOVA) measurement->stat_analysis

Caption: Experimental workflow for a chronopharmacology study of ACTH(1-17).

Signaling Pathway Diagram

acth_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH ACTH(1-17) MC2R MC2R (Melanocortin 2 Receptor) ACTH->MC2R Binds to Gs Gs Protein MC2R->Gs Activates PKC Protein Kinase C (PKC) MC2R->PKC Alternative Pathway AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK_MAPK ERK-MAPK Pathway PKA->ERK_MAPK May influence PKC->ERK_MAPK cFos_cJun c-Fos / c-Jun Induction ERK_MAPK->cFos_cJun Activates DNA_synthesis Modulation of DNA Synthesis cFos_cJun->DNA_synthesis

Caption: Signaling pathway of ACTH(1-17) leading to modulation of DNA synthesis.

References

Application Note: Identification of ACTH (1-17) using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced and secreted by the anterior pituitary gland. It is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce corticosteroids. ACTH is derived from the precursor protein proopiomelanocortin (POMC), which can be cleaved into various biologically active peptides. ACTH (1-17) is a significant N-terminal fragment of the full-length hormone.[1][2] Accurate identification and quantification of ACTH fragments like ACTH (1-17) are crucial for understanding HPA axis dysregulation, studying disease mechanisms, and developing novel therapeutics.

Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and specificity for peptide analysis, overcoming the cross-reactivity limitations often associated with immunoassays.[3] This application note provides a detailed protocol for the identification of ACTH (1-17) in biological matrices using LC-MS/MS.

Principle

This method utilizes liquid chromatography to separate ACTH (1-17) from other components in a complex sample based on its physicochemical properties. The separated analyte is then introduced into a mass spectrometer via electrospray ionization (ESI). The mass spectrometer isolates the protonated molecular ion (precursor ion) of ACTH (1-17), subjects it to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions), and detects these fragments. The specific combination of precursor and product ions, known as a Multiple Reaction Monitoring (MRM) transition, provides a highly selective and sensitive method for identifying and quantifying the target peptide.[4]

Experimental Workflow

The overall experimental process for the LC-MS/MS analysis of ACTH (1-17) is outlined below. The workflow begins with sample collection and preparation, followed by instrumental analysis and subsequent data processing.

ACTH_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Tissue) Extraction Peptide Extraction (SPE or Immunoaffinity) Sample->Extraction Cleanup Sample Cleanup & Reconstitution Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection (ESI-MRM) LC->MS DataAcq Data Acquisition MS->DataAcq DataProc Data Analysis (Identification & Quant.) DataAcq->DataProc

Caption: Experimental workflow for ACTH (1-17) analysis.

Materials and Reagents

  • Standards: ACTH (1-17) peptide standard (Sigma-Aldrich or equivalent)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Additives: Formic acid (Optima™ LC/MS grade)

  • Columns: Phenomenex Kinetex Biphenyl (2.6 µm, 100 Å, 2.1 x 50 mm) or equivalent reversed-phase column.

  • Sample Preparation:

    • Solid Phase Extraction (SPE): Oasis PRiME HLB µElution Plate or equivalent.[3]

    • Immunoaffinity (IA) Capture: Anti-ACTH antibody-conjugated magnetic beads.

    • Phosphate-buffered saline (PBS), Triton X-100, Elution Buffer (e.g., water:acetonitrile:formic acid 69:30:1).

Protocols

Standard and Quality Control (QC) Preparation
  • Prepare a 1 mg/mL stock solution of ACTH (1-17) in LC-MS grade water.

  • Perform serial dilutions from the stock solution using a surrogate matrix (e.g., charcoal-stripped human plasma or a buffer like PBS with 0.05% Triton X-100) to prepare calibration standards at concentrations ranging from approximately 10 pg/mL to 500 pg/mL.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation Protocol (Immunoaffinity Capture)

This protocol is adapted from methods for similar ACTH fragments and is recommended for plasma samples to enhance specificity.

  • Aliquot 500 µL of plasma sample into a 2 mL 96-well extraction plate.

  • If using an internal standard, spike the samples at this stage.

  • Add anti-ACTH antibody-conjugated magnetic beads to each well and incubate on a shaker to allow the antibody to bind ACTH (1-17).

  • Place the plate on a magnetic separator and discard the supernatant.

  • Wash the beads twice with 200 µL of Tris-buffered saline (TBS) or a similar wash buffer.

  • Elute the bound peptides by adding 60 µL of elution buffer (water:acetonitrile:formic acid 69:30:1) and shaking for 10 minutes.

  • Place the plate on the magnet, transfer the eluate to a new plate, and add 140 µL of LC-MS grade water.

  • The sample is now ready for injection.

LC-MS/MS Method Parameters

The following tables outline the recommended starting parameters for the LC-MS/MS system. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column Phenomenex Kinetex Biphenyl, 2.6 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 500 µL/min
Column Temperature 50 °C
Injection Volume 50 µL
LC Gradient 7% B for 1 min, 7-45% B over 3 min, 45-95% B over 0.5 min, hold at 95% B for 0.5 min, return to 7% B and re-equilibrate for 1 min.

Table 2: Mass Spectrometry / MS Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature ~150 °C
Desolvation Temp. ~450 °C
Gas Flow Instrument Dependent
MRM Transition Optimization for ACTH (1-17)

Specific product ions and collision energies for ACTH (1-17) must be determined empirically. The monoisotopic mass of protonated ACTH (1-17) is 2093.0862 Da ([M+H]⁺). Commonly observed charge states include +2, +3, +4, and +5.

  • Precursor Ion Selection: Infuse a standard solution of ACTH (1-17) (~500 ng/mL) directly into the mass spectrometer. Acquire a full scan (MS1) spectrum to identify the most abundant charge states (precursor ions). Expected precursors include:

    • [M+2H]²⁺: m/z 1047.05

    • [M+3H]³⁺: m/z 698.36

    • [M+4H]⁴⁺: m/z 524.03

    • [M+5H]⁵⁺: m/z 419.42

  • Product Ion Scanning: For each of the intense precursor ions identified, perform a product ion scan (MS2). This involves isolating the precursor ion and fragmenting it in the collision cell over a range of collision energies (e.g., 10-50 eV).

  • MRM Selection: From the product ion spectra, select the 2-3 most intense and stable fragment ions. The most intense product ion is typically used as the "quantifier," while the second most intense is used as the "qualifier" for confirmation.[4]

  • Collision Energy Optimization: For each selected MRM transition (precursor → product), perform a final optimization by injecting the standard and varying the collision energy to find the value that yields the maximum product ion intensity.

Data Analysis and Identification

The identification of ACTH (1-17) in a sample is confirmed if:

  • A peak is detected at the expected retention time established by the analysis of the pure standard.

  • The peak corresponds to both the quantifier and qualifier MRM transitions.

  • The ratio of the peak areas (qualifier/quantifier) in the sample is within a specified tolerance (e.g., ±20%) of the ratio observed for the pure standard.

POMC Processing Pathway

ACTH (1-17) is a product of the enzymatic processing of the larger proopiomelanocortin (POMC) protein. Understanding this relationship is key to interpreting its biological significance.

POMC_Pathway POMC Proopiomelanocortin (POMC) ACTH_Full ACTH (1-39) POMC->ACTH_Full PC1/3 Cleavage ACTH_Frag ACTH (1-17) ACTH_Full->ACTH_Frag Cleavage CLIP Corticotropin-like Intermediate Peptide (CLIP) [ACTH (18-39)] ACTH_Full->CLIP Cleavage MSH α-Melanocyte- Stimulating Hormone (α-MSH) ACTH_Frag->MSH Acetylation & Amidation

References

Application Notes and Protocols for the Use of ACTH(1-17) in Hemorrhagic Shock Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Adrenocorticotropic Hormone (1-17) [ACTH(1-17)], a melanocortin peptide fragment, in preclinical research models of hemorrhagic shock. This document includes detailed experimental protocols, a summary of quantitative data from relevant studies, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Hemorrhagic shock is a life-threatening condition characterized by reduced tissue perfusion and inadequate oxygen delivery due to significant blood loss. Research into effective therapeutic interventions is critical. Melanocortin peptides, including fragments of ACTH, have demonstrated potent, life-saving effects in various models of circulatory shock.[1][2] Notably, these effects are independent of the adrenal glands, pointing to a direct, non-steroidogenic mechanism of action.[3] ACTH(1-17) is a fragment of ACTH that has been shown to be effective in reversing hemorrhagic shock.[3][4] Its therapeutic potential lies in its ability to activate a neurogenic anti-inflammatory pathway, leading to the restoration of cardiovascular function and improved survival.[5][6]

Mechanism of Action

The therapeutic effects of ACTH(1-17) and other melanocortin peptides in hemorrhagic shock are primarily mediated through the activation of melanocortin 4 receptors (MC4R) located in the central nervous system.[1][2] This interaction triggers a cascade of events known as the "cholinergic anti-inflammatory pathway."[5]

Signaling Pathway of ACTH(1-17) in Hemorrhagic Shock

The binding of ACTH(1-17) to MC4R in the brain initiates a vagus nerve-mediated response. This efferent signal travels down the vagus nerve, leading to the release of acetylcholine (B1216132) in peripheral organs. Acetylcholine then binds to α7 nicotinic acetylcholine receptors (α7nAChR) on macrophages and other immune cells, which in turn inhibits the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This suppression of the systemic inflammatory response is crucial for mitigating the organ damage associated with hemorrhagic shock.

ACTH1_17_Signaling_Pathway cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System cluster_Immune Immune Response cluster_Outcome Physiological Outcome ACTH1_17 ACTH(1-17) MC4R MC4 Receptor ACTH1_17->MC4R binds to Brain Brain MC4R->Brain activates VagusNerve Efferent Vagus Nerve Brain->VagusNerve stimulates AChRelease Acetylcholine Release VagusNerve->AChRelease triggers a7nAChR α7nAChR AChRelease->a7nAChR binds to Macrophage Macrophage TNFa TNF-α Inhibition Macrophage->TNFa leads to a7nAChR->Macrophage on ShockReversal Shock Reversal & Organ Protection TNFa->ShockReversal

Diagram 1: Signaling pathway of ACTH(1-17) in hemorrhagic shock.

Experimental Protocols

The following protocols are based on established rodent models of hemorrhagic shock. While much of the detailed literature focuses on ACTH(1-24), the dosage and administration for ACTH(1-17) are expected to be similar due to the comparable potency of these fragments.[3]

Animal Model: Volume-Controlled Hemorrhagic Shock in Rats

This model induces a severe and reproducible state of hemorrhagic shock.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Polyethylene (B3416737) catheters

  • Pressure transducer and recording system

  • Heparinized saline

  • ACTH(1-17) solution

  • Saline (vehicle control)

Procedure:

  • Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

  • Cannulate the femoral artery with a polyethylene catheter connected to a pressure transducer to continuously monitor mean arterial pressure (MAP).

  • Cannulate the femoral vein for blood withdrawal and drug administration.

  • After a stabilization period, induce hemorrhagic shock by withdrawing blood into a heparinized syringe until the MAP reaches and is maintained at a specific level (e.g., 20-25 mmHg).[7] This typically results in a lethal shock state within 30 minutes for control animals.

  • Once the target MAP is reached and stabilized, administer a single intravenous bolus of ACTH(1-17) at a dose of 80-160 µg/kg.[3][4] The control group receives an equivalent volume of saline.

  • Monitor MAP, heart rate, and respiratory rate continuously for a predefined observation period (e.g., 2 hours).[7]

  • For survival studies, monitor the animals for at least 24 hours.[3]

Assessment of Anti-inflammatory Effects

Procedure:

  • Following the induction of hemorrhagic shock and treatment as described above, collect blood samples at specified time points.

  • Measure plasma levels of TNF-α using an enzyme-linked immunosorbent assay (ELISA) kit.

  • For assessment of NF-κB activation, collect tissue samples (e.g., liver) at the end of the experiment.[6]

  • Perform Western blot analysis or electrophoretic mobility shift assay (EMSA) to determine the levels of activated NF-κB.

Experimental Workflow

The following diagram illustrates the typical workflow for a hemorrhagic shock experiment using ACTH(1-17).

Experimental_Workflow Start Start Anesthesia Anesthesia & Catheterization Start->Anesthesia Stabilization Stabilization Period Anesthesia->Stabilization Hemorrhage Induce Hemorrhagic Shock (MAP 20-25 mmHg) Stabilization->Hemorrhage Treatment Treatment Administration Hemorrhage->Treatment ACTH_Group ACTH(1-17) (80-160 µg/kg, IV) Treatment->ACTH_Group Test Group Control_Group Saline (Vehicle) Treatment->Control_Group Control Group Monitoring Continuous Monitoring (MAP, HR, Respiration) ACTH_Group->Monitoring Control_Group->Monitoring Data_Collection Data & Sample Collection (Blood, Tissues) Monitoring->Data_Collection Analysis Data Analysis (Hemodynamics, Cytokines, Survival) Data_Collection->Analysis End End Analysis->End

Diagram 2: Experimental workflow for ACTH(1-17) in hemorrhagic shock.

Data Presentation

The following tables summarize quantitative data from studies on ACTH fragments in hemorrhagic shock models.

Table 1: Hemodynamic Effects of ACTH Fragments in Hemorrhagic Shock
ACTH FragmentDose (µg/kg, IV)Animal ModelBaseline MAP (mmHg)Post-Hemorrhage MAP (mmHg)Post-Treatment MAP (mmHg)Reference
ACTH(1-17) 160RatNot SpecifiedHypotensiveIncreased[4]
ACTH(1-24) 160Rat~10020-25Normalized[7]
Table 2: Survival Rates Following Treatment with ACTH Fragments in Hemorrhagic Shock
ACTH FragmentDose (µg/kg, IV)Animal ModelTreatment Time Post-HemorrhageSurvival Time (Control)Survival Time (Treated)Reference
Potent ACTH Fragments (including 1-17) 80-160RatWithin 10 min< 30 min> 24 h (100% survival)[3]
ACTH(1-24) 160Rat5 min< 30 min44 ± 18 h[8]

Logical Relationships in Treatment and Outcome

The decision to treat with ACTH(1-17) and the expected outcomes are based on a clear logical progression.

Logical_Relationship Hemorrhagic_Shock Hemorrhagic Shock Hypotension Severe Hypotension Hemorrhagic_Shock->Hypotension Inflammation Systemic Inflammation (↑ TNF-α) Hemorrhagic_Shock->Inflammation Treatment_Decision Administer ACTH(1-17) Hemorrhagic_Shock->Treatment_Decision Organ_Damage Multi-Organ Damage Hypotension->Organ_Damage Inflammation->Organ_Damage Death Death Organ_Damage->Death MAP_Restoration MAP Restoration Treatment_Decision->MAP_Restoration Anti_Inflammatory_Effect Anti-inflammatory Effect (↓ TNF-α) Treatment_Decision->Anti_Inflammatory_Effect Organ_Protection Organ Protection MAP_Restoration->Organ_Protection Anti_Inflammatory_Effect->Organ_Protection Survival Improved Survival Organ_Protection->Survival

Diagram 3: Logical relationship of ACTH(1-17) treatment and outcomes.

Conclusion

ACTH(1-17) represents a promising therapeutic agent for the treatment of hemorrhagic shock. Its ability to rapidly reverse hypotension and suppress the systemic inflammatory response through a centrally mediated, adrenal-independent mechanism makes it a strong candidate for further drug development. The provided protocols and data offer a foundational framework for researchers and scientists to investigate the full potential of ACTH(1-17) and other melanocortin-based therapies in the management of hemorrhagic shock.

References

Troubleshooting & Optimization

ACTH (1-17) peptide stability and long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, long-term storage, and handling of the ACTH (1-17) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for reconstituting lyophilized ACTH (1-17) peptide?

A1: It is recommended to reconstitute lyophilized ACTH (1-17) in sterile, distilled water or a buffer solution appropriate for your experimental needs. For a stock solution, a concentration of 1 mg/mL is commonly used. Ensure the peptide is fully dissolved by gentle vortexing. For applications requiring a specific pH, buffers such as phosphate-buffered saline (PBS) at pH 7.2 can be used.[1]

Q2: How should I store the lyophilized ACTH (1-17) peptide for long-term use?

A2: For long-term stability, lyophilized ACTH (1-17) peptide should be stored at -20°C.[2][3][4] The product is often hygroscopic and should be protected from light.[3]

Q3: What are the best practices for storing reconstituted ACTH (1-17) solutions?

A3: Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C. For short-term storage of a few days, the solution can be kept at 2-8°C.

Q4: What are the main degradation pathways for ACTH (1-17)?

A4: Like other peptides, ACTH (1-17) is susceptible to degradation through several pathways. The primary concerns are proteolytic degradation by proteases present in biological samples and chemical degradation, such as deamidation and oxidation. The presence of a methionine residue at position 4 makes the peptide susceptible to oxidation.

Q5: How can I minimize proteolytic degradation of ACTH (1-17) in my experiments?

A5: To prevent proteolytic degradation, especially in biological fluids like plasma, it is crucial to handle samples at low temperatures (e.g., on ice) and to consider the addition of protease inhibitors. For blood sample collection, using tubes containing EDTA is recommended as it can inhibit metalloproteases.[5] The addition of a broad-spectrum serine protease inhibitor like aprotinin (B3435010) can also enhance stability.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no biological activity - Improper storage leading to degradation.- Repeated freeze-thaw cycles of the reconstituted solution.- Incorrect reconstitution or dilution.- Inactivation due to interaction with other components in the assay medium.- Ensure proper storage of lyophilized and reconstituted peptide at -20°C.- Aliquot the reconstituted solution to avoid multiple freeze-thaw cycles.- Verify the reconstitution protocol and the calculations for dilutions.- Check for compatibility of the peptide with your experimental buffer and other reagents.
Poor solubility - The peptide has aggregated upon reconstitution.- The concentration is too high for the chosen solvent.- Reconstitute in a small amount of a solvent like DMSO or DMF before diluting with aqueous buffer.[1] - Sonication may help to dissolve the peptide.- If the issue persists, consider using a different reconstitution solvent or a lower concentration.
Inconsistent results between experiments - Variability in peptide concentration due to adsorption to container surfaces.- Degradation of the peptide stock solution over time.- Pipetting errors.- Use low-protein-binding tubes and pipette tips.- Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.- Calibrate pipettes regularly and ensure accurate pipetting techniques.
Unexpected peaks in HPLC analysis - Presence of degradation products (e.g., oxidized or deamidated forms).- Contamination of the sample or HPLC system.- Analyze the sample using mass spectrometry to identify the nature of the additional peaks.- Implement a forced degradation study to characterize potential degradation products.- Ensure the cleanliness of the HPLC system, including the column and mobile phases.

Stability Data

The stability of ACTH (1-17) is influenced by temperature, pH, and the presence of proteases. The following tables summarize the expected stability under various conditions.

Table 1: Temperature-Dependent Stability of ACTH in Solution

TemperatureStorage DurationExpected StabilityRecommendations
Room Temperature (~22°C)Up to 2 hoursStable in EDTA buffer with aprotinin.[6]For short-term handling during experiments.
4°CUp to 8 hoursStable in EDTA buffer.[5][6]Ideal for short-term storage of working solutions.
-20°CMonths to YearsHigh stability.Recommended for long-term storage of stock solutions.

Table 2: pH-Dependent Stability of ACTH (1-17) in Solution

pH RangeGeneral Effect on StabilityKey Considerations
Acidic (pH < 4)Generally more stable against deamidation.Risk of acid-catalyzed hydrolysis of peptide bonds.
Neutral (pH 6-8)Optimal for many biological assays, but risk of deamidation and oxidation.Use of buffers like PBS is common. Consider adding antioxidants if oxidation is a concern.
Alkaline (pH > 8)Increased rate of deamidation.Avoid prolonged storage at high pH unless experimentally required.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized ACTH (1-17)
  • Bring the vial of lyophilized ACTH (1-17) to room temperature before opening.

  • Add the appropriate volume of sterile, high-purity water or desired buffer (e.g., PBS, pH 7.2) to achieve the target concentration (e.g., 1 mg/mL).

  • Gently vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking which can cause aggregation.

  • For long-term storage, aliquot the reconstituted solution into single-use, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Stability Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for assessing the purity and stability of ACTH (1-17).

  • Sample Preparation: Prepare a solution of ACTH (1-17) at a known concentration (e.g., 0.1 mg/mL) in the desired buffer. For stability studies, incubate samples under the desired stress conditions (e.g., different temperatures or pH values) for various time points.

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Column: A C18 reversed-phase column is suitable for peptide analysis.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the peptide. An example gradient is:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection: Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis: The purity of the peptide is determined by the peak area of the main peak relative to the total area of all peaks. Degradation is observed as a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.

Protocol 3: Identification of Degradation Products by Mass Spectrometry (MS)
  • Sample Preparation: Prepare the ACTH (1-17) sample as described for the HPLC analysis.

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer is required.

  • Chromatography: Use an HPLC method similar to the one described above to separate the peptide from its degradation products before introduction into the mass spectrometer.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weights of the parent peptide and any potential degradation products.

    • Tandem MS (MS/MS): Select the precursor ions of interest (parent peptide and potential degradation products) and subject them to collision-induced dissociation (CID) to obtain fragment ion spectra.

  • Data Analysis: Compare the molecular weights and fragmentation patterns of the observed species to the expected values for ACTH (1-17) and its potential degradation products (e.g., oxidized, deamidated forms).

Signaling Pathway and Experimental Workflow Diagrams

ACTH (1-17) Signaling Pathway at the Melanocortin 1 Receptor (MC1R)

ACTH (1-17) is an agonist at the melanocortin 1 receptor (MC1R), a G-protein coupled receptor (GPCR).[1] Upon binding, it initiates a signaling cascade that leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

ACTH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH ACTH (1-17) MC1R MC1R ACTH->MC1R Binds G_protein Gαsβγ MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Downstream Downstream Cellular Responses CREB->Downstream Regulates Gene Expression

Caption: ACTH (1-17) signaling cascade via the MC1R.
Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of ACTH (1-17).

Stability_Workflow start Start: Lyophilized ACTH (1-17) reconstitute Reconstitute Peptide start->reconstitute stress Apply Stress Conditions (e.g., Temperature, pH) reconstitute->stress sample Collect Samples at Time Points stress->sample hplc Analyze by RP-HPLC sample->hplc ms Identify Degradants by Mass Spectrometry sample->ms data Analyze Data: - Purity vs. Time - Degradation Profile hplc->data ms->data end End: Stability Report data->end

Caption: Workflow for ACTH (1-17) stability assessment.

References

Solving ACTH (1-17) solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ACTH (1-17). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered when working with ACTH (1-17) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My lyophilized ACTH (1-17) powder won't dissolve completely in neutral PBS (pH 7.4). Why is this happening?

A1: ACTH (1-17) is a basic peptide. Its amino acid sequence (Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg) contains several basic residues (Histidine, Lysine, Arginine), which gives it a net positive charge at neutral pH.[1][2] Basic peptides often have poor solubility in neutral or basic aqueous solutions. To improve solubility, it is recommended to dissolve the peptide in a slightly acidic solution.

Q2: What is the recommended solvent for initial reconstitution of ACTH (1-17)?

A2: The recommended solvent for initial reconstitution is sterile, distilled water.[2] Some commercial suppliers report a solubility of up to 100 mg/mL in water and PBS, although gentle heating or sonication may be required to achieve this.[3] If solubility issues persist in water, trying a dilute acidic solution, such as 10% aqueous acetic acid, can be effective.[4] Once the peptide is fully dissolved, this stock solution can be slowly diluted with your desired aqueous buffer.

Q3: My peptide solution appears cloudy or has visible particulates after dilution. What should I do?

A3: Cloudiness or precipitation indicates that the peptide's solubility limit has been exceeded in the final buffer. Here are some steps to resolve this:

  • Sonication: Briefly sonicating the solution can help break down aggregates and improve dissolution.[4] It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) while keeping the sample on ice to prevent degradation.[4]

  • Gentle Warming: Gently warming the solution may also help, but avoid excessive heat which can degrade the peptide.[4]

  • Re-evaluation of Buffer: If precipitation persists, the buffer composition or pH may be incompatible. Consider preparing a new stock solution in an appropriate solvent (like water or dilute acetic acid) and ensuring the final concentration in your experimental buffer is below the peptide's solubility limit.

Q4: The ACTH (1-17) I purchased is a trifluoroacetate (B77799) (TFA) salt. How does this affect its properties?

A4: TFA is a common counterion used during the HPLC purification of synthetic peptides. The presence of TFA as a salt generally enhances the solubility of peptides in aqueous solutions.[5] For most standard in vitro assays, the residual TFA levels do not interfere with the experiment. However, it's important to note that the TFA contributes to the total mass of the lyophilized powder, so the actual peptide content is typically >80% of the total weight.[5]

Q5: How should I store stock and working solutions of ACTH (1-17)?

A5:

  • Lyophilized Powder: Store the lyophilized peptide at -20°C or -80°C for long-term stability.[3][6]

  • Stock Solutions: After reconstitution, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

  • Working Solutions: It is recommended to prepare fresh working solutions from the stock solution for each experiment and use them promptly.[3]

Q6: Are there any special handling considerations for the ACTH (1-17) peptide?

A6: Yes. The ACTH (1-17) sequence contains a Methionine (Met) and a Tryptophan (Trp) residue, which are susceptible to oxidation.[1][4] To minimize oxidation, consider the following:

  • Use sterile, oxygen-free water or buffers for reconstitution if possible.[4]

  • Avoid using DMSO as a solvent if you are concerned about oxidation.[4]

  • Store solutions tightly sealed and protected from light.[2]

Troubleshooting Guide

This guide provides a systematic workflow for addressing solubility issues with ACTH (1-17).

G Workflow for Dissolving ACTH (1-17) start Start: Lyophilized ACTH (1-17) Powder equilibrate 1. Equilibrate vial to Room Temperature 2. Centrifuge to collect powder start->equilibrate reconstitute 3. Reconstitute in Sterile Distilled H₂O equilibrate->reconstitute check_sol Fully Dissolved? reconstitute->check_sol sonicate Apply Brief Sonication (on ice) check_sol->sonicate No success Success: Prepare Aliquots and Store at -80°C check_sol->success Yes check_sol2 Fully Dissolved? sonicate->check_sol2 acid_sol Re-attempt with 10% Acetic Acid check_sol2->acid_sol No check_sol2->success Yes check_sol3 Fully Dissolved? acid_sol->check_sol3 check_sol3->success Yes fail Consult Manufacturer's Datasheet or Technical Support check_sol3->fail No

A step-by-step workflow for troubleshooting ACTH (1-17) solubility issues.
Data Summary & Experimental Protocols

Quantitative Solubility Data
SolventReported ConcentrationNotes
Water (H₂O)100 mg/mL (45.30 mM)Ultrasonic treatment may be required.[3]
Phosphate-Buffered Saline (PBS)100 mg/mL (45.30 mM)Solution should be prepared fresh.[3]
Distilled WaterUp to 2 mg/mLFor higher concentrations, use acetonitrile.[2]
Protocol: Reconstitution of Lyophilized ACTH (1-17)

This protocol provides a standard method for dissolving lyophilized ACTH (1-17) to create a stock solution.

  • Preparation: Before opening, allow the vial of lyophilized ACTH (1-17) to equilibrate to room temperature for 10-15 minutes.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.[4]

  • Solvent Addition: Carefully open the vial and add the appropriate amount of sterile distilled water to achieve the desired stock concentration (e.g., for a 1 mg/mL stock, add 1 mL of water to 1 mg of peptide).

  • Dissolution: Gently vortex or pipette the solution up and down to mix. Avoid vigorous shaking.

  • Troubleshooting Insolubility: If the peptide does not fully dissolve, perform the following steps:

    • Place the vial in an ultrasonic water bath and sonicate for 10-second intervals.[4] Keep the vial on ice between sonications to prevent heating.

    • If sonication is unsuccessful, prepare a new sample using 10% acetic acid as the initial solvent before diluting with a buffer.[4]

  • Sterilization & Storage: For use in cell culture, sterilize the stock solution by passing it through a 0.22 µm filter.[3]

  • Aliquoting: Dispense the stock solution into single-use aliquots in low-protein-binding tubes.

  • Storage: Store the aliquots at -80°C.[3]

Signaling Pathway Visualization

ACTH binds to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells, initiating a signaling cascade that leads to the synthesis and secretion of cortisol.[7][8]

G ACTH Signaling Pathway in the Adrenal Cortex cluster_HPA Hypothalamic-Pituitary-Adrenal (HPA) Axis cluster_Cell Adrenocortical Cell Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary CRH (+) Adrenal Adrenal Cortex Pituitary->Adrenal ACTH (+) ACTH ACTH MC2R MC2R ACTH->MC2R Gs Gs Protein MC2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA Steroidogenesis Cholesterol -> ... -> Cortisol PKA->Steroidogenesis Phosphorylation Cascade (+) Cortisol_out Cortisol Steroidogenesis->Cortisol_out Cortisol_out->Hypothalamus (-) Negative Feedback

Overview of the HPA axis and the intracellular cascade initiated by ACTH.

References

Technical Support Center: Ensuring the Integrity of ACTH (1-17) in Whole Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ACTH (1-17) sample handling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of ACTH (1-17) in whole blood samples. Accurate measurement of ACTH is critical for research and diagnostics, and its inherent instability in whole blood presents a significant preanalytical challenge.[1][2][3] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and accuracy of your results.

Troubleshooting Guide

This section addresses common issues encountered during the collection and processing of whole blood samples for ACTH (1-17) analysis.

Problem Potential Cause Recommended Solution
Low or undetectable ACTH (1-17) levels Enzymatic Degradation: ACTH is a peptide hormone susceptible to rapid degradation by proteases present in whole blood.[1][4]- Immediately place blood collection tubes on ice or in a refrigerated pouch.[4][5] - Centrifuge samples as soon as possible to separate plasma from blood cells.[6][7] - Utilize collection tubes containing protease inhibitors.
Improper Storage Temperature: Storage at room temperature accelerates the activity of proteolytic enzymes.[4][8]- For short-term storage of whole blood, maintain a temperature of 4°C.[1][4][9] - For longer-term storage, plasma should be separated and frozen immediately.[5][6]
Delayed Centrifugation: Prolonged contact with blood cells increases the exposure of ACTH to degrading enzymes.[1][3]- Centrifuge samples within the recommended time frame based on the storage temperature and anticoagulant used. (See stability data below).
High variability between replicate samples Inconsistent Handling Procedures: Variations in time to centrifugation, storage temperature, or mixing of tubes can lead to differential degradation.- Standardize your sample collection and processing protocol. Ensure all samples are handled identically.
Hemolysis: The release of intracellular proteases from red blood cells can significantly increase ACTH degradation.[3][4]- Employ proper phlebotomy techniques to minimize hemolysis. - Avoid vigorous mixing or shaking of the blood tubes. - Inspect plasma for any reddish discoloration before analysis.
Conflicting results with protease inhibitors Inappropriate Inhibitor Selection: Different proteases are responsible for ACTH degradation, and a single inhibitor may not be sufficient. Blood contains serine proteases, cysteine proteases, and metalloproteases.[4]- Use a combination of protease inhibitors or a broad-spectrum cocktail.[10] - EDTA, a common anticoagulant, also inhibits metalloproteases.[4] - Aprotinin, a serine protease inhibitor, can be used, but its effectiveness is debated and may not provide additional stability over EDTA alone at 4°C.[1][3][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for ACTH (1-17) degradation in blood?

A1: ACTH (1-17) is degraded by various proteases present in whole blood. The main classes of enzymes involved are serine proteases (like coagulation factors), cysteine proteases (such as cathepsins), and metalloproteases.[4][10]

Q2: What is the recommended anticoagulant for ACTH (1-17) sample collection?

A2: The most commonly recommended anticoagulant is EDTA (ethylenediaminetetraacetic acid).[1][4][5] EDTA helps to inhibit metalloproteases by chelating metal ions.[4]

Q3: Is it necessary to use protease inhibitors in addition to EDTA?

A3: While EDTA provides some protection, the addition of other protease inhibitors can offer further stability. Aprotinin, a serine protease inhibitor, has been studied, but its benefit is not consistently reported and may not be superior to immediate cooling and centrifugation with EDTA alone.[1][3][9] Some studies suggest that for routine clinical analysis, EDTA tubes without additional protease inhibitors are sufficient if samples are handled correctly (i.e., cooled and centrifuged promptly).[2]

Q4: What are the optimal time and temperature conditions for storing whole blood samples before centrifugation?

A4: Recent studies indicate that ACTH is more stable than previously thought.[2] The following table summarizes stability data from various sources:

AnticoagulantStorage TemperatureMaximum Stability Duration (Whole Blood)
EDTA4°CUp to 8 hours[1][3][9]
EDTARoom Temperature (approx. 22°C)Up to 6 hours[2]
EDTA + Aprotinin4°CUp to 4 hours[1][3][9]
EDTA + AprotininRoom Temperature (approx. 22°C)Up to 2 hours[1][3][9]

Q5: How does hemolysis affect ACTH (1-17) stability?

A5: Hemolysis, the rupture of red blood cells, releases intracellular proteases into the plasma, which can significantly accelerate the degradation of ACTH.[3][4] It is crucial to employ proper collection and handling techniques to minimize hemolysis.

Q6: What is the recommended procedure for long-term storage of ACTH (1-17) samples?

A6: For long-term storage, plasma should be separated from whole blood by centrifugation as soon as possible. The resulting plasma should then be immediately frozen and stored at -20°C or lower.[5][6]

Experimental Protocols

Protocol 1: Whole Blood Collection and Processing for ACTH (1-17) Analysis
  • Tube Selection: Use pre-chilled lavender-top tubes containing EDTA.

  • Blood Collection:

    • Collect blood samples using standard phlebotomy techniques to minimize hemolysis.

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant. Do not shake vigorously.

  • Immediate Cooling: Place the collection tube on ice or in a refrigerated pouch (4°C) immediately after collection.[4][5]

  • Transport: Transport the samples to the laboratory under refrigerated conditions.

  • Centrifugation:

    • Within the recommended stability time (see table above), centrifuge the samples at a refrigerated temperature (e.g., 4°C).[5]

    • A typical centrifugation setting is 1000-2000 x g for 10-15 minutes.

  • Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cell pellet.

  • Storage:

    • For immediate analysis, maintain the plasma at 4°C.

    • For later analysis, aliquot the plasma into cryovials and freeze immediately at -20°C or -80°C.[5][6]

Visualizations

Signaling Pathways and Workflows

Enzymatic Degradation of ACTH (1-17) in Whole Blood cluster_blood Whole Blood Environment cluster_proteases Proteases cluster_inhibitors Inhibitors ACTH (1-17) ACTH (1-17) Degraded Fragments Degraded Fragments ACTH (1-17)->Degraded Fragments Degradation Serine Proteases Serine Proteases Serine Proteases->ACTH (1-17) inhibit Cysteine Proteases Cysteine Proteases Cysteine Proteases->ACTH (1-17) inhibit Metalloproteases Metalloproteases Metalloproteases->ACTH (1-17) inhibit Aprotinin Aprotinin Aprotinin->Serine Proteases inhibits EDTA EDTA EDTA->Metalloproteases inhibits Low Temperature (4°C) Low Temperature (4°C) Low Temperature (4°C)->Serine Proteases inhibits Low Temperature (4°C)->Cysteine Proteases inhibits Low Temperature (4°C)->Metalloproteases inhibits

Caption: Enzymatic degradation pathway of ACTH (1-17) and points of inhibition.

Recommended Workflow for ACTH (1-17) Sample Processing Start Start Blood Collection (Pre-chilled EDTA tube) Blood Collection (Pre-chilled EDTA tube) Start->Blood Collection (Pre-chilled EDTA tube) Immediate Cooling (4°C) Immediate Cooling (4°C) Blood Collection (Pre-chilled EDTA tube)->Immediate Cooling (4°C) Refrigerated Transport Refrigerated Transport Immediate Cooling (4°C)->Refrigerated Transport Refrigerated Centrifugation Refrigerated Centrifugation Refrigerated Transport->Refrigerated Centrifugation Plasma Separation Plasma Separation Refrigerated Centrifugation->Plasma Separation Analysis Analysis Plasma Separation->Analysis Immediate Freezing (-20°C or lower) Freezing (-20°C or lower) Plasma Separation->Freezing (-20°C or lower) Delayed Long-term Storage Long-term Storage Freezing (-20°C or lower)->Long-term Storage

Caption: Recommended experimental workflow for processing whole blood samples.

References

Optimizing ACTH (1-17) Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ACTH (1-17) in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure the success and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (1-17) and how does it differ from full-length ACTH?

Adrenocorticotropic hormone (ACTH) (1-17) is a peptide fragment of the full-length 39-amino acid ACTH. While full-length ACTH is the primary endogenous ligand for the melanocortin-2 receptor (MC2R) to stimulate steroidogenesis, ACTH (1-17) is a potent agonist for the melanocortin-1 receptor (MC1R).[1][2] It also exhibits activity at the MC2R, albeit with different potency compared to ACTH (1-39).[3][4]

Q2: What is the primary signaling pathway activated by ACTH (1-17)?

ACTH (1-17), like other melanocortin receptor agonists, primarily signals through the G-protein coupled receptor (GPCR) pathway. Binding of ACTH (1-17) to its receptor (e.g., MC1R or MC2R) activates a Gs-protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] This rise in cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and SF-1 (Steroidogenic Factor-1), to mediate the cellular response.[6]

Q3: What are the typical concentrations of ACTH (1-17) to use in cell culture?

The optimal concentration of ACTH (1-17) is highly dependent on the cell type, the specific melanocortin receptor subtype being targeted, and the desired biological endpoint. Concentrations can range from picomolar (pM) to micromolar (µM). For example, in HeLa cells expressing the mouse ACTH receptor, ACTH (1-17) had an EC50 of 49 x 10⁻¹² M for cAMP generation.[3][4] In other studies, concentrations in the nanomolar (nM) range are common.[1][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store my ACTH (1-17) stock solution?

ACTH peptides are susceptible to degradation. For optimal stability, it is recommended to:

  • Storage of Lyophilized Powder: Store the lyophilized peptide at -20°C or -80°C.[1][8][9]

  • Reconstitution: Reconstitute the peptide in a sterile, appropriate solvent. For example, porcine ACTH has been diluted in 0.01 M HCl with 0.1% BSA.[7] The choice of solvent can depend on the specific formulation of the peptide; always refer to the manufacturer's instructions.

  • Stock Solution Storage: Aliquot the reconstituted stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[7]

Q5: Why is serum starvation recommended before ACTH (1-17) stimulation?

Serum starvation, the process of removing serum from the cell culture medium for a period (typically 12-16 hours) before stimulation, is a common practice to reduce basal signaling activity.[7][10] This synchronization of cells in a quiescent state allows for a more robust and measurable response upon stimulation with ACTH (1-17). Studies have shown that serum deprivation can enhance the transcriptomic and steroidogenic response to ACTH in primary adrenocortical cells.[11][12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low cellular response to ACTH (1-17) stimulation. 1. Peptide Degradation: ACTH (1-17) may have degraded due to improper storage or handling. 2. Suboptimal Concentration: The concentration used may be too low for the specific cell type or assay. 3. Cell Line Issues: The cells may not express the target melanocortin receptor (e.g., MC1R, MC2R) or may have lost expression over passages. 4. Presence of Antagonists: Other components in the culture medium could be interfering with ACTH (1-17) binding.1. Use a fresh aliquot of ACTH (1-17) or purchase a new vial. Ensure proper reconstitution and storage procedures are followed. 2. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 pM to 1 µM) to determine the optimal concentration. 3. Verify receptor expression using techniques like RT-qPCR or Western blotting. 4. Ensure the use of a defined, serum-free medium for the stimulation experiment after a serum starvation period.
High background signal in control (unstimulated) cells. 1. High Basal Signaling: Cells may have high endogenous signaling activity. 2. Serum Components: Factors in the serum may be activating the signaling pathway of interest.1. Increase the duration of serum starvation (e.g., up to 24 hours), if tolerated by the cells.[13] 2. Use charcoal-stripped serum during the growth phase to deplete endogenous steroids and other signaling molecules.[11]
Inconsistent results between experiments. 1. Variability in Peptide Aliquots: Repeated freeze-thaw cycles of the stock solution can lead to inconsistent peptide concentration. 2. Cell Passage Number: Cellular responses can change with increasing passage number. 3. Inconsistent Timing: Variations in the duration of serum starvation or stimulation can affect the outcome.1. Prepare single-use aliquots of the ACTH (1-17) stock solution immediately after reconstitution. 2. Use cells within a defined, low passage number range for all experiments. 3. Maintain strict adherence to the established experimental timeline for all replicates and experiments.

Quantitative Data Summary

Table 1: Binding Affinity (Ki) and Potency (EC50) of ACTH Peptides

PeptideReceptorCell LineAssayKi (nM)EC50Reference
ACTH (1-17)MC1RHEK293Adenylate Cyclase-3.02 nM[1]
ACTH (1-17)MC2RHeLa (mouse receptor)cAMP Generation-49 x 10⁻¹² M[3][4]
ACTH (1-39)MC2RHeLa (mouse receptor)cAMP Generation-57 x 10⁻¹² M[3][4]
ACTH (1-24)MC2RHeLa (mouse receptor)cAMP Generation-7.5 x 10⁻¹² M[3][4]

Table 2: Steroidogenic Response to ACTH Stimulation

Cell TypeACTH ConcentrationDurationSteroid MeasuredFold IncreaseReference
Human Adrenal Primary CulturesNot Specified48 hCortisol~63-fold[14]
Human Adrenal Primary CulturesNot Specified48 hCorticosterone~37-fold[14]
Human Adrenal Primary CulturesNot Specified48 hDHEA~18-fold[14]
Primary Rat Adrenocortical Cells10 nM24 hCorticosteroneSignificant increase[11]

Experimental Protocols

General Protocol for ACTH (1-17) Stimulation in Cell Culture

This protocol provides a general framework. Specific parameters such as cell seeding density, concentrations, and incubation times should be optimized for each cell line and experimental goal.

1. Cell Seeding:

  • Plate cells at a density that will result in 80-90% confluency at the time of the experiment.

  • Culture cells in complete medium appropriate for the cell line.

2. Serum Starvation (Optional but Recommended):

  • Once cells have reached the desired confluency, aspirate the complete medium.

  • Wash the cells once with sterile phosphate-buffered saline (PBS).

  • Add serum-free medium to the cells and incubate for 12-16 hours.[7][10]

3. Preparation of ACTH (1-17) Working Solution:

  • Thaw a single-use aliquot of the reconstituted ACTH (1-17) stock solution.

  • Dilute the stock solution to the desired final concentrations in serum-free medium immediately before use.

4. Cell Stimulation:

  • Aspirate the serum-free medium from the starved cells.

  • Add the prepared ACTH (1-17) working solutions (and a vehicle-only control) to the respective wells.

  • Incubate for the desired period (this can range from minutes for signaling studies to hours or days for gene expression or steroidogenesis assays).

5. Downstream Analysis:

  • Following incubation, harvest the cells or supernatant for analysis.

  • For signaling studies (e.g., cAMP measurement): Lyse the cells and perform a cAMP assay according to the manufacturer's instructions.[15]

  • For gene expression analysis: Extract RNA for RT-qPCR or microarray analysis.

  • For steroidogenesis assays: Collect the cell culture supernatant to measure steroid levels by ELISA or other immunoassays.[14]

Protocol for cAMP Assay

1. Cell Treatment:

  • Follow the general stimulation protocol (steps 1-4 above). A short incubation time (e.g., 15-30 minutes) is typically sufficient for cAMP measurement.

2. Cell Lysis:

  • After stimulation, aspirate the medium and lyse the cells using the lysis buffer provided with your cAMP assay kit.

3. cAMP Measurement:

  • Perform the cAMP assay according to the kit manufacturer's protocol. Common methods include ELISA-based assays or homogeneous time-resolved fluorescence (HTRF) assays.[15]

4. Data Analysis:

  • Generate a standard curve using the provided cAMP standards.

  • Calculate the concentration of cAMP in your samples based on the standard curve.

  • Normalize the cAMP concentration to the total protein content of the cell lysate if desired.

Visualizations

ACTH_Signaling_Pathway ACTH (1-17) Signaling Pathway ACTH ACTH (1-17) MCR Melanocortin Receptor (e.g., MC1R, MC2R) ACTH->MCR Binds G_Protein Gs Protein MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Steroidogenesis) Gene_Expression->Cellular_Response

Caption: ACTH (1-17) signaling cascade.

Experimental_Workflow Experimental Workflow for ACTH (1-17) Stimulation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding 1. Seed Cells Serum_Starvation 2. Serum Starve (12-16h) Cell_Seeding->Serum_Starvation Peptide_Prep 3. Prepare ACTH (1-17) Working Solutions Serum_Starvation->Peptide_Prep Stimulation 4. Stimulate Cells Peptide_Prep->Stimulation Harvest 5. Harvest Cells/ Supernatant Stimulation->Harvest Downstream 6. Downstream Assay (cAMP, qPCR, ELISA) Harvest->Downstream

Caption: General experimental workflow.

References

Minimizing non-specific binding in ACTH (1-17) receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in ACTH (1-17) receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in ACTH (1-17) receptor assays?

A1: Non-specific binding refers to the adherence of the radiolabeled or fluorescently tagged ACTH (1-17) ligand to components other than the target receptor, such as the assay tube, cell membranes, or filter materials.[1] This can lead to a high background signal, which obscures the specific binding signal to the receptor of interest.[2] If non-specific binding constitutes a large portion of the total binding, it becomes difficult to obtain high-quality, reproducible data.[1]

Q2: What are the common causes of high non-specific binding in peptide receptor assays?

A2: High non-specific binding can stem from several factors:

  • Hydrophobic and electrostatic interactions: Peptides can non-specifically adhere to plastic surfaces and cellular components through these forces.

  • Inadequate blocking: Insufficient blocking of non-target sites on cell membranes and assay materials can leave them available for the ligand to bind.

  • Suboptimal assay conditions: Incorrect buffer composition (pH, ionic strength), incubation time, or temperature can promote non-specific interactions.

  • Ligand concentration: Non-specific binding is generally proportional to the concentration of the labeled ligand.[1]

Q3: How is non-specific binding experimentally determined?

A3: Non-specific binding is measured by incubating the labeled ACTH (1-17) with the receptor preparation in the presence of a high concentration of an unlabeled competitor ligand.[1][3] This unlabeled ligand will saturate the specific binding sites on the receptor, so any remaining bound labeled ligand is considered non-specific. A common practice is to use the unlabeled competitor at a concentration 100 times its dissociation constant (Kd) or 100 times the highest concentration of the labeled ligand being used.[1][4]

Q4: What is the significance of the Melanocortin Receptor Accessory Protein (MRAP) in ACTH receptor assays?

A4: The Melanocortin 2 Receptor (MC2R), the primary receptor for ACTH, requires the presence of the Melanocortin Receptor Accessory Protein (MRAP) for proper trafficking to the cell surface and for ligand binding and signaling.[5][6][7] When designing cell-based assays, it is crucial to ensure that the host cells co-express both MC2R and MRAP to obtain a functional receptor.

Troubleshooting Guide

Issue: High Non-Specific Binding

High non-specific binding can significantly impact the quality and reliability of your assay data. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Inadequate Blocking Optimize the concentration and type of blocking agent. Common choices include Bovine Serum Albumin (BSA), casein, or normal serum.[2][8] Ensure the blocking step is performed for a sufficient duration.
Suboptimal Buffer Composition Adjust the pH and ionic strength of the assay buffer. Sometimes, the inclusion of specific ions like Ca²⁺ and Mg²⁺ can be beneficial.[8] Consider adding a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.05%) to reduce hydrophobic interactions.
Incorrect Incubation Conditions Optimize incubation time and temperature. Shorter incubation times may reduce non-specific binding, but ensure enough time is allowed for specific binding to reach equilibrium.[2]
Excessive Labeled Ligand Concentration Use the lowest concentration of labeled ACTH (1-17) that provides a sufficient signal-to-noise ratio. Non-specific binding is often directly proportional to the ligand concentration.[1]
Washing Inefficiency Increase the volume and/or number of wash steps to more effectively remove unbound and non-specifically bound ligand. Using a slightly warmer washing buffer can also help.[1]
Choice of Assay Plates/Tubes Use low-binding plates and tubes to minimize the adherence of the peptide to the plasticware.

Quantitative Data Summary

The following tables summarize common components and conditions used in peptide receptor binding assays to minimize non-specific binding.

Table 1: Common Blocking Agents

Blocking Agent Typical Concentration Range Notes
Bovine Serum Albumin (BSA)0.1% - 5% (w/v)A very common and effective blocking agent.
Casein0.1% - 1% (w/v)Can be used as an alternative to BSA.
Normal Serum1% - 10% (v/v)Serum from the same species as the secondary antibody (if used) is often recommended.[8]
Gelatin0.1% - 1% (w/v)Another alternative protein-based blocking agent.

Table 2: Recommended Assay Buffer Components

Component Typical Concentration Purpose
HEPES25 mMpH buffering
CaCl₂2.5 mMDivalent cation, may be important for receptor conformation/binding
MgCl₂1 mMDivalent cation, may be important for receptor conformation/binding
Bacitracin2 g/LProtease inhibitor to prevent peptide degradation
pH7.4Physiological pH

This composition is based on a buffer successfully used for melanocortin receptor binding assays.[8]

Experimental Protocols

Protocol: ACTH (1-17) Receptor Radioligand Binding Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Cell/Membrane Preparation:

    • Culture cells co-expressing MC2R and MRAP.

    • For membrane preparations, homogenize cells in a suitable buffer (e.g., 0.3 M sucrose, 1 mM MgCl₂, pH 7.7) and prepare a membrane fraction through differential centrifugation.[1]

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, radiolabeled ACTH (1-17) at the desired concentration, and the cell/membrane preparation to the wells.

    • Non-Specific Binding: Add assay buffer, a saturating concentration of unlabeled ACTH (1-17) (e.g., 100-fold higher than the Kd of the labeled ligand), radiolabeled ACTH (1-17), and the cell/membrane preparation to the wells.

    • Specific Binding: This will be calculated as Total Binding - Non-Specific Binding.

  • Incubation:

    • Incubate the plate for a predetermined time and temperature to allow the binding to reach equilibrium (e.g., 3 hours at room temperature).[8]

  • Termination and Washing:

    • Terminate the binding reaction by rapidly filtering the contents of each well through a filter mat (e.g., glass fiber) using a cell harvester.

    • Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mats.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the counts per minute (CPM) of the non-specific binding wells from the CPM of the total binding wells.

    • Perform further analysis as required (e.g., saturation binding kinetics, competitive binding analysis).

Visualizations

ACTH_Signaling_Pathway cluster_cell Adrenal Cortex Cell ACTH ACTH (1-17) MC2R_MRAP MC2R-MRAP Complex ACTH->MC2R_MRAP Binds G_Protein Gs Protein MC2R_MRAP->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Steroidogenesis Steroidogenesis (e.g., Cortisol Production) PKA->Steroidogenesis Stimulates

Caption: ACTH (1-17) signaling pathway via the MC2R-MRAP complex.

Experimental_Workflow prep 1. Prepare Cells/Membranes (Expressing MC2R + MRAP) setup 2. Set up Assay Plate (Total & Non-Specific Binding Wells) prep->setup incubate 3. Incubate with Labeled and Unlabeled Ligands setup->incubate filter 4. Terminate by Filtration and Wash incubate->filter detect 5. Detect Bound Ligand (e.g., Scintillation Counting) filter->detect analyze 6. Analyze Data (Calculate Specific Binding) detect->analyze

Caption: Experimental workflow for an ACTH (1-17) receptor binding assay.

Troubleshooting_Tree start High Non-Specific Binding? check_blocking Optimize Blocking Agent (Type & Concentration) start->check_blocking Yes check_buffer Optimize Assay Buffer (pH, Ionic Strength, Surfactant) check_blocking->check_buffer Still High resolved Problem Resolved check_blocking->resolved Resolved check_incubation Optimize Incubation (Time & Temperature) check_buffer->check_incubation Still High check_buffer->resolved Resolved check_washing Optimize Washing Steps (Volume, Number, Temperature) check_incubation->check_washing Still High check_incubation->resolved Resolved check_washing->resolved Resolved unresolved Problem Persists check_washing->unresolved

References

Technical Support Center: Stabilizing ACTH (1-17) with Carrier Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ACTH (1-17) stabilization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on selecting and using carrier proteins to enhance the stability of the adrenocorticotropic hormone fragment ACTH (1-17).

Frequently Asked Questions (FAQs)

Q1: Why is my synthetic ACTH (1-17) peptide showing low stability in biological assays?

A1: Synthetic peptides like ACTH (1-17) are highly susceptible to degradation by proteases, which are abundant in biological matrices such as plasma, serum, and cell culture media.[1][2][3] This enzymatic degradation can rapidly reduce the peptide's concentration and, consequently, its biological activity.[4] Additionally, factors like oxidation, deamidation, and aggregation can contribute to instability.[4] ACTH is known to be particularly unstable, necessitating careful handling and storage, such as immediate cooling of blood samples after collection, to minimize proteolytic degradation.[5][6]

Q2: What is a carrier protein and how can it stabilize ACTH (1-17)?

A2: A carrier protein is a larger, more stable protein to which a smaller peptide (a hapten) can be chemically linked or conjugated. This conjugation serves several purposes. Primarily, the large size of the carrier protein sterically hinders proteases from accessing and cleaving the ACTH (1-17) peptide.[7][8] This protection against enzymatic degradation increases the peptide's half-life in vitro and in vivo.[7][8][9] Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA).[10]

Q3: How do I choose the most appropriate carrier protein for my experiment?

A3: The choice of carrier protein depends on your experimental goals.

  • For generating antibodies (immunogenicity): Keyhole Limpet Hemocyanin (KLH) is the most common choice due to its large size and high immunogenicity, which helps elicit a strong B-cell response against the conjugated peptide.[10]

  • For extending in vivo half-life: Bovine Serum Albumin (BSA) is often used. Its natural abundance and long half-life in circulation can help prolong the systemic exposure of the conjugated peptide.

  • For general in vitro stabilization: Both BSA and Ovalbumin (OVA) are effective and widely available options.

Your decision should be guided by the specific requirements of your assay, including the desired biological outcome and the potential for immunogenic responses.

Q4: What are the common chemical methods for conjugating ACTH (1-17) to a carrier?

A4: Conjugation chemistry relies on bifunctional crosslinkers that connect specific amino acid residues on the peptide to the carrier protein. Common strategies include:

  • Thiol-Maleimide Chemistry: This is a highly efficient and specific method. A cysteine residue (containing a thiol group) is added to the terminus of the ACTH (1-17) peptide during synthesis. This thiol group then reacts specifically with a maleimide-activated carrier protein.[10][11]

  • Amine-Carboxyl Chemistry (EDC): Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate the formation of an amide bond between the carboxyl groups (aspartic acid, glutamic acid, C-terminus) of one molecule and the primary amines (lysine, N-terminus) of another.[12]

  • Glutaraldehyde Crosslinking: This method links primary amine groups (lysine residues) on both the peptide and the carrier. While simple, it can be less specific and may lead to polymerization.[13]

Q5: How can I verify that the conjugation was successful and determine the conjugation ratio?

A5: Several methods can confirm successful conjugation:

  • SDS-PAGE Analysis: A successful conjugate will show a significant increase in molecular weight on an SDS-PAGE gel compared to the unconjugated carrier protein.

  • Spectrophotometry (MALDI-TOF MS): Mass spectrometry can be used to determine the mass of the conjugate, allowing for a precise calculation of the number of peptide molecules attached to each carrier protein.

  • Amino Acid Analysis (AAA): This quantitative method can determine the ratio of peptide to carrier by analyzing the amino acid composition of the conjugate. An algorithm can be used to calculate the conjugation ratio by using an amino acid present only in the carrier as an internal standard.[14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Efficiency 1. Inactive crosslinker or functional groups. 2. Incorrect buffer pH or composition. 3. Steric hindrance at the conjugation site. 4. Insufficient molar excess of peptide.1. Use fresh, high-quality crosslinking reagents. Ensure proper storage. 2. Verify that the reaction buffer pH is optimal for the chosen chemistry (e.g., pH 7.2-7.5 for maleimide (B117702) reactions). Avoid buffers with competing amines (e.g., Tris) for EDC chemistry. 3. If possible, add a spacer arm to the crosslinker or synthesize the peptide with a terminal cysteine for more accessible conjugation. 4. Increase the molar ratio of peptide to carrier protein in the reaction mixture.
Loss of ACTH (1-17) Bioactivity Post-Conjugation 1. Conjugation site is within the peptide's active region (the first 20 amino acids are required for full activity).[15] 2. Harsh chemical conditions during conjugation denatured the peptide. 3. The carrier protein itself interferes with receptor binding.1. Design the peptide synthesis to place the reactive group (e.g., a C-terminal cysteine) away from the N-terminal active site.[10] 2. Use milder reaction conditions (e.g., lower temperature, shorter reaction time). Ensure pH is within a stable range for the peptide. 3. Test a different carrier protein or a smaller conjugation partner.
Precipitation During Conjugation Reaction 1. Poor solubility of the peptide or carrier protein at the reaction concentration. 2. Crosslinking has led to extensive aggregation and precipitation. 3. Incorrect buffer conditions (pH, ionic strength).1. Perform the reaction in a larger volume to reduce concentrations. Consider adding a mild, non-interfering solubilizing agent. 2. Reduce the molar ratio of the crosslinker or the reaction time. Use a purification method like dialysis immediately after the reaction. 3. Optimize the buffer to ensure all components remain soluble throughout the process.
Inconsistent Results in Stability Assays 1. Variability in plasma/serum samples (enzyme activity). 2. Inconsistent sample handling (e.g., temperature fluctuations). 3. Issues with the analytical method (e.g., HPLC, ELISA).1. Pool plasma/serum from multiple donors to average out enzymatic variability. Use commercially available standardized plasma. 2. Maintain strict temperature control (e.g., 37°C) during incubation.[3][16] Use consistent freeze-thaw cycles, as repeated cycles can impact stability.[17] 3. Validate your analytical method. Ensure consistent sample quenching and protein precipitation steps before analysis.[3][16]

Data Presentation

Table 1: Comparison of Common Carrier Proteins

Carrier ProteinApprox. Molecular Weight (kDa)SourceKey AdvantagesPrimary Use Case
Keyhole Limpet Hemocyanin (KLH) 4,500 - 13,000MolluskHighly immunogenic, large size provides many conjugation sites.Antibody Production
Bovine Serum Albumin (BSA) ~66.5Bovine PlasmaHigh solubility, readily available, long half-life.In vivo half-life extension, general stabilization.
Ovalbumin (OVA) ~45Chicken Egg WhiteGood immunogenicity (less than KLH), well-characterized.General immunogen, blocking agent in assays.

Table 2: Comparison of Common Peptide-Carrier Conjugation Chemistries

ChemistryTarget Group on PeptideTarget Group on CarrierCrosslinker ExampleKey Features
Maleimide Thiol (-SH)Amine (-NH₂) (after activation)SMCCHighly specific, efficient, forms stable thioether bond.
Carbodiimide Amine (-NH₂) or Carboxyl (-COOH)Carboxyl (-COOH) or Amine (-NH₂)EDCZero-length crosslinker, forms direct amide bond.
Glutaraldehyde Amine (-NH₂)Amine (-NH₂)GlutaraldehydeSimple, rapid, but can lead to polymerization.

Experimental Protocols

Protocol 1: C-Terminal Cysteine Conjugation of ACTH (1-17) to Maleimide-Activated KLH

Objective: To covalently link ACTH (1-17) to KLH via a stable thioether bond to enhance its stability.

Materials:

  • Custom-synthesized ACTH (1-17) with a C-terminal cysteine (ACTH(1-17)-Cys).

  • Maleimide-Activated KLH Kit (commercially available).

  • Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2).

  • Desalting columns for purification.

Methodology:

  • Reconstitute Peptide: Dissolve the ACTH(1-17)-Cys peptide in the Conjugation Buffer to a final concentration of 2-5 mg/mL.

  • Reconstitute Carrier: Dissolve the Maleimide-Activated KLH in the Conjugation Buffer as per the manufacturer's instructions (typically to 10 mg/mL).

  • Conjugation Reaction: Mix the reconstituted peptide and carrier protein in a molar ratio of 100:1 (peptide:KLH). Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching: (Optional) Add a small molecule thiol like cysteine or β-mercaptoethanol to quench any unreacted maleimide groups on the KLH.

  • Purification: Remove excess, unconjugated peptide and other reaction components by passing the mixture through a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).

  • Verification: Confirm successful conjugation using SDS-PAGE. The conjugate band should migrate significantly slower than the unconjugated KLH. Quantify protein concentration using a BCA assay.

Protocol 2: In Vitro Stability Assay in Human Serum

Objective: To compare the stability of free ACTH (1-17) versus the ACTH-KLH conjugate in a biologically relevant matrix.

Materials:

  • Free ACTH (1-17) and ACTH-KLH conjugate.

  • Pooled human serum (stored at -80°C).

  • Quenching solution (e.g., 10% Trichloroacetic Acid - TCA).

  • HPLC system with a C18 column for analysis.

Methodology:

  • Preparation: Thaw human serum on ice. Spike the serum with either free ACTH (1-17) or the ACTH-KLH conjugate to a final concentration of 10 µM.

  • Incubation: Incubate the samples in a water bath at 37°C.[3]

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching & Precipitation: Immediately mix the aliquot with an equal volume of ice-cold quenching solution to stop enzymatic degradation and precipitate serum proteins.

  • Centrifugation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant, containing the remaining peptide, by reverse-phase HPLC.

  • Data Interpretation: Plot the percentage of intact peptide remaining versus time to determine the half-life (t½) for both the free peptide and the conjugate. A significantly longer half-life for the conjugate indicates successful stabilization.

Protocol 3: Bioactivity Assay of ACTH (1-17) Conjugate

Objective: To ensure the ACTH (1-17) retains its biological function after conjugation. The bioactivity of ACTH is determined by its ability to stimulate cortisol production.[5]

Materials:

  • Adrenal cortex cell line (e.g., Y-1 mouse adrenal tumor cells).

  • Cell culture medium and supplements.

  • Free ACTH (1-17) and ACTH-KLH conjugate.

  • Cortisol ELISA kit.

Methodology:

  • Cell Culture: Plate adrenal cells in a 24-well plate and grow to ~80% confluency.

  • Stimulation: Prepare serial dilutions of both the free ACTH (1-17) and the ACTH-KLH conjugate. The concentrations for the conjugate should be based on the molar equivalent of the peptide.

  • Incubation: Remove the culture medium from the cells and replace it with medium containing the different concentrations of the test articles. Include a negative control (medium only). Incubate for a defined period (e.g., 2 hours).

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Cortisol Measurement: Quantify the concentration of cortisol in the supernatant using a cortisol ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cortisol concentration against the peptide concentration for both free and conjugated forms. Compare the dose-response curves to determine if the conjugate retains its ability to stimulate cortisol production.

Mandatory Visualizations

Carrier_Selection_Workflow start Start: Need to Stabilize ACTH (1-17) goal Experimental Goal? start->goal ab_prod Antibody Production goal->ab_prod Immunogenicity invivo In Vivo Half-Life Extension goal->invivo Pharmacokinetics invitro In Vitro Stabilization goal->invitro Assay Stability carrier_klh Choose Carrier: Keyhole Limpet Hemocyanin (KLH) ab_prod->carrier_klh carrier_bsa Choose Carrier: Bovine Serum Albumin (BSA) invivo->carrier_bsa carrier_ova Choose Carrier: BSA or Ovalbumin (OVA) invitro->carrier_ova conjugate Perform Conjugation Reaction carrier_klh->conjugate carrier_bsa->conjugate carrier_ova->conjugate purify Purify & Characterize Conjugate (SDS-PAGE, AAA) conjugate->purify validate Validate Stability & Bioactivity purify->validate

Caption: Workflow for selecting an appropriate carrier protein for ACTH (1-17).

Conjugation_Process cluster_0 Reactants cluster_1 Reaction cluster_2 Product peptide ACTH(1-17)-Cys (with terminal -SH group) reaction Conjugation (pH 7.2, RT, 2h) peptide->reaction carrier Maleimide-Activated KLH (with maleimide group) carrier->reaction conjugate Stable ACTH-KLH Conjugate (Thioether Bond) reaction->conjugate Stability_Assay_Workflow cluster_time Time Points start Spike Peptide/Conjugate into Human Serum incubate Incubate at 37°C start->incubate t0 T=0 min incubate->t0 t1 T=30 min incubate->t1 t2 T=60 min incubate->t2 t3 T=120 min incubate->t3 quench Quench Reaction & Precipitate Proteins (TCA) t0->quench t1->quench t2->quench t3->quench analyze Analyze Supernatant by HPLC quench->analyze plot Plot % Intact Peptide vs. Time & Calculate Half-Life analyze->plot

References

Cross-reactivity of ACTH (1-17) in ACTH (1-39) ELISA kits

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for our Adrenocorticotropic Hormone (ACTH) (1-39) ELISA kits. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential cross-reactivity issues, particularly with the ACTH (1-17) fragment.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (1-17) and why is its cross-reactivity a concern in an ACTH (1-39) ELISA kit?

A1: ACTH (1-17), also known as α-MSH (alpha-Melanocyte-Stimulating Hormone), is a peptide hormone derived from the N-terminal region of the full-length ACTH (1-39) molecule. In certain biological samples, fragments of ACTH, including ACTH (1-17), may be present due to proteolytic cleavage of the parent hormone. If the antibodies used in an ACTH (1-39) ELISA kit recognize epitopes within the 1-17 amino acid sequence, the kit may detect both the full-length hormone and this fragment. This cross-reactivity can lead to an overestimation of the true ACTH (1-39) concentration, resulting in inaccurate experimental data.

Q2: How can I determine if my ACTH (1-39) ELISA kit is susceptible to cross-reactivity with ACTH (1-17)?

A2: The specificity of an ELISA kit is determined by the binding sites (epitopes) of the antibodies used. For a sandwich ELISA, which is a common format for ACTH (1-39) assays, two antibodies are used. Typically, one antibody captures the ACTH molecule, and the other, which is conjugated to a detectable enzyme, is used for detection. If one antibody binds to the N-terminal region (within amino acids 1-17) and the other to the C-terminal region (e.g., amino acids 34-39), the kit will be specific for the full-length ACTH (1-39) and will not detect the ACTH (1-17) fragment. Information regarding the antibody binding sites can often be found in the kit's product manual or datasheet. If this information is not available, you may need to perform a cross-reactivity experiment.

Q3: Where can I find information about the antibody binding sites for my specific ELISA kit?

A3: Reputable ELISA kit manufacturers usually provide information about the specificity of their antibodies in the product documentation. Look for sections on "Specificity," "Cross-reactivity," or "Principle of the Assay." Some manufacturers explicitly state the epitopes recognized by their antibodies. For example, some kits specify that one antibody targets the N-terminal/mid-region (e.g., 1-24) and the other targets the C-terminal region (e.g., 34-39), ensuring the detection of only the intact molecule. If you cannot find this information, we recommend contacting the manufacturer's technical support for clarification.

Cross-Reactivity Data for ACTH (1-17) in Commercial ACTH (1-39) ELISA Kits

The following table summarizes publicly available information on the cross-reactivity of ACTH (1-17) in various commercial ACTH (1-39) ELISA kits. Please note that this information is based on available documentation and may not be exhaustive. It is always recommended to consult the most recent product manual for your specific kit lot.

ManufacturerKit Name/Catalog No.Stated Cross-Reactivity with ACTH (1-17)Antibody Binding Sites (if specified)Assay Principle
Epitope Diagnostics, Inc. Human ACTH ELISA Kit / KT-882Tested, but % not specified in available public documents.N-terminal and C-terminal epitopesSandwich ELISA
MyBioSource Human ACTH ELISA Kit / MBS580001Data not specified.C-terminal (34-39) and Mid-region/N-terminal (1-24)Sandwich ELISA
Roche Diagnostics Elecsys ACTH assayExpected to be low.Monoclonal antibodies to residues 9-12 and 36-39Sandwich ECLIA
Siemens Healthineers IMMULITE 2000 ACTHData not specified.Murine monoclonal and rabbit polyclonal antibodies (epitopes not specified)Sandwich Chemiluminescent Immunoassay
Meridian Bioscience MAb to ACTH N-Terminal (E54057M)Reacts with ACTH (a.a. 1–17)N-TerminalAntibody Component

Disclaimer: This table is for informational purposes only. The data is compiled from publicly available resources and may not be complete or up-to-date. Users should always refer to the manufacturer's official documentation for the most accurate information.

Troubleshooting Guide

This guide addresses common issues that may arise due to potential cross-reactivity with ACTH (1-17) or other fragments.

dot

Caption: A logical workflow for troubleshooting unexpectedly high ACTH ELISA results.

Q&A for Troubleshooting:

Q: My measured ACTH concentrations are consistently higher than expected based on the physiological state of my samples. Could this be due to cross-reactivity with ACTH (1-17)?

A: Yes, this is a possibility. If your samples contain significant levels of ACTH (1-17) and your ELISA kit has antibodies that recognize this fragment, it can lead to artificially inflated ACTH (1-39) readings.

  • Recommended Action:

    • Review the Kit Manual: Check the product manual for information on the antibody binding sites. If the kit employs a sandwich ELISA format with one antibody targeting the N-terminus and the other the C-terminus of ACTH (1-39), cross-reactivity with ACTH (1-17) should be minimal.

    • Contact Technical Support: If the manual is unclear, contact the manufacturer's technical support to inquire about the specific epitopes their antibodies recognize and any available data on cross-reactivity with ACTH fragments.

    • Perform a Cross-Reactivity Experiment: If you suspect cross-reactivity and cannot get a definitive answer from the manufacturer, you can perform an experiment to test it directly. See the detailed protocol below.

Q: I am seeing a high background signal in my ELISA. Could this be related to cross-reactivity?

A: While high background is more commonly associated with issues like insufficient washing, improper blocking, or contaminated reagents, high concentrations of cross-reacting substances could potentially contribute to a higher overall signal. However, it's more likely to manifest as inaccurately high sample readings rather than a uniform high background across the entire plate.

  • Recommended Action:

    • Troubleshoot Standard ELISA Issues First: Before suspecting cross-reactivity as the cause of high background, systematically review your ELISA protocol. Ensure proper washing, blocking, reagent dilution, and incubation times.

    • Run a "Blank" Sample: Analyze a sample that is known to not contain ACTH but may contain potential cross-reactants to see if it generates a signal.

    • Consult General ELISA Troubleshooting Guides: Refer to comprehensive ELISA troubleshooting resources to address common causes of high background.

Experimental Protocol: Determining Cross-Reactivity of ACTH (1-17)

This protocol provides a framework for researchers to assess the percentage of cross-reactivity of ACTH (1-17) in their specific ACTH (1-39) ELISA kit.

dot

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep1 Prepare ACTH (1-39) Standards (as per kit manual) Assay1 Run ACTH (1-39) standard curve on the ELISA plate Prep1->Assay1 Prep2 Prepare a high-concentration stock of ACTH (1-17) Prep3 Prepare serial dilutions of ACTH (1-17) in assay buffer Assay2 Run serial dilutions of ACTH (1-17) on the same plate Prep3->Assay2 Assay3 Develop and read the plate (as per kit manual) Assay1->Assay3 Assay2->Assay3 Analysis1 Plot the ACTH (1-39) standard curve Assay3->Analysis1 Analysis2 Determine the concentration of ACTH (1-17) that gives 50% of the maximum signal (EC50) Assay3->Analysis2 Analysis3 Determine the concentration of ACTH (1-39) that gives 50% of the maximum signal (EC50) Analysis1->Analysis3 Analysis4 Calculate % Cross-Reactivity: ([EC50 of ACTH (1-39)] / [EC50 of ACTH (1-17)]) x 100 Analysis2->Analysis4 Analysis3->Analysis4

Caption: A step-by-step workflow for determining the cross-reactivity of ACTH (1-17).

Methodology:

  • Reagent Preparation:

    • Prepare the ACTH (1-39) standards according to the ELISA kit manual.

    • Prepare a high-concentration stock solution of synthetic ACTH (1-17) peptide in the same assay buffer used for the kit's standards and samples.

    • Perform a serial dilution of the ACTH (1-17) stock solution to create a range of concentrations to be tested. The range should be broad enough to potentially observe a dose-response curve.

  • ELISA Procedure:

    • On a single ELISA plate, run the standard curve for ACTH (1-39) in duplicate or triplicate as recommended by the kit protocol.

    • In separate wells on the same plate, run the serial dilutions of ACTH (1-17) in duplicate or triplicate.

    • Follow the kit's instructions for incubation, washing, addition of detection antibody and substrate, and stopping the reaction.

    • Read the absorbance of the plate at the recommended wavelength.

  • Data Analysis:

    • Generate the standard curve for ACTH (1-39) by plotting the absorbance versus the known concentrations.

    • For both the ACTH (1-39) standard curve and the ACTH (1-17) dilution series, determine the concentration that produces 50% of the maximum signal (EC50). This can be done using a four-parameter logistic curve fit or by identifying the concentration that corresponds to the midpoint of the absorbance range.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (EC50 of ACTH (1-39) / EC50 of ACTH (1-17)) x 100

Interpretation of Results:

  • A low percentage of cross-reactivity (typically <1%) indicates that the ELISA kit is highly specific for ACTH (1-39) and is unlikely to be significantly affected by the presence of ACTH (1-17).

  • A higher percentage of cross-reactivity suggests that the kit may not be suitable for samples where ACTH (1-17) is present in significant amounts, as it will lead to an overestimation of the true ACTH (1-39) concentration.

For further assistance, please do not hesitate to contact our technical support team.

Technical Support Center: ACTH (1-17) Bioactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and assessing the bioactivity of Adrenocorticotropic Hormone (1-17) (ACTH (1-17)), with a specific focus on the impact of freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ACTH (1-17)?

A1: ACTH (1-17) is a potent agonist for the human melanocortin 1 receptor (MC1R). Its binding to MC1R activates a Gs-protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade is the foundation of its biological activity.

Q2: How do freeze-thaw cycles affect the bioactivity of ACTH (1-17)?

A2: Repeated freeze-thaw cycles can negatively impact the bioactivity of ACTH (1-17) through several mechanisms, including structural degradation, oxidation of sensitive amino acid residues, and aggregation of the peptide. While the covalent bonds of the peptide backbone are generally stable, the three-dimensional structure essential for receptor binding can be compromised. It is strongly recommended to avoid multiple freeze-thaw cycles to maintain the peptide's efficacy.

Q3: What is the recommended storage and handling procedure for ACTH (1-17) to preserve its bioactivity?

A3: To maintain the biological activity of ACTH (1-17), it is crucial to aliquot the stock solution into single-use volumes upon receipt and store them at -20°C or -80°C. This practice minimizes the number of freeze-thaw cycles for the bulk of the peptide. When a sample is needed, a single aliquot should be thawed and used immediately. Any remaining solution in the thawed aliquot should ideally be discarded and not refrozen.

Q4: Are there any visible signs of ACTH (1-17) degradation after freeze-thaw cycles?

A4: Visual inspection may not be sufficient to determine the bioactivity of ACTH (1-17). While the solution may remain clear, the peptide can undergo conformational changes or form soluble aggregates that are not visible to the naked eye but can significantly reduce its biological activity. Therefore, functional assays are necessary to assess the impact of handling procedures.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Reduced or no biological response in cell-based assays. 1. Degradation of ACTH (1-17) due to multiple freeze-thaw cycles. 2. Improper storage of the peptide (e.g., at 4°C for an extended period).3. Incorrect concentration of the working solution.1. Always use a fresh, single-use aliquot of ACTH (1-17) for each experiment. Avoid using a stock solution that has been repeatedly frozen and thawed.2. Ensure the peptide is stored at -20°C or -80°C.3. Verify the concentration of your stock and working solutions. Consider performing a new serial dilution from a fresh aliquot.
High variability in experimental results. 1. Inconsistent handling of ACTH (1-17) aliquots between experiments. 2. Slight variations in the number of freeze-thaw cycles for different aliquots.3. Differences in the thawing process (e.g., slow thaw at room temperature vs. rapid thaw).1. Standardize your protocol for thawing and handling ACTH (1-17) aliquots. Ensure all researchers in the lab follow the same procedure.2. Keep a log of how many times each aliquot has been thawed.3. Thaw aliquots quickly in a water bath at room temperature and then immediately place them on ice.
Unexpected increase in bioactivity. This is a less common issue but could be due to assay artifacts or the release of the peptide from aggregates into a more active monomeric form upon thawing.1. Repeat the experiment with a fresh aliquot to confirm the result.2. Analyze the sample for aggregation using techniques like size-exclusion chromatography.

Data Presentation

Number of Freeze-Thaw Cycles Estimated Bioactivity Remaining (%) Estimated Loss of Bioactivity per Cycle (%)
0 (Freshly prepared)1000
1955
2887
3808
47010
55812

Experimental Protocols

Protocol for Assessing ACTH (1-17) Bioactivity via cAMP Assay

This protocol outlines a cell-based assay to determine the functional activity of ACTH (1-17) by measuring the intracellular accumulation of cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing the human melanocortin 1 receptor (MC1R)

  • ACTH (1-17) standard and test samples (thawed from single-use aliquots)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture HEK293-hMC1R cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Preparation of Reagents:

    • Prepare a stock solution of IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) in DMSO. Dilute the stock solution in assay buffer to the desired final concentration (e.g., 500 µM).

    • Prepare a fresh serial dilution of the ACTH (1-17) standard and your test samples in assay buffer containing IBMX.

  • Cell Stimulation:

    • Wash the cells once with assay buffer.

    • Add 50 µL of the ACTH (1-17) serial dilutions or test samples to the appropriate wells.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve by plotting the cAMP concentration against the log of the ACTH (1-17) standard concentration.

    • Determine the EC₅₀ value (the concentration of ACTH (1-17) that elicits 50% of the maximal response).

    • Compare the EC₅₀ values of your test samples (subjected to freeze-thaw cycles) to the EC₅₀ of the fresh standard to quantify the loss of bioactivity.

Mandatory Visualizations

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-17) MC1R MC1R ACTH->MC1R Binds G_protein Gs Protein MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Steroidogenesis, Pigment Production) PKA->Response Phosphorylates Downstream Targets

Caption: Signaling pathway of ACTH (1-17) via the MC1R.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis A1 Receive and Aliquot ACTH (1-17) Stock A2 Store Aliquots at -80°C A1->A2 A3 Thaw Single-Use Aliquot for Experiment A2->A3 B1 Prepare Serial Dilutions of ACTH (1-17) A3->B1 B3 Stimulate Cells with ACTH (1-17) Dilutions B1->B3 B2 Seed MC1R-expressing Cells in 96-well Plate B2->B3 B4 Measure Intracellular cAMP B3->B4 C1 Generate Standard Curve B4->C1 C2 Calculate EC50 Values C1->C2 C3 Compare Bioactivity of Thawed vs. Fresh Samples C2->C3

Caption: Experimental workflow for assessing ACTH (1-17) bioactivity.

Selecting appropriate controls for ACTH (1-17) stimulation experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice for designing robust ACTH(1-17) stimulation experiments with appropriate controls.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated by ACTH(1-17)?

A1: ACTH(1-17) is a peptide fragment of the full adrenocorticotropic hormone.[1] It functions as a potent agonist primarily for the human melanocortin 1 receptor (MC1R).[2][3][4] Its binding affinity for MC1R is high, with a Ki value of approximately 0.21 nM.[5] Upon binding to MC1R, a G protein-coupled receptor, it primarily stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] In some cellular contexts, it may also increase inositol (B14025) 1,4,5-trisphosphate (IP3) production.[5] This signaling cascade activates downstream effectors like Protein Kinase A (PKA), which in turn modulate gene transcription and cellular responses.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH ACTH(1-17) MC1R MC1 Receptor (MC1R) ACTH->MC1R Binds G_protein G Protein MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Responses (e.g., Gene Transcription) PKA->Response Phosphorylates & Activates

Caption: ACTH(1-17) signaling cascade via the MC1 receptor.
Q2: What are the essential negative controls for an ACTH(1-17) experiment?

A2: To ensure that the observed biological effects are specifically due to the ACTH(1-17) peptide sequence, a multi-layered control strategy is critical. The three most essential negative controls are:

  • Unstimulated (or Untreated) Control: This sample consists of cells that are not exposed to any treatment. It establishes the basal level of the endpoint being measured (e.g., baseline cAMP levels, basal gene expression).[9] This control is crucial for calculating the fold-change or percent increase caused by the stimulation.[10]

  • Vehicle Control: Peptides are often dissolved in a solvent (vehicle), such as sterile water, PBS, or a small amount of DMSO, before being added to the cell culture medium. The vehicle control group is treated with the same volume of this solvent alone.[11] This is critical to ensure that the vehicle itself is not causing any biological effects.[12]

  • Scrambled Peptide Control: This is arguably the most important control for validating the specificity of a peptide's action.[13] A scrambled peptide has the same amino acid composition (and thus the same molecular weight and overall charge) as ACTH(1-17) but with the amino acids in a randomized sequence.[14] This control demonstrates that the biological effect is dependent on the specific primary sequence of ACTH(1-17) and not a non-specific artifact of introducing a peptide of similar chemical properties into the system.[13][15]

G cluster_logic Logic of Negative Controls cluster_controls Experimental Controls TotalEffect Total Observed Effect (ACTH(1-17) Treatment) VehicleEffect Vehicle Effect TotalEffect->VehicleEffect minus NonSpecificEffect Non-Specific Peptide Effect VehicleEffect->NonSpecificEffect minus SpecificEffect Sequence-Specific Effect (True ACTH(1-17) Effect) NonSpecificEffect->SpecificEffect equals VehicleControl Vehicle Control (Isolates Vehicle Effect) VehicleControl->VehicleEffect Measures ScrambledControl Scrambled Peptide Control (Isolates Non-Specific Peptide Effect) ScrambledControl->NonSpecificEffect Measures Unstimulated Unstimulated Control (Establishes Baseline) G cluster_treatments Add 10µL of 10X Stocks to Wells start Start: Plate Cells in 96-Well Plate incubate1 Incubate 24h start->incubate1 prepare Prepare 10X Peptide & Control Stocks incubate1->prepare wash Wash Cells with Serum-Free Medium prepare->wash add_inhibitor Add Medium with Phosphodiesterase Inhibitor wash->add_inhibitor incubate2 Incubate 15-30 min add_inhibitor->incubate2 T1 Vehicle incubate2->T1 T2 Scrambled Peptide incubate2->T2 T3 α-MSH (Positive) incubate2->T3 T4 ACTH(1-17) incubate2->T4 incubate3 Incubate for Optimal Stimulation Time T1->incubate3 T2->incubate3 T3->incubate3 T4->incubate3 lyse Lyse Cells & Perform cAMP Assay incubate3->lyse analyze Analyze Data & Compare to Controls lyse->analyze end End: Results Validated analyze->end

References

Interpreting Off-Target Effects of ACTH (1-17) In Vivo: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Adrenocorticotropic Hormone (ACTH) (1-17) in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of ACTH (1-17) observed in vivo?

A1: While ACTH (1-17) retains moderate adrenocorticotropic and melanocyte-stimulating activities, its off-target effects are of significant interest.[1] The most well-documented off-target effects include modulation of the central nervous system (CNS), the immune system, and the reproductive system. In the CNS, ACTH (1-17) has been shown to stimulate the release of Growth Hormone (GH).[2][3] Immunologically, it can exert anti-inflammatory effects by decreasing the production of pro-inflammatory cytokines like IL-17 and promoting the generation of regulatory T cells (Tregs). In the context of the reproductive system, studies have indicated its potential to improve sexual performance in males with psychogenic impotence, an effect likely mediated through the CNS rather than direct hormonal changes.

Q2: What is the receptor binding profile of ACTH (1-17) at melanocortin receptors (MCRs)?

A2: ACTH (1-17) is a potent agonist at the human melanocortin 1 receptor (hMC1R), exhibiting a high affinity with a reported Ki of 0.21 nM.[4] It also demonstrates agonist activity at the melanocortin 2 receptor (MC2R), the classical ACTH receptor, though with varying reported potencies. Some studies have shown it to be a full agonist, while others suggest it has moderate activity.[5] Its binding affinities at other MCR subtypes (MC3R, MC4R, and MC5R) are less well-characterized in publicly available literature, but it is known to be a non-selective agonist for MC1R, MC3R, MC4R, and MC5R.[6][7]

Q3: How does ACTH (1-17) stimulate Growth Hormone (GH) release?

A3: The GH-releasing activity of ACTH (1-17) observed in vivo is believed to be mediated through a direct action on the central nervous system.[3] In vitro studies on rat pituitary cells have shown that ACTH (1-17) itself only induces a slight and not statistically significant increase in GH secretion, even at micromolar concentrations.[3] This suggests that it does not directly stimulate pituitary somatotrophs but rather acts on hypothalamic or other CNS targets to modulate GH-releasing hormone (GHRH) or somatostatin (B550006) secretion.

Q4: What is the mechanism behind the immunomodulatory effects of ACTH (1-17)?

A4: The immunomodulatory effects of ACTH (1-17) are thought to be mediated, at least in part, through its interaction with melanocortin receptors on immune cells.[8] Specifically, ACTH can bind to MC3R and MC5R, which are implicated in anti-inflammatory signaling and the induction of regulatory T cells.[8] In animal models of experimental autoimmune encephalomyelitis (EAE), oral administration of ACTH has been shown to decrease IL-17 production by both CD4+ and γδ T cells and increase the frequency of Tregs in the central nervous system.[8] This effect is likely independent of glucocorticoid release.[8]

Troubleshooting Guides

Issue 1: Inconsistent or lack of in vivo response to ACTH (1-17) administration.

  • Possible Cause 1: Peptide Stability and Aggregation.

    • Troubleshooting: Peptides like ACTH (1-17) can be susceptible to degradation by proteases and aggregation, which can reduce their biological activity.[9][10]

      • Recommendation: Prepare fresh solutions of ACTH (1-17) for each experiment. If stock solutions are necessary, store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Consider using a vehicle that enhances stability, such as a gelatin-based formulation for prolonged release.[11] The stability of ACTH in whole blood is a concern; for preanalytical phases, it is recommended to store uncentrifuged EDTA tubes for no more than 6 hours at room temperature or at least 8 hours under refrigerated conditions.[12]

  • Possible Cause 2: Inappropriate Vehicle Formulation.

    • Troubleshooting: The choice of vehicle can significantly impact the solubility, stability, and bioavailability of the peptide.

      • Recommendation: For intravenous or subcutaneous injection, sterile saline is a common vehicle.[2] However, for peptides that are prone to aggregation, the addition of a small amount of a solubilizing agent like DMSO or formulating in a buffer with an appropriate pH may be necessary. Always perform a small-scale solubility test before preparing large batches for in vivo studies.

  • Possible Cause 3: Animal Model Variability.

    • Troubleshooting: The physiological response to ACTH (1-17) can vary between species, strains, and even sexes of the animals.

      • Recommendation: Carefully select the animal model based on the specific research question. Ensure that the chosen model expresses the target receptors in the tissues of interest. It is also crucial to consider the estrous cycle in female animals, as hormonal fluctuations can influence the outcomes.[13]

Issue 2: Difficulty in interpreting off-target effects versus on-target adrenal stimulation.

  • Possible Cause: Confounding effects of endogenous cortisol release.

    • Troubleshooting: ACTH (1-17) retains the ability to stimulate the adrenal cortex, leading to the release of corticosteroids which have their own wide-ranging physiological effects.

      • Recommendation: To dissect the direct off-target effects of ACTH (1-17) from the indirect effects of cortisol, consider using adrenalectomized animals or co-administering a glucocorticoid receptor antagonist. Another approach is to use a dose of ACTH (1-17) that is sufficient to elicit the off-target effect but is below the threshold for significant adrenal stimulation.[14]

Data Presentation

Table 1: Receptor Binding Affinities and Potencies of ACTH Peptides

PeptideReceptorAssay TypeValueUnitsReference
ACTH (1-17) hMC1RKi0.21nM[4]
ACTH (1-24)mMC2REC507.5pM[15]
ACTH (1-39)mMC2REC5057pM[15]
ACTH (1-17) mMC2REC5049pM[15]
ACTH (1-24)mMC2RKd0.94nM[15]
ACTH (1-39)mMC2RKd0.84nM[15]

Table 2: In Vivo Dose-Response Data for ACTH (1-17) Off-Target Effects

SpeciesEffectRoute of AdministrationDoseObserved EffectReference
HumanGrowth Hormone ReleaseIntravenous100 µgClear GH response (peak > 5 ng/ml)[2]
Mouse (SJL/J)Immunomodulation (EAE model)Oral gavage10 µ g/day Attenuated EAE disease severity, decreased IL-17 production[8]
Mouse (CD2F1)DNA synthesis in metaphyseal boneInjection0.02 I.U./kgTime-dependent stimulation or inhibition[16]
Mouse (C57BL/6)Immunomodulation (Gout model)Subcutaneous2.5 U/mlAlleviated joint swelling[17]

Experimental Protocols

Protocol 1: In Vivo Administration of ACTH (1-17) in a Mouse Model of Autoimmunity (EAE)

This protocol is adapted from a study investigating the immunomodulatory effects of oral ACTH.[8]

  • Animal Model: Female SJL/J mice, 6-8 weeks old.

  • Induction of EAE:

    • Immunize mice subcutaneously with an inoculum containing 10-30 µg of proteolipid protein (PLP) 139-151 peptide in Incomplete Freund's Adjuvant (IFA) supplemented with Mycobacterium tuberculosis.

    • Administer 200 ng of pertussis toxin intraperitoneally on days 0 and 2 post-immunization.

  • ACTH (1-17) Administration:

    • Prepare a solution of ACTH (1-17) in sterile saline.

    • Beginning at the onset of clinical signs of EAE, administer 10 µg of ACTH (1-17) in a volume of 0.1 ml daily via oral gavage.

    • A control group should receive a scrambled peptide or vehicle alone.

  • Monitoring and Endpoints:

    • Monitor the clinical signs of EAE daily and score according to a standardized scale.

    • At the end of the experiment, isolate lymphocytes from the central nervous system, spleen, and gut-associated lymphoid tissue (GALT).

    • Analyze the frequency of IL-17-producing T cells and regulatory T cells by flow cytometry.

    • Measure cytokine levels in tissue homogenates or cell culture supernatants by ELISA.

Protocol 2: Radioligand Binding Assay for ACTH (1-17) at Melanocortin Receptors

This is a general protocol for a competitive radioligand binding assay.[18][19][20]

  • Receptor Preparation:

    • Prepare cell membrane homogenates from cells transiently or stably expressing the melanocortin receptor of interest (e.g., MC1R, MC3R, MC4R, MC5R).

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Radioligand: A suitable radiolabeled ligand, such as [¹²⁵I]-NDP-α-MSH, is commonly used for MCRs other than MC2R.

  • Assay Procedure:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • Cell membrane preparation (typically 5-20 µg of protein).

      • Varying concentrations of unlabeled ACTH (1-17) (competitor).

      • A fixed concentration of the radioligand.

    • To determine non-specific binding, include wells with a high concentration of an unlabeled MCR agonist (e.g., NDP-α-MSH).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Separation and Counting:

    • Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

    • Wash the filters several times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of ACTH (1-17).

    • Generate a competition curve by plotting the specific binding as a function of the log concentration of ACTH (1-17).

    • Determine the IC50 value from the curve and calculate the Ki using the Cheng-Prusoff equation.

Mandatory Visualizations

ACTH_Off_Target_Signaling cluster_CNS Central Nervous System cluster_Immune Immune System ACTH_1_17_CNS ACTH (1-17) Hypothalamus Hypothalamic Neurons ACTH_1_17_CNS->Hypothalamus Binds to MCRs GHRH_Neuron GHRH Neuron Hypothalamus->GHRH_Neuron Stimulates Somatostatin_Neuron Somatostatin Neuron Hypothalamus->Somatostatin_Neuron Inhibits Pituitary_CNS Anterior Pituitary GHRH_Neuron->Pituitary_CNS Somatostatin_Neuron->Pituitary_CNS GH_Release Growth Hormone Release Pituitary_CNS->GH_Release ACTH_1_17_Immune ACTH (1-17) MC3R_5R MC3R/MC5R ACTH_1_17_Immune->MC3R_5R Binds to T_Cell T Cell AC_Immune Adenylyl Cyclase MC3R_5R->AC_Immune cAMP_Immune cAMP AC_Immune->cAMP_Immune PKA_Immune PKA cAMP_Immune->PKA_Immune CREB_Immune CREB PKA_Immune->CREB_Immune IL17_Gene IL-17 Gene CREB_Immune->IL17_Gene Inhibits transcription Treg_Genes Treg-associated Genes CREB_Immune->Treg_Genes Promotes transcription IL17_Production IL-17 Production IL17_Gene->IL17_Production Treg_Differentiation Treg Differentiation Treg_Genes->Treg_Differentiation

Caption: Off-target signaling pathways of ACTH (1-17) in the CNS and immune system.

Experimental_Workflow_In_Vivo start Start: Hypothesis Formulation animal_model Select Animal Model (e.g., Mouse, Rat) start->animal_model peptide_prep Prepare ACTH (1-17) (Vehicle, Dose) animal_model->peptide_prep administration Administer ACTH (1-17) (e.g., IV, SC, Oral) peptide_prep->administration monitoring Monitor Physiological/Behavioral Changes administration->monitoring sample_collection Collect Samples (Blood, Tissues) monitoring->sample_collection analysis Perform Downstream Analysis (ELISA, Flow Cytometry, etc.) sample_collection->analysis data_interp Data Interpretation analysis->data_interp conclusion Conclusion data_interp->conclusion

Caption: General experimental workflow for studying ACTH (1-17) off-target effects in vivo.

References

Technical Support Center: Handling Hygroscopic ACTH (1-17) Powder

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ACTH (1-17). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the handling, storage, and use of hygroscopic ACTH (1-17) powder. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity and successful application of ACTH (1-17) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (1-17) and what are its primary characteristics?

A1: Adrenocorticotropic hormone (ACTH) (1-17) is a 17-amino acid peptide fragment of the full-length ACTH. It is known to be a potent agonist of the melanocortin 1 receptor (MC1R).[1][2] Due to its peptide nature, ACTH (1-17) powder is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property requires specific handling procedures to maintain its quality and ensure accurate weighing.[3][4][5]

Q2: How should I store lyophilized ACTH (1-17) powder?

A2: For maximum stability, lyophilized ACTH (1-17) powder should be stored in a tightly sealed container at -20°C or lower, preferably in a desiccator to minimize moisture exposure.[3][4][6] Under these conditions, the peptide can be stable for several years. Peptides containing amino acids like Cysteine, Methionine, and Tryptophan, such as ACTH (1-17) which contains Methionine, may have a shorter shelf life.[3][4]

Q3: What is the best way to handle and weigh hygroscopic ACTH (1-17) powder?

A3: To handle hygroscopic ACTH (1-17) powder accurately and prevent moisture absorption, follow these steps:

  • Allow the vial to warm to room temperature in a desiccator before opening. This prevents condensation from forming on the cold powder.[3][4][6]

  • Work in a clean, dry environment with low humidity if possible.

  • Weigh the desired amount of powder quickly.[3][4]

  • Immediately and tightly reseal the vial after use.

  • For weighing, consider using an anti-static weigh boat or neutralizing static charges, as electrostatic forces can interfere with accurate measurements of powders.[7]

Q4: How do I reconstitute ACTH (1-17) powder?

A4: ACTH (1-17) is soluble in sterile water.[8][9] For a stock solution, it is recommended to reconstitute the peptide in sterile, distilled water to a concentration of 1-2 mg/mL.[8][9] If you encounter solubility issues, sonication can be helpful.[3] For peptides that are difficult to dissolve, using a small amount of an organic solvent like acetonitrile (B52724) may be necessary.[6][9]

Q5: How should I store reconstituted ACTH (1-17) solutions?

A5: Peptide solutions are significantly less stable than the lyophilized powder. For short-term storage (2-7 days), the reconstituted solution can be kept at 4°C.[10] For long-term storage, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or lower to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][6][11] It is recommended to use sterile buffers at a pH between 5 and 7 for storage.[6] The addition of a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) can also improve stability for long-term storage.[10]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Difficulty weighing the powder accurately / Inconsistent readings on the balance 1. The powder has absorbed moisture from the air due to its hygroscopic nature. 2. Static electricity is affecting the balance. 3. The balance is not properly calibrated or is in a drafty location.1. Ensure the vial was brought to room temperature in a desiccator before opening. Work quickly to minimize air exposure.[4] 2. Use an anti-static gun or brush to dissipate static charges on the weighing vessel and within the balance chamber.[7] 3. Ensure the balance is calibrated and located on a stable surface away from drafts, vibrations, and direct sunlight.[12]
Powder appears clumpy or has turned into a gel The powder has absorbed a significant amount of moisture.While the peptide may still be usable, the exact concentration will be difficult to determine. It is recommended to use a fresh, properly stored vial for quantitative experiments. To prevent this, always store the lyophilized powder at -20°C in a desiccator.[3][4]
Reconstituted peptide solution is cloudy or contains precipitates 1. The peptide has not fully dissolved. 2. The concentration is too high for the chosen solvent. 3. The peptide has aggregated.1. Gently vortex or sonicate the solution to aid dissolution.[3] 2. Dilute the solution with more of the recommended solvent. 3. If aggregation is suspected, try dissolving in a small amount of a different solvent like acetonitrile before adding the aqueous buffer.[9]
Loss of peptide activity in experiments 1. Improper storage of the lyophilized powder or reconstituted solution. 2. Repeated freeze-thaw cycles of the stock solution. 3. The peptide has degraded over time.1. Always store the lyophilized powder at -20°C or lower and reconstituted solutions in aliquots at -20°C or -80°C.[6][11] 2. Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[5][6] 3. Use a fresh vial of peptide or a newly prepared stock solution.

Quantitative Data Summary

Parameter Value Reference(s)
Molecular Weight ~2093.5 g/mol [9]
Solubility in Water Up to 2 mg/mL[9]
Recommended Storage (Lyophilized) -20°C or lower[3][4][6]
Recommended Storage (Reconstituted) Short-term (days): 2-8°C Long-term (months): -20°C or -80°C in aliquots[10][13]
MC1R Binding Affinity (Ki) ~0.21 nM[1]

Experimental Protocols & Visualizations

Experimental Workflow: Handling and Reconstitution of ACTH (1-17)

This workflow outlines the critical steps for preparing ACTH (1-17) for experimental use.

G cluster_storage Storage cluster_prep Preparation cluster_aliquot Aliquoting & Storage cluster_use Experimental Use storage Store lyophilized ACTH (1-17) at -20°C in a desiccator warm Equilibrate vial to room temperature in a desiccator storage->warm Start weigh Quickly weigh the desired amount in a low-humidity environment warm->weigh reconstitute Reconstitute in sterile water (e.g., 1 mg/mL) weigh->reconstitute mix Gently vortex or sonicate to dissolve reconstitute->mix aliquot Aliquot into single-use tubes mix->aliquot store_short Store at 4°C for short-term use (2-7 days) aliquot->store_short Option 1 store_long Store at -20°C or -80°C for long-term use aliquot->store_long Option 2 use Dilute to final concentration for experiment store_short->use store_long->use

Workflow for handling and reconstituting ACTH (1-17).
Signaling Pathway of ACTH (1-17) at the MC1 Receptor

ACTH (1-17) is a potent agonist at the Melanocortin 1 Receptor (MC1R), a G-protein coupled receptor. Its binding initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), a key second messenger.

G acth ACTH (1-17) mc1r MC1 Receptor (GPCR) acth->mc1r Binds to g_protein G-protein (Gs) mc1r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates cellular_response Cellular Response (e.g., Melanogenesis) creb->cellular_response Leads to

ACTH (1-17) signaling cascade via the MC1 receptor.
Detailed Protocol: In Vitro cAMP Production Assay

This protocol describes a method to quantify the production of cyclic AMP (cAMP) in cells expressing the MC1 receptor in response to ACTH (1-17) stimulation.

1. Cell Culture and Seeding:

  • Culture cells expressing the human MC1 receptor (e.g., HEK293-MC1R) in appropriate media.

  • Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

2. Assay Procedure:

  • Prepare a stock solution of ACTH (1-17) in sterile water and serially dilute it to the desired concentrations in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Wash the cell monolayer once with the assay buffer.

  • Add the various concentrations of ACTH (1-17) to the wells. Include a negative control (buffer only) and a positive control (e.g., Forskolin, a direct activator of adenylyl cyclase).

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the amount of cAMP in each well using a commercially available cAMP assay kit (e.g., a competitive ELISA or a fluorescence-based assay).

3. Data Analysis:

  • Generate a standard curve using the standards provided in the cAMP assay kit.

  • Calculate the concentration of cAMP in each sample based on the standard curve.

  • Plot the cAMP concentration against the log of the ACTH (1-17) concentration to generate a dose-response curve and determine the EC50 value.

G cluster_cell_prep Cell Preparation cluster_assay Assay cluster_detection Detection & Analysis culture Culture MC1R-expressing cells seed Seed cells in a 96-well plate culture->seed wash_cells Wash cells with assay buffer seed->wash_cells prepare_peptide Prepare serial dilutions of ACTH (1-17) add_peptide Add ACTH (1-17) dilutions to wells prepare_peptide->add_peptide wash_cells->add_peptide incubate Incubate at 37°C add_peptide->incubate lyse Lyse cells incubate->lyse quantify Quantify cAMP using a commercial kit lyse->quantify analyze Generate dose-response curve and calculate EC50 quantify->analyze

Workflow for an in vitro cAMP production assay.

References

Technical Support Center: Enhancing the Half-life of Synthetic ACTH(1-17) Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on strategies to extend the in vivo half-life of synthetic Adrenocorticotropic Hormone (ACTH)(1-17) analogues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, purification, formulation, and in vitro/in vivo testing of ACTH(1-17) analogues.

Q1: My synthetic ACTH(1-17) analogue shows low stability in plasma during in vitro assays. What are the potential causes and solutions?

A1: Low plasma stability is a common challenge for peptide therapeutics due to enzymatic degradation.[1]

  • Potential Causes:

    • Proteolytic Degradation: Peptidases in plasma can rapidly cleave the peptide bonds of ACTH(1-17).

    • Oxidation: Methionine and other susceptible residues can be oxidized, leading to loss of activity.

    • Deamidation: Asparagine and glutamine residues can undergo deamidation, altering the peptide's structure and function.

  • Troubleshooting & Solutions:

    • Amino Acid Substitution: Replace susceptible amino acids with non-natural or D-amino acids to hinder protease recognition. For example, substituting L-Serine at position 1 with D-Serine has been shown to markedly increase metabolic stability.[2]

    • Terminal Modifications: N-terminal acetylation and C-terminal amidation can protect against exopeptidases.

    • Formulation with Protease Inhibitors: While not always feasible for in vivo applications, including protease inhibitors in in vitro assays can help isolate other stability issues.

    • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains can sterically hinder protease access and increase the hydrodynamic volume, thus extending the half-life.[3]

Q2: I am observing poor yield and purity during the solid-phase peptide synthesis (SPPS) of my ACTH(1-17) analogue. What are some common pitfalls and how can I troubleshoot them?

A2: Solid-phase peptide synthesis, while a powerful technique, can present challenges, especially with complex sequences.

  • Potential Causes:

    • Incomplete Coupling Reactions: Steric hindrance or aggregation of the growing peptide chain can prevent complete coupling of amino acids.

    • Side Reactions: Reactive amino acid side chains can lead to unwanted byproducts if not properly protected.

    • Aggregation: Hydrophobic sequences within the peptide can cause aggregation on the resin, leading to truncated sequences.

  • Troubleshooting & Solutions:

    • Optimize Coupling Reagents: Use more efficient coupling reagents like HBTU or HATU.

    • Double Coupling: For difficult couplings, performing the reaction twice can improve yield.

    • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at Ser or Thr residues can disrupt secondary structure formation and reduce aggregation.

    • Microwave-Assisted SPPS: Using a microwave peptide synthesizer can improve coupling efficiency and reduce reaction times.

    • Cleavage Cocktail Optimization: Ensure the cleavage cocktail contains appropriate scavengers (e.g., triisopropylsilane, water, dithiothreitol) to prevent side reactions upon removal of protecting groups.

Q3: My purified ACTH(1-17) analogue has low bioavailability after subcutaneous injection in animal models. What strategies can I employ to improve this?

A3: Low bioavailability of subcutaneously administered peptides is often due to degradation at the injection site and rapid clearance.

  • Potential Causes:

    • Local Protease Activity: Proteases in the subcutaneous tissue can degrade the peptide before it reaches systemic circulation.

    • Rapid Renal Clearance: Small peptides like ACTH(1-17) are quickly filtered by the kidneys.

    • Poor Absorption: The physicochemical properties of the peptide may hinder its absorption from the injection site.

  • Troubleshooting & Solutions:

    • Increase Molecular Size:

      • PEGylation: Increases hydrodynamic radius, reducing renal clearance.

      • Fusion to Larger Proteins: Genetically fusing the peptide to albumin or an Fc domain can significantly extend its half-life.

    • Lipidation: Attaching a lipid moiety can promote binding to serum albumin, which acts as a carrier and reduces renal filtration.

    • Formulation in a Depot: Using a sustained-release formulation, such as encapsulation in biodegradable polymers (e.g., PLGA microspheres), can protect the peptide from degradation and provide a prolonged release profile.

    • Introduction of Amide Groups: Amidation of the C-terminus can increase receptor potency and may also enhance metabolic stability in certain assays.[2]

Q4: I am having difficulty purifying my synthetic ACTH(1-17) analogue using reverse-phase HPLC. What are some common issues and how can I optimize my purification protocol?

A4: HPLC purification of peptides can be challenging due to the presence of closely related impurities.

  • Potential Causes:

    • Co-elution of Impurities: Deletion sequences, incompletely deprotected peptides, or byproducts from side reactions may have similar retention times to the target peptide.

    • Poor Peak Shape: Peak tailing or fronting can reduce resolution and make it difficult to collect a pure fraction.

    • Low Recovery: The peptide may irreversibly bind to the column or degrade during the purification process.

  • Troubleshooting & Solutions:

    • Optimize the Gradient: A shallower gradient around the elution time of the target peptide can improve the separation of closely eluting impurities.

    • Change the Mobile Phase Modifier: Switching between trifluoroacetic acid (TFA) and formic acid can alter the selectivity of the separation.

    • Vary the Stationary Phase: Using a column with a different pore size or bonded phase (e.g., C8 instead of C18) can change the retention characteristics.

    • Adjust the pH of the Mobile Phase: Modifying the pH can alter the ionization state of the peptide and impurities, leading to better separation.

    • Check for Column Contamination: Flushing the column with a strong solvent can remove strongly retained impurities from previous runs.

Data Presentation: Half-life of ACTH Analogues

The following table summarizes available quantitative data on the half-life of native ACTH and some of its modified analogues. It is important to note that direct comparative studies for a wide range of ACTH(1-17) analogues are limited in the literature.

AnalogueModificationSpeciesHalf-life (t½)Duration of ActionReference(s)
ACTH(1-39) (Radiolabeled)None (Native Sequence)Rat (14 days old)7.47 ± 0.9 min-[4]
ACTH(1-39) (Radiolabeled)None (Native Sequence)Rat (Adult)4.46 ± 0.2 min-[4]
Corticotrophin AnaloguesVariousRat (in vitro, blood)≥ 30 min-[5]
Ala1,Lys17-ACTH(1-17)-4-amino-n-butylamideAmino acid substitution and C-terminal modificationHuman-≥ 8 hours[6][7][8]
Cosyntropin (ACTH(1-24))Truncated analogueHuman~15 minutes-[9]

Note: The duration of action is a pharmacodynamic measure and is not a direct measurement of the pharmacokinetic half-life, but it provides an indication of the prolonged effect of the analogue.

Experimental Protocols

This section provides detailed methodologies for key experiments related to enhancing the half-life of ACTH(1-17) analogues.

Protocol 1: N-terminal PEGylation of ACTH(1-17)

This protocol describes a general method for the site-specific PEGylation of the N-terminal α-amino group of a synthetic ACTH(1-17) analogue.

Materials:

  • Synthetic ACTH(1-17) analogue

  • Methoxy-PEG-aldehyde (mPEG-ALD) of desired molecular weight (e.g., 20 kDa)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Phosphate (B84403) buffer (100 mM, pH 7.0)

  • Reverse-phase HPLC system for purification

  • MALDI-TOF mass spectrometer for characterization

Procedure:

  • Dissolution: Dissolve the ACTH(1-17) analogue in 100 mM phosphate buffer (pH 7.0) to a final concentration of 1-2 mg/mL.

  • PEGylation Reaction: Add a 5 to 10-fold molar excess of mPEG-ALD to the peptide solution.

  • Reductive Amination: Add a 20-fold molar excess of NaCNBH₃ to the reaction mixture.

  • Incubation: Gently stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing them by RP-HPLC.

  • Quenching: Quench the reaction by adding an amino-containing buffer, such as Tris, to consume any unreacted mPEG-ALD.

  • Purification: Purify the PEGylated peptide from the reaction mixture using preparative RP-HPLC. Use a gradient of acetonitrile (B52724) in water with 0.1% TFA.

  • Characterization: Confirm the identity and purity of the PEGylated ACTH(1-17) analogue by MALDI-TOF mass spectrometry and analytical RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a powder.

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of an ACTH(1-17) analogue in plasma.

Materials:

  • ACTH(1-17) analogue

  • Human plasma (or plasma from the species of interest)

  • Trichloroacetic acid (TCA) or acetonitrile for protein precipitation

  • LC-MS/MS system for quantification

  • Incubator or water bath at 37°C

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the ACTH(1-17) analogue in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

  • Incubation: Pre-warm the plasma to 37°C. Spike the plasma with the peptide stock solution to a final concentration of 10 µg/mL.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.

  • Protein Precipitation: Immediately add 2-3 volumes of cold protein precipitation agent (e.g., 10% TCA or acetonitrile) to the aliquot to stop the enzymatic degradation.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated plasma proteins.

  • Sample Analysis: Carefully collect the supernatant and analyze the concentration of the remaining intact peptide using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the remaining peptide against time. Calculate the half-life (t½) of the peptide in plasma by fitting the data to a first-order decay model.

Mandatory Visualizations

ACTH Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of ACTH to its receptor, the Melanocortin 2 Receptor (MC2R), on the surface of adrenocortical cells.

ACTH_Signaling_Pathway ACTH ACTH MC2R MC2R (ACTH Receptor) ACTH->MC2R Binds G_Protein G Protein (Gs) MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis (Cortisol Synthesis) CREB->Steroidogenesis Stimulates Gene Transcription

Caption: ACTH signaling cascade in adrenocortical cells.[5]

Experimental Workflow for Half-life Extension

This diagram outlines a typical workflow for developing and evaluating ACTH(1-17) analogues with an extended half-life.

Half_Life_Extension_Workflow Design Analogue Design (e.g., Amino Acid Substitution, PEGylation site) Synthesis Solid-Phase Peptide Synthesis (SPPS) Design->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (Mass Spec) Purification->Characterization InVitro In Vitro Stability Assay (e.g., Plasma Stability) Characterization->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Analysis Data Analysis (Half-life Calculation) InVivo->Analysis Optimization Lead Optimization Analysis->Optimization Optimization->Design Iterate

Caption: Workflow for developing long-acting peptide analogues.

Logical Relationships of Modification Strategies

This diagram illustrates the logical relationships between different modification strategies aimed at enhancing the half-life of synthetic peptides.

Modification_Strategies Goal Enhance Half-life Reduce_Degradation Reduce Proteolytic Degradation Goal->Reduce_Degradation Reduce_Clearance Reduce Renal Clearance Goal->Reduce_Clearance Sustained_Release Sustained Release Goal->Sustained_Release AA_Sub Amino Acid Substitution (D-amino acids, non-natural AAs) Reduce_Degradation->AA_Sub Terminal_Mod Terminal Modification (Acetylation, Amidation) Reduce_Degradation->Terminal_Mod Cyclization Cyclization Reduce_Degradation->Cyclization PEGylation PEGylation Reduce_Degradation->PEGylation Reduce_Clearance->PEGylation Fusion Fusion to Large Proteins (Albumin, Fc) Reduce_Clearance->Fusion Lipidation Lipidation Reduce_Clearance->Lipidation Depot Depot Formulation (e.g., Microspheres) Sustained_Release->Depot

Caption: Strategies to improve peptide stability and half-life.

References

Troubleshooting low signal in ACTH (1-17) immunoradiometric assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ACTH (1-17) Immunoradiometric Assays (IRMA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low signal in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common causes of low signal or low counts per minute (cpm) in ACTH (1-17) IRMA and provides actionable solutions.

Sample Handling and Collection

Q1: What is the correct procedure for collecting and handling plasma samples for an ACTH IRMA?

A1: Proper sample collection and handling are critical due to the instability of ACTH.[1] To ensure sample integrity, follow these steps:

  • Anticoagulant: Use EDTA as the anticoagulant. Do not use serum or heparinized plasma.[1][2]

  • Collection Tubes: Collect blood in plastic or siliconized glass tubes that have been pre-chilled. Non-siliconized glass can adsorb ACTH, leading to falsely low results.[1][3]

  • Immediate Cooling: Place samples on ice immediately after collection.[3][4]

  • Centrifugation: Separate plasma from cells as soon as possible by centrifuging at 2-8°C.[1][3]

  • Storage: If not assayed immediately, store the plasma at -20°C or colder. For long-term storage, -80°C is recommended.[2][3] It is best to aliquot samples to avoid repeated freeze-thaw cycles.[1][2]

Reagents and Assay Procedure

Q2: My calibrators and samples both have very low counts. What could be the problem?

A2: This issue often points to a problem with a common reagent or a systemic procedural error. Here are the most likely causes:

  • Improper Reagent Preparation: Ensure that all reagents, including the tracer, wash solution, and calibrators, were reconstituted and diluted according to the kit's protocol.[2][4] Use a magnetic stirrer to homogenize the wash solution and a vortex to mix the tracer.[4]

  • Expired or Improperly Stored Reagents: Check the expiration dates on all kit components. Storing the kit outside the recommended 2-8°C can lead to reagent degradation.[1]

  • Tracer Degradation: The ¹²⁵I-labeled antibody (tracer) is crucial for signal generation. If it has degraded due to improper storage or handling, the signal will be low across the entire plate.

  • Incorrect Incubation Times or Temperatures: Verify that the incubation periods and temperatures match the protocol's specifications. For example, some protocols require an 18-22 hour incubation at room temperature.[2]

  • Washing Steps: Inadequate or improper washing can lead to high non-specific binding and variable results, while overly aggressive washing could remove specifically bound tracer. Ensure the aspirator tip reaches the bottom of the tube to remove all liquid and that the specified volume of wash solution is used for each wash.[2][4]

Q3: The signal from my samples is low, but my calibrators look fine. What should I investigate?

A3: When calibrators perform as expected, the issue is likely related to the samples themselves or how they were introduced to the assay.

  • ACTH Degradation in Samples: As mentioned in Q1, ACTH is highly unstable. If samples were not handled and stored correctly, the target analyte may have degraded.[1]

  • Sample Matrix Effects: The presence of interfering substances in the plasma can inhibit the binding of ACTH to the antibodies.[5] Consider performing a spike and recovery experiment to test for this.

  • Low Endogenous ACTH Levels: The samples may genuinely contain low or undetectable levels of ACTH (1-17). The typical normal range for ACTH in EDTA plasma can be between 5 to 77 pg/mL.[2]

  • Cross-Reactivity Issues: While most modern IRMAs are highly specific, check the kit's cross-reactivity data.[4] The presence of ACTH fragments or precursors could potentially interfere, although this is less common in sandwich assays.[6][7][8]

Instrumentation

Q4: Could my gamma counter be the cause of the low signal?

A4: Yes, the gamma counter's performance is essential for accurate results.

  • Incorrect Settings: Ensure the counter is calibrated to detect ¹²⁵I and that the counting window is set correctly.

  • Low Counter Efficiency: The gamma counter should have a minimal yield of at least 70%.[4] If the efficiency is low, all counts will be artificially suppressed.

  • Counting Time: Counting for the recommended duration (e.g., 60 seconds) is necessary to obtain statistically significant data.[4] Shorter counting times will result in lower total counts and can increase the coefficient of variation (CV).[9]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for ACTH IRMA kits. These values are for illustrative purposes and you should always refer to the specific manual provided with your kit.

Table 1: Typical Assay Performance Characteristics

ParameterTypical ValueReference
Detection Limit1.16 - 1.7 ng/L[4][10]
Dynamic Range11.0 – 1931.9 pg/mL[3]
Normal Range (8 a.m. - 12 p.m.)5 - 77 pg/mL[2]
Intra-Assay CV3.0 – 6.4%[3]
Inter-Assay CV4.8 – 6.2%[3]

Table 2: Example Reagent and Sample Volumes

StepReagent/SampleVolumeReference
Sample/Calibrator AdditionCalibrators, Samples, Controls200 µL[2]
Tracer Addition¹²⁵I-ACTH Antibody100 µL[2][4]
WashingDiluted Wash Solution2 mL (per wash)[2][4]

Key Experimental Protocols

Protocol 1: Sample Spike and Recovery

This protocol helps determine if the sample matrix is interfering with the assay.

Objective: To assess whether substances in the plasma sample inhibit or enhance the detection of ACTH.

Methodology:

  • Select a sample that is showing an unexpectedly low ACTH concentration.

  • Prepare three aliquots of this sample.

  • Aliquot 1 (Neat): Assay this sample as usual.

  • Aliquot 2 (Spike): Add a known, low-to-mid-range concentration of an ACTH calibrator to this aliquot. The volume of the spike should be minimal to avoid significant dilution (e.g., 10 µL of calibrator into 190 µL of plasma).

  • Aliquot 3 (Calibrator Control): Add the same amount of the ACTH calibrator used in step 4 to an equal volume of the zero calibrator or assay buffer.

  • Run all three preparations in the ACTH IRMA in duplicate.

  • Calculation:

    • Calculate the percent recovery using the formula:

    • A recovery rate significantly outside of 80-120% suggests matrix interference.

Protocol 2: Reagent Stability Check

This protocol is used to verify the integrity of the kit's critical reagents.

Objective: To determine if the calibrators or tracer have degraded.

Methodology:

  • If available, use a new, unexpired ACTH IRMA kit from a different lot number.

  • Prepare the calibrators and controls from both the new kit and the suspect kit according to their respective protocols.

  • Run the calibrators from the suspect kit using the tracer from the new kit.

  • Run the calibrators from the new kit using the tracer from the suspect kit.

  • Run the calibrators and tracer from the new kit as a control.

  • Analysis:

    • If the suspect calibrators work with the new tracer, your original tracer has likely degraded.

    • If the new calibrators give a low signal with the suspect tracer, this confirms that the tracer is the issue.

    • If the suspect calibrators give a low signal with both tracers, the calibrators may have degraded.

Visualizations

Diagram 1: ACTH (1-17) IRMA Workflow

IRMA_Workflow start Start add_sample 1. Pipette 200 µL Calibrator or Sample into Coated Tube start->add_sample incubate1 2. Incubate (e.g., 2 hours at RT) add_sample->incubate1 Capture Ab on tube binds ACTH wash1 3. Aspirate and Wash (e.g., 3x with 2 mL) incubate1->wash1 add_tracer 4. Add 100 µL ¹²⁵I-Antibody Tracer wash1->add_tracer Removes unbound substances incubate2 5. Incubate (e.g., 18-22 hours at RT) add_tracer->incubate2 ¹²⁵I-Ab binds to captured ACTH wash2 6. Aspirate and Wash (e.g., 3x with 2 mL) incubate2->wash2 count 7. Count in Gamma Counter wash2->count Removes unbound ¹²⁵I-Antibody end End count->end

Caption: Standard workflow for a two-step ACTH immunoradiometric assay.

Diagram 2: Troubleshooting Logic for Low Signal

Caption: A logical flowchart for diagnosing the root cause of low signal.

References

Validation & Comparative

A Comparative Analysis of ACTH (1-17) and ACTH (1-24) in Stimulating Cortisol Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cortisol-stimulating effects of two synthetic adrenocorticotropic hormone (ACTH) analogues: ACTH (1-17), also known as alsactide, and ACTH (1-24), known as tetracosactide or cosyntropin. This comparison is supported by experimental data to inform research and development in endocrinology and related fields.

Executive Summary

Both ACTH (1-17) and ACTH (1-24) are potent stimulators of cortisol secretion from the adrenal cortex. However, available evidence suggests that ACTH (1-17) induces a more potent and sustained cortisol response compared to ACTH (1-24) at the same dosage. The primary mechanism of action for both peptides is through the activation of the melanocortin-2 receptor (MC2R) and the subsequent cyclic AMP (cAMP) signaling pathway.

Quantitative Data on Cortisol Secretion

Direct head-to-head quantitative data from a single study is limited in publicly available literature. However, a qualitative comparison and data from separate studies allow for an assessment of their relative potencies.

ParameterACTH (1-17) (Alsactide)ACTH (1-24) (Tetracosactide/Cosyntropin)Source
Qualitative Efficacy Described as causing a "much greater and sustained cortisol secretion" compared to ACTH (1-24) at the same dose (100 µg).[1]Less potent and sustained cortisol secretion compared to ACTH (1-17) at the same dose (100 µg).[1][1]
Peak Cortisol Concentration (Human Studies) Following a 100 µg intramuscular injection, the mean peak plasma cortisol level was 511.7 ± 122.7 ng/mL .A standard 250 µg intravenous or intramuscular stimulation test is expected to elicit a peak serum cortisol level of at least 18 µg/dL (180 ng/mL) . Studies in healthy individuals have shown mean peak responses around 32.65 ± 7.76 µg/dL (approximately 326.5 ng/mL) .[2]

Note: The provided quantitative data for ACTH (1-17) and ACTH (1-24) are from different studies and may not be directly comparable due to potential variations in study populations, assay methods, and protocols. However, the qualitative comparison from a direct comparative study supports the higher potency of ACTH (1-17).[1]

Experimental Protocols

A detailed experimental protocol from a direct, head-to-head comparative study is not fully available in the cited literature. However, a representative protocol for such a comparison can be constructed based on standard methodologies for ACTH stimulation tests.

Objective: To compare the cortisol secretory response to ACTH (1-17) and ACTH (1-24) in healthy human subjects.

Study Design: A randomized, crossover study design would be optimal.

Participants: Healthy adult volunteers with no history of endocrine disorders.

Procedure:

  • Baseline Blood Sampling: A venous blood sample is collected at time 0 (before administration of the ACTH analogue) to determine baseline plasma cortisol levels.

  • Administration of ACTH Analogue:

    • Arm A: 100 µg of ACTH (1-17) (alsactide) is administered via intramuscular injection.

    • Arm B: 100 µg of ACTH (1-24) (tetracosactide) is administered via intramuscular injection.

  • Post-Administration Blood Sampling: Venous blood samples are collected at regular intervals (e.g., 30, 60, 120, 180, 240, 360 minutes and 24 hours) after the injection to measure plasma cortisol concentrations.

  • Washout Period: A suitable washout period (e.g., at least 48 hours) should be observed before crossing over to the other study arm.

  • Hormone Analysis: Plasma cortisol levels are measured using a validated immunoassay or liquid chromatography-mass spectrometry (LC-MS).

Outcome Measures:

  • Peak plasma cortisol concentration (Cmax).

  • Time to peak cortisol concentration (Tmax).

  • Area under the cortisol concentration-time curve (AUC).

Signaling Pathways

Both ACTH (1-17) and ACTH (1-24) exert their effects on the adrenal cortex by binding to and activating the melanocortin-2 receptor (MC2R), a G-protein coupled receptor.

The binding of these ACTH analogues to MC2R initiates the following signaling cascade:

  • Activation of Gs Protein: The activated MC2R couples to a stimulatory G protein (Gs).

  • Adenylyl Cyclase Activation: The Gs protein activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).

  • Stimulation of Steroidogenesis: PKA then phosphorylates various intracellular proteins, leading to an increase in the synthesis and secretion of cortisol.

The enhanced biological activity of ACTH (1-17) may be attributed to specific amino acid substitutions that could potentially increase its binding affinity for MC2R or lead to a more sustained receptor activation compared to ACTH (1-24). The amino acid sequence from 1 to 17 is considered the minimal requirement for MC2R binding and activation. The region between amino acids 17 and 24 in ACTH (1-24) is thought to be critical for full adrenal cell activation, and the structural differences in this region between the two peptides likely account for the observed differences in potency.

Below are diagrams illustrating the experimental workflow and the signaling pathway.

experimental_workflow cluster_protocol Experimental Protocol cluster_arm_a Arm A cluster_arm_b Arm B cluster_crossover_a Arm A (Post-Crossover) cluster_crossover_b Arm B (Post-Crossover) start Healthy Volunteers baseline Baseline Blood Sample (Time 0) start->baseline randomization Randomization baseline->randomization admin_a Administer 100 µg ACTH (1-17) randomization->admin_a Group 1 admin_b Administer 100 µg ACTH (1-24) randomization->admin_b Group 2 sampling_a Serial Blood Sampling (e.g., 30, 60, 120... min) admin_a->sampling_a washout Washout Period sampling_a->washout sampling_b Serial Blood Sampling (e.g., 30, 60, 120... min) admin_b->sampling_b sampling_b->washout crossover Crossover washout->crossover admin_a2 Administer 100 µg ACTH (1-24) crossover->admin_a2 Group 1 admin_b2 Administer 100 µg ACTH (1-17) crossover->admin_b2 Group 2 sampling_a2 Serial Blood Sampling admin_a2->sampling_a2 analysis Cortisol Analysis (Immunoassay or LC-MS) sampling_a2->analysis sampling_b2 Serial Blood Sampling admin_b2->sampling_b2 sampling_b2->analysis

Caption: Experimental workflow for comparing ACTH (1-17) and ACTH (1-24).

signaling_pathway cluster_cell Adrenal Cortex Cell ACTH ACTH (1-17) or ACTH (1-24) MC2R MC2 Receptor (GPCR) ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Increased Steroidogenesis PKA->Steroidogenesis Phosphorylates Substrates Cortisol Cortisol Secretion Steroidogenesis->Cortisol

Caption: ACTH signaling pathway in adrenal cortex cells.

References

Decoding the Affinity of ACTH(1-17) for Melanocortin Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the binding affinity of the adrenocorticotropic hormone fragment ACTH(1-17) reveals a distinct selectivity profile across the five melanocortin receptor (MCR) subtypes. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this peptide's receptor interaction, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Quantitative Binding Affinity of ACTH(1-17) at Melanocortin Receptors

The interaction of ACTH(1-17) with each of the five human melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R) has been characterized by distinct binding affinities. The following table summarizes the key quantitative data, offering a clear comparison of the peptide's potency at each receptor subtype.

Receptor SubtypeBinding Affinity ConstantValue (nM)
hMC1RKi0.23[1]
hMC2RIC505.5 ± 1.0[2][3]
hMC3RKi14[1]
hMC4RKi419[1]
hMC5RKi4,240[1]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of a ligand that is required to inhibit 50% of a specific biological response or binding.

The data clearly demonstrates that ACTH(1-17) exhibits the highest affinity for the MC1R, with a Ki value of 0.23 nM.[1] Its affinity for the other receptors varies significantly, with progressively weaker binding at MC3R, MC4R, and MC5R.[1] For the MC2R, the receptor for full-length ACTH, the (1-17) fragment displays a moderate inhibitory concentration.[2][3]

Experimental Protocols: Receptor Binding Affinity Assay

The determination of binding affinities, such as Ki and IC50 values, is typically achieved through competitive radioligand binding assays. This methodology allows for the characterization of a ligand's ability to displace a known radiolabeled ligand from its receptor.

Objective: To determine the binding affinity of a test compound (e.g., ACTH(1-17)) for a specific melanocortin receptor subtype.

Materials:

  • Cell Lines: HEK293 cells stably or transiently transfected with the human gene for the specific melanocortin receptor subtype (e.g., hMC1R, hMC2R, etc.).

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., 125I-[Nle4, D-Phe7]-α-MSH).

  • Test Compound: Unlabeled ACTH(1-17).

  • Assay Buffer: A buffered solution (e.g., MEM with 0.2% BSA) to maintain physiological conditions.

  • Scintillation Fluid and Counter: For detection of radioactivity.

Procedure:

  • Cell Culture: Transfected cells are cultured to an appropriate density in multi-well plates.

  • Assay Setup: The cultured cells are washed and incubated in the assay buffer.

  • Competition Reaction: The cells are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound (ACTH(1-17)). Control wells containing only the radioligand (total binding) and wells with the radioligand and a high concentration of an unlabeled standard (non-specific binding) are also included.

  • Incubation: The reaction is allowed to reach equilibrium, typically for 1-2 hours at a controlled temperature (e.g., 37°C).

  • Separation: The reaction is terminated, and the unbound radioligand is separated from the cell-bound radioligand, often by rapid filtration or washing.

  • Quantification: The amount of radioactivity bound to the cells in each well is measured using a gamma or scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture Transfected Cells C Incubate Cells with Radioligand & Test Compound A->C B Prepare Reagents (Radioligand, Test Compound) B->C D Separate Bound & Unbound Ligand C->D E Quantify Radioactivity D->E F Calculate Specific Binding E->F G Generate Dose-Response Curve F->G H Determine IC50 & Ki G->H

Fig 1. Experimental workflow for a competitive radioligand binding assay.

Melanocortin Receptor Signaling Pathway

Melanocortin receptors are G protein-coupled receptors (GPCRs) that primarily signal through the adenylyl cyclase pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein.

signaling_pathway ligand ACTH(1-17) (Agonist) receptor Melanocortin Receptor (MC1R, MC2R, etc.) ligand->receptor Binding g_protein Gs Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Activation atp ATP camp cAMP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activation response Cellular Response (e.g., Steroidogenesis, Melanogenesis) pka->response Phosphorylation of Downstream Targets

Fig 2. Simplified signaling pathway of melanocortin receptors.

This activation of the Gs protein stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the specific cellular response associated with that receptor subtype, such as steroidogenesis in the adrenal gland (MC2R) or melanogenesis in melanocytes (MC1R).

This comparative guide underscores the importance of understanding the nuanced interactions between peptides and their receptors. The distinct binding affinity profile of ACTH(1-17) highlights its potential for targeted therapeutic applications and provides a valuable reference for researchers in the field of endocrinology and drug discovery.

References

A Comparative Analysis of ACTH (1-17) and ACTH (1-39) in Dose-Response and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative dose-response analysis of Adrenocorticotropic Hormone (ACTH) fragments 1-17 and 1-39, detailing their binding affinities, functional potencies, and signaling pathways at melanocortin receptors.

This guide provides an objective comparison of the full-length peptide ACTH (1-39) and its N-terminal fragment ACTH (1-17). The data presented is compiled from various experimental studies to assist researchers in understanding the nuanced differences in their biological activities.

Quantitative Comparison of Receptor Binding and Functional Potency

The biological effects of ACTH peptides are mediated through their interaction with the five subtypes of melanocortin receptors (MC1R to MC5R). The binding affinity (Ki) and functional potency (EC50) of ACTH (1-17) and ACTH (1-39) have been characterized in several studies. The following tables summarize the available quantitative data. It is important to note that absolute values may vary between studies due to different experimental conditions.

PeptideReceptorBinding Affinity (Ki, nM)Source
ACTH (1-17) MC1R0.21[1]
ACTH (1-39) MC1R2.95 - 3.95[2]
MC2R~130 pM (Kd)[3]
MC3R-
MC4R-
MC5R-
PeptideReceptorFunctional Potency (EC50)Source
ACTH (1-17) MC2R49 x 10⁻¹² M[4]
ACTH (1-39) MC2R57 x 10⁻¹² M[4][5][6]
MC4R-

Note: EC50 values are highly dependent on the assay system and cell type used.

Experimental Protocols

Radioligand Binding Assay for Melanocortin Receptors

This protocol outlines a typical radioligand binding assay to determine the binding affinity (Ki) of ACTH (1-17) and ACTH (1-39) for melanocortin receptors.

Materials:

  • Cells: HEK293 or CHO cells stably transfected with the human melanocortin receptor of interest (e.g., MC1R, MC2R).

  • Radioligand: Typically [¹²⁵I]NDP-α-MSH for MC1R, MC3R, MC4R, and MC5R, or [¹²⁵I]-ACTH(1-39) for MC2R.[2][3]

  • Unlabeled Ligands: ACTH (1-17) and ACTH (1-39) of high purity.

  • Binding Buffer: e.g., Minimum Essential Medium (MEM) with 0.2% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold binding buffer.

  • Lysis Buffer: e.g., 0.2 N NaOH.

  • Apparatus: Gamma counter, incubator, multi-well cell culture plates.

Procedure:

  • Cell Culture: Seed the transfected cells in multi-well plates and culture to achieve optimal confluence.

  • Assay Setup:

    • Wash the cells with binding buffer.

    • Prepare serial dilutions of the unlabeled ligands (ACTH (1-17) and ACTH (1-39)).

    • To determine total binding, add only the radioligand in binding buffer.

    • To determine non-specific binding, add a high concentration of an appropriate unlabeled ligand (e.g., unlabeled NDP-α-MSH or ACTH (1-39)) along with the radioligand.

    • For the competition assay, add the radioligand and varying concentrations of the unlabeled test peptides (ACTH (1-17) or ACTH (1-39)).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[7]

  • Separation of Bound and Free Ligand:

    • Terminate the binding by aspirating the medium.

    • Wash the cells rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Cell Lysis and Counting:

    • Lyse the cells with lysis buffer.

    • Measure the radioactivity of the cell lysates in a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Transfected with MCR) Incubation Incubation (Ligands + Cells) Cell_Culture->Incubation Ligand_Prep Ligand Preparation (Radiolabeled & Unlabeled) Ligand_Prep->Incubation Separation Separation (Wash to remove unbound) Incubation->Separation Counting Radioactivity Counting (Gamma Counter) Separation->Counting IC50_Calc IC50 Calculation (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Experimental workflow for radioligand binding assay.
cAMP Functional Assay

This protocol describes a common method to assess the functional potency (EC50) of ACTH peptides by measuring the intracellular accumulation of cyclic AMP (cAMP).

Materials:

  • Cells: HEK293 or CHO cells stably transfected with the melanocortin receptor of interest.

  • Peptides: ACTH (1-17) and ACTH (1-39).

  • Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit for cAMP detection (e.g., HTRF, ELISA, or luciferase-based).

  • Apparatus: Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding: Seed the transfected cells into a multi-well plate and allow them to attach and grow.

  • Peptide Preparation: Prepare serial dilutions of ACTH (1-17) and ACTH (1-39) in stimulation buffer.

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add the various concentrations of the peptides to the cells.

    • Include a control with only stimulation buffer (basal level).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes to 6 hours) to allow for cAMP production.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit protocol.

    • Measure the intracellular cAMP concentration using the plate reader.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the peptide concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which is the concentration of the peptide that produces 50% of the maximal response.

cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Data Analysis Cell_Seeding Cell Seeding (Transfected with MCR) Stimulation Cell Stimulation (Incubate with Peptides) Cell_Seeding->Stimulation Peptide_Dilution Peptide Dilution Series Peptide_Dilution->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Measurement cAMP Measurement (e.g., HTRF, ELISA) Lysis->cAMP_Measurement Dose_Response_Curve Plot Dose-Response Curve cAMP_Measurement->Dose_Response_Curve EC50_Determination EC50 Determination (Non-linear Regression) Dose_Response_Curve->EC50_Determination

Experimental workflow for cAMP functional assay.

Signaling Pathways

Both ACTH (1-39) and ACTH (1-17) primarily exert their effects by activating Gs protein-coupled melanocortin receptors. This activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of the second messenger cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

There is some evidence to suggest that ACTH (1-17) may also stimulate the production of inositol (B14025) trisphosphate (IP3) at the human MC1R, indicating potential coupling to Gq proteins and the phospholipase C pathway. However, the Gs-cAMP pathway is considered the canonical signaling route for both peptides.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH ACTH (1-39) or ACTH (1-17) MCR Melanocortin Receptor (MCR) ACTH->MCR Binds Gs Gs Protein MCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Steroidogenesis, Melanogenesis) PKA->Cellular_Response Phosphorylates Targets

Primary signaling pathway for ACTH peptides.

References

A Side-by-Side Comparison of ACTH Fragments on Steroidogenesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of Adrenocorticotropic Hormone (ACTH) fragments on steroid production is critical for advancing endocrinology research and developing novel therapeutics. This guide provides an objective, data-driven comparison of key ACTH fragments, their mechanisms of action, and their impact on steroidogenesis, supported by detailed experimental protocols and signaling pathway visualizations.

Adrenocorticotropic hormone, a 39-amino acid peptide, is the primary regulator of glucocorticoid synthesis in the adrenal cortex.[1] However, various fragments of this hormone exhibit distinct biological activities, ranging from full agonism to antagonism of the melanocortin 2 receptor (MC2R), the specific receptor for ACTH.[1][2][3] This comparison focuses on the differential effects of prominent ACTH fragments on steroidogenesis, providing a valuable resource for selecting appropriate tools for in vitro and in vivo studies.

Quantitative Comparison of ACTH Fragment Activity

The steroidogenic potential of ACTH and its fragments is typically quantified by their half-maximal effective concentration (EC50) for agonists or their half-maximal inhibitory concentration (IC50) for antagonists. The following tables summarize the available quantitative data from various in vitro studies. It is important to note that experimental conditions such as cell type, species of origin, and the specific steroid measured can influence these values.

ACTH FragmentDescriptionCell TypeSteroid MeasuredPotency (EC50)Maximal ResponseReference
ACTH (1-24) A potent synthetic agonist comprising the biologically active N-terminal region of ACTH.Human Adrenocortical CellsCortisolPicomolar rangeFull agonist[4]
ACTH (1-10) An N-terminal fragment of ACTH.Bovine Adrenal Cortical CellsCortisolNot specifiedSubmaximal[4]
ACTH (11-24) A fragment of ACTH.Bovine Adrenal Cortical CellsCortisolNot specifiedSubmaximal[4]
ACTH FragmentDescriptionCell TypeSteroid MeasuredPotency (IC50)Antagonistic EffectReference
ACTH (7-38) A competitive antagonist of the MC2R.Rat Adrenal CellsCorticosterone0.455 - 4.55 µMInhibition of ACTH-induced steroidogenesis[1]
ACTH (11-24) Can act as a competitive antagonist at high concentrations.Not specifiedNot specifiedNot specifiedAntagonizes ACTH-induced effects[3]
ACTH (6-24) A competitive antagonist.Rat Adrenal CellsNot specified13.4 ± 3.1 nM (against ACTH 1-39)Inhibition of ACTH-induced steroidogenesis[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms underlying the effects of ACTH fragments and the experimental procedures used to study them, the following diagrams are provided.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH or Agonist Fragment MC2R MC2R ACTH->MC2R Binds and Activates Antagonist Antagonist Fragment (e.g., ACTH 7-38) Antagonist->MC2R Binds and Inhibits G_protein Gs Protein MC2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cholesterol_Ester Cholesterol Esters PKA->Cholesterol_Ester Activates HSL to hydrolyze StAR StAR Protein PKA->StAR Activates Cholesterol Free Cholesterol Cholesterol_Ester->Cholesterol Mitochondrion Mitochondrion Cholesterol->Mitochondrion Transported by StAR Pregnenolone Pregnenolone Mitochondrion->Pregnenolone Conversion of Cholesterol Steroidogenesis Steroidogenesis (Multiple Steps) Pregnenolone->Steroidogenesis Steroid_Hormones Steroid Hormones (e.g., Cortisol) Steroidogenesis->Steroid_Hormones

Caption: ACTH Signaling Pathway for Steroidogenesis.

Steroidogenesis_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_collection Sample Collection and Processing cluster_analysis Steroid Quantification and Data Analysis A Seed Adrenal Cells (e.g., H295R or Primary Cells) in multi-well plates B Culture for 24-48 hours A->B C Treat with ACTH fragments (agonists or antagonists) at various concentrations B->C D Incubate for a defined period (e.g., 24-48 hours) C->D E Collect culture supernatant D->E F Measure cell viability (e.g., MTT assay) D->F G Quantify steroid levels (e.g., Cortisol, Corticosterone) using ELISA or LC-MS/MS E->G H Normalize steroid levels to cell viability G->H I Generate dose-response curves H->I J Calculate EC50/IC50 values I->J

Caption: Experimental Workflow for In Vitro Steroidogenesis Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for assessing steroidogenesis using both a human adrenal cell line and primary adrenal cells.

H295R Steroidogenesis Assay (based on OECD Test Guideline 456)

The H295R cell line is a human adrenocortical carcinoma cell line that expresses the key enzymes required for steroidogenesis, making it a valuable in vitro model.[6][7][8]

1. Cell Culture and Plating:

  • Culture H295R cells in a complete growth medium, such as DMEM:F12 supplemented with serum and other necessary growth factors.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • For the assay, seed the cells into multi-well plates (e.g., 24-well plates) at a density that allows for logarithmic growth during the experiment.

  • Allow the cells to acclimate for 24 hours after plating.[6]

2. Treatment with ACTH Fragments:

  • Prepare a dilution series of the ACTH fragments (agonists and antagonists) in the appropriate assay medium.

  • For antagonist studies, a co-treatment with a sub-maximal concentration of a potent agonist like ACTH (1-24) is required.

  • Replace the culture medium with the medium containing the test compounds. Include appropriate vehicle controls.

  • Incubate the cells for 48 hours.[6]

3. Sample Collection and Steroid Quantification:

  • After the incubation period, collect the culture medium from each well.

  • Centrifuge the medium to remove any cellular debris and store the supernatant at -20°C or lower until analysis.

  • Quantify the concentration of the steroid of interest (e.g., cortisol, corticosterone) in the supernatant using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

4. Cell Viability Assay:

  • After collecting the supernatant, assess cell viability in the remaining cells using a standard method like the MTT assay to normalize the steroid production data and rule out cytotoxicity.

5. Data Analysis:

  • Normalize the steroid concentrations to the cell viability data.

  • Plot the normalized steroid concentrations against the log of the compound concentration to generate dose-response curves.

  • Calculate the EC50 for agonists and IC50 for antagonists from the dose-response curves using appropriate software.

Steroidogenesis Assay Using Primary Adrenal Cells

Primary adrenal cells provide a more physiologically relevant model for studying steroidogenesis. The following is a general protocol for their use.

1. Isolation and Culture of Primary Adrenal Cells:

  • Obtain adrenal glands from a suitable animal model (e.g., rat, bovine) following ethical guidelines.

  • Isolate the adrenal cortical cells by enzymatic digestion, typically using collagenase.[9]

  • Purify the isolated cells by centrifugation and resuspend them in an appropriate culture medium.

  • Plate the cells in multi-well plates and allow them to attach and recover for a specified period.

2. Steroidogenesis Assay:

  • Once the cells have formed a stable monolayer, replace the medium with fresh medium containing the desired concentrations of ACTH fragments.

  • As with the H295R assay, co-treatment with an agonist is necessary for evaluating antagonists.

  • Incubate the cells for a predetermined time (e.g., 2-24 hours).

3. Sample Collection, Steroid Quantification, and Data Analysis:

  • Follow the same procedures for sample collection, steroid quantification (ELISA or LC-MS/MS), cell viability assessment, and data analysis as described for the H295R assay.[9]

Conclusion

The various fragments of ACTH exhibit a spectrum of activities on steroidogenesis, from potent agonism to competitive antagonism. This guide provides a comparative overview of their quantitative effects, the underlying signaling pathways, and the experimental protocols to assess their activity. For researchers in endocrinology and drug development, a thorough understanding of these differences is paramount for designing informative experiments and for the development of targeted therapies for adrenal disorders. The provided data and methodologies serve as a foundational resource for such endeavors.

References

A Comparative Guide to ACTH (1-17) and Other Pro-opiomelanocortin (POMC)-Derived Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adrenocorticotropic Hormone (ACTH) (1-17) with other key peptides derived from the pro-hormone Pro-opiomelanocortin (POMC). We will delve into the differential processing, receptor specificity, and functional outcomes, supported by experimental data and detailed protocols to aid in research and development.

Introduction: The POMC Precursor

Pro-opiomelanocortin (POMC) is a remarkable precursor polypeptide that is synthesized in various tissues, most notably the anterior and intermediate lobes of the pituitary gland and the arcuate nucleus of the hypothalamus.[1][2] The biological activity of POMC is realized only after it undergoes extensive post-translational processing. This processing is tissue-specific and depends on the presence of specific prohormone convertases (PCs), primarily PC1/3 and PC2.[3][4][5]

  • In the anterior pituitary , where PC1/3 is the dominant enzyme, POMC is cleaved into ACTH (1-39) and β-lipotropin.[3][5][6]

  • In the hypothalamus and skin , the presence of both PC1/3 and PC2 leads to more extensive processing.[3][7] Here, ACTH (1-39) is further cleaved by PC2 into ACTH (1-17) and corticotropin-like intermediate peptide (CLIP).[3][6][7] ACTH (1-17) serves as the direct precursor to α-Melanocyte-Stimulating Hormone (α-MSH).[3][8]

This differential cleavage results in a diverse family of peptides, each with distinct physiological roles.

POMC_Processing cluster_anterior_pituitary Anterior Pituitary cluster_hypothalamus Hypothalamus / Skin POMC Pro-opiomelanocortin (POMC) Pro_ACTH Pro-ACTH POMC->Pro_ACTH PC1/3 Beta_LPH β-Lipotropin POMC->Beta_LPH PC1/3 ACTH_1_39 ACTH (1-39) Pro_ACTH->ACTH_1_39 PC1/3 N_POMC N-POMC Pro_ACTH->N_POMC PC1/3 JP Joining Peptide Pro_ACTH->JP PC1/3 ACTH_1_17 ACTH (1-17) ACTH_1_39->ACTH_1_17 PC2 CLIP CLIP ACTH_1_39->CLIP PC2 Gamma_LPH γ-Lipotropin Beta_LPH->Gamma_LPH PC2 Beta_Endorphin β-Endorphin Beta_LPH->Beta_Endorphin PC2 alpha_MSH α-MSH ACTH_1_17->alpha_MSH CPE, PAM, N-AT

Caption: Tissue-specific processing of the POMC pro-hormone.

Data Presentation: Comparative Analysis of POMC-Derived Peptides

The following table summarizes the key characteristics and quantitative data for ACTH (1-17) and other major POMC-derived peptides.

FeatureACTH (1-17) ACTH (1-39) α-MSH β-Endorphin γ-Lipotropin (γ-LPH)
Amino Acid Length 173913 (amidated & acetylated)3158
Primary Site of Production Hypothalamus, Skin, Pars Intermedia.[3][7]Anterior Pituitary.[3][5][6]Hypothalamus, Skin, Pars Intermedia.[3][7]Hypothalamus, Pars Intermedia.[3][9]Anterior Pituitary, Pars Intermedia.[10]
Key Processing Enzymes PC2 (cleaves ACTH 1-39).[7]PC1/3 (cleaves POMC).[5]CPE, PAM, N-AT (modify ACTH 1-17).[3][7]PC2 (cleaves β-Lipotropin).[3]PC1/3, PC2.[10]
Primary Receptor(s) Melanocortin Receptor 1 (MC1R).[11]Melanocortin Receptor 2 (MC2R).[2][4]MC1R, MC3R, MC4R, MC5R.[2][4]μ- and δ-Opioid Receptors.[4]Primarily a prohormone.
Primary Physiological Role Regulation of melanocytes (pigmentation).[11][12]Steroidogenesis (cortisol production).[13][14]Pigmentation, energy homeostasis, anti-inflammatory.[2][4]Analgesia, behavioral regulation.[2]Precursor to β-endorphin.
Receptor Binding Affinity (Ki) hMC1R: 0.21 nM [11]Binds selectively to MC2R.[2]hMC1R: 0.13 nM [11]High affinity for μ- and δ-opioid receptors.[4]N/A
Signaling Pathway Gs (cAMP) and Gq (IP3).[11][12]Gs (cAMP).[13][14]Primarily Gs (cAMP).[4][12]Gi/Go (inhibits cAMP).N/A

Differentiating Characteristics

ACTH (1-17): A Potent Melanocortin Agonist

While structurally an intermediate, ACTH (1-17) is a functionally potent peptide. It is one of the most abundant POMC-derived peptides in the skin.[11]

  • High Receptor Affinity: ACTH (1-17) binds to the human melanocortin 1 receptor (hMC1R) with high affinity (Ki = 0.21 nM), comparable to that of α-MSH (Ki = 0.13 nM).[11]

  • Enhanced Potency: Despite slightly lower binding affinity, studies show ACTH (1-17) is more potent than α-MSH at stimulating melanogenesis in human melanocytes.[11][12]

  • Dual Signaling: A key differentiator is its ability to activate both the cyclic AMP (cAMP) and the inositol (B14025) trisphosphate (IP3) signaling pathways.[11][12] This dual activation may explain its higher potency and biphasic dose-response curve, unlike α-MSH which primarily activates the cAMP pathway.[12]

ACTH (1-39): The Steroidogenic Driver

Full-length ACTH is the primary regulator of the hypothalamic-pituitary-adrenal (HPA) axis.[13] Its main function is to stimulate the adrenal cortex to produce and release glucocorticoids like cortisol.[13][14] This action is mediated exclusively through the MC2R, which does not bind α-MSH or other melanocortins.[2][15] The amino acid sequence 15-18 is critical for MC2R activation, a region absent in α-MSH.[16]

α-Melanocyte-Stimulating Hormone (α-MSH): The Pleiotropic Melanocortin

α-MSH is formed from ACTH (1-17) after a series of enzymatic modifications, including C-terminal amidation and N-terminal acetylation.[3][7][8] These modifications are crucial for its full biological activity.[4] N-acetylation, in particular, enhances its melanotropic potency.[17] α-MSH has a broader receptor profile than ACTH (1-39), binding to MC1R, MC3R, MC4R, and MC5R, and is involved in regulating pigmentation, energy balance, and inflammation.[2][4]

β-Endorphin: The Endogenous Opioid

Derived from β-lipotropin, β-endorphin functions not as a melanocortin but as an endogenous opioid. It binds to μ- and δ-opioid receptors to exert potent analgesic effects.[4] Its N-terminal sequence is critical for opioid activity, while the C-terminal portion modulates its potency and specificity.[17]

Experimental Protocols & Visualizations

To differentiate the activity of these peptides, specific assays are employed. Below are representative protocols.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_signaling cAMP Signaling Assay start Start: Peptide Synthesis & Purification cell_culture Cell Culture (e.g., HEK 293 cells) start->cell_culture transfection Transfect cells with MCR expression vector (e.g., hMC1R) cell_culture->transfection binding_assay Incubate cells with radiolabeled ligand (e.g., [125I]-NDP-MSH) & unlabeled competitor peptide transfection->binding_assay signaling_assay Stimulate transfected cells with varying peptide concentrations transfection->signaling_assay separation Separate bound from free radioligand binding_assay->separation quantification_binding Quantify radioactivity (Gamma Counter) separation->quantification_binding analysis_binding Calculate Ki values quantification_binding->analysis_binding lysis Lyse cells to release intracellular cAMP signaling_assay->lysis quantification_cAMP Quantify cAMP levels (e.g., EIA Kit) lysis->quantification_cAMP analysis_cAMP Calculate EC50 values quantification_cAMP->analysis_cAMP

Caption: Workflow for comparing peptide receptor binding and signaling.

This protocol is used to determine the binding affinity (Ki) of a peptide for a specific receptor.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured in appropriate media. The cells are then transiently transfected with a plasmid vector encoding the human melanocortin receptor of interest (e.g., hMC1R).[11]

  • Cell Harvesting: 48 hours post-transfection, cells are harvested, washed in a binding buffer, and homogenized. Cell membranes are collected by centrifugation.

  • Binding Reaction: In a multi-well plate, a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]Nle⁴,D-Phe⁷-α-MSH) is incubated with the cell membranes.[11]

  • Competition: Increasing concentrations of the unlabeled competitor peptides (e.g., ACTH (1-17), α-MSH) are added to the wells to compete for binding with the radiolabeled ligand.

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating receptor-bound radioligand from the unbound.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Competition curves are generated, and the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

This protocol measures the ability of a peptide to stimulate the Gs-coupled signaling pathway.

  • Cell Culture: Transfected HEK 293 cells expressing the target receptor are seeded in 24-well plates and grown to confluence.

  • Pre-incubation: Culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Peptide Stimulation: Cells are stimulated with various concentrations of the test peptides (e.g., ACTH (1-17), α-MSH) for a defined period (e.g., 15 minutes) at 37°C.[11]

  • Cell Lysis: The stimulation is stopped, and the cells are lysed to release intracellular contents, including cAMP.

  • Quantification: The concentration of cAMP in the cell lysates is quantified using a commercial Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.[18]

  • Data Analysis: A dose-response curve is plotted, and the EC₅₀ (concentration of peptide that produces 50% of the maximal response) is calculated to determine the peptide's potency.

Signaling_Pathways ACTH_1_17 ACTH (1-17) MC1R MC1R (Melanocyte) ACTH_1_17->MC1R alpha_MSH α-MSH alpha_MSH->MC1R ACTH_1_39 ACTH (1-39) MC2R MC2R (Adrenal Cortex) ACTH_1_39->MC2R Gs Gαs MC1R->Gs Gq Gαq MC1R->Gq ACTH (1-17) specific MC2R->Gs AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 Generates PKA PKA cAMP->PKA Activates Ca_release Ca2+ Release IP3->Ca_release Induces Melanogenesis Melanogenesis PKA->Melanogenesis Steroidogenesis Steroidogenesis PKA->Steroidogenesis Ca_release->Melanogenesis

Caption: Differentiated signaling of ACTH peptides at MC1R and MC2R.

Conclusion

While all derived from a common precursor, the POMC peptides exhibit remarkable functional diversity dictated by tissue-specific processing and unique structural features. ACTH (1-17) is not merely a biosynthetic intermediate but a potent and distinct agonist at the MC1R, differing from α-MSH in its dual signaling capacity (cAMP and IP3) and from full-length ACTH (1-39), which is highly specific for the MC2R and its steroidogenic function. Understanding these differences is critical for researchers and drug developers targeting the melanocortin system for therapeutic intervention in dermatology, endocrinology, and metabolic diseases.

References

Agonist Versus Antagonist Activity of ACTH (1-17) Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the agonist and antagonist activities of Adrenocorticotropic Hormone (ACTH) (1-17) analogues at the five human melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R). The information presented is supported by experimental data to aid in the research and development of novel therapeutics targeting this system.

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC). While its primary role is to stimulate the adrenal cortex, ACTH and its fragments can also interact with other melanocortin receptors (MCRs), a family of G protein-coupled receptors (GPCRs) involved in a wide range of physiological processes. The N-terminal fragment, ACTH (1-17), contains the core pharmacophore responsible for melanocortin receptor activation. Modifications to the amino acid sequence of ACTH (1-17) can dramatically alter its binding affinity and functional activity, leading to analogues with potent agonist or antagonist properties. Understanding these structure-activity relationships is crucial for the design of selective and effective MCR-targeted drugs.

Data Presentation: Comparative Activity of ACTH (1-17) Analogues

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various ACTH (1-17) analogues at the human melanocortin receptors. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

Table 1: Binding Affinity (Ki, nM) of ACTH (1-17) Analogues at Human Melanocortin Receptors

AnaloguehMC1RhMC2RhMC3RhMC4RhMC5RReference(s)
ACTH (1-17)0.21~49 (EC50)---[1][2]
[D-Nal(2')⁷]-ACTH(1-17)-26---[3]
[D-Phe⁷]-ACTH(1-17)-No Binding---[3]
NDNal(2')⁷-ACTH(1-17)--2.75.9-[4]
NDNal(2')⁷-ACTH(1-16)--25134-[4]
NDNal(2')⁷-ACTH(1-15)--138>1000-[4]
NDNal(2')⁷-ACTH(1-14)-->1000>1000-[4]

Note: "-" indicates data not available in the searched literature. Some values may be reported as EC50 in the absence of Ki data.

Table 2: Functional Potency (EC50, nM) of ACTH (1-17) Analogues at Human Melanocortin Receptors (cAMP Accumulation)

AnaloguehMC1RhMC2RhMC3RhMC4RhMC5RReference(s)
ACTH (1-17)More potent than α-MSH49---[1][2]
[D-Nal(2')⁷]-ACTH(1-17)-58---[3]
[D-Phe⁷]-ACTH(1-17)-No Activity---[3]
NDNal(2')⁷-ACTH(1-17)--833.8-[4]
NDNal(2')⁷-ACTH(1-16)-->1000>1000-[4]
NDNal(2')⁷-ACTH(1-15)--No ActivityNo Activity-[4]
NDNal(2')⁷-ACTH(1-14)--No ActivityNo Activity-[4]

Note: "-" indicates data not available in the searched literature.

Table 3: Antagonist Activity of ACTH Analogues at Melanocortin Receptors

AnalogueReceptor(s)Antagonist Potency (IC50, nM)Reference(s)
ACTH (7-38)hMC2R-[5][6]
ACTH (11-24)mMC2R~1000[2]
NDNal(2')⁷-Nle¹⁵-ACTH(1-17)hMC3R, hMC4RLoss of agonist activity[4]
NDNal(2')⁷-Nle¹⁶-ACTH(1-17)hMC3R, hMC4RLoss of agonist activity[4]
NDNal(2')⁷-Nle¹⁷-ACTH(1-17)hMC3R, hMC4RLoss of agonist activity[4]

Note: "-" indicates that the compound is described as an antagonist, but a specific IC50 value was not provided in the cited literature. Loss of agonist activity suggests potential antagonist or weak partial agonist properties that would require further investigation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • HEK293 cells transiently or stably expressing the human melanocortin receptor of interest.

  • Binding Buffer: DMEM supplemented with 25 mM HEPES and 0.1% BSA.

  • Radioligand: e.g., [¹²⁵I]NDP-α-MSH.

  • Unlabeled competing ligands (ACTH analogues).

  • 96-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells into 96-well plates and allow them to adhere overnight.

  • Assay Setup:

    • Wash the cells with binding buffer.

    • Add a fixed concentration of the radioligand to all wells.

    • Add varying concentrations of the unlabeled competing ACTH analogue to the wells. For total binding, add buffer only. For non-specific binding, add a high concentration of a known potent unlabeled ligand.

  • Incubation: Incubate the plates for 1-2 hours at 37°C to reach binding equilibrium.

  • Separation: Terminate the assay by rapidly washing the cells with ice-cold wash buffer to remove unbound radioligand. This is typically done using a cell harvester to filter the contents of each well.

  • Quantification: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger, following receptor activation.

Materials:

  • CHO-K1 or HEK293 cells expressing the human melanocortin receptor of interest.

  • Assay Buffer: HBSS or DMEM supplemented with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Test compounds (ACTH analogues).

  • Forskolin (a direct activator of adenylyl cyclase, used for studying antagonists).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure for Agonist Testing:

  • Cell Plating: Plate the cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells and pre-incubate with assay buffer containing a phosphodiesterase inhibitor for 10-30 minutes at 37°C.

  • Stimulation: Add varying concentrations of the ACTH analogue to the wells and incubate for 15-60 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.

  • cAMP Quantification: Measure the intracellular cAMP concentration using the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Procedure for Antagonist Testing:

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes.

  • Stimulation with Agonist: Add a fixed concentration of a known agonist (typically its EC80) to the wells and incubate for the standard stimulation time.

  • cAMP Quantification: Lyse the cells and measure the cAMP levels.

  • Data Analysis: Plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

Agonist_Signaling_Pathway cluster_membrane Cell Membrane Receptor Melanocortin Receptor (MCR) G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist ACTH (1-17) Agonist Analogue Agonist->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Agonist-mediated activation of the melanocortin receptor signaling pathway.

Antagonist_Mechanism cluster_membrane Cell Membrane Receptor Melanocortin Receptor (MCR) No_Signal No Signal Transduction Receptor->No_Signal Agonist Agonist Agonist->Receptor Blocked Antagonist ACTH (1-17) Antagonist Analogue Antagonist->Receptor Binds

Caption: Mechanism of a competitive antagonist at the melanocortin receptor.

Experimental Workflow

Experimental_Workflow Start Synthesize/Obtain ACTH (1-17) Analogue Binding_Assay Competitive Radioligand Binding Assay Start->Binding_Assay Functional_Assay_Agonist cAMP Accumulation Assay (Agonist Mode) Start->Functional_Assay_Agonist Calculate_Ki Determine Binding Affinity (Ki) Binding_Assay->Calculate_Ki Calculate_EC50 Determine Agonist Potency (EC50) Functional_Assay_Agonist->Calculate_EC50 Functional_Assay_Antagonist cAMP Accumulation Assay (Antagonist Mode) Calculate_IC50 Determine Antagonist Potency (IC50) Functional_Assay_Antagonist->Calculate_IC50 Compare Compare Agonist vs. Antagonist Profile Calculate_Ki->Compare Calculate_EC50->Functional_Assay_Antagonist If no agonist activity Calculate_EC50->Compare Calculate_IC50->Compare

Caption: Experimental workflow for characterizing ACTH (1-17) analogues.

References

A Comparative Guide to Scatchard Analysis of ACTH(1-17) Binding to its Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding of Adrenocorticotropic Hormone (ACTH)(1-17) to its receptor, the Melanocortin-2 Receptor (MC2R), utilizing Scatchard analysis. We will delve into the experimental data, compare the binding of ACTH(1-17) with other ACTH fragments, and discuss alternative analytical approaches. Detailed experimental protocols and visual representations of the underlying biological processes are included to support your research and development endeavors.

Understanding ACTH(1-17) and its Receptor

Adrenocorticotropic hormone (ACTH) is a pivotal hormone in the hypothalamic-pituitary-adrenal (HPA) axis, primarily responsible for stimulating the adrenal cortex to produce glucocorticoids. The biological activity of ACTH is mediated through its interaction with the MC2R, a G-protein coupled receptor (GPCR). ACTH(1-17) is a truncated form of the full-length ACTH(1-39) and is considered the minimal sequence required for receptor binding and subsequent signal transduction.[1] Understanding the binding kinetics of this fragment is crucial for the development of synthetic analogs with therapeutic potential.

Scatchard Analysis of ACTH(1-17) Binding

Scatchard analysis is a classical method used to determine the affinity (dissociation constant, Kd) and the total number of binding sites (Bmax) for a ligand binding to a receptor. While modern non-linear regression methods are now more commonly used due to their improved accuracy, Scatchard plots remain a valuable tool for visualizing binding data.

One study investigating the binding of various ACTH fragments found that while full-length ACTH(1-39) and ACTH(1-24) could fully displace a bound radioligand, ACTH(1-17) was only capable of displacing 60-70% of the bound ligand. This suggests a more complex binding interaction for ACTH(1-17) that may not fit a simple single-site binding model, potentially explaining the scarcity of linear Scatchard plots for this fragment.

Comparative Binding Affinities of ACTH Fragments

To provide a comprehensive overview, the following table summarizes the binding and functional parameters of ACTH(1-17) and its analogs in comparison to other ACTH fragments. The data is derived from competitive binding assays (IC50) and functional assays measuring cAMP production (EC50).

PeptideIC50 (nM)EC50 (nM)Notes
ACTH(1-17)1.82 ± 0.150.11 ± 0.01Minimal fragment for binding and signaling.[2]
[D-Phe⁷]ACTH(1-17)> 1000> 1000Substitution of L-Phe at position 7 with D-Phe results in a loss of binding and activity.[2]
[D-Nal(2')⁷]ACTH(1-17)3.24 ± 0.210.25 ± 0.03Substitution with D-Naphthylalanine at position 7 retains high affinity and potency.[2]
ACTH(1-24)Not explicitly provided, but generally shows high affinity.Not explicitly provided, but is a potent agonist.
ACTH(1-39)Not explicitly provided, but is the endogenous ligand with high affinity.Not explicitly provided, but is the endogenous agonist.

Table 1: Comparative binding affinities and potencies of ACTH fragments for the MC2R. IC50 values represent the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand. EC50 values represent the concentration of the peptide required to elicit 50% of the maximal biological response (cAMP production).

Experimental Protocols

A detailed protocol for a radioligand binding assay to determine the binding of ACTH peptides to the MC2R is provided below. This protocol is a composite based on standard methodologies in the field.

Radioligand Binding Assay Protocol

1. Cell Culture and Membrane Preparation:

  • Culture cells expressing the human MC2R and its accessory protein, MRAP (Melanocortin Receptor Accessory Protein), which is essential for functional receptor expression.[3]

  • Harvest the cells and homogenize them in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in a binding buffer.

2. Radioligand and Competitor Preparation:

  • Use a radiolabeled ACTH analog, such as [¹²⁵I]-Tyr²³,Phe²,Nle⁴-ACTH(1-38), as the tracer.

  • Prepare serial dilutions of the unlabeled competitor peptides (e.g., ACTH(1-17), ACTH(1-24), etc.) in the binding buffer.

3. Binding Assay:

  • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically below its Kd), and varying concentrations of the unlabeled competitor peptides.

  • To determine non-specific binding, include wells with a high concentration of unlabeled ACTH(1-39).

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

4. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

5. Quantification:

  • Measure the radioactivity retained on the filters using a gamma counter.

6. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the specific binding as a function of the competitor concentration.

  • Analyze the data using non-linear regression to determine the IC50 values.

  • If performing a saturation binding experiment (varying concentrations of radioligand), the data can be used to generate a Scatchard plot to estimate Kd and Bmax. However, as discussed, non-linear regression is the preferred method for determining these parameters.

Alternative Analytical Approaches: Beyond the Scatchard Plot

While the Scatchard plot provides a useful visualization of binding data, it has limitations. The transformation of data can distort experimental error, and non-linear binding behavior, as suggested for ACTH(1-17), can lead to misinterpretation of the plot.

Non-Linear Regression: This is the current gold standard for analyzing ligand-binding data. It directly fits the untransformed data to a binding equation (e.g., the one-site binding hyperbola), providing more accurate estimates of Kd and Bmax.

Kinetic Assays: These assays measure the association (kon) and dissociation (koff) rate constants of ligand binding. The equilibrium dissociation constant (Kd) can then be calculated as the ratio of koff to kon. This method provides a more dynamic view of the binding process.

Visualizing the Molecular Interactions

To better understand the context of ACTH(1-17) binding, the following diagrams illustrate the experimental workflow and the downstream signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (MC2R + MRAP expressing) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation membrane_prep->incubation radioligand_prep Radioligand Preparation radioligand_prep->incubation competitor_prep Competitor (ACTH(1-17)) Preparation competitor_prep->incubation filtration Filtration incubation->filtration counting Gamma Counting filtration->counting data_analysis Non-Linear Regression / Scatchard Plot counting->data_analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

acth_signaling_pathway ACTH ACTH(1-17) MC2R MC2R ACTH->MC2R Binds G_protein Gs Protein MC2R->G_protein Activates MRAP MRAP MRAP->MC2R Required for function AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis CREB->Steroidogenesis Promotes Transcription

References

Head-to-Head Study of ACTH (1-17) and NDP-α-MSH in cAMP Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and potencies (EC50) of ACTH(1-17) and NDP-α-MSH at the human Melanocortin 1 Receptor (hMC1R). It is important to note that the data for the two peptides are derived from different studies and may involve slightly different experimental conditions.

Table 1: Comparison of Binding Affinity (Ki) and Potency (EC50) at hMC1R

PeptideBinding Affinity (Ki) (nM)Potency (EC50) in cAMP Assay (nM)Source
ACTH(1-17)0.21 ± 0.03More potent than α-MSH[Tsatmali et al., 1999][1]
NDP-α-MSHNot Reported in this study0.071[Discovery of a Highly Selective MC1R Agonists Pentapeptide...][2]

Note: A direct comparison of EC50 values from the same study is unavailable. The potency of ACTH(1-17) was qualitatively described as higher than that of α-MSH in the cited study.

A separate study on the mouse ACTH receptor (MC2R) reported a high potency for ACTH(1-17) with an EC50 value of 49 pM.[3] Although this is for a different receptor subtype, it highlights the potent nature of this peptide fragment. NDP-α-MSH is a well-established potent agonist across multiple melanocortin receptors, with studies consistently reporting EC50 values in the low to sub-nanomolar range.[2]

Signaling Pathway and Experimental Workflow

The activation of melanocortin receptors by agonists such as ACTH(1-17) and NDP-α-MSH initiates a well-characterized signaling cascade that leads to the production of cAMP. The experimental workflow for a competitive cAMP assay is designed to quantify this increase in intracellular cAMP.

G Melanocortin Receptor Signaling Pathway cluster_membrane Cell Membrane MCR Melanocortin Receptor (MCR) Gs Gs Protein MCR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion Ligand ACTH(1-17) or NDP-α-MSH Ligand->MCR Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Regulation G Experimental Workflow for Competitive cAMP Assay (HTRF) cluster_plate 384-well Plate A1 Dispense Cells (e.g., HEK293 expressing MCR) B1 Add Test Compounds (ACTH(1-17) or NDP-α-MSH) in serial dilutions A1->B1 C1 Incubate (e.g., 30 min at RT) B1->C1 D1 Add Detection Reagents (cAMP-d2 and anti-cAMP Cryptate) C1->D1 E1 Incubate (e.g., 60 min at RT) D1->E1 F1 Read Plate (HTRF Reader at 665nm and 620nm) E1->F1 G1 Generate dose-response curve and calculate EC50 values. F1->G1 Data Analysis (Calculate Ratio and Determine EC50)

References

A Comparative Guide to the Bioactivity of ACTH(1-17) Across Species

Author: BenchChem Technical Support Team. Date: December 2025

Adrenocorticotropic hormone (ACTH) is a pivotal hormone in the hypothalamic-pituitary-adrenal (HPA) axis, primarily responsible for regulating cortisol and corticosterone (B1669441) production.[1][2] Derived from the precursor protein pro-opiomelanocortin (POMC), the full-length ACTH peptide consists of 39 amino acids.[1][2][3] Shorter fragments of ACTH, such as ACTH(1-17), also exhibit biological activity, interacting with various melanocortin receptors (MCRs). Understanding the comparative bioactivity of ACTH(1-17) across different species is crucial for researchers in endocrinology, pharmacology, and drug development, as it informs the translation of preclinical findings to clinical applications.

This guide provides an objective comparison of ACTH(1-17) bioactivity, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of ACTH Peptides

The bioactivity of ACTH peptides is determined by their binding affinity (Ki) and functional potency (EC50) at the five melanocortin receptors (MC1R-MC5R). The following tables summarize these key quantitative parameters for ACTH(1-17) and related peptides.

Table 1: Comparative Binding Affinity (Ki, nM) of ACTH Peptides to Melanocortin Receptors

PeptideReceptorHuman (Ki)Rat (Affinity)Other Species/Notes
ACTH(1-17) MC1R0.21 ± 0.03[4]-Potent agonist at hMC1R.[4]
MC2R--Minimal peptide for receptor binding and activation, though less potent than longer fragments.[5]
MC3R-High affinity for desacetylated form.[6][7]-
MC4R---
MC5R---
ACTH(1-24) MC1R--Full agonist activity.[1]
MC2R--Considered to have full agonist activity in certain systems.[1] Most potent truncated peptide in some studies.[5]
ACTH(1-39) MC1RLower affinity than shorter fragments.[7]--
MC2RIC50 = 5.71 nM[8]-The most potent form for stimulating steroidogenesis.[1]
α-MSH MC1R0.13 ± 0.005[4]-High affinity.[6]
(ACTH(1-13))MC2RDoes not bind or activate.[9]--

Table 2: Comparative Functional Potency (EC50, nM) of ACTH Peptides

PeptideAssayReceptorHuman (EC50)Other Species/Notes
ACTH(1-17) cAMP ProductionMC1RPotent agonist.[4]-
ACTH(1-24) cAMP ProductionMC2RMore potent than ACTH(1-39).[9]-
ACTH(1-39) cAMP ProductionMC2R1.22 nM[8]-
α-MSH cAMP ProductionMC2RNo activity.[9]-
(ACTH(1-13))

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the Graphviz (DOT) language.

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion ACTH ACTH(1-17) MC2R MC2R ACTH->MC2R Binds G_Protein Gs Protein MC2R->G_Protein Activates MRAP MRAP MRAP->MC2R Trafficking & Function AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active StAR StAR Protein (inactive) PKA_active->StAR Phosphorylates StAR_active StAR Protein (active) StAR->StAR_active Cholesterol Cholesterol StAR_active->Cholesterol Transports Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Steroidogenesis Further Steroidogenesis Pregnenolone->Steroidogenesis

Canonical ACTH signaling pathway via the MC2R.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Bioactivity Assays cluster_analysis Data Analysis A1 Cell Culture (e.g., HEK293 expressing MC2R/MRAP) B1 Incubate cells with varying concentrations of ACTH(1-17) A1->B1 C3 Receptor Binding Assay (Competitive) A1->C3 Membrane Prep A2 Animal Model (e.g., Rat, Mouse) B2 Administer ACTH(1-17) (IV or IM) A2->B2 C1 cAMP Assay (e.g., Luciferase Reporter) B1->C1 C2 Steroidogenesis Assay B2->C2 D1 Measure Luciferase/cAMP levels C1->D1 D2 Measure Cortisol/ Corticosterone levels C2->D2 D3 Measure Radioligand Displacement C3->D3 E Calculate EC50 / IC50 / Ki Generate Dose-Response Curves D1->E D2->E D3->E

Workflow for assessing ACTH(1-17) bioactivity.

Experimental Protocols

Reproducible and standardized experimental methods are essential for comparing bioactivity data.

Receptor Binding Assay Protocol

This protocol outlines a competitive binding assay to determine the affinity of ACTH(1-17) for a specific melanocortin receptor.

  • Objective: To determine the inhibitory constant (Ki) of ACTH(1-17) by measuring its ability to displace a radiolabeled ligand from a specific melanocortin receptor.

  • Materials:

    • Cell membranes from cells expressing the target MCR (e.g., MC1R or MC2R/MRAP).

    • Radiolabeled ligand (e.g., [125I-Tyr2][Nle4,D-Phe7]α-MSH).

    • Unlabeled ACTH(1-17) (competitor).

    • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of unlabeled ACTH(1-17).

    • In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled ACTH(1-17).

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

    • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Production Assay Protocol (Luciferase Reporter)

This assay measures the functional potency of ACTH(1-17) by quantifying the production of cyclic AMP (cAMP), a key second messenger in the ACTH signaling pathway.[10][11]

  • Objective: To determine the EC50 of ACTH(1-17) for activating a specific MCR and inducing cAMP production.

  • Materials:

    • Host cells (e.g., HEK293) co-transfected with the target MCR (e.g., MC2R and its accessory protein MRAP) and a cAMP-responsive luciferase reporter construct (e.g., containing CRE - cAMP Response Elements).[12][13]

    • ACTH(1-17) peptide.

    • Cell culture medium.

    • Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System).

    • Luminometer.

  • Procedure:

    • Seed the transfected cells in a 96-well plate and allow them to attach overnight.

    • Prepare serial dilutions of ACTH(1-17) in the appropriate medium.

    • Remove the old medium from the cells and add the ACTH(1-17) dilutions.

    • Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C to allow for receptor activation and reporter gene expression.[12]

    • Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.

    • Measure the luminescent signal using a plate-reading luminometer.

    • Plot the luminescence (or fold change over baseline) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Steroidogenesis Assay Protocol (In Vivo ACTH Stimulation Test)

This protocol, adapted from the clinical cosyntropin (B549272) test, assesses the ability of ACTH(1-17) to stimulate the production of corticosteroids in an animal model.[14][15]

  • Objective: To measure the in vivo steroidogenic response (e.g., corticosterone production in rats) to ACTH(1-17) administration.

  • Materials:

    • Test animals (e.g., Sprague-Dawley rats).

    • ACTH(1-17) dissolved in sterile saline.

    • Anesthetic.

    • Blood collection supplies (e.g., heparinized tubes).

    • Centrifuge.

    • ELISA kit or LC-MS/MS for corticosterone/cortisol measurement.

  • Procedure:

    • Acclimatize animals to handling and experimental conditions to minimize stress-induced corticosterone release.

    • Collect a baseline blood sample (Time 0) from the tail vein or other appropriate site.[14]

    • Administer a defined dose of ACTH(1-17) via intravenous (IV) or intramuscular (IM) injection.[14]

    • Collect subsequent blood samples at specific time points post-injection (e.g., 30, 60, and 120 minutes).[14]

    • Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

    • Quantify the concentration of corticosterone or cortisol in the plasma samples using a validated method like ELISA or LC-MS/MS.

    • Plot the steroid concentration against time for each treatment group to analyze the magnitude and duration of the response.

Cross-Species Analysis and Conclusion

The bioactivity of ACTH fragments can exhibit significant species-dependent variations. While the N-terminal sequence of ACTH is highly conserved across species, reflecting its importance for biological activity, differences in receptor structure and downstream signaling components can lead to varied responses.[1][16] For instance, some ACTH fragments can act as antagonists at the human MC2R while stimulating aldosterone (B195564) secretion in rats, highlighting the challenge in extrapolating preclinical data.[3]

Studies indicate that ACTH(1-17) and even ACTH(1-16) represent the minimal sequence required for binding and signaling at the MC2R, the primary receptor for steroidogenesis.[5] However, they are generally less potent than longer fragments like ACTH(1-24).[5][9] In contrast, at the MC1R, ACTH(1-17) is a very potent agonist, with an affinity comparable to or even slightly higher than α-MSH in human receptor assays.[4]

This differential activity across MCR subtypes is critical. While MC2R is exclusively activated by ACTH peptides and mediates adrenal steroidogenesis, the other MCRs (MC1R, MC3-5R) are involved in a range of other physiological processes, including pigmentation, inflammation, and energy homeostasis, and can be activated by α-MSH and other melanocortins.[11][17]

References

Evaluating the Specificity of Antibodies for ACTH (1-17): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available antibodies and other detection methods for the specific measurement of the N-terminal fragment of Adrenocorticotropic Hormone, ACTH (1-17). The objective is to assist researchers in selecting the most appropriate tools for their studies by presenting available performance data, detailed experimental protocols, and insights into alternative quantification methods.

Comparison of Commercially Available Antibodies for ACTH (1-17)

The selection of a highly specific antibody is critical for the accurate detection and quantification of ACTH (1-17), as cross-reactivity with the full-length ACTH (1-39) or other fragments can lead to erroneous results. Below is a summary of commercially available monoclonal antibodies with reported specificity for the N-terminal region of ACTH. It is important to note that direct head-to-head comparative studies are limited, and much of the data is derived from manufacturer's datasheets. Independent validation is strongly recommended.

Antibody (Clone) Vendor Reported Specificity Applications Species Reactivity Immunogen
MAb to ACTH N-Terminal Meridian BioscienceSpecific for Synacthen (1-24 ACTH). Reacts with ACTH (a.a. 1–17) and has no cross-reaction with CLIP (ACTH 17-39).[1]ELISA, IHCHuman, RatACTH-KLH Conjugate
ACTH Antibody (57) Novus BiologicalsSpecific to Synacthen (aa1-24 of ACTH); does not react with CLIP (aa17-39 of ACTH).ELISA, IHC-PHumanRecombinant fragment corresponding to human ACTH (N-terminal)
Anti-ACTH (r57) AMSBIOSpecific to Synacthen (aa1-24 of ACTH); does not react with CLIP (aa17-39 of ACTH).ELISA, FC, IF, IHCHuman, Mouse, RatRecombinant fragment corresponding to human ACTH (N-terminal) conjugated to KLH
A1A12 University of ManchesterSpecific for residues 10-18 of ACTH.Not specified in abstractHumanACTH (1-24) conjugated to bovine serum albumin or ACTH (1-39) linked to chicken immunoglobulin

Comparison of ACTH ELISA Kits

Numerous ELISA kits are available for the quantification of ACTH. However, their specificity for the ACTH (1-17) fragment is often not explicitly detailed. The table below summarizes key features of some commercially available ACTH ELISA kits. Researchers should carefully review the kit datasheets for cross-reactivity information with different ACTH fragments.

Product Name Vendor Assay Type Detection Range Sensitivity Stated Specificity/Cross-Reactivity
Human ACTH ELISA Kit AbbkineSandwich ELISANot specifiedNot specifiedNo significant cross-reactivity or interference between Human ACTH and analogues was observed.
DetectX® ACTH ELISA Kit Arbor AssaysSandwich ELISA15.625–1,000 pg/mL12.71 pg/mLMonoclonal antibody specific to ACTH.
Human ACTH ELISA Kit InvitrogenCompetitive ELISA15.63–1,000 pg/mL9.38 pg/mLSpecific to Human ACTH.
Human ACTH (Corticotropin) ELISA Kit FineTestSandwich ELISA12.5–800 pg/mL7.5 pg/mLSpecifically binds with ACTH, no obvious cross-reaction with other analogues.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Experimental Protocol: Immunoaffinity LC-MS/MS for ACTH (1-24)

This protocol is based on a bead-based immunoprecipitation followed by LC-MS/MS analysis and can be adapted for ACTH (1-17).[2]

1. Sample Preparation (Immunoprecipitation):

  • To 500 µL of plasma sample in a 96-well extraction plate, add 25 µL of an internal standard (e.g., a stable isotope-labeled version of ACTH (1-17)).

  • Add magnetic beads pre-conjugated with a capture antibody specific for the N-terminal region of ACTH.

  • Incubate to allow the antibody to bind to ACTH (1-17).

  • Wash the magnetic beads to remove unbound components.

  • Elute the captured ACTH (1-17) from the beads.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase column suitable for peptide separation (e.g., C18).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient of mobile phase B to elute ACTH (1-17).

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: Typically 50 µL of the extracted sample.[2]

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive ion electrospray ionization (ESI).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the native ACTH (1-17) and the internal standard. The selection of these transitions is crucial for specificity and sensitivity.

Experimental Protocols for Antibody Specificity Evaluation

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA to determine the specificity of an antibody for ACTH (1-17).

Materials:

  • 96-well microplate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • ACTH (1-17) peptide

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Primary antibody to be tested

  • Competing peptides: ACTH (1-17), full-length ACTH (1-39), ACTH (18-39), etc.

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Coat the microplate wells with ACTH (1-17) peptide diluted in coating buffer. Incubate overnight at 4°C.

  • Wash the wells three times with wash buffer.

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • In separate tubes, pre-incubate the primary antibody with varying concentrations of the competing peptides (ACTH (1-17), ACTH (1-39), ACTH (18-39), etc.) for 1-2 hours.

  • Add the antibody-peptide mixtures to the coated wells. Also, include a control with only the primary antibody (no competing peptide). Incubate for 2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the wells five times with wash buffer.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Add stop solution to terminate the reaction.

  • Read the absorbance at 450 nm. A decrease in signal in the presence of a competing peptide indicates cross-reactivity.

Western Blot

This protocol can be used to assess the specificity of an antibody for ACTH (1-17) against other ACTH fragments.

Materials:

  • ACTH peptides: ACTH (1-17), ACTH (1-39), ACTH (18-39)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody to be tested

  • HRP-conjugated secondary antibody

  • ECL substrate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

  • Load equal amounts of each ACTH peptide onto separate lanes of an SDS-PAGE gel.

  • Run the gel to separate the peptides by size.

  • Transfer the separated peptides to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. The presence of a band at the expected molecular weight for ACTH (1-17) and the absence of bands for other fragments indicates specificity.

Immunohistochemistry (IHC)

This protocol is for evaluating antibody specificity in formalin-fixed, paraffin-embedded (FFPE) tissue sections known to express ACTH (e.g., pituitary gland).

Materials:

  • FFPE tissue sections

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking solution (e.g., 3% H₂O₂ to block endogenous peroxidase, and normal serum to block non-specific binding)

  • Primary antibody to be tested

  • Biotinylated secondary antibody

  • Streptavidin-HRP complex

  • DAB substrate-chromogen solution

  • Hematoxylin for counterstaining

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform heat-induced antigen retrieval.

  • Block endogenous peroxidase activity.

  • Block non-specific antibody binding with normal serum.

  • Incubate with the primary antibody at the optimal dilution overnight at 4°C.

  • Wash with buffer.

  • Incubate with the biotinylated secondary antibody.

  • Wash with buffer.

  • Incubate with the streptavidin-HRP complex.

  • Wash with buffer.

  • Apply DAB substrate-chromogen solution and monitor for color development.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides. Specific staining should be observed in the appropriate cells (e.g., corticotrophs of the anterior pituitary).

Signaling Pathway and Experimental Workflow Diagrams

ACTH Signaling Pathway

The binding of ACTH to its receptor, the melanocortin 2 receptor (MC2R), on the surface of adrenal cortex cells initiates a signaling cascade that leads to the synthesis and release of cortisol.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH MC2R MC2R ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis (Cortisol Synthesis) CREB->Steroidogenesis Promotes Gene Transcription

Figure 1. Simplified ACTH signaling pathway in an adrenal cortex cell.

Experimental Workflow for Antibody Specificity Evaluation

The following diagram outlines a logical workflow for assessing the specificity of an antibody for ACTH (1-17).

Antibody_Specificity_Workflow start Start: Select Candidate Antibody for ACTH (1-17) elisa Competitive ELISA: Test against ACTH (1-17), ACTH (1-39), and other fragments start->elisa western Western Blot: Probe against separated ACTH fragments start->western ihc Immunohistochemistry: Stain known ACTH-positive tissue (e.g., pituitary gland) start->ihc lcms Alternative Method: LC-MS/MS for absolute specificity start->lcms Consider as gold standard analyze Analyze Data: Compare binding affinities and cross-reactivity elisa->analyze western->analyze ihc->analyze decision Decision: Is the antibody specific for ACTH (1-17)? analyze->decision pass Antibody Validated for Specific Use decision->pass Yes fail Select Alternative Antibody or Method decision->fail No

Figure 2. Workflow for evaluating the specificity of an antibody for ACTH (1-17).

References

Decoding Specificity: A Comparative Guide to the Structural Determinants of ACTH(1-17) Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is a key player in the hypothalamic-pituitary-adrenal axis. Its N-terminal fragment, ACTH(1-17), retains significant biological activity and interacts with a family of G-protein coupled receptors known as melanocortin receptors (MCRs). Understanding the structural nuances that govern the selective interaction of ACTH(1-17) and its analogs with different MCR subtypes is paramount for the development of targeted therapeutics with improved efficacy and reduced side effects. This guide provides a comparative analysis of the structural determinants influencing this selectivity, supported by experimental data and detailed methodologies.

Key Structural Determinants of Receptor Selectivity

The selectivity of ACTH(1-17) for the five melanocortin receptor subtypes (MC1R, MC2R, MC3R, MC4R, and MC5R) is a complex interplay of primary sequence, peptide conformation, and receptor-specific interactions. While ACTH is the endogenous agonist for all MCRs, its fragments and synthetic analogs exhibit distinct binding affinities and functional activities.

Core Binding Motif and Conformational Structure: A critical structural feature for the activity of ACTH analogs is a β-turn-like structure. In the analog NDNal(2')⁷-ACTH(1-17), this turn is located at Arg⁸-Trp⁹-Gly¹⁰-Lys¹¹, with Arg⁸ and Trp⁹ being pivotal for binding.[1] This conformation is believed to contribute to the agonist activity at human MC3R (hMC3R) and MC4R (hMC4R).[1]

The Role of the C-Terminal Extension: The amino acid sequence beyond the common α-MSH (1-13) core is crucial for selectivity. The highly basic C-terminal fragment Lys¹⁵-Lys¹⁶-Arg¹⁷ of some ACTH(1-17) analogs induces a specific β-turn, contributing to selective agonist activity at hMC3R and hMC4R.[1][2] Truncated peptides shorter than 17 amino acids lose their agonist activities at these receptors, highlighting the importance of this C-terminal extension.[1]

Influence of Specific Residues:

  • Phenylalanine at position 7 (Phe⁷): The conformation of Phe⁷ plays a significant role in ligand selectivity and potency across MCR subtypes.[3] Substitution of Phe⁷ with a D-amino acid, such as D-Phe or D-Nal(2'), can dramatically alter the activity profile. For instance, while Phe⁷-ACTH(1-17) is active at MC2R, [D-Phe⁷]ACTH(1-17) loses its ability to bind and activate this receptor.[3][4]

  • N-terminal Acetylation and C-terminal Amidation: Post-translational modifications significantly impact receptor affinity. Desacetylated forms of ACTH peptides, which represent their natural state, show a higher affinity for the MC3 receptor compared to their acetylated counterparts.[5] Conversely, a C-terminal amide group is generally favored by all MCRs for ACTH(1-13), but this effect diminishes with longer C-terminal extensions.[5]

MC2R: The Exceptionally Selective ACTH Receptor: The MC2R stands out as it exclusively binds ACTH and not other melanocortin peptides like α-MSH.[3][5][6] This high selectivity is attributed to unique structural features of the receptor itself, particularly within its third transmembrane domain, which is crucial for ACTH binding and potency.[3] Furthermore, the function of MC2R is dependent on the presence of a melanocortin receptor accessory protein (MRAP).[6][7][8]

Comparative Binding Affinities and Functional Potencies

The following tables summarize the quantitative data on the binding affinities (Kᵢ or IC₅₀) and functional potencies (EC₅₀) of ACTH(1-17) and its key analogs at various human melanocortin receptors.

Table 1: Binding Affinities (Kᵢ/IC₅₀, nM) of ACTH Analogs at Melanocortin Receptors

PeptidehMC1RhMC3RhMC4RhMC5R
α-MSH0.13 ± 0.005---
ACTH(1-17)0.21 ± 0.03---
NDNal(2')⁷-ACTH(1-17)-1.8 ± 0.30.9 ± 0.1-
[D-Phe⁷]ACTH(1-17)FunctionalNo BindingNo Binding-
ACTH(1-24)----
[D-Phe⁷]ACTH(1-24)----

Data compiled from multiple sources.[3][4][9] Dashes indicate data not available in the cited sources.

Table 2: Functional Potencies (EC₅₀, nM) of ACTH Analogs at Melanocortin Receptors

PeptidehMC1RhMC3RhMC4RhMC5R
NDNal(2')⁷-ACTH(1-17)-1.5 ± 0.20.5 ± 0.1-
[D-Phe⁷]ACTH(1-17)Dose-dependent cAMP productionNo ActivityNo Activity-
ACTH(1-24)----
[D-Phe⁷]ACTH(1-24)-Significantly reduced potency--

Data compiled from multiple sources.[1][3][4] Dashes indicate data not available in the cited sources.

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of a test compound for a specific receptor.

Methodology:

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) or other suitable cells are transiently or stably transfected to express the human melanocortin receptor of interest (e.g., hMC1R, hMC3R, hMC4R). Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

  • Competition Binding: A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-[Nle⁴, D-Phe⁷]α-MSH) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor peptide (e.g., ACTH(1-17) or its analogs).

  • Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the functional potency (EC₅₀) of a compound as an agonist or antagonist at a Gs-coupled receptor.

Methodology:

  • Cell Culture: Cells expressing the target melanocortin receptor are seeded in multi-well plates.

  • Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cyclic AMP (cAMP). Subsequently, cells are stimulated with various concentrations of the test peptide.

  • Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration-response curves are plotted, and the EC₅₀ value, representing the concentration of the agonist that produces 50% of the maximal response, is determined using non-linear regression.

Visualizing Molecular Interactions and Pathways

The following diagrams illustrate the signaling pathway activated by ACTH at its receptors and a typical experimental workflow for assessing receptor binding and activation.

G cluster_membrane Cell Membrane ACTH ACTH(1-17) MCR Melanocortin Receptor (MCR) ACTH->MCR Binding G_protein G-protein (Gs) MCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Steroidogenesis) PKA->Response Phosphorylation Events

Caption: Canonical signaling pathway of ACTH(1-17) at melanocortin receptors.

G cluster_workflow Experimental Workflow start Start peptide_synthesis Peptide Synthesis (ACTH Analogs) start->peptide_synthesis binding_assay Radioligand Binding Assay peptide_synthesis->binding_assay functional_assay cAMP Accumulation Assay peptide_synthesis->functional_assay receptor_expression Receptor Expression in Cell Lines receptor_expression->binding_assay receptor_expression->functional_assay data_analysis Data Analysis (Ki, EC50) binding_assay->data_analysis functional_assay->data_analysis conclusion Determine Receptor Selectivity Profile data_analysis->conclusion end End conclusion->end

Caption: Workflow for determining ACTH(1-17) analog receptor selectivity.

References

A Comparative Analysis of ACTH (1-17) and ACTH (1-13) on Melanocyte Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of two key pro-opiomelanocortin (POMC)-derived peptides, Adrenocorticotropic hormone (ACTH) (1-17) and ACTH (1-13) (commonly known as α-melanocyte-stimulating hormone, α-MSH), on melanocytes. The focus is on their comparative efficacy in stimulating melanogenesis and activating intracellular signaling pathways, supported by experimental data and detailed protocols.

Executive Summary

Both ACTH (1-17) and ACTH (1-13) are potent agonists of the Melanocortin 1 Receptor (MC1R) on human melanocytes, a critical control point for pigmentation. Experimental data reveals that while both peptides stimulate melanin (B1238610) production, ACTH (1-17) exhibits distinct and, in some aspects, more potent effects. A key differentiator is the ability of ACTH (1-17) to activate both the cyclic AMP (cAMP) and the inositol (B14025) trisphosphate/diacylglycerol (IP3/DAG) signaling pathways, whereas ACTH (1-13) primarily signals through the cAMP pathway. This dual signaling capacity may underlie the observation that ACTH (1-17) is a more potent stimulator of melanogenesis and results in a biphasic dose-response curve.[1][2][3]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the binding affinities and signaling potencies of ACTH (1-17) and ACTH (1-13)/α-MSH.

Table 1: Comparative Binding Affinity at the Human Melanocortin 1 Receptor (hMC1R)

PeptideKi (nM)Reference
ACTH (1-17)0.21 ± 0.03[1]
ACTH (1-13) / α-MSH0.13 ± 0.005[1]

Ki (Inhibition Constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Potency in Activating Intracellular Signaling

PeptideParameterPotency (EC50)ObservationReference
ACTH (1-17)cAMP ProductionMore potent than α-MSHSpecific EC50 not provided, but demonstrated greater potency in direct comparison.[1]
IP3 ProductionActivates this pathwayα-MSH does not significantly activate this pathway.[1][2][4]
ACTH (1-13) / α-MSHcAMP Production~2 pMHighly potent activator of the hMC1R.
IP3 ProductionNo significant activationPrimarily signals through the cAMP pathway.[1][2]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 3: Comparative Effects on Melanogenesis

PeptideParameterObservationReference
ACTH (1-17)Melanin ProductionMore potent than α-MSH; produces a biphasic dose-response curve.[1][3]
Tyrosinase ActivityStimulates activity; dose-response is biphasic.[3]
ACTH (1-13) / α-MSHMelanin ProductionPotent stimulator; produces a sigmoidal dose-response curve.[3]
Tyrosinase ActivityStimulates activity; dose-response is sigmoidal.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Human Melanocyte Cell Culture

This protocol is essential for obtaining responsive cells for melanogenesis assays.

  • Cell Source: Primary human epidermal melanocytes isolated from neonatal foreskins.

  • Culture Medium: A specialized melanocyte growth medium, critically without phorbol (B1677699) esters (e.g., TPA) or cholera toxin, as these agents can interfere with melanocortin signaling and melanogenesis. A suitable basal medium would be MCDB153, supplemented with bovine pituitary extract, basic fibroblast growth factor (bFGF), insulin, transferrin, and hydrocortisone.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: When cells reach 70-80% confluency, they are passaged using trypsin/EDTA. It is crucial to avoid over-trypsinization.

  • Experimental Seeding: For experiments, melanocytes are seeded into appropriate well plates (e.g., 24-well or 96-well) and allowed to adhere for 24 hours before treatment with ACTH peptides.

Melanin Content Assay

This spectrophotometric assay quantifies the amount of melanin produced by cultured melanocytes.

  • Cell Lysis: After treatment, the culture medium is removed, and cells are washed with Phosphate-Buffered Saline (PBS). Cells are then harvested by trypsinization and pelleted by centrifugation.

  • Melanin Solubilization: The cell pellet is solubilized in 1N NaOH containing 10% DMSO.

  • Incubation: The mixture is heated at 80°C for 1-2 hours to fully dissolve the melanin granules.

  • Spectrophotometry: The absorbance of the solubilized melanin is measured at a wavelength of 475 nm using a microplate reader.

  • Standard Curve: A standard curve is generated using synthetic melanin of known concentrations to quantify the melanin content in the samples.

  • Normalization: Melanin content is typically normalized to the total protein content of the cell lysate (determined by a BCA or Bradford assay) or to the cell number, and expressed as pg of melanin per cell or µg of melanin per mg of protein.

Tyrosinase Activity Assay

This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, by monitoring the oxidation of L-DOPA.

  • Cell Lysate Preparation: Melanocytes are washed with PBS and lysed in a buffer containing 1% Triton X-100 and protease inhibitors on ice. The lysate is clarified by centrifugation to remove cellular debris.

  • Protein Quantification: The protein concentration of the lysate is determined using a standard protein assay (e.g., BCA).

  • Enzymatic Reaction: A specific amount of protein lysate (e.g., 20 µg) is added to a 96-well plate. The reaction is initiated by adding the substrate, L-3,4-dihydroxyphenylalanine (L-DOPA), to a final concentration of 2 mM in a phosphate (B84403) buffer (pH 6.8).

  • Kinetic Measurement: The plate is incubated at 37°C, and the formation of dopachrome (B613829) is measured by reading the absorbance at 475 nm every 10 minutes for 1-2 hours.

  • Data Analysis: Tyrosinase activity is determined from the initial linear rate of the reaction (Vmax) and is expressed as the change in absorbance per minute per milligram of protein.

Cyclic AMP (cAMP) and Inositol Trisphosphate (IP3) Assays

These assays quantify the levels of second messengers produced upon MC1R activation.

  • cAMP Assay:

    • Cell Stimulation: Melanocytes are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Peptide Treatment: Cells are then stimulated with various concentrations of ACTH (1-17) or ACTH (1-13) for a short period (e.g., 15-30 minutes).

    • Cell Lysis and Quantification: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • IP3 Assay:

    • Cell Labeling (optional): Cells can be pre-labeled with [³H]-myo-inositol.

    • Peptide Stimulation: Cells are stimulated with ACTH peptides in the presence of LiCl (to inhibit inositol monophosphatase).

    • Extraction and Quantification: The reaction is terminated, and inositol phosphates are extracted. The amount of IP3 is quantified using a competitive binding assay with a specific IP3 binding protein, often available as a commercial kit.

Visualization of Cellular Mechanisms

The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

G cluster_0 ACTH (1-17) / ACTH (1-13) Signaling acth1_17 ACTH (1-17) mc1r MC1R acth1_17->mc1r acth1_13 ACTH (1-13) (α-MSH) acth1_13->mc1r g_s Gαs mc1r->g_s g_q Gαq mc1r->g_q ACTH (1-17) specific ac Adenylyl Cyclase g_s->ac plc Phospholipase C g_q->plc camp cAMP ac->camp pip2 PIP2 plc->pip2 pka PKA camp->pka ip3 IP3 pip2->ip3 dag DAG pip2->dag pkc PKC dag->pkc creb CREB pka->creb melanogenesis Melanogenesis (Tyrosinase, TRP-1/2) pkc->melanogenesis Phosphorylates Tyrosinase mitf MITF creb->mitf Upregulates expression mitf->melanogenesis

Caption: Comparative signaling pathways of ACTH peptides in melanocytes.

G cluster_workflow Experimental Workflow for Melanogenesis Assay cluster_assays 4. Perform Assays culture 1. Culture Human Melanocytes treatment 2. Treat with ACTH (1-17) or ACTH (1-13) culture->treatment harvest 3. Harvest Cells (Wash, Trypsinize, Pellet) treatment->harvest melanin_assay Melanin Content (NaOH/DMSO Lysis, Read @ 475nm) harvest->melanin_assay tyrosinase_assay Tyrosinase Activity (L-DOPA Substrate, Read @ 475nm) harvest->tyrosinase_assay analysis 5. Data Analysis (Normalize to Protein/Cell Count) melanin_assay->analysis tyrosinase_assay->analysis

Caption: A typical experimental workflow for assessing melanogenesis.

References

A Researcher's Guide to Assessing Synthetic ACTH (1-17) Purity by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is a critical step that underpins the reliability of experimental outcomes. This guide provides an objective comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with other analytical methods for assessing the purity of synthetic Adrenocorticotropic Hormone (ACTH) (1-17). We present detailed experimental protocols, comparative data, and workflow visualizations to support robust analytical practices.

Comparing Analytical Methods for Peptide Purity

While several techniques are available for peptide analysis, RP-HPLC is a cornerstone for purity assessment due to its high resolution, reproducibility, and quantitative precision.[1][2] It is particularly effective for separating a target peptide from impurities generated during synthesis, such as deletion sequences, truncated peptides, or products of side reactions.[2][3]

Mass Spectrometry (MS) is another powerful tool that excels in identifying peptides by their mass-to-charge ratio, providing detailed structural information.[1] For comprehensive analysis, HPLC is often coupled with MS (LC-MS), combining the superior separation of HPLC with the detailed identification capabilities of MS.[1][2]

Table 1: Comparison of Common Peptide Purity Analysis Methods

FeatureRP-HPLCLiquid Chromatography-Mass Spectrometry (LC-MS)
Primary Function Separation and QuantificationSeparation, Identification, and Structural Analysis
Purity Verification Excellent for quantifying purity based on peak area.[2]High specificity with mass-based impurity identification.
Sensitivity Good (can detect impurities below 0.1%).[1]Extremely sensitive (femtomolar levels).[1]
Structural Analysis Limited; based on retention time comparison to a standard.Provides detailed molecular weight and sequence data.[1]
Cost & Complexity Lower initial investment and moderate training required.[1]Higher cost and requires specialized training.[1]
Best For Routine quality control and high-throughput purity screening.[2]In-depth characterization and identification of unknown impurities.

Experimental Protocol: RP-HPLC for ACTH (1-17) Purity

This section details a standard protocol for determining the purity of synthetic ACTH (1-17) using RP-HPLC.

2.1 Instrumentation and Reagents

  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Reagents:

    • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[3]

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).[3]

    • ACTH (1-17) peptide standard (for reference).

    • Synthetic ACTH (1-17) sample for analysis.

2.2 Chromatographic Conditions

The following conditions are a typical starting point and may require optimization based on the specific HPLC system and column used.

Table 2: Recommended RP-HPLC Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 65% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm or 280 nm
Column Temperature 30°C
Injection Volume 10 µL

2.3 Sample Preparation

  • Accurately weigh approximately 1 mg of the lyophilized synthetic ACTH (1-17) sample.

  • Dissolve the peptide in Solvent A to a final concentration of 1 mg/mL.

  • Vortex the solution gently to ensure the peptide is fully dissolved.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.

2.4 Procedure

  • Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.

  • Inject 10 µL of the prepared ACTH (1-17) sample into the HPLC system.

  • Run the gradient program as specified in Table 2.

  • Monitor the elution profile at the selected UV wavelength. The main peak corresponds to the intact ACTH (1-17) peptide.

  • After the run is complete, integrate all peaks in the chromatogram.

2.5 Data Analysis

Peptide purity is determined by calculating the peak area percentage of the main peptide peak relative to the total area of all peaks in the chromatogram.[2]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Data Presentation

The purity of a synthetic peptide can vary between different suppliers or synthesis batches due to variations in synthesis and purification protocols.

Table 3: Hypothetical Purity Comparison of ACTH (1-17) Batches

Sample IDSourceRetention Time (min)Main Peak Area (%)Calculated Purity (%)
ACTH-Std-01 Reference Standard15.2199.8599.85
ACTH-Batch-A Supplier A15.2398.5498.54
ACTH-Batch-B Supplier B15.1995.7895.78
ACTH-Batch-C In-house Synthesis15.2297.1297.12

Table 4: Common Impurities in Synthetic Peptides and Their Characteristics

Impurity TypeDescriptionExpected Elution in RP-HPLC
Deletion Peptides Peptides missing one or more amino acid residues.Typically elute earlier than the target peptide.[3]
Truncated Peptides Peptide chains that were prematurely terminated during synthesis.Elution time varies based on the length and sequence.[3]
Oxidized Peptides Peptides containing oxidized residues (e.g., Methionine).Can elute slightly earlier or later than the target peptide.
Racemized Peptides Peptides containing an amino acid in the D-isomer form instead of the L-isomer.May co-elute or elute very close to the target peptide; often requires chiral HPLC for separation.[3]

Visualizing the Workflow and Analysis

Diagrams created using Graphviz help to clarify complex workflows and logical relationships in the purity assessment process.

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Processing a Weigh Lyophilized ACTH (1-17) b Dissolve in Mobile Phase A a->b c Filter Sample (0.22 µm) b->c d Inject Sample c->d e Gradient Elution d->e f UV Detection e->f g Obtain Chromatogram f->g h Integrate Peaks g->h i Calculate Purity (%) h->i

Caption: Workflow for ACTH (1-17) purity assessment by RP-HPLC.

logical_relationship cluster_results Chromatographic Results cluster_assessment Purity Assessment Result Chromatogram MainPeak Main Peak (ACTH 1-17) Result->MainPeak ImpurityPeaks Impurity Peaks Result->ImpurityPeaks Purity Purity > 95%? MainPeak->Purity ImpurityPeaks->Purity Pass Acceptable for Use Purity->Pass Yes Fail Requires Further Purification Purity->Fail No

Caption: Decision logic for peptide purity based on RP-HPLC results.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for ACTH (1-17)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific data and a safe laboratory environment are paramount. While peptides like ACTH (1-17) are invaluable research tools, their proper disposal is a critical aspect of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of ACTH (1-17), ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, a thorough hazard assessment is crucial. Although ACTH (1-17) is not classified as acutely hazardous, its full toxicological properties may not be extensively documented.[1] Therefore, it should be handled with care, assuming it to be a potentially hazardous chemical.[1] Adherence to your institution's specific environmental health and safety (EHS) guidelines and local regulations is mandatory.[1]

Personal Protective Equipment (PPE) is mandatory when handling ACTH (1-17) waste: [1][2]

  • Gloves: Use chemical-resistant gloves, such as nitrile.[1][2]

  • Eye Protection: Wear safety glasses, goggles, or a face shield.[1][2][3]

  • Lab Coat: A standard, buttoned lab coat is essential to protect against skin contact.[1][3]

All handling of ACTH (1-17) should be conducted in a well-ventilated area, such as a designated laboratory bench or a chemical fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Disposal Procedures

The appropriate method for disposing of ACTH (1-17) waste depends on its form (solid or liquid) and the specific guidelines of your institution.[1] Never dispose of peptides directly down the drain or in regular trash. [1][4][5]

This category includes solutions containing ACTH (1-17), such as reconstituted solutions, experimental buffers, and waste from analytical instrumentation like HPLC.[2]

  • Chemical Inactivation (if required by your institution): Treat the liquid waste with a deactivating agent. A common method is to use a 10% bleach solution (final sodium hypochlorite (B82951) concentration between 0.5-1.0%) with a contact time of at least 30 minutes.[2]

  • pH Neutralization: After inactivation, neutralize the pH of the solution to between 6.0 and 8.0 before disposal.[1]

  • Collection: Collect the treated and neutralized waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2] If the waste contains organic solvents, it should be collected in a separate, compatible container.[2]

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.[2]

Solid waste includes unused or expired lyophilized ACTH (1-17), contaminated consumables (e.g., weigh boats, pipette tips, vials), and contaminated PPE (e.g., gloves).[1][2]

  • Segregation: Collect all solid peptide waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list the contents, including "ACTH (1-17)".[1]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.[1]

  • Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup and ensure compliant disposal, which will likely involve incineration.[2][5]

Storage and Handling Data for ACTH (1-17)

Proper storage is crucial for maintaining the stability and integrity of ACTH (1-17).

ParameterRecommendationSource(s)
Lyophilized Form Storage Store desiccated below -18°C.[6]
Store at -20 ± 5 °C.[7]
Store in freezer.[3]
Reconstituted Solution Storage Store at 4°C for 2-7 days.[6]
For long-term storage, store below -18°C.[6]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.[4][6]
General Handling Reconstitute in sterile 18MΩ-cm H₂O to not less than 100 µg/mL.[6]
For long-term storage of the solution, adding a carrier protein (0.1% HSA or BSA) is recommended.[6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of ACTH (1-17) waste.

ACTH_Disposal_Workflow cluster_start Waste Generation cluster_assessment Waste Assessment cluster_liquid Liquid Waste Pathway cluster_solid Solid Waste Pathway cluster_disposal Final Disposal start ACTH (1-17) Waste Generated assess_form Determine Waste Form start->assess_form inactivate Chemical Inactivation (e.g., 10% Bleach) assess_form->inactivate Liquid collect_solid Collect in Labeled Solid Waste Container assess_form->collect_solid Solid neutralize pH Neutralization inactivate->neutralize collect_liquid Collect in Labeled Liquid Waste Container neutralize->collect_liquid store_waste Store in Designated Hazardous Waste Area collect_liquid->store_waste collect_solid->store_waste ehs_pickup Arrange EHS Pickup for Compliant Disposal store_waste->ehs_pickup

ACTH (1-17) Disposal Workflow

References

Safe Handling and Disposal of ACTH (1-17): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of bioactive peptides such as ACTH (1-17) is paramount to ensure both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for Adrenocorticotropic Hormone (1-17), human.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive toxicological profile for ACTH (1-17) may not be fully documented, it should be handled as a potentially hazardous substance due to its biological activity.[1] Standard laboratory practices and the use of appropriate personal protective equipment are mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling ACTH (1-17)

PPE CategoryItemSpecificationsPurpose
Hand Protection Chemical-resistant glovesNitrile or other suitable material. Inspect before use.Prevents skin contact with the peptide.
Eye Protection Safety glasses with side shields or gogglesEuropean standard - EN 166 or equivalent.Protects eyes from potential splashes.[2]
Body Protection Laboratory coatLong-sleeved, fully buttoned.Protects skin and clothing from contamination.[2][3]
Respiratory Protection Face mask or respiratorRecommended when handling the lyophilized powder to avoid inhalation.Prevents inhalation of the powdered peptide.[3]

Step-by-Step Handling and Experimental Protocol

This section outlines the procedural steps for the safe handling of ACTH (1-17) from receipt to preparation for experimental use.

2.1. Receiving and Storage

  • Upon Receipt: Inspect the vial for any damage.

  • Storage of Lyophilized Peptide: Store the lyophilized peptide in a freezer at or below -20°C for long-term storage.[4][5] For short-term storage, 4°C is acceptable for several days to weeks.[5]

  • Light Sensitivity: Protect the peptide from direct sunlight.[6]

2.2. Reconstitution

  • Preparation: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

  • Solvent Selection: The choice of solvent will depend on the experimental requirements. Sterile water is a common solvent for many peptides.[7] For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary, followed by dilution with an aqueous buffer.[7]

  • Reconstitution:

    • Work in a clean, designated area, such as a laminar flow hood or a clean bench, to maintain sterility and prevent contamination.[8]

    • Use sterile pipettes and vials.[8]

    • Slowly add the desired volume of solvent to the vial containing the lyophilized peptide.

    • Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.

  • Labeling: Clearly label the vial with the peptide name, concentration, reconstitution date, and solvent used.[6][8]

2.3. Storage of Reconstituted Peptide

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is highly recommended to aliquot the reconstituted solution into smaller, single-use volumes.[6][8]

  • Storage: Store the aliquots in a freezer at -20°C or -80°C.[5]

Disposal Plan

All waste contaminated with ACTH (1-17) must be considered chemical waste and disposed of according to institutional and local regulations.[6][8] Never dispose of peptide waste down the sink or in the regular trash.[6][8]

Table 2: Disposal Procedures for ACTH (1-17) Waste

Waste TypeDisposal Procedure
Solid Waste (e.g., empty vials, pipette tips, contaminated gloves) Place in a designated, clearly labeled, and sealed hazardous waste container.[1][9]
Liquid Waste (e.g., unused peptide solutions, contaminated buffers) Collect in a clearly labeled, leak-proof hazardous waste container.[9] Chemical inactivation with a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) for at least 30 minutes can be considered for aqueous waste before collection, subject to institutional guidelines.[9]
Sharps Waste (e.g., needles, syringes) Dispose of immediately in a puncture-resistant, labeled sharps container.[9]

Institutional Protocols: Always coordinate with your institution's Environmental Health and Safety (EH&S) department for the final disposal of hazardous waste.[8]

Workflow and Logical Relationships

The following diagram illustrates the key stages in the safe handling and disposal of ACTH (1-17).

cluster_receipt_storage Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Waste Disposal receipt Receipt of Lyophilized Peptide storage Store at ≤ -20°C receipt->storage reconstitution Reconstitution in Designated Area storage->reconstitution Equilibrate to Room Temp aliquoting Aliquoting for Single Use reconstitution->aliquoting experiment Experimental Use aliquoting->experiment solid_waste Solid Waste Collection experiment->solid_waste liquid_waste Liquid Waste Collection experiment->liquid_waste sharps_waste Sharps Waste Collection experiment->sharps_waste final_disposal Disposal via EH&S solid_waste->final_disposal liquid_waste->final_disposal sharps_waste->final_disposal

Workflow for Safe Handling and Disposal of ACTH (1-17).

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。